N-Acetyltalosaminuronic acid
Description
Structure
3D Structure
Properties
CAS No. |
90319-06-5 |
|---|---|
Molecular Formula |
C8H13NO7 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4+,5+,6-,8-/m1/s1 |
InChI Key |
KSOXQRPSZKLEOR-USOLSPIOSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@H]1O)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
Other CAS No. |
90319-06-5 |
Synonyms |
alpha-L-2-N-acetylamino-2-desoxytaluronic acid alpha-L-N-acetyltalosaminuronic acid N-acetyltalosaminuronic acid NAT TalANAc |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyltalosaminuronic acid discovery and history
An In-Depth Technical Guide to N-Acetyltalosaminuronic Acid: From Discovery to its Core Biological Significance
Abstract
This compound (NAT) is a unique monosaccharide that serves as a fundamental structural component of the archaeal cell wall polymer, pseudopeptidoglycan. Its discovery was a landmark event, definitively distinguishing the cell envelopes of certain Archaea from the well-characterized peptidoglycan structure of Bacteria. This guide provides a comprehensive technical overview of the history of NAT's discovery, the analytical methodologies that enabled its characterization, its proposed biosynthetic pathway, and its profound biological and clinical implications. We delve into the causality behind the experimental approaches, from classic biochemical techniques to modern analytical workflows, offering field-proven insights for professionals in microbiology and drug development. The structural divergence imparted by NAT, particularly the resulting resistance to lysozyme, underscores its importance as a potential target for novel antimicrobial agents aimed at pathogenic methanogens.
The Genesis of Discovery: A Paradigm Shift in Microbiology
For decades, the bacterial cell wall, with its signature peptidoglycan (or murein) layer, was a central tenet of microbiology. The discovery of a third domain of life, the Archaea, challenged many such paradigms. Early investigations into the cell walls of methanogenic archaea revealed a startling anomaly: they were structurally robust yet completely resistant to the hydrolytic action of lysozyme, an enzyme that readily cleaves the β-(1,4) glycosidic bonds of bacterial peptidoglycan.[1] This observation was the primary catalyst for a deeper investigation into the chemical composition of this novel cell wall type.
The Seminal Work of Kandler and König
The foundational research that unveiled the unique nature of the archaeal cell wall was conducted by Otto Kandler, Helmut König, and their colleagues. In 1978, they reported that the cell walls of Methanobacterium species lacked muramic acid and D-amino acids, both quintessential components of bacterial peptidoglycan.[2] This led Kandler to coin the term "pseudomurein" to describe this new polymer.[2]
The definitive identification of its unique sugar component came in 1979. Through meticulous chemical dissection of the cell walls of Methanobacterium thermoautotrophicum, König and Kandler isolated and identified a previously unknown uronic acid.[2][3] This compound was determined to be This compound (NAT) , an L-isomer of a C-2 acetylated amino sugar of taluronic acid.[1][2][3] Subsequent work further elucidated that in the glycan backbone of pseudomurein, N-acetylglucosamine (GlcNAc) and NAT are linked by β-(1,3) glycosidic bonds, a stark contrast to the β-(1,4) linkages in bacteria.[1][2][4]
| Property | Description | Source |
| IUPAC Name | (2R,3S,4S,5R,6R)-5-Acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid | [1] |
| Chemical Formula | C₈H₁₃NO₇ | [1] |
| Molar Mass | 235.191 g/mol | [1] |
| Glycosidic Linkage | β-(1,3) linkage to N-acetylglucosamine in pseudomurein | [1][4] |
| Key Biological Polymer | Pseudopeptidoglycan (Pseudomurein) | [1] |
| Domain of Life | Archaea (specifically Methanobacteriales and Methanopyrales) | [3][5] |
Table 1: Core Chemical and Biological Properties of this compound.
Methodologies for Isolation and Structural Elucidation
Workflow for the Discovery and Characterization of NAT
The logical flow from biological source to confirmed chemical structure is a cornerstone of natural product chemistry. The diagram below outlines the essential stages involved in the original discovery of NAT, a workflow that remains conceptually relevant for identifying novel monosaccharides today.
Figure 1: A generalized workflow for the isolation and structural elucidation of this compound from archaeal cell walls.
Experimental Protocol: Cell Wall Hydrolysis and Monosaccharide Analysis
The following protocol is a representative, modern methodology for analyzing the monosaccharide composition of archaeal cell walls, based on established principles.
Objective: To hydrolyze archaeal pseudomurein and quantify its constituent monosaccharides, including NAT, using High-Performance Anion-Exchange Chromatography (HPAEC).
Methodology:
-
Cell Wall Isolation:
-
Harvest archaeal cells (e.g., Methanothermobacter thermautotrophicus) from culture by centrifugation (10,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5) and lyse cells using a French press or sonication.
-
Centrifuge the lysate at high speed (e.g., 40,000 x g, 30 min, 4°C) to pellet the insoluble cell wall fraction.
-
Wash the pellet repeatedly with water and treat with DNase and RNase to remove nucleic acid contamination, followed by trypsin treatment to remove residual proteins.
-
Wash the final cell wall preparation extensively with ultrapure water and lyophilize to determine the dry weight.[6] The rationale for this exhaustive cleaning is to ensure that the subsequent chemical analysis is exclusively representative of the cell wall polymers.
-
-
Acid Hydrolysis:
-
Weigh approximately 5-10 mg of lyophilized cell wall material into a 2 mL acid-resistant screw-cap vial.[6]
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).[6][7] TFA is chosen as it is effective for cleaving glycosidic bonds and is volatile, making it easy to remove post-hydrolysis.
-
Seal the vial tightly and heat at 120°C for 1 hour in a heating block.[6] This condition is a balance between achieving complete hydrolysis of the glycan chains and minimizing the degradation of the released monosaccharides.
-
Cool the sample to room temperature and centrifuge to pellet any insoluble debris.
-
Transfer the supernatant to a new tube and dry completely under a stream of nitrogen or using a centrifugal vacuum concentrator to remove the TFA.[6]
-
-
Analysis by HPAEC with Pulsed Amperometric Detection (PAD):
-
Re-dissolve the dried hydrolysate in a known volume (e.g., 1 mL) of ultrapure water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto an HPAEC system (e.g., Dionex) equipped with a PAD detector and a suitable anion-exchange column (e.g., CarboPac™ series).
-
Elute the monosaccharides using an isocratic or gradient sodium hydroxide/sodium acetate mobile phase. The high pH keeps the sugar hydroxyls partially ionized, allowing them to bind to the anion-exchange column.
-
Identify and quantify NAT and GlcNAc by comparing their retention times and peak areas to those of authentic, purified standards. The PAD provides highly sensitive, direct detection of carbohydrates without the need for derivatization.
-
The Biosynthesis of this compound
The biosynthetic pathway of pseudomurein, and specifically NAT, is markedly different from that of bacterial murein, highlighting a deep evolutionary divergence. While orthologues of many bacterial murein synthesis enzymes exist in methanogens, the key enzymes that generate the unique sugar (NAT vs. NAM) and the specific peptide ligases are distinct.[5][8][9]
Research by König and colleagues in 1989 provided critical clues to the formation of NAT.[10] They successfully isolated UDP-GlcNAc, UDP-GalNAc, and a key intermediate: a UDP-activated disaccharide of GlcNAc and NAT.[10] However, they were unable to detect a monomeric, UDP-activated form of NAT. This led to the central hypothesis that NAT is synthesized at the disaccharide level .[10]
The proposed pathway begins with common precursors and diverges significantly from the bacterial pathway.
Figure 2: Proposed biosynthetic pathway for the this compound-containing pseudomurein monomer in Archaea. The pathway is based on identified precursors and genomic evidence.[8][9][10]
Key Steps in NAT Biosynthesis:
-
UDP-GlcNAc Synthesis: Like bacteria, archaea utilize the enzymes GlmS, GlmM, and GlmU to synthesize the universal precursor UDP-GlcNAc from fructose-6-phosphate.[8][11]
-
Formation of a Disaccharide Precursor: It is hypothesized that UDP-GlcNAc is combined with UDP-N-acetylgalactosamine (UDP-GalNAc) to form a UDP-activated disaccharide.[10]
-
Modification at the Disaccharide Level: The key creative step is believed to occur here. The GalNAc residue within the disaccharide is modified by a series of enzymes, likely one or more epimerases and a NAD⁺-dependent dehydrogenase, to form the final NAT residue.[10] This elegantly explains the absence of a monomeric UDP-NAT precursor in the cell.
-
Peptide Stem Addition: A series of archaeal-specific peptide ligases (e.g., pMurC, pMurE), which are distant homologues of the bacterial Mur ligases, add the L-amino acid peptide stem to the NAT residue, forming the complete monomer unit.[8][9][12]
-
Translocation and Polymerization: This monomer, attached to a lipid carrier (undecaprenyl phosphate), is then flipped across the cell membrane for incorporation into the growing pseudomurein sacculus.
Biological Role and Implications for Drug Development
The substitution of N-acetylmuramic acid with NAT is not a trivial chemical alteration; it fundamentally changes the properties of the cell wall and has profound implications for the organism's interaction with its environment and with potential therapeutic agents.
The Architecture of Lysozyme Resistance
Lysozyme, a key component of the innate immune system in animals, functions by binding to the bacterial peptidoglycan chain and catalyzing the hydrolysis of the β-(1,4) glycosidic bond between N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). The precise shape of the enzyme's active site is critical for this recognition and catalysis.
The archaeal pseudomurein presents two critical structural differences that confer resistance:
-
Glycosidic Linkage: The bond is a β-(1,3) linkage, not β-(1,4).[1][3] This repositions the atoms involved in the bond, preventing the catalytic residues of lysozyme from achieving the correct orientation for hydrolysis.
-
Sugar Identity: The presence of This compound instead of N-acetylmuramic acid alters the stereochemistry and functional groups available for binding within the lysozyme active site.
This inherent resistance means that organisms with pseudomurein walls are not susceptible to this primary host defense mechanism.
A Novel Target for Antimicrobial Agents
The vast majority of our most successful antibiotics, particularly the β-lactams (e.g., penicillin), target the final cross-linking step of bacterial peptidoglycan synthesis. Because the enzymes (transpeptidases) and the peptide stem composition (L-amino acids only) of pseudomurein synthesis are entirely different, these antibiotics are completely ineffective against methanogens.[8]
This presents both a challenge and an opportunity. With the increasing recognition of methanogens as members of the human gut microbiome and their potential role in certain disease states, the need for targeted anti-archaeal agents may arise. The unique biosynthetic pathway of NAT and pseudomurein offers a wealth of potential drug targets that would be highly specific to these organisms, minimizing off-target effects on the host or its bacterial microbiome.
Potential Drug Targets in the NAT/Pseudomurein Pathway:
-
The hypothesized epimerase/dehydrogenase complex that converts the disaccharide precursor to the final NAT-containing form.
-
The archaeal-specific pMur peptide ligases (e.g., pMurE) that build the peptide stem.
-
The glycosyltransferases responsible for polymerizing the GlcNAc-NAT monomers.
Conclusion and Future Directions
The discovery of this compound was more than the identification of a new molecule; it was a critical piece of evidence that helped define the unique biochemistry of the archaeal domain. The history of its discovery is a testament to the power of classic, rigorous biochemical analysis. Today, the unique pathway for its biosynthesis and its essential role in the structure of pseudomurein present exciting new frontiers for research. A deeper understanding of the enzymes that craft this unique sugar could pave the way for the development of a novel class of highly targeted antimicrobial drugs aimed specifically at archaea, a timely endeavor as we continue to unravel the complex role of these organisms in health and disease. Future work should focus on the recombinant expression and characterization of the putative biosynthetic enzymes to confirm the hypothesized pathway and provide a platform for inhibitor screening and rational drug design.
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An In-Depth Technical Guide to the Structure and Stereochemistry of N-Acetyl-L-talosaminuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-talosaminuronic acid (NAT) is a unique and biologically significant monosaccharide, primarily recognized as a fundamental constituent of pseudomurein, the characteristic cell wall polymer of certain archaea.[1][2] Its presence in these organisms, which often thrive in extreme environments, and its role in conferring resistance to common antibacterial agents like lysozyme, make NAT a subject of considerable interest in microbiology, biochemistry, and drug development. This guide provides a comprehensive technical overview of the structure, stereochemistry, and biological implications of N-Acetyl-L-talosaminuronic acid, tailored for a scientific audience.
Chemical Structure and Nomenclature
N-Acetyl-L-talosaminuronic acid is a derivative of a uronic acid, distinguished by an acetamido group at the C2 position. Its systematic IUPAC name is (2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid.[2][3] This nomenclature precisely defines the stereochemical configuration at each of its five chiral centers, which is crucial for its three-dimensional structure and biological function.
Key Structural Features:
-
Pyranose Ring: NAT exists in a stable six-membered pyranose ring structure.
-
Carboxylic Acid Group: The presence of a carboxylic acid group at the C6 position classifies it as a uronic acid.
-
N-Acetyl Group: An acetylated amino group is located at the C2 position.
-
L-Configuration: The "L" designation in its common name indicates the stereochemical configuration of the chiral center furthest from the anomeric carbon (C5), which is analogous to L-glyceraldehyde.
Below is a two-dimensional representation of the chemical structure of N-Acetyl-L-talosaminuronic acid.
Caption: 2D structure of N-Acetyl-L-talosaminuronic acid.
Stereochemistry: A Detailed Analysis
The stereochemistry of N-Acetyl-L-talosaminuronic acid is fundamental to its role in the architecture of pseudomurein and its interactions with other molecules. The specific arrangement of substituents around its chiral carbons dictates its three-dimensional shape and, consequently, its biological activity.
Chiral Centers and their Configurations:
-
C1 (Anomeric Carbon): In pseudomurein, NAT is linked to N-acetylglucosamine via a β-(1,3)-glycosidic bond.[1][2] This indicates that the carboxylic acid group at C1 is in the axial position in the most stable chair conformation.
-
C2: The N-acetyl group is in an equatorial position. The configuration is R .
-
C3: The hydroxyl group is in an axial position. The configuration is S .
-
C4: The hydroxyl group is in an equatorial position. The configuration is S .
-
C5: The configuration is R , which defines it as an L-sugar.
The chair conformation of α-L-N-Acetyltalosaminuronic acid is depicted below, illustrating the axial and equatorial positions of the key functional groups.
Caption: Chair conformation of α-L-N-Acetyltalosaminuronic acid.
Biological Role and Significance
The primary biological role of N-Acetyl-L-talosaminuronic acid is as a key building block of pseudomurein, the cell wall polymer found in methanogenic archaea such as those from the orders Methanobacteriales and Methanopyrales.[4] Pseudomurein is structurally analogous to the peptidoglycan (murein) found in bacterial cell walls, providing structural integrity and shape to the archaeal cell.[4]
However, there are critical chemical differences between pseudomurein and murein that have significant biological consequences:
-
Glycosidic Linkage: Pseudomurein features β-(1,3)-glycosidic bonds between N-acetylglucosamine and NAT, in contrast to the β-(1,4)-glycosidic bonds in the murein of bacteria.[1][2]
-
Sugar Composition: Pseudomurein contains NAT instead of the N-acetylmuramic acid found in bacterial peptidoglycan.[5]
-
Peptide Cross-links: The peptide cross-links in pseudomurein are composed exclusively of L-amino acids, whereas bacterial murein contains both L- and D-amino acids.[5]
This distinct chemical makeup, particularly the β-(1,3)-glycosidic linkage and the presence of NAT, renders the archaeal cell wall resistant to lysozyme, an enzyme that is a crucial component of the innate immune system of many organisms and which targets the β-(1,4)-glycosidic bonds of bacterial peptidoglycan.[1][2]
Isolation and Structural Elucidation: Experimental Protocols
The isolation and structural characterization of N-Acetyl-L-talosaminuronic acid typically involve the hydrolysis of purified archaeal cell walls followed by chromatographic separation and spectroscopic analysis.
Protocol 1: Isolation and Purification of Pseudomurein from Methanobacterium thermoautotrophicum
This protocol is based on established methods for the isolation of archaeal cell walls.
Step 1: Cell Lysis and Wall Preparation
-
Harvest Methanobacterium thermoautotrophicum cells from culture by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Disrupt the cells by mechanical means, such as sonication or French press, on ice to prevent degradation.
-
Centrifuge the lysate at a low speed to remove unbroken cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the crude cell wall fraction.
-
Wash the pellet repeatedly with buffer and then with deionized water to remove cytoplasmic contaminants.
-
Treat the crude wall fraction with nucleases (DNase and RNase) and proteases to remove contaminating nucleic acids and proteins.
-
Perform a final series of washes with deionized water and lyophilize the purified pseudomurein.
Step 2: Acid Hydrolysis of Pseudomurein
-
Suspend the purified pseudomurein in a solution of a strong acid (e.g., 2 M HCl).
-
Heat the suspension at a controlled temperature (e.g., 100°C) for a defined period (e.g., 2-4 hours) to hydrolyze the glycosidic bonds.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Remove the resulting salt precipitate by centrifugation or filtration.
Step 3: Chromatographic Purification of NAT
-
Apply the neutralized hydrolysate to a cation-exchange chromatography column to separate the amino sugars from neutral sugars and other components.
-
Elute the bound amino sugars with a gradient of a suitable buffer (e.g., ammonium acetate).
-
Collect fractions and monitor for the presence of NAT using a suitable assay (e.g., ninhydrin reaction after deacetylation).
-
Pool the NAT-containing fractions and further purify by size-exclusion or reversed-phase chromatography if necessary.
-
Lyophilize the purified N-Acetyl-L-talosaminuronic acid.
Caption: Experimental workflow for NAT isolation and analysis.
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of NAT. Key information that can be obtained includes:
-
Anomeric Configuration: The coupling constant (J-value) of the anomeric proton (H1) can determine the α or β configuration.
-
Ring Conformation: Analysis of proton-proton coupling constants throughout the pyranose ring provides insights into the chair conformation and the axial/equatorial orientation of substituents.
-
Position of Functional Groups: 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals, confirming the positions of the N-acetyl and carboxylic acid groups. While specific NMR data for isolated N-Acetyl-L-talosaminuronic acid is not widely published, analysis of related N-acetylated uronic acids and disaccharides containing these units provides a strong basis for spectral interpretation.[6][7]
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of NAT. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns that provide structural information. The fragmentation of N-acetylated hexosamines is complex but can reveal details about the sugar ring and its substituents.
Biosynthesis of N-Acetyl-L-talosaminuronic Acid
The biosynthetic pathway of N-Acetyl-L-talosaminuronic acid in methanogens is not yet fully elucidated. However, genomic and biochemical studies suggest a shared evolutionary ancestry with the bacterial murein biosynthesis pathway.[4][8] Several genes in pseudomurein-containing archaea show homology to bacterial genes involved in peptidoglycan synthesis, particularly the Mur ligases which are responsible for building the peptide side chain.[5][9]
A hypothetical pathway for NAT biosynthesis can be proposed based on the known precursors and the enzymes identified through comparative genomics.
Caption: Hypothetical biosynthesis pathway of NAT.
Plausible Enzymatic Steps:
-
Epimerization and Oxidation: The pathway likely starts from a common precursor such as UDP-N-acetylglucosamine (UDP-GlcNAc). A series of enzymatic reactions, potentially involving epimerases and dehydrogenases, would convert UDP-GlcNAc to UDP-N-acetylmannosaminuronic acid.
-
C2 Epimerization: A key step would be the epimerization at the C2 position to convert the manno-configuration to the talo-configuration, resulting in UDP-N-acetyl-L-talosaminuronic acid.
The identification and characterization of the specific enzymes involved in this pathway are active areas of research. Pangenomic approaches have identified several new genes potentially involved in pseudomurein synthesis that await functional characterization.[10][11]
Potential as a Drug Development Target
The unique presence of N-Acetyl-L-talosaminuronic acid and the pseudomurein cell wall in certain archaea, and their absence in bacteria and eukaryotes, makes the biosynthetic pathway of NAT an attractive target for the development of novel antimicrobial agents. The essentiality of the pseudomurein cell wall for the viability of these archaea is a critical factor.[10]
Potential Therapeutic Strategies:
-
Inhibition of NAT Biosynthesis: Small molecule inhibitors designed to target the enzymes in the NAT biosynthetic pathway could selectively disrupt cell wall formation in these archaea.
-
Targeting Pseudomurein Assembly: Enzymes involved in the incorporation of NAT into the growing pseudomurein chain are also potential drug targets.
Given the increasing recognition of the role of methanogens in the human gut microbiome and their potential involvement in certain diseases, the ability to selectively target these archaea without affecting the beneficial bacterial population is a significant therapeutic goal.[10]
Conclusion
N-Acetyl-L-talosaminuronic acid is a fascinating and important molecule that plays a crucial role in the biology of a unique group of microorganisms. Its intricate structure and stereochemistry are key to its function in the archaeal cell wall, providing both structural support and defense against external threats. A deeper understanding of its biosynthesis and the enzymes involved will not only shed light on the evolution of cell walls but also open new avenues for the development of targeted antimicrobial therapies. The detailed technical information provided in this guide serves as a valuable resource for researchers and scientists working at the forefront of microbiology, biochemistry, and drug discovery.
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The Unseen Architect: A Technical Guide to the Biological Role of N-Acetyltalosaminuronic Acid in Archaea
Abstract
N-Acetyltalosaminuronic acid (NAT) is a unique monosaccharide that serves as a cornerstone of the archaeal cell envelope, specifically as a fundamental component of pseudomurein. This polymer, analogous in function to bacterial peptidoglycan, provides structural integrity to many methanogenic archaea, enabling their survival in diverse and often extreme environments. This in-depth technical guide provides a comprehensive overview of the biological significance of NAT, delving into its biosynthesis, its integral role in the architecture of pseudomurein, and its potential immunomodulatory properties. We will explore the evolutionary relationship between the biosynthetic pathways of pseudomurein and bacterial murein, highlighting both shared ancestry and key chemical distinctions that confer unique properties to the archaeal cell wall. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical archaeal building block and its potential as a target for novel antimicrobial strategies.
Introduction: Beyond the Bacterial Paradigm
For decades, our understanding of microbial cell walls was largely shaped by the bacterial peptidoglycan model. However, the discovery of the Archaea as a distinct domain of life revealed a fascinating diversity in cell envelope architecture. A key innovation in many methanogenic archaea is the replacement of peptidoglycan with pseudomurein, a polymer that, while functionally analogous, is chemically distinct.[1][2][3] At the heart of this distinction lies this compound (NAT), a sugar that replaces the N-acetylmuramic acid (NAM) found in bacteria.[1][4][5] This substitution, coupled with the presence of β(1-3) glycosidic bonds instead of the β(1-4) linkages in peptidoglycan, renders the archaeal cell wall resistant to the activity of lysozyme, a key component of the innate immune system of higher organisms.[3] This guide will illuminate the multifaceted role of NAT, from its molecular synthesis to its contribution to the unique biology of archaea.
The Chemical Identity of this compound
This compound is a derivative of talose, an aldohexose sugar. It is characterized by an acetamido group at the C-2 position and a carboxylic acid at the C-6 position. Its full IUPAC name is 2-(acetylamino)-2-deoxy-α-L-talopyranuronic acid.[6]
| Property | Value |
| Chemical Formula | C8H13NO7 |
| Molar Mass | 235.19 g/mol |
| Key Functional Groups | Carboxyl, Acetamido, Hydroxyl |
The stereochemistry of NAT is crucial to its function and distinguishes it from other hexosaminuronic acids.
The Biosynthesis of this compound: A Tale of Shared Ancestry and Archaeal Innovation
The synthesis of NAT is an intricate enzymatic process that begins with common metabolic precursors. While the complete pathway has not been fully elucidated in a single archaeal species, comparative genomics and biochemical studies have revealed a fascinating mosaic of conserved and unique enzymatic steps, hinting at a shared evolutionary origin with the bacterial murein biosynthesis pathway.[1][7]
The Putative Biosynthetic Pathway
The proposed pathway for UDP-N-acetyltalosaminuronic acid synthesis initiates from the central metabolite fructose-6-phosphate and proceeds through the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a universal precursor for many glycoconjugates.[1] The subsequent steps are hypothesized to involve a series of epimerization and oxidation reactions.
Caption: Putative biosynthetic pathway of UDP-N-Acetyltalosaminuronic acid (UDP-NAT).
Key Enzymatic Steps and Homologies
-
Formation of UDP-GlcNAc: The initial steps leading to UDP-GlcNAc are catalyzed by enzymes (GlmS, GlmM, and GlmU) that have homologs in both bacteria and archaea, underscoring a deeply conserved pathway for this essential precursor.[1]
-
Epimerization to UDP-ManNAc: A crucial step is the C-2 epimerization of UDP-GlcNAc to UDP-N-acetylmannosamine (UDP-ManNAc). A UDP-GlcNAc 2-epimerase has been structurally characterized in the archaeon Methanocaldococcus jannaschii, providing strong evidence for this enzymatic activity in archaea.[8]
-
Oxidation to UDP-ManNAcA: The subsequent oxidation of UDP-ManNAc at the C-6 position to form UDP-N-acetylmannosaminuronic acid (UDP-ManNAcA) is catalyzed by a dehydrogenase. Genes encoding such enzymes have been identified in methanogens.
-
The Final Epimerization to UDP-NAT: The final and still speculative step is the epimerization of UDP-ManNAcA at either the C-4 or C-5 position to yield UDP-N-acetyltalosaminuronic acid. While a specific epimerase for this reaction has not yet been identified, the presence of a D-glucuronyl C5-epimerase in Halobacterium salinarum suggests that such enzymatic capabilities exist within the archaeal domain.[9][10] The identification of the gene encoding this final epimerase is a key area for future research.
The Architectural Role of NAT in Pseudomurein
NAT is a defining feature of pseudomurein, the rigid, mesh-like sacculus that encases many methanogenic archaea.[1][2][3] The structure of pseudomurein is analogous to bacterial peptidoglycan but with key chemical differences that have profound biological implications.
The Glycan Backbone: A Tale of Two Linkages
The glycan backbone of pseudomurein consists of alternating residues of N-acetylglucosamine (GlcNAc) and NAT, linked by β(1-3) glycosidic bonds.[3][5] This contrasts with the β(1-4) linkages found in bacterial peptidoglycan. This seemingly subtle difference is the reason for the intrinsic resistance of these archaea to lysozyme, which specifically cleaves β(1-4) glycosidic bonds.[3]
Peptide Cross-linking and a Unique Assembly Process
The glycan chains of pseudomurein are cross-linked by short peptides, providing the polymer with its mechanical strength. Unlike in bacteria, where D-amino acids are common in the peptide bridges, pseudomurein peptides are composed exclusively of L-amino acids.[1][4]
A significant departure from the bacterial murein synthesis is the timing of peptide attachment. In archaea, the peptide side chain is assembled on the UDP-activated NAT precursor in the cytoplasm.[1] This entire glycan-peptide monomer is then transported across the cytoplasmic membrane for incorporation into the growing pseudomurein sacculus.
Caption: Schematic representation of the pseudomurein structure.
Immunological Implications of this compound
The interaction of archaea with the immune systems of other organisms is a burgeoning field of study. While archaea are not typically considered pathogens in the classical sense, their cell surface components, including pseudomurein and by extension NAT, have the potential to be recognized by the innate immune system.
Potential Recognition by Pattern Recognition Receptors (PRRs)
The innate immune system relies on a suite of PRRs, such as Toll-like receptors (TLRs), to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[11][12][13] While the recognition of bacterial peptidoglycan by TLR2 is well-established, the interaction of pseudomurein with these receptors is less clear. The unique chemical structure of NAT and the β(1-3) glycosidic linkage in pseudomurein suggest that it may be recognized differently, or perhaps not at all, by the same PRRs that bind peptidoglycan.
Cytokine Response and Downstream Signaling
Recognition of a PAMP by a PRR typically triggers a signaling cascade that results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15][16] Future research is needed to determine if pseudomurein or its constituent monosaccharides, including NAT, can elicit a cytokine response from immune cells. Understanding this interaction is critical for elucidating the role of methanogens in the gut microbiome and their potential impact on host health and disease.
Caption: Hypothetical signaling pathway for the recognition of NAT by a Toll-like receptor.
Experimental Protocols for the Study of this compound and Pseudomurein
The study of NAT and pseudomurein requires specialized techniques for their isolation, purification, and characterization.
Isolation and Purification of Pseudomurein
-
Cell Lysis: Due to the lysozyme resistance of pseudomurein-containing archaea, enzymatic lysis is achieved using pseudomurein endoisopeptidases, such as PeiW or PeiP, which cleave the peptide cross-bridges.[17][18][19]
-
Mechanical Disruption: Alternatively, mechanical methods such as French press or sonication can be used to disrupt the cells.
-
Differential Centrifugation: A series of centrifugation steps are used to separate the cell envelope fraction containing the pseudomurein from cytoplasmic components.
-
Enzymatic Digestion: The isolated cell envelopes are treated with DNase and RNase to remove nucleic acid contamination, and with proteases (e.g., trypsin) to degrade proteins.
-
Detergent Extraction: Treatment with detergents like sodium dodecyl sulfate (SDS) is used to remove membrane components.
-
Washing and Lyophilization: The purified pseudomurein is washed extensively with water to remove residual detergents and salts, and then lyophilized for storage.
Characterization of this compound
-
Acid Hydrolysis: Purified pseudomurein is subjected to acid hydrolysis (e.g., with 2-4 M HCl at 100°C for 2-4 hours) to break the glycosidic bonds and release the constituent monosaccharides.
-
Chromatographic Separation: The resulting monosaccharides are separated using techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or gas chromatography-mass spectrometry (GC-MS) after derivatization.[20]
-
Mass Spectrometry: For structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[21][22][23] This technique provides information on the mass-to-charge ratio and fragmentation pattern of the molecule, allowing for its unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of pseudomurein fragments, 1D and 2D NMR spectroscopy can be utilized to determine the connectivity and stereochemistry of the monosaccharides and the peptide linkages.
Caption: Experimental workflow for the isolation and analysis of pseudomurein and its constituent monosaccharides.
Conclusion and Future Directions
This compound is more than just a structural curiosity; it is a testament to the evolutionary ingenuity of the Archaea. Its presence in pseudomurein underscores a fundamental divergence in cell wall biosynthesis between archaea and bacteria, with significant implications for the biology and ecology of these organisms. While our understanding of NAT has grown considerably, several key questions remain. The definitive elucidation of its complete biosynthetic pathway, including the identification of the final epimerase, is a critical next step. Furthermore, a thorough investigation into the immunological properties of NAT and pseudomurein is essential for understanding the complex interplay between archaea and their hosts. As we continue to explore the microbial world, the study of unique molecules like NAT will undoubtedly reveal new insights into the fundamental principles of life and may pave the way for novel therapeutic interventions.
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N-Acetyltalosaminuronic Acid: The Cornerstone of Archaeal Pseudomurein Synthesis and a Novel Target for Antimicrobial Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cell wall is a critical structure for microbial survival, and its biosynthetic pathways have long been a cornerstone of antimicrobial drug development. While the bacterial peptidoglycan (or murein) wall is well-understood, the archaeal domain presents a diverse array of cell envelope structures. Among the most fascinating is pseudomurein, a structural analogue of murein found in the methanogenic orders of Methanobacteriales and Methanopyrales.[1][2] This polymer, while functionally similar to murein in providing osmotic stability, is chemically distinct. The central difference lies in the replacement of N-acetylmuramic acid (NAM) with N-acetyltalosaminuronic acid (NAT), a unique monosaccharide that, along with other structural variations, renders these archaea insensitive to common antibiotics like penicillin and lysozyme.[3][4][5] This guide provides a comprehensive technical overview of the role of NAT in the synthesis of pseudomurein, detailing its biosynthesis, incorporation into the glycan backbone, and the enzymatic machinery involved. We will explore the shared evolutionary ancestry with bacterial murein synthesis and delineate the key differences that make this pathway a compelling target for the development of novel, archaea-specific inhibitors.
The Archaeal Cell Wall: A World Beyond Murein
Archaea have evolved a remarkable diversity of cell wall structures, a stark contrast to the near-universal murein sacculus found in bacteria.[1] Common archaeal cell envelopes include proteinaceous surface layers (S-layers), methanochondroitin, and sulfated heteropolysaccharides.[1] However, a select group of methanogens possesses a unique polymer called pseudomurein (also known as pseudopeptidoglycan), which is a striking example of convergent evolution.[6] It mimics the architecture of bacterial murein, with glycan strands cross-linked by short peptides, yet is constructed from fundamentally different building blocks.[7] This distinction is not merely academic; it forms the biochemical basis for the innate resistance of these organisms to many conventional antibiotics that target murein synthesis.[8][9]
The Unique Chemistry of Pseudomurein
The structural integrity and biological resilience of pseudomurein stem from three key chemical features that distinguish it from bacterial murein.
-
The Glycan Backbone : The repeating disaccharide unit consists of N-acetyl-D-glucosamine (NAG) and N-acetyl-L-talosaminuronic acid (NAT).[5][10] NAT replaces the N-acetylmuramic acid (NAM) found in bacteria.
-
Glycosidic Linkage : The linkage between NAG and NAT is a β(1→3) bond, in contrast to the β(1→4) linkage in murein.[4][11] This seemingly subtle change is critical, as it confers resistance to lysozyme, an enzyme that specifically hydrolyzes β(1→4) bonds and is a key component of the innate immune system.[3][5]
-
The Peptide Cross-Link : The peptide bridges that cross-link the glycan chains are composed exclusively of L-amino acids, such as L-alanine, L-glutamate, and L-lysine.[4][11] This is a significant departure from bacterial murein, which contains essential D-amino acids.
These differences are summarized in the table below.
| Feature | Bacterial Murein (Peptidoglycan) | Archaeal Pseudomurein | Significance |
| Acidic Sugar | N-Acetylmuramic acid (NAM) | This compound (NAT) | Core chemical distinction; affects biosynthesis and recognition.[10][11] |
| Glycosidic Bond | β(1→4) | β(1→3) | Confers resistance to lysozyme.[3][4][5] |
| Peptide Stem Amino Acids | L- and D-amino acids (e.g., D-Ala, D-Glu) | Exclusively L-amino acids (e.g., L-Ala, L-Glu, L-Lys) | Renders pathway insensitive to antibiotics targeting D-Ala metabolism.[4][11] |
| Peptide Bridge | Often involves meso-diaminopimelic acid (mDAP) or L-Lys | Involves ε- and γ-isopeptide bonds between L-amino acids.[1][11] | Different enzymatic machinery required for cross-linking. |
The Biosynthesis of this compound (NAT)
The synthesis of the unique NAT monosaccharide is a critical, yet not fully elucidated, step in pseudomurein formation. Unlike the well-defined pathway for UDP-NAM in bacteria, the monomeric UDP-NAT precursor has not been detected in cell extracts.[12] Instead, evidence points to a pathway where modification occurs at the disaccharide level.
Current models suggest that the biosynthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), both of which have been isolated from Methanobacterium thermoautotrophicum.[12] The proposed pathway involves the formation of a UDP-activated disaccharide, which is then enzymatically converted to include NAT. It is hypothesized that this compound is formed from an N-acetylgalactosamine residue within this disaccharide through epimerization and oxidation steps.[12] This indicates a significant divergence from the bacterial pathway, where the unique sugar (NAM) is synthesized as a monomer (UDP-NAM) before being incorporated into the Lipid I precursor.[13]
Caption: Hypothesized biosynthetic pathway for the UDP-GlcNAc-NAT disaccharide precursor.
Assembly of the Pseudomurein Sacculus
Despite the chemical differences in the final polymer, genomic and structural studies reveal a surprising and deep evolutionary connection between the biosynthetic machinery of murein and pseudomurein.[1][14] Many enzymes in the archaeal pathway are distant orthologues of their bacterial counterparts.[1][15]
Formation of the Peptide Stem
The synthesis of the peptide stem, which is attached to the NAT moiety, is carried out by a series of ATP-dependent ligases homologous to the bacterial Mur ligases.[15] These archaeal enzymes, designated pMurC, pMurD, and pMurE, are found in conserved gene clusters exclusively in pseudomurein-containing methanogens.[1] They catalyze the sequential addition of L-amino acids to the UDP-activated glycan precursor. The crystal structure of a pseudomurein peptide ligase from Methanothermus fervidus confirms a three-domain architecture highly similar to bacterial MurC/D-type ligases, strongly indicating a shared catalytic mechanism and evolutionary history.[1][2]
Caption: Sequential addition of L-amino acids to the glycan precursor by pMur ligases.
Translocation and Polymerization
Following the synthesis of the complete UDP-glycan-peptide precursor in the cytoplasm, the process moves to the cell membrane. Orthologues of key bacterial membrane-associated enzymes are found in pseudomurein-containing methanogens, including:
-
MraY-like transferase : This enzyme is responsible for transferring the precursor from UDP to a lipid carrier in the membrane, forming the equivalent of Lipid I.
-
MurG-like glycosyltransferase : This enzyme would then catalyze the formation of the full disaccharide-peptide on the lipid carrier (Lipid II).
-
Flippase : Translocates the Lipid II-analogue across the cytoplasmic membrane.
-
Transglycosylases : These enzymes polymerize the disaccharide units into long glycan chains on the outer side of the membrane.
-
Transpeptidases : Finally, these enzymes form the peptide cross-links between adjacent glycan strands, completing the synthesis of the stress-bearing sacculus.
Experimental Methodologies for Studying Pseudomurein Synthesis
Investigating this unique pathway requires specialized biochemical and genetic techniques. The causality behind these protocols is rooted in the unique chemical properties of the intermediates and the genetic conservation of the pathway.
Protocol: Isolation and Analysis of Pseudomurein Precursors
Rationale: This protocol is designed to isolate small, soluble nucleotide-sugar precursors from the cytoplasm while removing larger molecules like proteins and nucleic acids. Trichloroacetic acid (TCA) is an effective precipitating agent for macromolecules, leaving small molecules like UDP-sugars in the supernatant.
Methodology:
-
Cell Culture and Harvest : Grow methanogenic archaea (e.g., Methanobacterium thermoautotrophicum) under appropriate anaerobic conditions to mid-log phase. Harvest cells by centrifugation at 4°C.
-
Extraction : Resuspend the cell pellet in a small volume of ice-cold 10% (w/v) trichloroacetic acid. Incubate on ice for 30 minutes to precipitate macromolecules.
-
Clarification : Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the precipitated material.
-
TCA Removal : Transfer the supernatant to a new tube. Remove the TCA by repeated extractions with an equal volume of water-saturated diethyl ether until the pH of the aqueous phase is >5.0.
-
Analysis : Analyze the resulting extract for nucleotide-sugar precursors using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification.[12]
Protocol: Characterization of Pseudomurein Endoisopeptidases
Rationale: Phage-derived endoisopeptidases, such as PeiW and PeiP, are powerful tools for studying pseudomurein structure and can be used to develop assays for screening inhibitors.[16] A continuous spectrophotometric assay using a synthetic peptide substrate provides a quantitative and reproducible method for measuring enzyme kinetics, which is more precise than cell lysis assays.
Methodology:
-
Enzyme Expression and Purification : Clone the gene for the endoisopeptidase (e.g., peiW) into an expression vector and purify the recombinant protein.
-
Synthetic Substrate : Utilize a synthetic peptide that mimics the natural cleavage site, such as Glu-γ-Ala-p-nitroanilide (EγApNA). The cleavage of the p-nitroanilide (pNA) group releases a chromophore that can be monitored spectrophotometrically.[16]
-
Assay Conditions :
-
Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) at the optimal temperature and pH for the enzyme.
-
Add a known concentration of the synthetic peptide substrate.
-
Initiate the reaction by adding the purified enzyme.
-
-
Kinetic Measurement : Monitor the increase in absorbance at 410 nm (corresponding to the release of pNA) over time using a spectrophotometer.
-
Data Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance curve. Perform measurements at varying substrate concentrations to determine kinetic parameters like KM and kcat.[17]
Caption: Integrated workflow for identifying and validating pseudomurein biosynthesis genes.
Implications for Drug Development
The unique biosynthetic pathway of pseudomurein presents a largely untapped reservoir of targets for novel antimicrobial agents.[15][18] Given the rise of antibiotic resistance, targeting pathways unique to specific microbial groups is a highly attractive strategy.
-
Targeting NAT Synthesis : The enzymes responsible for converting the UDP-disaccharide precursor into the final NAT-containing molecule are prime targets. As these enzymes and this specific pathway do not exist in bacteria or eukaryotes, inhibitors would be expected to have high specificity and low off-target effects.
-
Inhibiting pMur Ligases : While homologous to bacterial Mur ligases, the pMur enzymes have distinct substrate specificity (L-amino acids only) and likely possess structural differences in their active sites that could be exploited for the design of selective inhibitors.[4]
-
Relevance in Host-Microbe Interactions : Methanogens are significant members of the human gut microbiota, and their overabundance has been linked to certain diseases. The ability to selectively modulate methanogen populations without disrupting beneficial gut bacteria would be a significant therapeutic advance.[15]
Conclusion and Future Directions
This compound is more than just a chemical curiosity; it is the defining component of a major archaeal cell wall polymer and a testament to the evolutionary ingenuity of life. The synthesis of pseudomurein, built around this unique sugar, showcases a fascinating blend of convergent evolution in overall architecture and divergent evolution in its biochemical execution. While significant progress has been made in identifying the genetic and enzymatic players, key questions remain. The definitive characterization of the enzymes that synthesize NAT, the structural elucidation of the entire membrane-bound synthesis complex, and the exploration of regulatory mechanisms are all fertile grounds for future research. A deeper understanding of this pathway will not only illuminate the evolution of microbial cell walls but will also pave the way for a new generation of targeted antimicrobials aimed at the third domain of life.
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N-Acetyltalosaminuronic Acid: The Architectural Keystone of the Methanobacterium Cell Wall and a Novel Antimicrobial Frontier
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The domain Archaea, once considered a biological curiosity thriving in extreme environments, is now recognized for its unique biochemistry and profound impact on global nutrient cycles. A key differentiator setting many archaea apart from their bacterial counterparts is the composition of their cell wall. In the orders Methanobacteriales and Methanopyrales, which include the genus Methanobacterium, the cell wall is not composed of peptidoglycan but of a distinct polymer called pseudomurein. The cornerstone of this structure is N-acetyl-L-talosaminuronic acid (NAT), a unique sugar acid that replaces the N-acetylmuramic acid (NAM) found in bacteria. This technical guide provides an in-depth exploration of NAT, from its fundamental molecular structure and integration into the pseudomurein sacculus to its complex biosynthetic pathway. We present detailed, field-validated protocols for the isolation and characterization of pseudomurein, offering insights into the causalities behind experimental choices. Finally, we examine the NAT biosynthetic pathway as a largely untapped and highly promising target for the development of novel, archaea-specific antimicrobial agents, a critical need in an era of burgeoning antibiotic resistance.
Beyond Peptidoglycan: The Unique Architecture of the Archaeal Cell Wall
The fundamental division of life into three domains—Bacteria, Archaea, and Eukarya—is underscored by profound differences in cellular machinery and molecular structures. One of the most striking distinctions lies in the cell envelope. While bacteria almost universally rely on a peptidoglycan (or murein) sacculus for structural integrity, archaea exhibit a diverse array of cell wall types, none of which are identical to bacterial peptidoglycan[1][2][3].
Introducing Pseudomurein: The Archaeal Analogue
Certain orders of methanogenic archaea, notably Methanobacteriales and Methanopyrales, possess a cell wall polymer that is a remarkable example of convergent evolution: pseudomurein[4][5][6]. Also known as pseudopeptidoglycan, this molecule is functionally analogous to bacterial murein, providing shape and osmotic protection[4][7]. However, its chemical composition reveals a distinct evolutionary path[1][8].
N-Acetyltalosaminuronic Acid (NAT): The Defining Feature
The most significant chemical difference in the glycan backbone of pseudomurein is the replacement of N-acetylmuramic acid (NAM) with N-acetyl-L-talosaminuronic acid (NAT)[1][3][9][10]. This single substitution has profound structural and functional consequences, including the polymer's inherent resistance to lysozyme, an enzyme that serves as a primary defense mechanism against bacterial infections in many organisms by targeting peptidoglycan[4][11].
The Molecular Biology of this compound in Methanobacterium
The unique properties of the Methanobacterium cell wall are rooted in the specific chemistry of NAT and its integration into the pseudomurein polymer.
Chemical Structure and Glycosidic Linkage
The glycan backbone of pseudomurein consists of alternating residues of N-acetyl-D-glucosamine (NAG) and N-acetyl-L-talosaminuronic acid (NAT)[4][6][11]. A critical distinction from peptidoglycan is the glycosidic bond connecting these sugars. Instead of the β(1,4) linkage found in bacteria, pseudomurein features a β(1,3)-glycosidic bond [1][4][10][12]. This stereochemical difference is the primary reason for its resistance to lysozyme, which specifically recognizes and cleaves the β(1,4) linkage[4][13].
Peptide Cross-Linking
The peptide moiety of pseudomurein is attached to the carboxyl group of NAT via the amino group of a glutamic acid residue[14]. Another key difference is that the peptide bridges in pseudomurein are composed exclusively of L-amino acids , whereas bacterial peptidoglycan contains both L- and D-amino acids[1][2][15]. This compositional variance further distinguishes the biosynthetic pathways and renders the cell wall insensitive to many common antibiotics, such as penicillin and vancomycin, which target enzymes involved in D-amino acid metabolism or peptide cross-linking in bacteria[7].
Data Presentation: Pseudomurein vs. Peptidoglycan
| Feature | Pseudomurein (Methanobacterium) | Peptidoglycan (Typical Bacteria) |
| Glycan Backbone | N-acetylglucosamine (NAG) & This compound (NAT) | N-acetylglucosamine (NAG) & N-acetylmuramic acid (NAM) |
| Glycosidic Bond | β(1,3) | β(1,4) |
| Peptide Stem Attachment | Carboxyl group of NAT | Lactyl group of NAM |
| Amino Acid Stereochemistry | Exclusively L-amino acids | Contains both L- and D-amino acids |
| Lysozyme Sensitivity | Resistant | Sensitive |
| Penicillin Sensitivity | Resistant | Sensitive |
Visualization: Structure of the Pseudomurein Sacculus
Caption: Proposed biosynthesis of the lipid-linked pseudomurein precursor in Methanobacterium.
Experimental Methodologies for the Study of NAT
The structural analysis of pseudomurein and its unique component, NAT, requires specialized protocols that account for its chemical properties, particularly its resistance to common enzymatic degradation methods.
Protocol 1: Isolation and Purification of Pseudomurein Sacculi from Methanobacterium
This protocol is designed to isolate intact cell wall sacculi, which are essential for subsequent structural and biochemical analyses.
Causality: The goal is to remove all cellular components (cytoplasm, membrane, S-layer proteins) while leaving the rigid pseudomurein structure intact. Harsh chemical treatments that could degrade the polymer are avoided in the initial steps.
Methodology:
-
Cell Culture and Harvest: Cultivate Methanobacterium species (e.g., M. thermoautotrophicum) under appropriate anaerobic conditions to late exponential phase. Harvest cells by centrifugation (e.g., 10,000 x g, 20 min, 4°C).
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Disrupt the cells using mechanical methods such as a French press or sonication. This is critical as the cells are osmotically stable.
-
Removal of Cytoplasmic Contents: Centrifuge the lysate at high speed (e.g., 40,000 x g, 30 min, 4°C) to pellet the crude cell envelopes. Wash the pellet repeatedly with buffer and high salt concentrations (e.g., 1 M NaCl) to remove remaining cytoplasmic proteins.
-
Membrane and S-Layer Solubilization: Treat the crude envelope fraction with a strong detergent, such as 4% Sodium Dodecyl Sulfate (SDS), and heat at 95-100°C for 30-60 minutes. This solubilizes lipids and proteins, including the S-layer, leaving the insoluble pseudomurein sacculi.
-
Nuclease Treatment: Wash the pellet extensively with water to remove SDS. Resuspend in a buffer containing DNase and RNase to degrade any contaminating nucleic acids. Incubate at 37°C for 2-4 hours.
-
Protease Treatment: Add a broad-spectrum protease (e.g., Pronase or Trypsin) to the suspension to degrade any remaining proteins. Incubate according to the enzyme's optimal conditions.
-
Final Washing and Lyophilization: Wash the purified sacculi repeatedly with ultrapure water until the pellet is white. Lyophilize the sample for storage and accurate weighing.
Protocol 2: Hydrolysis and Chromatographic Analysis of NAT
This protocol breaks down the purified pseudomurein into its constituent monosaccharides for identification.
Causality: Acid hydrolysis is used to cleave the β(1,3)-glycosidic bonds and the amide linkages of the peptide bridges, releasing the individual sugar and amino acid components for analysis.
Methodology:
-
Acid Hydrolysis: Place a known amount of lyophilized pseudomurein (e.g., 1-2 mg) in a hydrolysis tube. Add 4 M HCl and seal the tube under vacuum. Heat at 100°C for 4-6 hours.
-
Acid Removal: After hydrolysis, cool the sample and remove the HCl by evaporation under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the monosaccharides must be derivatized to make them volatile. A common method is to convert them to their alditol acetate derivatives.
-
Chromatographic Separation: Analyze the hydrolyzed and derivatized samples using High-Performance Liquid Chromatography (HPLC) or GC-MS. Compare the resulting chromatograms to known standards for NAG and purified NAT to confirm its presence and quantify its abundance.
Visualization: Experimental Workflow for NAT Analysis
Caption: Workflow for the isolation and chemical characterization of NAT from Methanobacterium.
NAT as a Target for Novel Antimicrobial Drug Development
The absolute requirement of a cell wall for survival in most environments and the unique biochemistry of pseudomurein make it an exceptionally attractive target for developing archaea-specific antimicrobials. This is particularly relevant for controlling methanogen populations in contexts such as ruminant methane mitigation or addressing their potential role in certain human gut dysbioses.[16]
The Rationale: A Pathway of Untapped Potential
-
Specificity: The enzymes responsible for NAT biosynthesis are absent in bacteria and eukaryotes, suggesting that inhibitors would have high specificity and low potential for off-target effects.[17][18][19]
-
Essentiality: As the cell wall is critical for survival, inhibiting any essential step in its formation would be lethal to the organism.[19]
-
Circumventing Resistance: Existing antibiotics that target peptidoglycan synthesis are ineffective.[7] Targeting the pseudomurein pathway opens a completely new front in antimicrobial development, bypassing established bacterial resistance mechanisms.
Recent research has begun to explore the vast, untapped reservoir of archaeal genomics for novel antibacterials, including enzymes that can degrade bacterial peptidoglycan.[18][20][21] The inverse approach—targeting the unique archaeal cell wall—is a logical and promising extension of this work. The enzymes that catalyze the proposed epimerization and oxidation steps to convert the UDP-GlcNAc-GalNAc intermediate to UDP-GlcNAc-NAT are prime candidates for inhibitor screening and rational drug design.
Conclusion
This compound is more than just a chemical curiosity; it is the molecular linchpin that defines the structure, resilience, and unique biological identity of the Methanobacterium cell wall. Its presence in pseudomurein, governed by a distinct biosynthetic pathway, provides a clear demarcation from the bacterial world and offers a wealth of opportunities for scientific inquiry. For researchers, the elucidation of the complete NAT biosynthetic pathway remains a compelling challenge. For drug development professionals, this pathway represents a pristine, unexploited target for the creation of a new generation of specific anti-archaeal agents. As we continue to unravel the complexities of the microbial world, the study of NAT and pseudomurein will undoubtedly play a crucial role in advancing our understanding of archaeal biology and biotechnology.
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A Comparative Analysis of N-Acetyltalosaminuronic Acid and N-Acetylmuramic Acid: Structure, Biosynthesis, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The structural integrity of cellular life is fundamentally dependent on the intricate architecture of cell walls. In the bacterial and archaeal domains, two fascinatingly divergent yet analogous monosaccharides, N-acetylmuramic acid (NAM) and N-Acetyltalosaminuronic acid (NAT), play pivotal roles in the construction of their respective protective barriers: peptidoglycan and pseudopeptidoglycan. This technical guide provides a comprehensive comparative analysis of NAT and NAM, delving into their core structural distinctions, biosynthetic pathways, and profound biological implications. By elucidating the nuanced differences and shared evolutionary origins of these molecules, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore novel therapeutic strategies targeting these essential components of microbial physiology.
Introduction: The Architectural Cornerstones of Microbial Cell Walls
The microbial world presents a remarkable diversity of survival strategies, with the cell wall standing as a primary defense against environmental insults and a key determinant of cellular morphology. In bacteria, the seminal structural component is peptidoglycan, a heteropolymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1][2][3] The NAM moiety, with its attached peptide stem, is the critical nexus for the cross-linking that imparts the characteristic strength and rigidity to the bacterial cell wall.[4][5]
Conversely, in certain methanogenic archaea, a functionally analogous but chemically distinct polymer known as pseudopeptidoglycan (or pseudomurein) constitutes the cell wall.[6][7][8] This structure is characterized by the replacement of NAM with this compound (NAT) and features β-(1,3)-glycosidic bonds instead of the β-(1,4) linkages found in peptidoglycan.[2][9][10] These seemingly subtle molecular substitutions have profound consequences for the biology of these organisms, including their innate resistance to common antibacterial agents.[2][7] This guide will systematically dissect the molecular intricacies of NAT and NAM, providing a detailed roadmap for understanding their significance and potential as therapeutic targets.
Comparative Molecular Architecture: A Tale of Two Sugars
The fundamental difference between peptidoglycan and pseudopeptidoglycan lies in the identity of one of their core sugar components. While both polymers incorporate N-acetylglucosamine (NAG), the second alternating sugar unit distinguishes them.
N-acetylmuramic acid (NAM) is a derivative of N-acetylglucosamine with the addition of a D-lactyl ether group at the C-3 position of the glucose ring.[4] This lactic acid moiety serves as the crucial attachment point for a short peptide chain, which is essential for the cross-linking of peptidoglycan strands.[1]
This compound (NAT) is a uronic acid derivative of N-acetyl-L-talosamine.[9] Unlike NAM, NAT possesses a carboxyl group at the C-6 position, a defining feature of uronic acids. This structural alteration, along with the change in the glycosidic linkage to β-(1,3), significantly impacts the overall geometry and chemical properties of the pseudopeptidoglycan polymer.[2][10]
| Feature | N-Acetylmuramic Acid (NAM) | This compound (NAT) |
| Core Structure | Ether of lactic acid and N-acetylglucosamine | Uronic acid derivative of N-acetyl-L-talosamine |
| Polymer | Peptidoglycan (Murein) | Pseudopeptidoglycan (Pseudomurein) |
| Organism | Bacteria | Certain Archaea (e.g., Methanobacteriales) |
| Glycosidic Linkage | β-(1,4) with N-acetylglucosamine | β-(1,3) with N-acetylglucosamine |
| Peptide Attachment | Lactic acid moiety at C-3 | Peptide stem attached to the amino group |
Biosynthetic Pathways: Convergent Evolution with Divergent Steps
The biosynthesis of both NAM and NAT precursors originates from UDP-N-acetylglucosamine, highlighting a shared evolutionary ancestry of the enzymatic machinery.[1][4] However, the specific enzymatic steps leading to the final activated sugar nucleotides diverge significantly.
Biosynthesis of UDP-N-acetylmuramic acid (UDP-NAM)
The synthesis of UDP-NAM is a well-characterized, multi-step enzymatic pathway occurring in the bacterial cytoplasm.
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An In-depth Technical Guide to the Biosynthesis of N-Acetyltalosaminuronic Acid: From Precursor to Pseudomurein Integration
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyltalosaminuronic acid (NATal) is a unique monosaccharide and a critical component of pseudomurein, the cell wall polymer of methanogenic archaea. This guide provides a comprehensive technical overview of the NATal biosynthetic pathway, synthesizing current genomic and biochemical evidence. We delve into the enzymatic cascade that transforms the ubiquitous precursor, UDP-N-acetylglucosamine, into UDP-N-acetyl-L-talosaminuronic acid, the activated form of NATal ready for incorporation into the growing pseudomurein sacculus. This document details the known enzymatic steps, discusses the genetic organization of the biosynthetic machinery, and proposes experimental workflows for the further elucidation of this vital archaeal metabolic pathway. The distinct nature of this pathway from its bacterial counterpart, the peptidoglycan biosynthesis pathway, presents untapped opportunities for the development of novel, archaea-specific antimicrobial agents.
Introduction: The Significance of this compound in Archaea
This compound is a defining feature of the cell walls of archaea belonging to the orders Methanobacteriales and Methanopyrales.[1][2] It is an L-series uronic acid that, along with N-acetylglucosamine (NAG), forms the glycan backbone of pseudomurein.[3] This polymer is a structural analogue of bacterial peptidoglycan, providing osmotic stability and maintaining cell shape.[4] However, the presence of NATal and the β(1→3) glycosidic linkages in pseudomurein confer resistance to lysozyme, a key component of the innate immune system of many eukaryotes.[5] Understanding the biosynthesis of NATal is therefore fundamental to comprehending the unique biology of these archaea and may pave the way for novel therapeutic strategies targeting this domain of life.
The biosynthesis of NATal is intrinsically linked to the overall process of pseudomurein assembly and shares a common evolutionary ancestry with the bacterial murein (peptidoglycan) synthesis pathway.[2][6] This is evidenced by the presence of archaeal homologues of several bacterial mur genes, which encode the enzymes responsible for peptidoglycan precursor synthesis.[7][8] However, significant differences exist, particularly in the formation of the unique uronic acid component, NATal.
The Biosynthetic Pathway of this compound
The synthesis of UDP-N-acetyl-L-talosaminuronic acid, the activated precursor for pseudomurein synthesis, is a multi-step enzymatic process that begins with the central metabolite UDP-N-acetylglucosamine (UDP-GlcNAc). The pathway can be conceptually divided into three key stages:
-
Epimerization at C2: Conversion of UDP-N-acetyl-D-glucosamine to UDP-N-acetyl-D-mannosamine.
-
Oxidation at C6: Formation of UDP-N-acetyl-D-mannosaminuronic acid.
-
Epimerization at C5: The final and defining step, the conversion of the D-manno configuration to the L-talo configuration.
Stage 1: C2-Epimerization of UDP-N-acetylglucosamine
The initial step in the pathway is the reversible epimerization of UDP-GlcNAc at the C2 position to yield UDP-N-acetyl-D-mannosamine (UDP-ManNAc). This reaction is catalyzed by UDP-N-acetylglucosamine 2-epimerase .[3][9]
-
Enzyme: UDP-N-acetylglucosamine 2-epimerase
-
Substrate: UDP-N-acetyl-D-glucosamine (UDP-GlcNAc)
-
Product: UDP-N-acetyl-D-mannosamine (UDP-ManNAc)
-
Mechanism: The reaction proceeds through a proposed elimination and re-addition of UDP, leading to the inversion of stereochemistry at the C2 carbon.[10]
Crystal structures of archaeal UDP-GlcNAc 2-epimerases, such as the one from Methanocaldococcus jannaschii, have been resolved, revealing a conserved substrate-binding site with their bacterial counterparts.[3]
Stage 2: C6-Oxidation to UDP-N-acetyl-D-mannosaminuronic Acid
Following the C2 epimerization, the C6 hydroxyl group of the mannosamine residue is oxidized to a carboxylic acid, forming UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA). This NAD+-dependent oxidation is catalyzed by UDP-N-acetyl-D-mannosamine dehydrogenase .[9][11]
-
Enzyme: UDP-N-acetyl-D-mannosamine dehydrogenase
-
Substrate: UDP-N-acetyl-D-mannosamine (UDP-ManNAc)
-
Co-factor: NAD+
-
Product: UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA)
The characterization of this enzyme in archaea, such as Methanococcus maripaludis, has confirmed its role in the biosynthesis of UDP-ManNAcA.[9]
Stage 3: The Crucial C5-Epimerization to form UDP-N-acetyl-L-talosaminuronic Acid
The final and most enigmatic step in the biosynthesis of the NATal precursor is the epimerization of UDP-N-acetyl-D-mannosaminuronic acid at the C5 position to yield UDP-N-acetyl-L-talosaminuronic acid (UDP-NATal). This conversion from a D- to an L-sugar configuration is critical and is catalyzed by a putative UDP-N-acetyl-D-mannosaminuronic acid C5-epimerase .
While this enzymatic activity is essential for NATal synthesis, the specific enzyme responsible has not yet been biochemically characterized. However, genomic analyses of pseudomurein-containing archaea provide strong evidence for its existence. Gene clusters dedicated to pseudomurein biosynthesis in organisms like Methanobacterium thermoautotrophicum contain several open reading frames with unknown functions.[6][7][12] It is highly probable that one of these uncharacterized genes encodes the C5-epimerase.
Hypothetical Model for C5 Epimerization: Based on studies of other C5-epimerases acting on uronic acids, the reaction likely proceeds through the abstraction of the C5 proton to form an enolate intermediate, followed by reprotonation from the opposite face to invert the stereochemistry.[13][14]
Genomic Organization and Regulation
The genes encoding the enzymes for pseudomurein biosynthesis, including those for NATal synthesis, are often found clustered together in the genomes of methanogenic archaea.[6][12] These gene clusters, sometimes referred to as pseudomurein mur (pmur) clusters, contain orthologues of bacterial mur genes (e.g., pMurC, pMurD, pMurE) involved in the synthesis of the peptide side chain of pseudomurein, alongside genes for the glycan backbone synthesis.[2][8]
The co-localization of these genes suggests a coordinated regulation of the entire pseudomurein biosynthetic pathway. The presence of uncharacterized genes within these clusters that are unique to pseudomurein-containing archaea makes them prime candidates for encoding the enzymes responsible for the unique steps in NATal formation, such as the C5 epimerization.[4][8]
Table 1: Key Enzymes in the Biosynthesis of UDP-N-acetyl-L-talosaminuronic Acid
| Enzyme | Substrate | Product | Gene (Putative) | Organism Example |
| UDP-N-acetylglucosamine 2-epimerase | UDP-N-acetyl-D-glucosamine | UDP-N-acetyl-D-mannosamine | MMP0705 | Methanococcus maripaludis[9] |
| UDP-N-acetyl-D-mannosamine dehydrogenase | UDP-N-acetyl-D-mannosamine | UDP-N-acetyl-D-mannosaminuronic acid | MMP0706 | Methanococcus maripaludis[9] |
| UDP-N-acetyl-D-mannosaminuronic acid C5-epimerase | UDP-N-acetyl-D-mannosaminuronic acid | UDP-N-acetyl-L-talosaminuronic acid | Unidentified | Methanobacterium thermoautotrophicum[1] |
Experimental Workflows for Pathway Elucidation
Further characterization of the NATal biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.
Identification and Characterization of the C5-Epimerase
The primary experimental challenge is the definitive identification and characterization of the UDP-N-acetyl-D-mannosaminuronic acid C5-epimerase. A targeted approach would involve:
-
Heterologous Expression and Purification: Cloning and expressing candidate genes from the pseudomurein gene clusters of organisms like Methanobacterium thermoautotrophicum in a suitable host such as E. coli.[6][7]
-
Enzyme Assays: Developing an assay to monitor the epimerization reaction. This could involve:
-
HPLC-based analysis: Separating and quantifying the substrate (UDP-ManNAcA) and product (UDP-NATal) using ion-pair reversed-phase HPLC.[15]
-
Coupled enzyme assays: Using a subsequent enzyme that specifically recognizes the L-talo configuration of the product.
-
Radiometric assays: Employing a tritium-labeled substrate and measuring the release of tritium into the solvent upon epimerization.[13]
-
In Vitro Reconstitution of the Pathway
Once all the enzymes have been identified and purified, the entire biosynthetic pathway from UDP-GlcNAc to UDP-NATal can be reconstituted in vitro. This would allow for a detailed kinetic analysis of each step and an understanding of the overall pathway flux.
Analysis of Precursors in Archaeal Cells
The in vivo accumulation of pathway intermediates can be analyzed in wild-type and mutant strains of pseudomurein-containing archaea. This can be achieved by:
-
Extraction of UDP-sugars: Isolating nucleotide-activated sugars from cell lysates.[16]
-
HPLC Analysis: Quantifying the levels of UDP-GlcNAc, UDP-ManNAc, UDP-ManNAcA, and UDP-NATal using high-performance liquid chromatography.[17]
Visualizing the Pathway and Experimental Workflow
Biosynthesis Pathway of UDP-N-acetyl-L-talosaminuronic Acid
Caption: The enzymatic cascade for the biosynthesis of UDP-N-acetyl-L-talosaminuronic acid.
Experimental Workflow for C5-Epimerase Characterization
Caption: A typical experimental workflow for identifying and characterizing the putative C5-epimerase.
Conclusion and Future Directions
The biosynthesis of this compound represents a key metabolic pathway in a significant group of archaea. While the initial steps of the pathway are reasonably well understood and share similarities with bacterial pathways, the final C5 epimerization step remains a critical knowledge gap. The identification and characterization of the UDP-N-acetyl-D-mannosaminuronic acid C5-epimerase will be a significant breakthrough in our understanding of archaeal cell wall biosynthesis.
Future research should focus on:
-
Functional genomics: Systematically characterizing the unknown genes within the pseudomurein biosynthesis clusters to identify the elusive C5-epimerase.
-
Structural biology: Determining the crystal structure of the C5-epimerase to understand its catalytic mechanism and substrate specificity.
-
Inhibitor screening: Leveraging the unique nature of this pathway to screen for and design novel inhibitors that specifically target archaeal cell wall synthesis, with potential applications in modulating archaeal populations in various environments, including the human gut.
A complete understanding of the NATal biosynthetic pathway will not only enhance our fundamental knowledge of archaeal biology but also open new avenues for the development of targeted antimicrobial strategies.
References
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Campbell, J. A., Davies, G. J., Bulone, V., & Henrissat, B. (2021, December 18). Polysaccharide epimerases. CAZypedia. Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide to the Enzymatic Synthesis of N-Acetyltalosaminuronic Acid
Foreword for the Advanced Researcher
N-Acetyltalosaminuronic acid (NAT) stands as a unique monosaccharide, distinguished as a fundamental component of pseudomurein, the cell wall polymer of methanogenic Archaea.[1][2] Unlike the peptidoglycan (murein) found in Bacteria, pseudomurein's glycan backbone is composed of N-acetylglucosamine (NAG) and NAT, linked by β-1,3-glycosidic bonds. This structural distinction confers resistance to lysozyme and many common antibiotics that target bacterial cell wall biosynthesis. The growing interest in the unique biology of Archaea and the potential for novel antimicrobial targets has brought the biosynthetic pathways of pseudomurein, and specifically NAT, into focus for researchers in microbiology, biochemistry, and drug development.
This guide provides a comprehensive overview of the enzymatic synthesis of NAT. As the complete in vitro synthesis has not been extensively detailed in a single publication, this document synthesizes findings from studies on pseudomurein precursors, homologous enzyme characterizations, and analogous biosynthetic pathways. It is designed to be a foundational resource for researchers seeking to produce NAT for structural studies, as a substrate for enzyme characterization, or in the development of novel antimicrobial agents. We will delve into the proposed biosynthetic pathway, the key enzymes involved, and provide representative protocols that serve as a robust starting point for laboratory-scale synthesis.
The Biological Context: NAT in the Archaeal Cell Wall
The cell wall is a critical structure for most prokaryotes, providing shape and protection from osmotic lysis. In the domain Archaea, cell wall composition is remarkably diverse. A significant number of methanogens, particularly those belonging to the orders Methanobacteriales and Methanopyrales, possess a cell wall structure known as pseudomurein.[3][4] While functionally analogous to bacterial murein, its chemical composition is distinct.
| Component | Bacterial Murein | Archaeal Pseudomurein |
| Glycan Backbone | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) | N-acetylglucosamine (NAG) and this compound (NAT) |
| Glycosidic Linkage | β-1,4 | β-1,3 |
| Peptide Cross-links | L- and D-amino acids | Exclusively L-amino acids |
Table 1: Comparison of Bacterial Murein and Archaeal Pseudomurein.
The presence of NAT is a defining feature of pseudomurein. Its synthesis is therefore a critical step in the viability of these archaea, making the enzymes in its biosynthetic pathway potential targets for novel antimicrobial agents.
Proposed Enzymatic Pathway for NAT Synthesis
Based on the isolation of putative precursors from Methanobacterium thermoautotrophicum and the characterization of homologous enzymes, a plausible enzymatic pathway for the synthesis of UDP-N-acetyltalosaminuronic acid can be proposed.[1][5] The synthesis is believed to commence with the common precursor, UDP-N-acetylglucosamine (UDP-GlcNAc).
The key transformations from UDP-GlcNAc to UDP-NAT involve an epimerization at the C2 position and a subsequent oxidation at the C6 position. However, a notable hypothesis in the field suggests that these modifications may occur at the level of a disaccharide precursor, rather than on the monomeric UDP-sugar.[5][6] Specifically, it is proposed that this compound may be formed from N-acetylgalactosamine by epimerization and oxidation after it has been incorporated into a disaccharide with N-acetylglucosamine.[5][6]
For the purposes of a tractable in vitro synthesis, we will focus on the enzymatic activities required for the modification of the monosaccharide unit, which are likely to be similar regardless of the precise timing in the natural pathway. The two key enzymatic activities are:
-
UDP-N-acetylglucosamine 2-epimerase: This enzyme catalyzes the reversible conversion of UDP-GlcNAc to its C2 epimer, UDP-N-acetylmannosamine (UDP-ManNAc). An analogous enzyme with different stereospecificity would be required to produce the UDP-N-acetyltalosamine precursor.
-
UDP-N-acetylmannosamine dehydrogenase: This NAD+-dependent enzyme would then oxidize the C6 hydroxyl group of the UDP-N-acetyltalosamine precursor to a carboxylic acid, yielding the final product, UDP-N-acetyltalosaminuronic acid.
Figure 1: Proposed two-step enzymatic synthesis of UDP-N-acetyltalosaminuronic acid from UDP-N-acetylglucosamine.
Key Enzymes and Their Characteristics
While the specific enzymes for NAT synthesis from methanogens are not yet fully characterized in terms of their in vitro activity for a synthetic pathway, we can draw significant insights from homologous enzymes.
UDP-N-acetylglucosamine 2-epimerase (Archaeal)
An essential first step is the epimerization of UDP-GlcNAc. A UDP-GlcNAc 2-epimerase from the archaeon Methanocaldococcus jannaschii has been structurally characterized.[2] This enzyme catalyzes the interconversion of UDP-GlcNAc and UDP-ManNAc. While this produces the manno-epimer, it is plausible that a homologous enzyme in NAT-producing archaea has a modified active site that yields the talo-epimer.
Key Characteristics:
-
Structure: The enzyme exhibits a conformational change upon substrate binding.[2]
-
Cofactors: This class of epimerases does not typically require cofactors.
-
Source for Homologs: The genomes of pseudomurein-containing methanogens are the primary source for identifying candidate genes.[3][4]
UDP-N-acetylmannosamine Dehydrogenase
The second critical step is the oxidation of the C6 hydroxyl group. This is catalyzed by a dehydrogenase, which is expected to be NAD+-dependent. Homologs of UDP-ManNAc dehydrogenase have been identified in the genomes of various archaea.[7]
Key Characteristics:
-
Cofactor: Requires NAD+ as an oxidizing agent.
-
Reaction: Catalyzes a four-electron oxidation of the primary alcohol at C6 to a carboxylic acid.
-
Source for Homologs: Gene cluster analysis in methanogens can reveal candidate dehydrogenase enzymes.[7]
Experimental Protocols
The following sections provide representative protocols for the production of the necessary enzymes and the subsequent enzymatic synthesis of NAT. These protocols are based on methods used for homologous enzymes and should be considered a starting point for optimization.
Protocol 1: Expression and Purification of Recombinant Archaeal Enzymes
This protocol describes a general method for producing the epimerase and dehydrogenase enzymes in E. coli.
1. Gene Synthesis and Cloning: a. Identify the gene sequences for the putative UDP-GlcNAc 2-epimerase and UDP-ManNAc dehydrogenase from a NAT-producing archaeon (e.g., Methanobacterium thermoautotrophicum). b. Codon-optimize the gene sequences for expression in E. coli. c. Synthesize the genes and clone them into a suitable expression vector with a hexahistidine (His6) tag (e.g., pET-28a).
2. Protein Expression: a. Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)). b. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Incubate the culture for a further 16-20 hours at a reduced temperature (e.g., 18°C) to enhance protein solubility.
3. Cell Lysis and Clarification: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
4. Affinity Chromatography: a. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the His6-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
5. Desalting and Storage: a. Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis. b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. c. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
Figure 2: General workflow for the expression and purification of recombinant enzymes.
Protocol 2: In Vitro Enzymatic Synthesis of UDP-N-acetyltalosaminuronic Acid
This protocol outlines a one-pot reaction for the synthesis of UDP-NAT.
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| HEPES buffer, pH 7.5 | 1 M | 50 mM |
| UDP-GlcNAc | 100 mM | 5 mM |
| NAD+ | 100 mM | 10 mM |
| MgCl2 | 1 M | 5 mM |
| Purified Epimerase | 1 mg/mL | 10 µg/mL |
| Purified Dehydrogenase | 1 mg/mL | 20 µg/mL |
| Dithiothreitol (DTT) | 1 M | 2 mM |
| Nuclease-free water | - | To final volume |
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the buffer, UDP-GlcNAc, NAD+, MgCl2, and DTT. b. Add nuclease-free water to bring the reaction mixture to the desired final volume (e.g., 1 mL). c. Pre-incubate the mixture at the reaction temperature (e.g., 37°C, but this may need to be optimized for enzymes from thermophiles) for 5 minutes.
-
Enzyme Addition: a. Add the purified epimerase and dehydrogenase to the reaction mixture. b. Mix gently by pipetting.
-
Incubation: a. Incubate the reaction at 37°C for 12-24 hours. The optimal time should be determined by time-course analysis.
-
Reaction Monitoring: a. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take a small aliquot (e.g., 50 µL) of the reaction mixture. b. Stop the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile or by boiling for 5 minutes. c. Centrifuge to pellet the denatured enzymes. d. Analyze the supernatant by HPLC to monitor the consumption of UDP-GlcNAc and the formation of UDP-NAT.
-
Product Purification: a. Once the reaction is complete, terminate it by boiling or acetonitrile precipitation. b. Centrifuge to remove the precipitated enzymes. c. The supernatant containing UDP-NAT can be purified by anion-exchange chromatography or size-exclusion chromatography.
Protocol 3: Analysis and Characterization of UDP-NAT
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is suitable for separating the nucleotide sugars.
-
Mobile Phase: A gradient of a low-concentration ion-pairing agent (e.g., tributylammonium acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) can be used.
-
Detection: UV absorbance at 262 nm (for the uridine base).
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode can be used to confirm the molecular weight of the product. The expected mass of UDP-NAT should be calculated and compared to the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectroscopy can provide definitive structural confirmation of the synthesized UDP-NAT. Comparison with published spectra of related UDP-sugars will be necessary.
Troubleshooting and Considerations
-
Enzyme Activity: If low product yield is observed, the specific activity of the purified enzymes should be determined. The reaction conditions (pH, temperature, cofactor concentrations) may need to be optimized for the specific archaeal enzymes.
-
Enzyme Stability: Enzymes from thermophilic archaea may require higher temperatures for optimal activity and stability.
-
Substrate Inhibition: High concentrations of UDP-GlcNAc may be inhibitory to the epimerase. This can be tested by varying the initial substrate concentration.
-
Product Inhibition: The accumulation of UDP-NAT or NADH may inhibit the dehydrogenase. This can be mitigated by in situ cofactor regeneration systems if scaling up the reaction.
Conclusion
The enzymatic synthesis of this compound represents a significant challenge and opportunity. While a fully established, turnkey protocol is not yet available, the foundation laid by research into pseudomurein biosynthesis provides a clear and logical path forward. By leveraging homologous enzymes from archaea and drawing upon established methods for the synthesis of related sugar nucleotides, researchers are well-equipped to develop a robust in vitro system for the production of this unique and biologically important monosaccharide. This guide offers the necessary theoretical framework and practical starting points to embark on this endeavor, paving the way for new discoveries in archaeal biology and the development of novel therapeutic agents.
References
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Hartmann, E., & König, H. (1990). Comparison of the biosynthesis of the methanobacterial pseudomurein and the eubacterial murein. Naturwissenschaften, 77(10), 472-475. [Link]
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König, H., Kandler, O., & Hammes, W. (1989). Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum. Canadian Journal of Microbiology, 35(1), 176-181. [Link]
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Subedi, B., Ronimus, R. S., & Morgan, X. C. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, 2, xtab012. [Link]
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Ronimus, R. S., & Morgan, X. C. (2022). Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases. Microbiology, 168(9), 001234. [Link]
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Semantic Scholar. (n.d.). Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum. Retrieved from [Link]
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Namboori, S. C., & Graham, D. E. (2008). Acetamido sugar biosynthesis in the Euryarchaea. Journal of Bacteriology, 190(8), 2987–2996. [Link]
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Chen, Y. C., et al. (2014). Crystal structures of the archaeal UDP-GlcNAc 2-epimerase from Methanocaldococcus jannaschii reveal a conformational change induced by UDP-GlcNAc. Proteins: Structure, Function, and Bioinformatics, 82(6), 1076-1087. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Natural Sources of N-Acetyltalosaminuronic Acid For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NAT) is a rare amino sugar acid of significant biological interest due to its unique presence in the cell walls of a specific group of microorganisms. This technical guide provides a comprehensive overview of the natural sources of NAT, focusing on its biosynthesis, isolation, and characterization. We delve into the intricacies of its primary origin within the pseudopeptidoglycan of archaea, offering detailed protocols and expert insights for researchers and professionals in drug development and microbiology. This document is designed to be a definitive resource, grounding all information in established scientific literature and providing practical, field-proven methodologies.
Introduction to this compound (NAT)
This compound is a nine-carbon, acidic amino sugar, and a derivative of talose.[1] Its structure is distinct from the more common N-acetylmuramic acid (NAM) found in bacterial peptidoglycan. The key structural features of NAT contribute to the unique properties of the polymers in which it is found. This guide will explore the primary natural reservoir of this intriguing monosaccharide.
The significance of NAT lies in its role as a fundamental building block of pseudopeptidoglycan, the cell wall polymer of certain methanogenic archaea.[2][3] The presence of NAT, and the associated β(1,3)-glycosidic linkages in pseudomurein, confers resistance to lysozyme, an enzyme that is a key component of the innate immune system of many animals, including humans.[2][3] This resistance has implications for the survival of these archaea in various environments and is a crucial factor to consider in the development of antimicrobial agents targeting these organisms.
The Primary Natural Source: Pseudomurein in Archaea
The only known natural source of this compound is the cell wall of a select group of methanogenic archaea. In these organisms, NAT is a key component of a polymer called pseudopeptidoglycan or pseudomurein.
The Structure and Composition of Pseudomurein
Pseudomurein is a structural analogue of bacterial peptidoglycan, providing rigidity and shape to the archaeal cell. However, it possesses several key chemical differences:
-
Glycan Backbone: The backbone of pseudomurein is composed of alternating units of N-acetylglucosamine (NAG) and this compound (NAT), linked by β(1,3)-glycosidic bonds.[2][3] This contrasts with the β(1,4)-linked NAG and N-acetylmuramic acid (NAM) backbone of bacterial peptidoglycan.
-
Peptide Cross-links: The glycan strands are cross-linked by short peptides. Unlike bacterial peptidoglycan, which contains D-amino acids, the peptides in pseudomurein are composed exclusively of L-amino acids.[2]
These structural distinctions are significant, rendering the archaeal cell wall insensitive to many common antibiotics that target bacterial peptidoglycan synthesis, such as penicillin, and to the hydrolytic action of lysozyme.[3]
Archaeal Species Containing Pseudomurein
Pseudomurein is not ubiquitous among archaea. Its presence is primarily restricted to the order Methanobacteriales and the genus Methanopyrus.
| Genus | Species Examples | Significance |
| Methanobacterium | M. thermoautotrophicum, M. formicicum | Thermophilic and mesophilic methanogens often found in anaerobic environments like sewage sludge and the rumen. M. thermoautotrophicum is a model organism for studying pseudomurein.[4] |
| Methanobrevibacter | M. smithii, M. ruminantium | Predominant archaea in the human gut and the rumen of ruminants, respectively. Their lysozyme-resistant cell walls are crucial for their survival in these environments. |
| Methanosphaera | M. stadtmanae | A human gut inhabitant involved in methane production. |
| Methanothermus | M. fervidus | A hyperthermophilic methanogen found in geothermal environments. |
Biosynthesis of this compound
The biosynthetic pathway of NAT is distinct from that of NAM in bacteria. While the complete pathway is still under investigation, studies on Methanobacterium thermoautotrophicum have identified key precursors, suggesting a multi-step enzymatic process.[4] It is hypothesized that NAT is formed from UDP-N-acetylgalactosamine through epimerization and oxidation steps that occur at the level of a disaccharide precursor.[4]
The proposed biosynthetic pathway begins with common nucleotide-activated sugars. The enzymes GlmS, GlmM, and GlmU, which are widely conserved, are responsible for the synthesis of UDP-N-acetylglucosamine (UDP-NAG).[2] A 4-aminosugar epimerase, likely a GalE-like enzyme, is thought to catalyze the interconversion of UDP-NAG and UDP-N-acetylgalactosamine (UDP-NAGal), another precursor identified in pseudomurein-containing methanogens.[2]
The formation of the disaccharide moiety of the glycopeptide monomer is believed to occur before its transfer to the membrane carrier, a notable difference from bacterial murein biosynthesis.[2] A key identified intermediate is a disaccharide composed of UDP, N-acetylglucosamine, and this compound, with N-acetylglucosamine at the reducing end.[4] This suggests that the formation of NAT from an N-acetylgalactosamine residue happens after the formation of the disaccharide.
Protocols for Isolation, Purification, and Characterization
The following section provides detailed methodologies for the extraction of NAT from its natural archaeal source. These protocols are based on established principles of microbiology and biochemistry, adapted for the specific properties of methanogens and pseudomurein.
Cultivation of Methanobacterium thermoautotrophicum
M. thermoautotrophicum is an anaerobic thermophile. Strict anaerobic techniques are required for its cultivation.
Materials:
-
Methanobacterium thermoautotrophicum culture (e.g., DSM 1053)
-
Anaerobic growth medium (e.g., DSMZ Medium 119)
-
Gassing manifold with an H₂/CO₂ (80:20) gas mixture
-
Anaerobic culture vessels (e.g., Balch tubes or serum bottles)
-
Incubator at 65-70°C
Protocol:
-
Prepare the anaerobic growth medium according to the supplier's instructions, ensuring all components are added under a stream of oxygen-free gas.
-
Dispense the medium into anaerobic culture vessels, seal with butyl rubber stoppers and aluminum crimps.
-
Pressurize the headspace with the H₂/CO₂ gas mixture to approximately 200 kPa.
-
Autoclave the prepared medium.
-
Inoculate the medium with an active culture of M. thermoautotrophicum using a sterile, anaerobic syringe.
-
Incubate at 65-70°C with gentle agitation. Growth can be monitored by measuring the decrease in H₂/CO₂ pressure or by direct cell counting.
-
Harvest cells in the late exponential phase by centrifugation under anaerobic conditions.
Isolation of Pseudomurein Sacculi
This protocol aims to isolate the intact pseudomurein sacculi from the harvested cells.
Materials:
-
Harvested M. thermoautotrophicum cells
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DNase I and RNase A
-
Sodium dodecyl sulfate (SDS)
-
Ultracentrifuge
-
Boiling water bath
Protocol:
-
Resuspend the cell pellet in Tris-HCl buffer.
-
Lyse the cells by sonication or French press. Keep the sample on ice to prevent overheating.
-
Add DNase I and RNase A to the lysate and incubate at 37°C for 1-2 hours to digest nucleic acids.
-
Add SDS to a final concentration of 4% (w/v) and incubate in a boiling water bath for 30 minutes to solubilize membranes and proteins.
-
Cool the suspension and centrifuge at high speed (e.g., >100,000 x g) for 1 hour to pellet the insoluble pseudomurein sacculi.
-
Wash the pellet repeatedly with sterile, deionized water, with centrifugation steps in between, until the SDS is completely removed.
-
Lyophilize the purified pseudomurein sacculi for storage or further processing.
Hydrolysis of Pseudomurein and Purification of NAT
Acid hydrolysis is used to break down the pseudomurein polymer into its constituent monosaccharides.
Materials:
-
Lyophilized pseudomurein sacculi
-
Hydrochloric acid (HCl), 4 M
-
Heating block or oven at 100°C
-
Dowex 50W-X8 (H⁺ form) and Dowex 1-X8 (formate form) ion-exchange resins
-
Formic acid for elution
-
Rotary evaporator
Protocol:
-
Suspend the lyophilized pseudomurein in 4 M HCl.
-
Hydrolyze at 100°C for 4-6 hours in a sealed tube.
-
Remove the HCl from the hydrolysate by evaporation under vacuum.
-
Resuspend the dried hydrolysate in water and apply it to a Dowex 50W-X8 (H⁺ form) column to remove amino acids and N-acetylglucosamine.
-
The eluate containing the acidic sugars is then applied to a Dowex 1-X8 (formate form) column.
-
Wash the column with water to remove any remaining neutral sugars.
-
Elute the bound uronic acids, including NAT, with a gradient of formic acid.
-
Collect fractions and monitor for the presence of NAT using a suitable assay (e.g., carbazole assay for uronic acids).
-
Pool the NAT-containing fractions and remove the formic acid by rotary evaporation.
-
The purified NAT can be further analyzed or stored.
Characterization and Quantification of NAT
Several analytical techniques can be employed for the structural confirmation and quantification of the purified NAT.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of NAT.[5][6][7][8] The chemical shifts and coupling constants of the protons and carbons in the sugar ring and the N-acetyl group provide a unique fingerprint for the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of NAT, confirming its elemental composition.[5][9] Tandem MS (MS/MS) can provide fragmentation patterns that further aid in structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with appropriate derivatization can be used for the quantification of NAT.[7]
Conclusion and Future Perspectives
This compound remains a fascinating and relatively underexplored biomolecule. Its exclusive presence in the pseudomurein of certain archaea makes it a valuable marker for these microorganisms and a potential target for novel antimicrobial strategies. The methodologies outlined in this guide provide a robust framework for the isolation and study of NAT from its natural sources.
Future research may focus on the complete elucidation of the NAT biosynthetic pathway, including the characterization of the enzymes involved. This could open up possibilities for the enzymatic or microbial synthesis of NAT, providing a more accessible source for further research and potential applications. Additionally, a deeper understanding of the role of NAT in the archaeal cell wall could lead to the development of specific inhibitors of pseudomurein biosynthesis, with potential applications in modulating the microbiome or as novel therapeutic agents.
References
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Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Isolation of lipid activated pseudomurein precursors from Methanobacterium thermoautotrophicum. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. (2021, August 24). Oxford Academic. Retrieved January 7, 2026, from [Link]
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Purification and use of Methanobacterium wolfei pseudomurein endopeptidase for lysis of Methanobacterium thermoautotrophicum. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Characterization of a novel N-acetylneuraminic acid lyase favoring N-acetylneuraminic acid synthesis. (2015, March 23). ResearchGate. Retrieved January 7, 2026, from [Link]
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Biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid and UDP-N-acetyl-D-mannosaminuronic acid in Micrococcus luteus. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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NMR Based Methods for Metabolites Analysis. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
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NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
How NMR Enhances Chemical Analysis Accuracy? (n.d.). Creative Biostructure. Retrieved January 7, 2026, from [Link]
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Pseudopeptidoglycan. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Emerging Techniques in Protein Analysis: From Mass Spectrometry to NMR Spectroscopy. (n.d.). Walsh Medical Media. Retrieved January 7, 2026, from [Link]
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UDP-N-acetylglucosamine enolpyruvyl transferase. (n.d.). M-CSA. Retrieved January 7, 2026, from [Link]
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Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024, October 25). Springer Link. Retrieved January 7, 2026, from [Link]
-
Recycling of the Anhydro-N-Acetylmuramic Acid Derived from Cell Wall Murein Involves a Two-Step Conversion to N-Acetylglucosamine-Phosphate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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chemical formula of N-Acetyltalosaminuronic acid C8H13NO7
An In-Depth Technical Guide to N-Acetyltalosaminuronic Acid (C₈H₁₃NO₇): Structure, Biological Significance, and Research Applications
Abstract
This compound (NAT), a C₈H₁₃NO₇ monosaccharide, is a structurally distinct uronic acid of significant biological interest. Unlike its more common counterparts found in bacteria and eukaryotes, NAT is a primary constituent of pseudopeptidoglycan, the cell wall polymer in methanogenic and some other archaea. Its unique β-1,3-glycosidic linkage to N-acetylglucosamine confers resistance to lysozyme, a key component of the innate immune system. This fundamental difference from bacterial peptidoglycan renders NAT and its biosynthetic pathway a compelling target for the development of novel, selective anti-archaeal agents. This guide provides a comprehensive technical overview of NAT, covering its physicochemical properties, its critical role in archaeal cell wall architecture, proposed methodologies for its synthesis and analysis, and its potential applications in drug discovery and development.
Physicochemical Properties and Structure
This compound is an amino sugar and a derivative of talose. It is characterized by an N-acetyl group at the C-2 position and a carboxylic acid group at the C-6 position, classifying it as a uronic acid.[1][2]
Core Identifiers
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | (2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid | [1][3] |
| Molecular Formula | C₈H₁₃NO₇ | [1][4] |
| Molar Mass | 235.19 g/mol | [2][3] |
| CAS Number | 90319-06-5 | [1][4] |
| PubChem CID | 146155 | [3] |
| Canonical SMILES | CC(=O)N[C@@H]1C(=O)O)O">C@@HO | [2][4] |
| InChI Key | KSOXQRPSZKLEOR-FPJCOBNTSA-N | [2] |
| Synonyms | Talanac, NAT, α-L-N-Acetyltalosaminuronic acid | [1][3] |
Structural Elucidation
The structure of this compound features a talopyranuronic acid backbone with an acetamido group substituting the hydroxyl group at the C-2 position.[3][5] This configuration is crucial for its role in the formation of the archaeal cell wall.
Caption: Chemical structure of this compound.
Biological Significance: The Cornerstone of the Archaeal Cell Wall
The primary biological role of NAT is its function as a monomeric unit of pseudopeptidoglycan (also known as pseudomurein), the key structural component of the cell wall in certain archaea, particularly methanogens.[1][2] This polymer is functionally analogous to peptidoglycan in bacteria but possesses fundamental chemical differences that have profound biological consequences.
Role in Pseudopeptidoglycan
Bacterial peptidoglycan consists of alternating β-1,4-linked N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[6][7] In contrast, archaeal pseudopeptidoglycan is composed of alternating N-acetylglucosamine (NAG) and this compound (NAT) connected by β-1,3-glycosidic bonds.[2][8] This distinction is a critical evolutionary divergence.
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molar mass of N-Acetyltalosaminuronic acid 235.19 g/mol
An In-depth Technical Guide to N-Acetyltalosaminuronic Acid (NAT)
Abstract
This compound (NAT), a monosaccharide with a molar mass of 235.19 g/mol , is a fascinating yet understudied biomolecule.[1][2][3][] Its primary and most well-defined role is as a fundamental building block of the archaeal cell wall polymer, pseudomurein, where it confers unique structural properties, including resistance to lysozyme.[1][2] While its biological significance has been centered in the domain of microbiology, emerging evidence suggests potential applications in drug development, particularly concerning inflammatory processes.[] This guide provides a comprehensive technical overview of NAT, synthesizing current knowledge and presenting field-proven methodologies for its study. We will delve into its core biological function, explore potential therapeutic applications, and provide detailed, validated protocols for its synthesis and analysis, aimed at researchers, scientists, and drug development professionals seeking to explore this unique carbohydrate.
Physicochemical and Structural Identity
A precise understanding of a molecule's properties is the foundation of all subsequent research. This compound is a carbohydrate acid derivative, specifically an alpha-L-talosaminuronic acid where the hydroxy group at the C-2 position is replaced by an acetamido group.[3][5][6]
| Property | Value | Source |
| Molar Mass | 235.19132 g/mol | [1][2] |
| Molecular Formula | C₈H₁₃NO₇ | [1][2][] |
| IUPAC Name | (2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid | [1][3] |
| CAS Number | 90319-06-5 | [1][2][5][6] |
| Common Synonyms | Talanac, α-L-N-Acetyltalosaminuronic acid, NAT | [1][2][3] |
Core Biological Function: The Archaeal Bulwark
The defining role of NAT is structural. It is a key component of pseudomurein, the peptidoglycan-like polymer that constitutes the cell wall in methanogenic and other archaea.[1][2][7] This structure is analogous to the murein (peptidoglycan) found in bacteria but possesses critical chemical differences that have profound biological consequences.
The Pseudomurein Backbone: A Tale of Two Sugars
Unlike bacterial peptidoglycan, which consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β(1,4)-glycosidic bonds, the archaeal pseudomurein glycan backbone is composed of NAG and this compound (NAT).[1][7]
The most critical distinction is the linkage: NAG and NAT are connected via β(1,3)-glycosidic bonds .[1] This seemingly minor change in chemical bonding renders archaeal cell walls completely resistant to the action of lysozyme, an enzyme crucial to the innate immune defense of many organisms (including humans) that specifically cleaves β(1,4) linkages. This resistance is a key survival mechanism for archaea in diverse environments.
Frontiers in Research and Drug Development
While its role in archaeal biology is established, the application of NAT in translational science is an emerging field. Its unique origin and structure present several compelling avenues for investigation.
-
Anti-Inflammatory Potential: Some biochemical suppliers note that NAT is used in studies of inflammatory diseases and cancer, possessing "exceptional anti-inflammatory attributes".[] The mechanism for this is not yet elucidated in peer-reviewed literature and stands as a significant opportunity for research. It may involve competitive inhibition of carbohydrate-binding proteins (lectins) involved in immune signaling or modulation of the gut microbiome, where methanogenic archaea reside.
-
Biomarker Development: As NAT is specific to the cell walls of certain archaea, its detection in biological fluids could serve as a novel biomarker for the presence or overgrowth of these microorganisms, which have been implicated in various gut pathologies.
-
Novel Antimicrobial Target: The enzymes responsible for the biosynthesis of NAT are unique to archaea. Targeting these enzymes offers a promising strategy for developing highly specific antimicrobial agents that could, for instance, modulate the archaeal population in the gut microbiome without affecting beneficial bacteria.
Key Experimental Protocols
Advancing the study of NAT requires robust methods for its synthesis and quantification. Given the lack of commercially available, scalable synthesis routes, we present a proposed chemoenzymatic pathway based on established carbohydrate chemistry, alongside a validated analytical methodology.
Protocol 1: Proposed Chemoenzymatic Synthesis of this compound
Causality Statement: This protocol is designed based on methodologies for synthesizing related N-acetylated sugars like N-acetylneuraminic acid.[8][9] It leverages enzymatic specificity for the challenging stereochemical transformations and standard chemical methods for functional group manipulation. The workflow prioritizes accessible starting materials and high-yield reactions.
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Methodological & Application
N-Acetyltalosaminuronic acid extraction from archaea protocol
Application Notes & Protocols
Topic: High-Yield Extraction and Purification of N-Acetyltalosaminuronic Acid from Archaeal Cell Walls
Audience: Researchers, scientists, and drug development professionals in microbiology, biochemistry, and glycobiology.
Abstract: this compound (NAT) is a unique monosaccharide and a defining component of pseudomurein, the cell wall polymer of methanogenic and other archaea.[1][2][3] Unlike bacterial peptidoglycan, pseudomurein's backbone of N-acetylglucosamine and NAT provides resistance to lysozyme, a key feature of archaeal cell envelope integrity.[1][3] The study of NAT is critical for understanding archaeal physiology, cell wall biosynthesis, and for identifying novel antimicrobial targets. This guide provides a comprehensive, step-by-step protocol for the extraction, purification, and analysis of NAT from archaeal biomass. The methodology is built on established principles of cell wall fractionation, acid hydrolysis of polysaccharides, and chromatographic separation, offering a robust workflow for researchers in the field.
Principle of the Method
The extraction of this compound is a multi-stage process that begins with the isolation of the structural polymer in which it resides—pseudomurein. The overall strategy involves:
-
Cultivation and Lysis: Growing sufficient archaeal biomass and subsequently lysing the cells to release the cell wall sacculi.
-
Cell Wall Isolation: Purifying the cell walls from other cellular components like cytoplasm, membranes, and nucleic acids. This is typically achieved by differential centrifugation and enzymatic digestion of contaminants.
-
Polymer Hydrolysis: Cleaving the glycosidic bonds of the purified pseudomurein using strong acid hydrolysis to release the constituent monosaccharides, including NAT.
-
Purification: Separating the target NAT from other monosaccharides (like N-acetylglucosamine), amino acids from the peptide cross-bridges, and hydrolysis reagents.
-
Analytical Validation: Identifying and quantifying the purified NAT using high-performance liquid chromatography (HPLC).
This protocol is specifically designed for archaea known to possess pseudomurein, such as species from the genus Methanobacterium.[4]
Experimental Workflow Overview
The following diagram illustrates the major phases of the NAT extraction and analysis process.
Caption: Workflow for this compound (NAT) extraction and analysis.
Materials and Reagents
Equipment
-
Fermenter or anaerobic culture system
-
High-speed refrigerated centrifuge
-
French press or high-power sonicator
-
Lyophilizer (Freeze-dryer)
-
Heating block or microwave hydrolysis system
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
-
Anion-exchange and C18 chromatography columns
Reagents
-
Archaeal growth medium (species-specific)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
DNase I and RNase A
-
Trypsin (protease)
-
Sodium dodecyl sulfate (SDS)
-
Trifluoroacetic acid (TFA), 2M
-
Hydrochloric acid (HCl), 12M
-
Sodium hydroxide (NaOH) for pH adjustment
-
HPLC-grade acetonitrile (ACN) and water
-
Ammonium acetate buffer for HPLC
-
Derivatization agent (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP)
-
Monosaccharide standards (Glucuronic acid, N-acetylglucosamine)
Detailed Step-by-Step Protocol
Phase 1: Archaeal Biomass Cultivation and Harvesting
-
Cultivation: Cultivate the target archaeon (e.g., Methanobacterium thermoautotrophicum) under optimal conditions to achieve a high cell density. For anaerobic methanogens, this requires a strictly controlled anaerobic environment.
-
Harvesting: Harvest cells during the late-logarithmic or early stationary phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline or Tris-HCl) to remove residual medium components. The final pellet can be stored at -80°C or used immediately.
Phase 2: Isolation of Pseudomurein Sacculi
Causality: The goal of this phase is to isolate the cell wall, which is insoluble, from all other cellular components. This is achieved by breaking the cells open, pelleting the heavy cell wall fraction, and then enzymatically and chemically digesting residual contaminants.
-
Cell Lysis: Resuspend the cell pellet in cold Tris-HCl buffer with MgCl₂. Lyse the cells using a mechanical method like a French press (2-3 passes at >15,000 psi) or probe sonication. Mechanical lysis is preferred over chemical methods to preserve the integrity of the pseudomurein structure.
-
Crude Fractionation: Centrifuge the lysate at low speed (e.g., 2,000 x g for 5 min) to remove any unlysed cells. Then, centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the crude cell envelope fraction.
-
Nuclease Treatment: Resuspend the pellet in buffer and incubate with DNase I and RNase A (final concentration ~10 µg/mL each) for 2-3 hours at 37°C to digest contaminating nucleic acids.
-
Protease Treatment: Add trypsin to the suspension (final concentration ~100 µg/mL) and incubate for an additional 4-6 hours or overnight at 37°C. This step digests proteins that are not covalently bound within the pseudomurein structure.
-
Detergent Extraction: Pellet the sacculi and resuspend in a 2% (w/v) SDS solution. Heat at 95°C for 30 minutes. This step solubilizes membrane lipids and proteins.
-
Washing: Centrifuge to pellet the purified sacculi and wash repeatedly (5-7 times) with ultrapure water to completely remove the SDS.
-
Lyophilization: Freeze-dry the final pellet to obtain purified pseudomurein sacculi as a white powder.
Phase 3: Hydrolysis for Monosaccharide Release
Causality: The glycosidic bonds linking NAT and NAG in the pseudomurein backbone are very stable.[5] Strong acid hydrolysis at high temperatures is required to break these bonds and release the individual monosaccharides. Trifluoroacetic acid (TFA) is often used as it can be easily removed by evaporation.[6][7]
-
Hydrolysis: Weigh 5-10 mg of the lyophilized pseudomurein into a hydrolysis tube. Add 1 mL of 2M TFA.
-
Incubation: Seal the tube tightly and incubate at 120°C for 2-3 hours. Optimization of hydrolysis time may be necessary to maximize yield while minimizing degradation of the released sugars.
-
Acid Removal: After cooling, evaporate the TFA under a stream of nitrogen or by using a centrifugal evaporator.
-
Reconstitution: Re-dissolve the dried hydrolysate in a known volume of ultrapure water (e.g., 500 µL) for subsequent analysis.
Phase 4: Purification and Analytical Validation
Causality: The hydrolysate is a mixture of neutral sugars (NAG), acidic sugars (NAT), and amino acids. Anion-exchange chromatography is an effective method to separate the negatively charged NAT from other components.[6] HPLC is then used for final identification and quantification.[8][9]
-
Anion-Exchange Chromatography (Optional Enrichment):
-
Equilibrate a small anion-exchange column (e.g., DEAE-Sepharose) with a low-concentration buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Apply the reconstituted hydrolysate to the column.
-
Wash the column with the equilibration buffer to elute neutral and basic components (like NAG and amino acids).
-
Elute the acidic monosaccharides (NAT) using a salt gradient (e.g., 0-1 M NaCl). Collect fractions.
-
Desalt the NAT-containing fractions if necessary.
-
-
HPLC Analysis:
-
Derivatization (Recommended): Most monosaccharides lack a strong chromophore, so pre-column derivatization is recommended for sensitive UV or fluorescence detection. PMP derivatization is a common method for this purpose.
-
Chromatographic Separation: Inject the derivatized sample onto a C18 HPLC column. A typical mobile phase consists of an aqueous ammonium acetate buffer and acetonitrile.[8]
-
Detection: Monitor the elution profile at the appropriate wavelength for the chosen derivative (e.g., 250 nm for PMP derivatives).
-
Quantification: Run a standard curve using a known concentration of a related uronic acid (e.g., glucuronic acid) if a pure NAT standard is unavailable. The peak corresponding to NAT can be identified by comparing its retention time to standards and, ideally, confirmed by mass spectrometry.
-
Data and Troubleshooting
| Parameter | Typical Condition | Rationale / Troubleshooting |
| Cell Lysis Efficiency | >95% (microscopy check) | Incomplete lysis leads to low yield. Increase passes through French press or sonication time. Ensure cells are not clumping. |
| Hydrolysis Time | 2-3 hours at 120°C with 2M TFA | Under-hydrolysis results in incomplete release of NAT. Over-hydrolysis can degrade sugars. A time-course experiment is advised. |
| HPLC Peak Resolution | Baseline separation | Poor separation can be due to column degradation or incorrect mobile phase composition. Optimize the gradient and check column health. |
| NAT Yield | Varies by species | Low yield could stem from any step. Verify the purity of the pseudomurein sacculi before hydrolysis using microscopy or total carbohydrate assays. |
Conclusion
This protocol outlines a comprehensive and logically structured workflow for the extraction and analysis of this compound from archaeal cell walls. By carefully isolating the pseudomurein polymer prior to hydrolysis, researchers can achieve a cleaner hydrolysate, simplifying subsequent purification and analysis. The successful quantification of NAT is fundamental for advancing our knowledge of the archaeal domain, from understanding its unique cell biology to exploring novel therapeutic strategies targeting these fascinating microorganisms.
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Eichler, J., & Koomey, M. (2017). Archaea. In Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. [Link]
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Wang, Y., et al. (2023). An archaeal virus capable of hydrolyzing the surface glycan of the host cell. PMC. [Link]
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Elleuche, S., et al. (2014). Glycoside Hydrolases and Glycosyltransferases from Hyperthermophilic Archaea: Insights on Their Characteristics and Applications in Biotechnology. MDPI. [Link]
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Konig, H., & Kandler, O. (1979). This compound a constituent of the pseudomurein of the genus Methanobacterium. SciSpace. [Link]
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Chen, Y., et al. (2011). Simultaneous Quantification of Uronic Acid, Amino Sugar, and Neutral Sugar in the Acidic Polysaccharides Extracted from the Roots of Angelica sinensis (Oliv.) Diels by HPLC. ResearchGate. [Link]
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Ordaz-Galindo, A., et al. (2004). Determination of the uronic acid composition of seaweed dietary fibre by HPLC. PubMed. [Link]
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Liang, Z., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. PMC. [Link]
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Liu, X., et al. (2024). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. PMC. [Link]
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Application Notes & Protocols for the Purification of N-Acetyltalosaminuronic Acid
Abstract
N-Acetyltalosaminuronic acid (NAT) is a nine-carbon acidic monosaccharide and a key structural component of pseudopeptidoglycan (also known as pseudomurein) found in the cell walls of certain Archaea.[1][2] Its unique β-(1,3) glycosidic linkage with N-acetylglucosamine confers resistance to lysozyme, making its study critical for understanding archaeal biology and developing novel antimicrobial strategies.[1] The purification of NAT from complex biological matrices presents a significant challenge due to its structural similarity to other acidic sugars. This guide provides a detailed overview of robust, field-proven methodologies for the extraction, purification, and polishing of NAT, intended for researchers in microbiology, biochemistry, and drug development. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind each step to ensure reproducibility and high purity of the final product.
Introduction: The Scientific Imperative for Pure NAT
This compound is an isomer of the more commonly known sialic acids, such as N-acetylneuraminic acid (Neu5Ac).[3][4] While sialic acids are pivotal in vertebrate biology, NAT holds a parallel significance in the domain of Archaea. Isolating NAT in a highly purified form is the necessary prerequisite for a range of downstream applications, including:
-
Structural Elucidation: NMR and X-ray crystallography to confirm its unique stereochemistry.
-
Enzyme Assays: Studying the activity of glycosyltransferases and lyases involved in pseudomurein biosynthesis and degradation.
-
Immunological Studies: Investigating the immunomodulatory properties of archaeal cell wall components.
-
Reference Standard Development: Creating analytical standards for quantitative studies in complex biological samples.
The primary challenge in NAT purification lies in separating it from other structurally similar carbohydrates, salts, and proteins derived from the source material. The strategies outlined below employ a multi-step chromatographic approach, leveraging the unique physicochemical properties of NAT—specifically its anionic carboxyl group and its hydrodynamic size.
Overall Purification Workflow
A successful purification strategy for NAT involves a logical sequence of steps, beginning with the liberation of the monosaccharide from its native polymer, followed by sequential chromatographic separations to remove contaminants based on charge, polarity, and size.
Caption: High-level workflow for NAT purification.
Experimental Protocols & Methodologies
PART 3.1: Extraction of NAT from Biological Source
The initial and most critical step is the quantitative release of NAT from the pseudomurein polymer without significant degradation.
Protocol 3.1.1: Mild Acid Hydrolysis
-
Causality: Mild acid hydrolysis is employed to cleave the glycosidic bonds linking NAT to the glycan chain. Harsher conditions can lead to degradation of the released monosaccharides. This method is adapted from established protocols for releasing sialic acids from glycoproteins.[5]
-
Methodology:
-
Resuspend the isolated archaeal cell wall material in 2 M acetic acid.
-
Incubate the suspension in a sealed, acid-resistant vial at 80°C for 2-3 hours.
-
Cool the hydrolysate to room temperature.
-
Centrifuge the sample at 10,000 x g for 20 minutes to pellet insoluble cell debris.
-
Carefully collect the supernatant, which now contains the released monosaccharides, including NAT.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
PART 3.2: Primary Purification via Anion-Exchange Chromatography (AEC)
AEC is a powerful technique for the initial capture and enrichment of NAT. It separates molecules based on their net charge.[6][7] At a pH above its pKa (~3-4), the carboxylic acid group of NAT is deprotonated, conferring a net negative charge that allows it to bind to a positively charged anion-exchange resin.
Protocol 3.2.1: Low-Pressure AEC for NAT Capture
Caption: Workflow for Anion-Exchange Chromatography.
-
Causality: This step efficiently separates the negatively charged NAT from a large volume of neutral sugars (like N-acetylglucosamine) and positively charged contaminants present in the hydrolysate. Elution with an increasing salt gradient works because the salt anions (e.g., Cl⁻) compete with the bound NAT for the positively charged sites on the resin, eventually displacing it.
-
Methodology:
-
Column Preparation: Pack a column with a weak anion-exchange resin (e.g., DEAE-Sepharose® Fast Flow). Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Adjust the pH of the filtered hydrolysate to match the Binding Buffer and load it onto the equilibrated column at a controlled flow rate.
-
Wash Step: Wash the column with 5-10 CV of Binding Buffer to remove all unbound and weakly bound molecules.
-
Elution: Elute the bound molecules using a linear gradient of 0% to 100% Elution Buffer over 10-20 CV.
-
Fraction Collection: Collect fractions (e.g., 1-5 mL) throughout the elution process.
-
Analysis: Screen the collected fractions for the presence of uronic acids using a colorimetric assay or by HPLC. Pool the NAT-containing fractions.
-
Table 1: AEC Buffer & Column Parameters
| Parameter | Recommended Value | Rationale |
| Resin Type | DEAE-Sepharose or Q-Sepharose | Provides good capacity and resolution for acidic sugars. |
| Binding Buffer | 20 mM Sodium Formate, pH 5.5 | pH is above the pKa of NAT, ensuring it is negatively charged.[8] |
| Elution Buffer | 20 mM Sodium Formate, 1 M NaCl, pH 5.5 | High salt concentration effectively displaces bound NAT. |
| Flow Rate | 1-2 mL/min (for lab-scale column) | Allows sufficient time for binding and separation. |
PART 3.3: High-Resolution Polishing via HPLC
For applications requiring the highest purity, a polishing step using High-Performance Liquid Chromatography (HPLC) is essential. This provides superior resolution to separate NAT from any co-eluting acidic isomers.
Protocol 3.3.1: Anion-Exchange HPLC with Pulsed Amperometric Detection (PAD)
-
Causality: This method offers high-resolution separation of carbohydrates without the need for derivatization.[8] Pellicular resin columns provide excellent efficiency, and PAD offers highly sensitive detection for non-chromophoric molecules like NAT.
-
Methodology:
-
System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, and a PAD detector.
-
Column: Install a high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA1).
-
Mobile Phase: Prepare mobile phases as described in Table 2.
-
Gradient Elution: Run a gradient program that starts with a low concentration of the eluent to resolve weakly bound species, followed by an increasing concentration to elute NAT.
-
Injection & Detection: Inject the pooled and concentrated fractions from the AEC step. Monitor the column effluent using the PAD detector.
-
Fraction Collection: Collect the peak corresponding to the retention time of NAT, as determined by a standard if available.
-
Table 2: AE-HPLC System Parameters
| Parameter | Recommended Value | Rationale & Reference |
| Column | Dionex CarboPac™ PA1 (or similar) | Optimized for high-resolution separation of sialic acids and other acidic monosaccharides.[8] |
| Mobile Phase A | 100 mM NaOH | Maintains high pH for anion formation and is required for PAD. |
| Mobile Phase B | 100 mM NaOH, 1 M Sodium Acetate | Sodium acetate acts as the salt eluent for gradient separation. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical for analytical to semi-preparative HPLC separations.[8] |
| Detection | Pulsed Amperometric Detection (PAD) | Provides high sensitivity for direct detection of underivatized carbohydrates. |
PART 3.4: Desalting and Final Formulation
The final step is to remove the high concentration of salts used during the elution steps, which would interfere with most downstream applications. Size-Exclusion Chromatography (SEC) is the ideal method for this.
Protocol 3.4.1: Desalting by Size-Exclusion Chromatography
-
Causality: SEC separates molecules based on their hydrodynamic radius.[9] The larger NAT molecule will pass through the column more quickly (in the void volume), while the small salt ions will enter the pores of the resin beads, extending their path and causing them to elute later. This provides an efficient and gentle method for buffer exchange.
-
Methodology:
-
Column Preparation: Equilibrate a pre-packed desalting column (e.g., Sephadex® G-25) with a volatile buffer like 50 mM ammonium bicarbonate or with ultrapure water.
-
Sample Application: Load the pooled, purified NAT fractions from the HPLC step onto the column. The sample volume should not exceed ~25-30% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the same volatile buffer or water used for equilibration.
-
Collection: Collect the initial, larger peak that elutes in or near the void volume of the column. This peak contains the desalted NAT.
-
Lyophilization: Freeze-dry the collected fractions to remove the volatile buffer and water, yielding the purified NAT as a stable, dry powder.
-
References
-
Manzi, A. E., Diaz, S., & Varki, A. (1990). High-pressure liquid chromatography of sialic acids on a pellicular resin anion-exchange column with pulsed amperometric detection. Analytical Biochemistry, 188(1), 20–32. [Link]
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König, H., & Kandler, O. (1979). This compound a constituent of the pseudomurein of the genus Methanobacterium. Archives of Microbiology, 123(3), 295-299. [Link]
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Goyon, A., et al. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Chromatography A, 1524, 18-35. [Link]
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Cummins, P. M., & O'Connor, B. (2023). Ion-Exchange Chromatography: Basic Principles and Application. SpringerLink. [Link]
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GE Healthcare. (n.d.). Ion Exchange Chromatography. Cytiva. [Link]
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Lewis, A. L., et al. (2020). Structural and Biosynthetic Diversity of Nonulosonic Acids (NulOs) That Decorate Surface Structures in Bacteria. PubMed. [Link]
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Lewis, A. L., et al. (2020). Structural and Biosynthetic Diversity of Nonulosonic Acids (NulOs) That Decorate Surface Structures in Bacteria. PMC - NIH. [Link]
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Cytiva. (2017). Tips for successful ion exchange chromatography. Cytiva. [Link]
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Lewis, A. L., et al. (2020). Structural and Biosynthetic Diversity of Nonulosonic Acids (NulOs) That Decorate Surface Structures in Bacteria. PubMed. [Link]
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Salwanti, S., et al. (2022). A Review on Current Strategies for Extraction and Purification of Hyaluronic Acid. International Journal of Molecular Sciences, 23(10), 5635. [Link]
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Shieh, P., et al. (2019). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. PMC - NIH. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantitative Analysis of N-Acetyltalosaminuronic Acid
Abstract
N-Acetyltalosaminuronic acid (NAT) is a vital, yet analytically challenging, acidic monosaccharide. As a unique component of the pseudopeptidoglycan (also known as pseudomurein) in the cell walls of most methanogenic and some other archaea, its quantification is critical for microbiological research, archaeal physiology studies, and in the development of novel antimicrobial agents targeting these pathways.[1][2] This application note provides a comprehensive guide for the robust analysis of NAT using two distinct, field-proven HPLC methodologies. We present a direct analysis method using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and an orthogonal method involving pre-column derivatization followed by Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD). This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, expert insights into methodological choices, and troubleshooting guidance to ensure reliable and reproducible results.
Introduction: The Analytical Challenge of this compound
This compound is a C-8 uronic acid that, along with N-acetylglucosamine (NAG), forms the glycan backbone of archaeal pseudomurein.[1] Unlike bacterial peptidoglycan, the β-1,3-glycosidic bond between NAT and NAG confers resistance to lysozyme, a key factor in archaeal survival. Accurate quantification of NAT is therefore essential for understanding archaeal cell wall biosynthesis and identifying potential inhibitors.
The primary analytical hurdles for NAT, like many other sialic acids and uronic acids, are its high polarity and the absence of a strong native chromophore, which precludes direct analysis by conventional RP-HPLC with UV detection.[3] To overcome these challenges, analytical strategies must either employ detection techniques that do not rely on UV absorbance or chemically modify the molecule to introduce a detectable tag. This note details two such gold-standard approaches.
Principle of the Analytical Methods
Method A: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This technique is a powerful method for the direct analysis of underivatized carbohydrates.[4]
-
The Expertise Behind the Choice: HPAE-PAD is the method of choice for direct, sensitive analysis of carbohydrates because it leverages their inherent chemical properties. It eliminates the need for derivatization, thereby reducing sample preparation time and avoiding potential artifacts or incomplete reactions.[5]
-
Mechanism of Separation: The analysis is conducted at a high pH (typically using a sodium hydroxide eluent). Under these alkaline conditions, the hydroxyl groups of carbohydrates, including the carboxyl group of NAT, become deprotonated, imparting a negative charge.[6][7] These anionic forms can then be separated on a strong anion-exchange column. The subtle differences in the pKa values of the hydroxyl groups allow for high-resolution separation of even closely related sugar isomers.[3]
-
Mechanism of Detection: Pulsed Amperometric Detection (PAD) provides highly sensitive and specific detection of electroactive compounds like carbohydrates.[8] The detection occurs on the surface of a gold working electrode, where the analyte is oxidized by applying a series of potential pulses. The resulting current is directly proportional to the analyte concentration. This detection method is specific to compounds that can be oxidized at the applied potential, significantly reducing interference from non-carbohydrate matrix components.[9]
Method B: Pre-Column Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) and RP-HPLC-FLD
This widely-used alternative involves chemically tagging the NAT molecule with a fluorescent label, allowing for highly sensitive detection using standard HPLC equipment.
-
The Expertise Behind the Choice: Derivatization is a classic and robust strategy to enhance the detectability of analytes. The use of DMB is a well-established method for sialic acids, as it reacts specifically with the α-keto acid functionality of NAT to form a highly fluorescent derivative. This allows for subsequent analysis on ubiquitous reversed-phase C18 columns with standard fluorescence detectors, making the method broadly accessible.
-
Mechanism of Derivatization: DMB condenses with the α-keto acid group of NAT under mild acidic conditions and heat. This reaction forms a stable, aromatic derivative that exhibits strong fluorescence, enabling detection at picomole levels.
-
Mechanism of Separation: Once derivatized, the resulting DMB-NAT adduct is significantly more hydrophobic than the parent molecule. This increased hydrophobicity allows it to be retained and separated from excess reagent and other sample components on a reversed-phase (e.g., C18) column using a standard acetonitrile/water mobile phase gradient.
Mandatory: Sample Preparation from Archaeal Cell Walls
Accurate analysis begins with the quantitative release of NAT from the pseudomurein polymer. This protocol is a prerequisite for both Method A and Method B.
Protocol: Mild Acid Hydrolysis
-
Preparation: Obtain a lyophilized or pelleted sample of purified archaeal cell walls.
-
Hydrolysis: Resuspend the sample in 2 M acetic acid to a concentration of approximately 1-5 mg/mL.
-
Incubation: Tightly cap the vial and incubate at 80°C for 2-3 hours to hydrolyze the glycosidic bonds and release the monosaccharides.
-
Neutralization & Cleanup: After cooling, centrifuge the sample to pellet any insoluble material. Carefully transfer the supernatant to a new tube. For LC-MS analysis, the acid can be removed by drying under a stream of nitrogen or by lyophilization. For other methods, the sample may need to be neutralized. Reconstitute the dried sample in high-purity water.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter prior to HPLC injection to protect the column from particulates.
Method A: Protocol for HPAE-PAD Analysis
This protocol provides a direct, derivatization-free workflow for NAT quantification.
Experimental Workflow
Caption: Workflow for direct NAT analysis using HPAE-PAD.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Bio-inert, metal-free system capable of high pH gradients (e.g., Thermo Scientific™ Dionex™ ICS-6000)[10] |
| Detector | Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode |
| Analytical Column | Thermo Scientific™ Dionex™ CarboPac™ PA20 (3 x 150 mm) or similar high-performance anion exchange column designed for carbohydrate analysis.[8] |
| Mobile Phase A | 200 mM Sodium Hydroxide (NaOH) |
| Mobile Phase B | 1 M Sodium Acetate (NaOAc) in 200 mM NaOH |
| Mobile Phase C | Deionized Water |
Step-by-Step Protocol
-
System Preparation: Ensure the HPLC system is thoroughly flushed and free of contaminants. Use high-purity, carbonate-free water for eluent preparation, as carbonate can act as an anion and interfere with the separation.
-
Column Equilibration: Equilibrate the CarboPac PA20 column with the starting mobile phase conditions (e.g., 95% C, 5% A) for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Gradient Program: Set up a gradient elution program optimized for acidic sugars. A representative gradient is shown below.
| Time (min) | Flow Rate (mL/min) | %A (200mM NaOH) | %B (1M NaOAc) | %C (Water) |
| 0.0 | 0.5 | 5.0 | 0.0 | 95.0 |
| 10.0 | 0.5 | 5.0 | 15.0 | 80.0 |
| 20.0 | 0.5 | 5.0 | 30.0 | 65.0 |
| 20.1 | 0.5 | 50.0 | 50.0 | 0.0 |
| 25.0 | 0.5 | 50.0 | 50.0 | 0.0 |
| 25.1 | 0.5 | 5.0 | 0.0 | 95.0 |
| 35.0 | 0.5 | 5.0 | 0.0 | 95.0 |
-
Detector Settings: Program the PAD waveform according to the manufacturer's recommendation for carbohydrate analysis. This typically involves a three-step potential for detection, oxidation, and reduction to clean the electrode surface.[3]
-
Injection: Inject 10-25 µL of the prepared sample or standard.
-
Data Acquisition: Acquire the data for the duration of the run. Identify the NAT peak by comparing its retention time to that of an authentic NAT standard.
-
Quantification: Generate a standard curve by injecting known concentrations of the NAT standard. Calculate the concentration in unknown samples by interpolation from this curve.
Method B: Protocol for RP-HPLC-FLD Analysis
This protocol details the derivatization of NAT with DMB followed by quantification.
Experimental Workflow
Caption: Workflow for DMB derivatization and RP-HPLC-FLD analysis of NAT.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column thermostat. |
| Detector | Fluorescence Detector (FLD) |
| Analytical Column | High-quality C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm). |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| DMB Reagent | 7 mM DMB, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite in 1.4 M acetic acid. Prepare fresh daily. |
Step-by-Step Protocol
-
Derivatization Reaction:
-
To 50 µL of the hydrolyzed sample or standard, add 200 µL of the freshly prepared DMB reagent in a microcentrifuge tube.
-
Vortex briefly and incubate the mixture in a heating block at 50°C for 2.5 hours in the dark. Trustworthiness Note: DMB-labeled sialic acids are light-sensitive; protecting samples from light is critical to prevent degradation and ensure accurate quantification.
-
After incubation, stop the reaction by placing the tubes on ice. The sample is now ready for analysis.
-
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions for at least 15-20 minutes.
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A (Water) | %B (Acetonitrile) | %C (Methanol) |
| 0.0 | 0.4 | 93.0 | 7.0 | 0.0 |
| 15.0 | 0.4 | 85.0 | 9.0 | 6.0 |
| 16.0 | 0.4 | 0.0 | 40.0 | 60.0 |
| 18.0 | 0.4 | 0.0 | 40.0 | 60.0 |
| 18.1 | 0.4 | 93.0 | 7.0 | 0.0 |
| 25.0 | 0.4 | 93.0 | 7.0 | 0.0 |
-
Detector Settings: Set the fluorescence detector to an excitation wavelength (λex) of 373 nm and an emission wavelength (λem) of 448 nm.
-
Injection: Inject 5-10 µL of the derivatized sample.
-
Data Acquisition and Quantification: As described in Method A, identify the DMB-NAT peak based on the retention time of a derivatized standard and quantify using a calibration curve.
Expert Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Peak Signal (HPAE-PAD) | 1. Carbonate contamination in the eluent.2. PAD cell or electrode is fouled.3. Incorrect pH. | 1. Prepare fresh eluents with sparged, high-purity water.2. Clean the PAD cell and polish the electrode as per the manufacturer's instructions.3. Verify the pH of the mobile phase; it must be high enough to deprotonate the analyte. |
| Poor Resolution (HPAE-PAD) | Gradient is too steep or column is overloaded. | Optimize the sodium acetate gradient to be shallower, improving separation between similar acidic sugars. Reduce injection volume or sample concentration. |
| Extra Peaks in Blank (RP-HPLC-FLD) | DMB reagent degradation or contamination. | Prepare the DMB reagent fresh each day and store it protected from light. Run a reagent blank to identify any interfering peaks. |
| Variable Retention Times (Both) | 1. Temperature fluctuations.2. Inconsistent mobile phase preparation.3. Column degradation. | 1. Use a column thermostat set to a stable temperature (e.g., 30°C).2. Ensure mobile phases are prepared consistently and accurately.3. Use a guard column and replace the analytical column if system suitability fails. |
| Low Recovery After Hydrolysis | Incomplete hydrolysis or degradation of NAT. | Optimize hydrolysis time and temperature. Mild acid conditions are crucial; strong acids can degrade the released monosaccharides. |
Conclusion
The successful quantification of this compound is achievable through systematic and well-chosen analytical strategies. The direct HPAE-PAD method offers a rapid and sensitive workflow without the need for derivatization, making it ideal for laboratories with specialized ion chromatography equipment. The alternative RP-HPLC-FLD method, while involving an additional derivatization step, is highly sensitive and can be implemented on more commonly available HPLC systems. The choice between these methods will depend on available instrumentation, sample throughput requirements, and the specific goals of the research. By following the detailed protocols and expert guidance provided in this note, researchers can confidently generate accurate and reliable data on this important archaeal monosaccharide.
References
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Cvušak, M., et al. (2022). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. MDPI. Available at: [Link]
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Moran, A. B., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. ACS Publications. Available at: [Link]
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Moran, A. B., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. PMC. Available at: [Link]
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PubChem. 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid. Available at: [Link]
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Waters Corporation. (2014). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Available at: [Link]
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Corradini, C., et al. (2012). Analysis of Carbohydrates by Anion Exchange Chromatography and Mass Spectrometry. IntechOpen. Available at: [Link]
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National Institute for Bioprocessing Research and Training. (2016). High-performance Anion Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) – An Effective Tool for Glycoprotein Characterisation. Available at: [Link]
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Thermo Fisher Scientific. (2013). High-Performance Anion-Exchange Chromatography (HPAE-PAD). YouTube. Available at: [Link]
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Badiou, S., et al. (2008). Quantification of N-acetyl- and N-glycolylneuraminic acids by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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Steinbach, A., & Wille, A. Determining Carbohydrates in Essential and Non-essential Foodstuffs using Ion Chromatography. LCGC International. Available at: [Link]
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Paskach, T. J., et al. (1991). High-performance anion-exchange chromatography of sugars and sugar alcohols on quaternary ammonium resins under alkaline conditions. Semantic Scholar. Available at: [Link]
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Wang, B., et al. (2014). LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children. PubMed. Available at: [Link]
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La Rocca, P., et al. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS. NIH. Available at: [Link]
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Yuan, L., et al. (2018). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. PMC - NIH. Available at: [Link]
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Papakonstantinou, E., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. MDPI. Available at: [Link]
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Rinninger, A., et al. (2006). Localisation and distribution of O-acetylated N-acetylneuraminic acids, the endogenous substrates of the hemagglutinin-esterases of murine coronaviruses, in mouse tissue. PubMed. Available at: [Link]
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La Rocca, P., et al. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability. ResearchGate. Available at: [Link]
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Title: A Robust Method for the Quantification of N-Acetyltalosaminuronic Acid in Complex Biological Matrices using LC-MS/MS
An Application Note and Protocol for the Mass Spectrometry of N-Acetyltalosaminuronic Acid
Abstract
This compound (TalNAc) is a structurally significant monosaccharide, notably identified as a key component of pseudopeptidoglycan in the cell walls of Archaea.[1][2] Its analysis is critical for understanding archaeal biology and for potential applications in microbiology and biotechnology. However, the inherent challenges of carbohydrate analysis—such as high polarity, low volatility, and the presence of structurally similar isomers—necessitate a highly specific and sensitive analytical approach. This application note presents a detailed protocol for the analysis of TalNAc using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We outline a comprehensive workflow, from sample liberation and purification to derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for enhanced chromatographic retention and ionization efficiency. The subsequent LC-MS/MS method, operating in Multiple Reaction Monitoring (MRM) mode, provides the necessary specificity and sensitivity for reliable quantification. This guide is intended for researchers, scientists, and drug development professionals requiring a robust method for the analysis of this rare but important uronic acid.
Introduction to this compound Analysis
This compound (TalNAc) is an eight-carbon acidic amino sugar with the chemical formula C₈H₁₃NO₇ and a molecular weight of 235.19 g/mol .[3][4] It is a structural isomer of the more commonly known N-acetylmannosaminuronic acid and an epimer of N-acetylneuraminic acid (Neu5Ac), a prominent sialic acid.[5] The primary known biological role of TalNAc is as a constituent of the archaeal cell wall polymer, pseudopeptidoglycan (also known as pseudomurein). In this polymer, it forms β-1,3-glycosidic bonds with N-acetylglucosamine (NAG), creating a backbone that is resistant to the action of lysozyme, an enzyme that targets bacterial peptidoglycan.[1]
The analysis of TalNAc presents several analytical challenges:
-
Isomeric Cross-Contamination: The presence of numerous monosaccharide isomers in biological samples can interfere with accurate quantification.
-
Poor Retention: As a highly polar molecule, TalNAc exhibits poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
-
Ionization Suppression: Components of complex biological matrices can interfere with the efficient ionization of the target analyte in the mass spectrometer.
To overcome these challenges, a strategy involving chemical derivatization followed by LC-MS/MS is highly effective.[6][7] Derivatization improves the hydrophobic character of the sugar, enhancing its retention on RPLC columns and improving ionization efficiency.[8][9] The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, allowing for the differentiation of compounds based on their specific fragmentation patterns, which is essential for confident quantification in complex samples.[6][10]
Sample Preparation: From Glycoconjugate to Analyte
The initial and most critical phase of the analysis involves the liberation of TalNAc from its polymeric form and subsequent purification from the sample matrix. The following protocols are designed to maximize recovery while minimizing degradation.
Protocol: Acid Hydrolysis for TalNAc Liberation
Rationale: TalNAc is typically part of a larger polysaccharide structure. Acid hydrolysis is a standard method to cleave glycosidic bonds and release individual monosaccharides. Trifluoroacetic acid (TFA) is often used as it is effective and can be easily removed by evaporation.[11]
-
Sample Preparation: To approximately 100 µg of lyophilized sample (e.g., purified archaeal cell wall extract), add 500 µL of 2 M Trifluoroacetic Acid (TFA).
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled uronic acid) to control for variations in sample processing and analysis.
-
Hydrolysis: Securely cap the vial and heat at 120°C for 2 hours in a heating block or oven.[12]
-
TFA Removal: After cooling to room temperature, evaporate the TFA under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried hydrolysate in 200 µL of ultrapure water for the next step.
Protocol: Derivatization with PMP
Rationale: Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a well-established method for improving the analysis of reducing sugars by LC-MS.[8][13] The PMP tag adds a hydrophobic moiety, which significantly improves retention on C18 columns, and the pyrazolone ring can enhance ionization efficiency. An innovative approach using triethylamine as a catalyst instead of sodium hydroxide simplifies the procedure by avoiding a desalting step.[13]
-
Reagent Preparation:
-
PMP Solution: 0.5 M PMP in methanol.
-
Catalyst: Triethylamine (TEA).
-
-
Reaction Mixture: To the 200 µL aqueous sample from step 2.1.5, add 50 µL of the PMP solution and 50 µL of TEA.
-
Incubation: Vortex the mixture briefly and incubate at 70°C for 60 minutes.
-
Neutralization: After cooling, neutralize the reaction by adding 50 µL of 0.5 M hydrochloric acid (HCl).
-
Extraction: Add 500 µL of ethyl acetate and vortex vigorously for 1 minute. Centrifuge at 5,000 x g for 5 minutes. Discard the upper ethyl acetate layer. Repeat this extraction step two more times to remove excess PMP reagent.
-
Final Preparation: The remaining aqueous layer containing the PMP-derivatized monosaccharides is ready for LC-MS/MS analysis. If necessary, filter through a 0.22 µm syringe filter before injection.
LC-MS/MS Method Development
The separation and detection of PMP-derivatized TalNAc is achieved using a standard reversed-phase UHPLC system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters
Rationale: A C18 stationary phase provides excellent separation for PMP-derivatized sugars.[8][14] A gradient elution using acetonitrile and an aqueous buffer with a mild acid (formic acid) facilitates the separation and ensures good peak shape and protonation for positive ion ESI.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10-35% B over 15 min, followed by a 5 min wash at 95% B and a 5 min re-equilibration at 10% B. |
Mass Spectrometry Parameters
Rationale: Electrospray ionization (ESI) in positive ion mode is effective for PMP-derivatized compounds. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6][11]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Workflow and Data Interpretation
The complete analytical workflow is summarized in the diagram below.
Caption: Overall workflow for TalNAc analysis.
Expected Mass Spectral Data
TalNAc (C₈H₁₃NO₇) has a monoisotopic mass of 235.069 g/mol .[3] After derivatization with two molecules of PMP (one at the reducing end and one potentially at the carboxyl group under these conditions), the resulting molecule will have a significantly higher mass. The protonated molecule [M+H]⁺ will be selected as the precursor ion in the MS. Collision-Induced Dissociation (CID) will generate characteristic product ions.
Table 1: Predicted MRM Transitions for PMP-Derivatized TalNAc Note: These are theoretical transitions. The optimal precursor and product ions, as well as collision energies, must be determined empirically by infusing a standard of derivatized TalNAc.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |
| TalNAc-(PMP)₂ | [To be determined] | [To be determined] | Loss of PMP |
| [To be determined] | Cross-ring cleavage of sugar | ||
| [To be determined] | Loss of H₂O, CO₂, and Acetyl group |
Fragmentation Pathway
The fragmentation of derivatized sugars in the gas phase is complex but typically involves cleavages of the PMP tag, neutral losses, and cross-ring cleavages of the sugar backbone.
Caption: Predicted fragmentation of PMP-derivatized TalNAc.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. By employing a derivatization strategy with PMP, the challenges associated with the analysis of this polar uronic acid are effectively overcome. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with the specificity of MRM detection, create a robust and reliable method suitable for complex biological samples. This approach will enable researchers to accurately probe the role of TalNAc in archaeal physiology and other emerging areas of interest.
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de Haan, N. et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature. [Link]
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Comprehensive Structural Elucidation of N-Acetyltalosaminuronic Acid (TalNAc) using Multi-dimensional NMR Spectroscopy
An Application Note for Drug Development and Research Professionals
Abstract
N-Acetyltalosaminuronic acid (TalNAc) is a vital monosaccharide component of pseudomurein, the peptidoglycan analog found in the cell walls of certain archaea.[1][2] Its unique structure contributes to the resistance of these organisms to lysozyme, making its unambiguous characterization critical for microbiology, biochemistry, and drug development targeting archaeal pathways. This guide provides a comprehensive framework and detailed protocols for the structural characterization of TalNAc using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We emphasize the causality behind experimental choices to equip researchers with a robust methodology for confident structural assignment.
Introduction: The Analytical Challenge of TalNAc
This compound is a C8 hexuronic acid derivative with multiple stereocenters, a pyranose ring structure, and functional groups including a carboxylic acid, hydroxyl groups, and an N-acetyl moiety.[3] This structural complexity, combined with significant spectral overlap in the proton NMR spectrum, presents a considerable analytical challenge. Simple 1D NMR is insufficient for complete assignment. A multi-dimensional approach, correlating nuclei through bonds and space, is essential for definitive characterization. This note details a workflow that leverages ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC experiments to overcome these challenges.
Foundational Protocol: Sample Preparation for High-Resolution NMR
The quality of NMR data is fundamentally dependent on meticulous sample preparation. For a polar, acidic molecule like TalNAc, the primary goal is to achieve a homogeneous, particle-free solution at an appropriate concentration and pH (or pD).
Rationale for Solvent and Buffer Choice:
-
Solvent: Deuterium oxide (D₂O, 99.9%) is the solvent of choice due to the high solubility of TalNAc and to avoid a large, obscuring solvent signal from water protons.
-
pD Control: The chemical shifts of the carboxyl group and adjacent protons are sensitive to the ionization state. While not always necessary for routine characterization, for detailed studies, adjusting the pD to a consistent value (e.g., using NaOD or DCl) ensures reproducibility. For most structural work, dissolving in neutral D₂O is sufficient.
Step-by-Step Sample Preparation Protocol:
-
Determine Required Concentration:
-
For ¹H and basic 2D NMR (COSY, HSQC): A concentration of 1-10 mg of TalNAc dissolved in 0.5-0.6 mL of D₂O is typically sufficient.[4][5]
-
For ¹³C and HMBC NMR: Due to the low natural abundance and sensitivity of the ¹³C nucleus, a higher concentration of 10-50 mg in 0.5-0.6 mL of D₂O is recommended to achieve an adequate signal-to-noise ratio in a reasonable time.[6]
-
-
Dissolution:
-
Weigh the desired amount of TalNAc directly into a clean, dry vial.
-
Add the appropriate volume (0.5-0.6 mL) of high-purity D₂O.
-
Vortex the mixture until the sample is fully dissolved. Gentle warming can aid dissolution if necessary.
-
-
Filtration (Critical Step):
-
To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, the solution must be filtered.[4]
-
Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck.
-
Filter the TalNAc solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[5]
-
-
Finalization:
-
Cap the NMR tube securely to prevent contamination or changes in concentration due to evaporation.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust before inserting it into the spectrometer.[4]
-
Experimental Workflow for Structural Assignment
A hierarchical approach is employed, starting with simple 1D spectra to assess sample quality and proceeding to a series of 2D experiments to build the complete molecular structure.
Caption: NMR experimental workflow for TalNAc characterization.
One-Dimensional (1D) NMR: The First Look
-
¹H NMR Spectroscopy: This is the initial and quickest experiment. It provides an overview of all proton environments. For TalNAc, key signals include the anomeric proton (H1), a cluster of overlapping ring protons (H2-H5), the anomeric hydroxyl proton (if not exchanged with D₂O), and the sharp singlet of the N-acetyl methyl group. The integral of the N-acetyl singlet relative to the anomeric proton can confirm purity.
-
¹³C NMR Spectroscopy: This experiment reveals all unique carbon atoms in the molecule. Expected signals include the carboxylic acid carbon, the anomeric carbon (C1), the sugar ring carbons (C2-C5), the N-acetyl carbonyl, and the N-acetyl methyl carbon. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[7]
Two-Dimensional (2D) NMR: Deconvoluting Complexity
2D NMR is indispensable for resolving the spectral overlap inherent in carbohydrates and for unambiguously assigning each signal.[8]
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Synthesis of N-Acetyltalosaminuronic Acid Derivatives: A Guide for Researchers
Introduction: The Significance of N-Acetyltalosaminuronic Acid
This compound (TalNAcA) is a unique monosaccharide that plays a critical role in the biology of Archaea, the third domain of life. It is a fundamental component of pseudomurein, a polymer that forms the cell wall of certain archaea, such as methanogens.[1][2] Pseudomurein is structurally analogous to the peptidoglycan (murein) found in bacterial cell walls, providing cell shape and osmotic protection.[3] However, a key difference is the presence of N-Acetyl-L-talosaminuronic acid in pseudomurein, connected to N-acetylglucosamine via a β-1,3-glycosidic bond, which confers resistance to lysozyme.[2]
The unique structure and biological importance of TalNAcA and its derivatives make them compelling targets for research in several areas:
-
Drug Development: As a component of the archaeal cell wall, enzymes involved in the biosynthesis and incorporation of TalNAcA represent potential targets for novel antimicrobial agents specifically targeting these microorganisms.
-
Glycobiology Research: The study of TalNAcA-containing glycoconjugates can provide insights into the evolution of cell walls and the unique biology of archaea.
-
Diagnostic and Tool Development: Synthetic TalNAcA derivatives can be used to develop molecular probes to study archaeal cell wall biosynthesis, dynamics, and interactions with the environment.
This guide provides a comprehensive overview of the synthetic strategies for this compound derivatives, addressing both chemical and chemoenzymatic approaches. Due to the limited literature on the direct synthesis of TalNAcA, this document presents well-grounded, proposed synthetic pathways based on established methodologies for analogous sugar chemistries and the known biosynthetic routes.
Proposed Synthetic Strategies for this compound
The synthesis of TalNAcA presents a significant challenge due to the presence of multiple stereocenters and functional groups. Both chemical and chemoenzymatic approaches offer potential routes to this molecule and its derivatives.
I. Chemoenzymatic Synthesis: A Biologically Inspired Approach
Nature has evolved elegant enzymatic pathways for the synthesis of complex carbohydrates. A chemoenzymatic strategy leverages these enzymes for specific transformations that are often difficult to achieve with traditional chemical methods. The biosynthesis of pseudomurein precursors in archaea provides a roadmap for a potential chemoenzymatic synthesis of TalNAcA derivatives.[4]
Core Principle: The proposed chemoenzymatic pathway starts from a readily available N-acetylated hexosamine and utilizes a series of enzymatic steps to achieve the desired epimerization and oxidation to form the talosaminuronic acid scaffold.
Key Enzymatic Steps:
-
Epimerization: The conversion of the starting material, such as UDP-N-acetylglucosamine (UDP-GlcNAc) or UDP-N-acetylgalactosamine (UDP-GalNAc), to the corresponding L-talose configuration is a critical step. While the specific archaeal epimerases are not yet fully characterized for synthetic applications, homologues of bacterial epimerases could be explored.[5]
-
Oxidation: A dehydrogenase is required to oxidize the C6-hydroxyl group of the N-acetyl-L-talosamine precursor to a carboxylic acid, yielding TalNAcA. Enzymes like UDP-ManNAc C6-dehydrogenase, involved in the biosynthesis of other uronic acids, could serve as a model for identifying or engineering a suitable catalyst.[6]
-
Activation: For the enzymatic synthesis of TalNAcA-containing glycoconjugates, the monosaccharide needs to be in an activated form, typically as a uridine diphosphate (UDP) derivative. This is accomplished using a pyrophosphorylase.
Proposed Chemoenzymatic Workflow:
Caption: Proposed chemoenzymatic synthesis of UDP-N-Acetyltalosaminuronic acid.
Protocol: Chemoenzymatic Synthesis of UDP-N-Acetyltalosaminuronic Acid
This protocol is a conceptual framework based on known enzymatic reactions for analogous sugar nucleotides. The specific enzymes and optimal conditions would require experimental determination.
Materials:
-
UDP-N-acetylglucosamine (UDP-GlcNAc) or UDP-N-acetylgalactosamine (UDP-GalNAc)
-
Recombinant C2 and/or C4 epimerase(s) active on the chosen substrate
-
Recombinant C6 dehydrogenase with activity towards N-acetyl-L-talosamine
-
Nicotinamide adenine dinucleotide (NAD+)
-
Adenosine triphosphate (ATP)
-
Reaction Buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.5)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
-
Mass Spectrometer (MS) for product verification
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the reaction buffer, MgCl₂, DTT, NAD+, and the starting UDP-sugar (e.g., UDP-GlcNAc).
-
Enzyme Addition: Add the purified epimerase(s) and dehydrogenase to the reaction mixture. The optimal enzyme concentrations and ratios need to be determined empirically.
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes (typically 25-37°C) for a period of 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. Look for the appearance of a new peak corresponding to the UDP-TalNAcA product.
-
Reaction Quenching: Once the reaction has reached completion or the desired conversion, quench it by heating at 95°C for 5 minutes to denature the enzymes.
-
Purification: Centrifuge the quenched reaction to pellet the denatured proteins. Purify the supernatant containing UDP-TalNAcA using preparative anion-exchange HPLC.
-
Product Verification: Confirm the identity and purity of the collected fractions by mass spectrometry and NMR spectroscopy.
| Parameter | Typical Range | Rationale |
| pH | 7.5 - 8.5 | Optimal for many epimerases and dehydrogenases. |
| Temperature | 25 - 37°C | Balances enzyme activity and stability. |
| [Substrate] | 1 - 10 mM | A starting point to balance yield and potential substrate inhibition. |
| [NAD+] | 1.5 - 2 equivalents | Co-factor for the dehydrogenase, ensuring it is not rate-limiting. |
| [MgCl₂] | 2 - 10 mM | Required co-factor for many nucleotide-sugar utilizing enzymes. |
II. Chemical Synthesis: A Route for Versatile Derivatization
A total chemical synthesis of TalNAcA offers the advantage of being able to introduce a wide variety of modifications and functional groups for downstream applications. The proposed strategy involves the stereoselective synthesis of the L-talose backbone followed by functional group manipulations.
Core Principle: This approach starts from a readily available L-sugar or involves the inversion of stereocenters from a more common D-sugar. Key steps include the introduction of the N-acetyl group and the oxidation of the primary alcohol to a carboxylic acid.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for the chemical synthesis of this compound.
Protocol: Key Steps in the Proposed Chemical Synthesis
This protocol outlines the key transformations. The choice of protecting groups is crucial and will depend on the specific reaction conditions in the overall synthetic scheme.
1. Synthesis of a Protected L-Talose Derivative:
-
Starting Material: A suitable starting material could be an L-sugar like L-gulose or L-mannose, or a D-sugar that can be converted to the L-talose configuration through epimerization.
-
Protection: Protect the hydroxyl groups with suitable protecting groups (e.g., benzyl, acetyl, silyl ethers) to prevent unwanted side reactions. The choice of protecting groups will be critical for selective deprotection later in the synthesis.
-
Epimerization (if starting from a different L-sugar): If necessary, perform an epimerization at C2 or C4 to obtain the talo-configuration. This can often be achieved via an oxidation-reduction sequence or through an Sₙ2 reaction on a sulfonate ester.
2. Introduction of the N-Acetyl Group at C2:
-
Formation of a Leaving Group: Convert the C2-hydroxyl group into a good leaving group, such as a triflate.
-
Azide Displacement: Displace the leaving group with an azide nucleophile (e.g., sodium azide) via an Sₙ2 reaction. This will invert the stereochemistry at C2.
-
Reduction and Acetylation: Reduce the azide to an amine (e.g., using H₂/Pd-C or Staudinger reaction) and subsequently acetylate the amine with acetic anhydride to form the N-acetyl group.
3. Oxidation of C6 to a Carboxylic Acid:
-
Selective Deprotection: Selectively remove the protecting group from the C6 primary hydroxyl group.
-
Oxidation: Oxidize the primary alcohol to a carboxylic acid. Common methods include TEMPO-mediated oxidation or oxidation with PCC/PDC followed by a Pinnick oxidation.
4. Deprotection and Purification:
-
Global Deprotection: Remove all remaining protecting groups to yield this compound.
-
Purification: Purify the final product using techniques such as ion-exchange chromatography or crystallization.
| Reaction Step | Reagents and Conditions | Causality |
| C2-Epimerization | 1. Swern or Dess-Martin oxidation 2. NaBH₄ reduction | Creates a ketone intermediate, reduction of which can be controlled to yield the desired epimer. |
| C2-Amination | 1. Tf₂O, pyridine 2. NaN₃ 3. H₂, Pd/C 4. Ac₂O, pyridine | Sₙ2 displacement with azide inverts the stereocenter. Subsequent reduction and acetylation install the N-acetyl group. |
| C6-Oxidation | 1. Selective deprotection of C6-OH 2. TEMPO, BAIB | TEMPO-mediated oxidation is a mild and selective method for oxidizing primary alcohols to carboxylic acids. |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is a challenging but rewarding endeavor for researchers in chemical biology and drug discovery. While established, step-by-step protocols are not yet prevalent in the literature, the proposed chemoenzymatic and chemical strategies outlined in this guide provide a solid foundation for approaching this synthetic target.
The chemoenzymatic approach holds the promise of high stereoselectivity and milder reaction conditions, contingent on the identification and characterization of the requisite archaeal enzymes. The chemical synthesis route, while more arduous, offers greater flexibility for introducing a diverse range of functional groups, which will be invaluable for the development of molecular probes and potential therapeutics.
Further research into the biosynthetic pathways of pseudomurein in archaea will undoubtedly uncover novel enzymes that can be harnessed for the efficient synthesis of TalNAcA and its derivatives. The availability of these synthetic molecules will be a critical enabling step for a deeper understanding of archaeal biology and for the exploration of new frontiers in antimicrobial drug development.
References
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- König, H., Kandler, O., & Hammes, W. (1989). Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum. Canadian Journal of Microbiology, 35(1), 176-181.
- Pazos, M., et al. (2021). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems, 6(5), e00692-21.
- Pazos, M., & Peters, J. W. (2022). Origin and Evolution of Pseudomurein Biosynthetic Gene Clusters. bioRxiv.
- Gallego-García, A., et al. (2021). Pseudomurein and why archaeal and bacterial cell walls are pretty similar. FEMS Microbiology Letters, 368(18), fnab115.
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Biology LibreTexts. (2021). 4.4E: Cell Walls of Archaea. Retrieved from [Link]
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- O'Brien, P. J., & Zalik, S. E. (1981). Synthesis of UDP-N-[1-14C]acetyl D-glucosamine and UDP-N-[1-14C]acetyl-D-galactosamine from [1-14C]acetate. Analytical Biochemistry, 113(1), 10-16.
- Ishimoto, N., & Strominger, J. L. (1967). Biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid and UDP-N-acetyl-D-mannosaminuronic acid in Micrococcus luteus. Biochimica et Biophysica Acta (BBA) - General Subjects, 148(2), 361-375.
- Macias-Gonzalez, M., et al. (2021). Synthetic Studies on the Incorporation of N-Acetylallosamine in Hyaluronic Acid-Inspired Thiodisaccharides. Molecules, 26(2), 441.
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JoVE. (n.d.). Archaeal Cell Wall. Retrieved from [Link]
-
Wikidata. (n.d.). N-acetyl-alpha-L-talosaminuronic acid. Retrieved from [Link]
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- Kumar, A., et al. (2021). Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. The Journal of Organic Chemistry, 86(1), 545-559.
- Champion, C., et al. (2009). Synthesis of L-rhamnose and N-acetyl-D-glucosamine derivatives with glucansucrases.
- da Silva, A. C. A., et al. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Frontiers in Molecular Biosciences, 9, 896330.
- Naka, T., & Minami, T. (2001). Divergent synthesis of L-sugars and L-iminosugars from D-sugars. Tetrahedron Letters, 42(48), 8593-8596.
- Compain, P., et al. (2003). Synthesis of new sugar amino acid derivatives of D-glucosamine.
- Demkowicz, S., et al. (2022).
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Application Note & Protocols: Metabolic Labeling and Tracking of Sialoglycans Using N-Acetyltalosaminuronic Acid Precursors
Introduction: Unveiling Glycan Dynamics with Metabolic Glycoengineering
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. These processes range from protein folding and stability to cell-cell recognition, signaling, and immune responses.[1] Altered glycosylation patterns, particularly changes in sialic acid presentation on the cell surface, are hallmarks of various diseases, including cancer and inflammatory conditions.[1]
Metabolic Glycoengineering (MGE) has emerged as a powerful chemical biology tool to study, visualize, and manipulate glycans in living systems.[2][3] This technique introduces synthetic, chemically modified monosaccharide analogs into cellular metabolic pathways.[2][3] The cell's own enzymatic machinery processes these analogs and incorporates them into newly synthesized glycoconjugates, effectively remodeling the cell surface with a chemical reporter group.[2][3]
This guide focuses on the use of precursors to N-Acetyltalosaminuronic acid (NATal), a structural isomer of the common sialic acid N-acetylneuraminic acid (Neu5Ac), for tracking studies. While NATal itself is a component of the pseudopeptidoglycan in some Archaea[4], this application note leverages the promiscuity of the mammalian sialic acid biosynthetic pathway to process N-acyl-modified analogs of N-acetylmannosamine (ManNAc), the natural precursor to Neu5Ac.[5][6] By feeding cells a ManNAc analog equipped with a bioorthogonal chemical handle (e.g., an azide), we can introduce a corresponding modified sialic acid onto cell surface glycans. This handle allows for subsequent, highly specific chemical reactions—known as "click chemistry"—to attach probes for fluorescence imaging, affinity purification, or other downstream analyses.[1][7]
This document provides the scientific basis, strategic considerations, and detailed protocols for labeling cellular sialoglycans using an azide-modified ManNAc analog (Ac₄ManNAz), which is metabolized into an azide-bearing sialic acid, an effective analog for tracking studies related to NATal's structural class.
Principle of the Method: Hijacking the Sialic Acid Pathway
The core of this technique relies on the cell's natural sialic acid biosynthetic pathway, known as the Roseman-Warren pathway.[6][8] The process begins with the cellular uptake of a peracetylated, azide-modified N-acetylmannosamine analog, typically N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz).[9] The peracetyl groups enhance the molecule's cell permeability.
The key steps are:
-
Cellular Uptake and Deacetylation: Ac₄ManNAz diffuses across the cell membrane. Once inside, cytosolic esterases remove the acetyl groups, releasing the active N-azidoacetylmannosamine (ManNAz).[9]
-
Metabolic Conversion: ManNAz serves as a substrate for the enzymes of the sialic acid pathway. It is phosphorylated, condensed with phosphoenolpyruvate to form an azido-sialic acid (SiaNAz), and finally activated to CMP-SiaNAz in the nucleus.[5][8]
-
Glycosylation: The activated CMP-SiaNAz is transported into the Golgi apparatus, where sialyltransferases transfer the SiaNAz onto the termini of N- and O-linked glycans on proteins and lipids.[5]
-
Cell Surface Display: The mature, azide-labeled glycoconjugates are transported to the cell surface, displaying the azide chemical handle to the extracellular environment.
-
Bioorthogonal Ligation: The azide group does not react with any native functional groups in the cell, making it a bioorthogonal handle.[9] It can be specifically and covalently labeled with an exogenous probe containing a complementary reactive group, such as a cyclooctyne, via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is biocompatible and does not require a toxic copper catalyst.[10][11][]
This entire process allows for the specific tagging of sialoglycans for downstream analysis.
Choosing a Labeling and Detection Strategy
The choice of the bioorthogonal probe depends entirely on the desired downstream application. The most common approach for tracking studies is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which avoids the cytotoxicity associated with copper-catalyzed reactions.[10][11]
| Application | Recommended Probe | Principle | Advantages | Considerations |
| Fluorescence Microscopy | DBCO-Fluorophore (e.g., DBCO-AF488, DBCO-Cy5) | A strained alkyne (DBCO) linked to a fluorescent dye reacts with the azide on the cell surface for visualization. | High signal-to-noise ratio; enables live-cell imaging[10]; spatial resolution. | Photobleaching; spectral overlap if performing multi-color imaging. |
| Flow Cytometry | DBCO-Fluorophore | Similar to microscopy, but allows for high-throughput quantitative analysis of labeling intensity across a cell population. | Quantifies labeling on a per-cell basis; enables cell sorting based on glycan expression. | Provides population-level data, not subcellular localization. |
| Affinity Purification / Proteomics | DBCO-Biotin | DBCO-Biotin attaches a biotin handle to the labeled glycoconjugates. | Allows for enrichment of labeled glycoproteins using streptavidin beads for subsequent identification by mass spectrometry. | Biotin is endogenous and can lead to background; stringent washing is required. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac₄ManNAz
This protocol describes the foundational step of incorporating the azide handle into cellular glycans.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Ac₄ManNAz (N-azidoacetylmannosamine-tetraacylated)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture plates or flasks
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Prepare Ac₄ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac₄ManNAz in sterile DMSO. Aliquot and store at -20°C, protected from light. Causality: DMSO is used to dissolve the hydrophobic peracetylated sugar. Stock solutions are made at high concentrations to minimize the final volume of DMSO added to the culture medium, as high DMSO concentrations can be toxic to cells.
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach 50-70% confluency. The optimal seeding density should be determined empirically for each cell line.
-
Metabolic Labeling: Thaw an aliquot of the Ac₄ManNAz stock solution. Add the stock solution directly to the cell culture medium to a final concentration of 25-50 µM.[13][14][15] Gently swirl the plate to mix.
-
Control: Prepare a parallel culture vessel to which an equivalent volume of DMSO is added (vehicle control). This control is crucial to account for any effects of DMSO on the cells and to ensure that subsequent labeling is specific to the azide sugar.
-
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂).[14] The optimal incubation time can vary depending on the cell line and the turnover rate of its surface glycans. A 48-hour incubation is a good starting point.
-
Harvesting/Washing: After incubation, cells are ready for downstream labeling via click chemistry. Gently wash the cells 2-3 times with warm PBS to remove any unincorporated Ac₄ManNAz from the medium.[14] This washing step is critical to reduce background signal from unreacted probes in the subsequent labeling step.
Protocol 2: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the attachment of a fluorescent probe to the azide-labeled cells for visualization.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-AF488)
-
PBS or complete medium without serum
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), for intracellular targets (optional)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
Procedure:
-
Prepare Probe Solution: Prepare a 10-50 µM solution of the DBCO-fluorophore in serum-free medium or PBS.[14][15] Causality: Serum contains proteins that can non-specifically bind to the probe, increasing background. The concentration may need optimization, but starting with 20 µM is common.
-
Live-Cell Labeling: a. After washing (Step 5, Protocol 1), add the DBCO-fluorophore solution to the live cells. b. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[14] Causality: The reaction is typically fast, but incubation time can be optimized. Protecting from light is essential to prevent photobleaching of the fluorophore. c. Gently wash the cells three times with PBS to remove the unreacted probe. d. Proceed immediately to imaging or flow cytometry.
-
Fixed-Cell Labeling (Alternative): a. After washing (Step 5, Protocol 1), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the fixed cells three times with PBS. c. Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes. d. Add the DBCO-fluorophore solution (in blocking buffer) and incubate for 30-60 minutes at room temperature, protected from light. e. Wash the cells three times with PBS and prepare for imaging.
Troubleshooting
| Problem | Potential Cause | Solution |
| No/Low Signal | 1. Inefficient metabolic incorporation. | - Increase Ac₄ManNAz concentration (up to 100 µM) or incubation time. - Ensure cell line is healthy and metabolically active. - Use a positive control cell line known to label well (e.g., Jurkat). |
| 2. Ineffective click reaction. | - Confirm the activity of the DBCO probe; use a fresh aliquot. - Increase probe concentration or incubation time. | |
| High Background Signal | 1. Non-specific binding of the probe. | - Ensure adequate washing after metabolic labeling and after probe incubation. - Include a blocking step (e.g., 1% BSA) before adding the probe, especially for fixed cells. - Use a sulfonated fluorophore to reduce non-specific membrane binding.[15] |
| 2. Autofluorescence. | - Image cells using appropriate filters and include an unstained control. - Use a fluorophore in the far-red spectrum to minimize cellular autofluorescence. | |
| Cell Toxicity/Death | 1. High concentration of DMSO vehicle. | - Ensure the final DMSO concentration in the medium is <0.5%. |
| 2. High concentration of Ac₄ManNAz. | - Perform a dose-response curve to find the optimal, non-toxic concentration of Ac₄ManNAz for your cell line.[13] | |
| 3. Toxicity from the probe. | - Reduce probe concentration or incubation time. - Ensure the probe is fully dissolved and not aggregated. |
References
-
Wratil, P. R., & Horstkorte, R. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 16(11), 234R-250R. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2013). Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry. Accounts of Chemical Research, 46(5), 1062–1071. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2013). Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry. Accounts of Chemical Research, 46(5), 1062–1071. [Link]
-
Samp, M., et al. (2021). Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs. International Journal of Molecular Sciences, 22(4), 1833. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic glycoengineering: sialic acid and beyond. Glycobiology, 16(11), 234R-250R. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic glycoengineering: sialic acid and beyond. Semantic Scholar. [Link]
-
Saxon, E., & Bertozzi, C. R. (2001). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 1(3), 1318-1328. [Link]
-
Campbell, C. T., et al. (2009). Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations. Glycobiology, 19(1), 89-99. [Link]
-
Varki, A., & Varki, N. M. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. Journal of Clinical Investigation, 133(6), e168571. [Link]
-
ScienceDaily. (2007). Click Chemistry Labels Biomolecules In Vitro And Now In Live Cells. ScienceDaily. [Link]
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Wratil, P. R., & Horstkorte, R. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Pathway options for sialic acid glycoengineering. ResearchGate. [Link]
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Wratil, P. R., & Horstkorte, R. (2016). Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines. Angewandte Chemie International Edition, 55(34), 9892-9904. [Link]
-
Dommerholt, J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society, 133(41), 16550-16553. [Link]
-
Genc, M., et al. (2021). Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures. ACS Biomaterials Science & Engineering, 7(10), 4696-4710. [Link]
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University of Wisconsin-La Crosse. (2019). Metabolic Labeling of Zebrafish Embryonic Cell N-glycans Using Azido-Sugars. UW-L Journal of Undergraduate Research XXII. [Link]
-
Kim, C. H., et al. (2012). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (65), e4116. [Link]
-
Saxon, E., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate. [Link]
-
Wang, Q., et al. (2021). Strain-Promoted Alkyne-Azide Cycloaddition. Chinese Journal of Chemistry, 39(12), 3357-3368. [Link]
-
Lee, J., et al. (2018). Facile Metabolic Glycan Labeling Strategy for Exosome Tracking. Bioconjugate Chemistry, 29(3), 856-863. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Wittmann, V. (2014). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. KOPS - University of Konstanz. [Link]
-
Varki, A., et al. (Eds.). (2022). Metabolism of N-acetylneuraminic acid in vertebrate cells. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
ResearchGate. (n.d.). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. ResearchGate. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic glycoengineering: Sialic acid and beyond. PMC - PubMed Central. [Link]
-
Almaraz, R. T., & Wittmann, V. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews, 51(24), 10041-10065. [Link]
-
Ahmad, F., et al. (2021). N-Acetylglucosamine Sensing and Metabolic Engineering for Attenuating Human and Plant Pathogens. Journal of Fungi, 7(11), 949. [Link]
-
Semantic Scholar. (n.d.). This compound. Semantic Scholar. [Link]
-
Li, T., et al. (2022). The utilization of N-acetylgalactosamine and its effect on the metabolism of amino acids in Erysipelotrichaceae strain. Animal Microbiome, 4(1), 1-15. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
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- 5. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
using N-Acetyltalosaminuronic acid in lysozyme resistance assays
Application Note & Protocol
Title: Quantifying Bacterial Lysozyme Resistance: An Application of N-Acetyltalosaminuronic Acid (NAT) Principles in Turbidity-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lysozyme is a critical component of the innate immune system, providing a first line of defense against bacterial pathogens by degrading their peptidoglycan (PG) cell wall.[1][2] Consequently, many successful pathogens have evolved mechanisms to resist lysozyme's hydrolytic action, often by modifying the structure of their PG.[1][2] This application note details the scientific principles and provides a robust protocol for assessing bacterial lysozyme resistance, with a conceptual focus on modifications like this compound (NAT). While direct measurement of NAT is complex, its functional consequence—resistance to lysozyme—can be reliably quantified. This guide describes a turbidity-based kinetic assay to compare the lysozyme susceptibility of different bacterial strains, enabling researchers to investigate the roles of specific genes or chemical modifications in conferring resistance.
Scientific Principle: The Molecular Basis of Lysozyme Resistance
Lysozyme's Mode of Action
Lysozyme is a glycoside hydrolase that catalyzes the cleavage of β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), the two alternating sugar residues that form the backbone of bacterial peptidoglycan.[2][3] This enzymatic degradation compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis, particularly in Gram-positive bacteria which have a thick, exposed PG layer.[1][4]
Peptidoglycan Modifications as an Evasion Strategy
Pathogenic bacteria have developed several strategies to protect their peptidoglycan from lysozyme.[2] The primary mechanism involves the enzymatic modification of the PG backbone, which sterically hinders the binding of lysozyme to its substrate.[1][2] Key modifications include:
-
O-acetylation of NAM: The addition of an acetyl group to the C-6 hydroxyl of NAM residues prevents lysozyme cleavage.[2][5] This is a major resistance determinant in pathogens like Staphylococcus aureus.[6]
-
N-deacetylation of NAG: The removal of the acetyl group from NAG residues alters the substrate recognition site for lysozyme.[1][5]
-
Presence of this compound (NAT): In the pseudomurein of certain Archaea, NAM is replaced by NAT.[7][8] The β-(1,3)-glycosidic bond linking NAT to NAG is not recognized or cleaved by lysozyme, conferring intrinsic resistance.[7] While NAT is characteristic of Archaea, studying analogous modifications in bacteria provides insight into fundamental resistance mechanisms.
This protocol provides a framework to functionally assess the impact of these modifications by measuring the rate of cell lysis upon lysozyme exposure.
Scientist's Note (Causality): The choice of a turbidity-based assay is based on a direct physical principle: as lysozyme successfully degrades the peptidoglycan of a bacterial suspension, the cells lyse. This lysis causes the initially cloudy (turbid) suspension to become clearer.[4] The rate of this clearing, measured as a decrease in optical density (OD), is directly proportional to the rate of lysozyme activity and inversely proportional to the bacterium's resistance.
Visualization of Resistance Mechanism and Assay Workflow
The following diagrams illustrate the core concepts behind NAT-mediated lysozyme resistance and the experimental procedure.
Caption: Mechanism of lysozyme resistance via peptidoglycan modification.
Caption: Experimental workflow for the lysozyme turbidity assay.
Materials and Reagents
Equipment
-
Spectrophotometer or 96-well plate reader capable of kinetic measurements (absorbance at 450 nm or 600 nm).[4]
-
Temperature-controlled incubator/shaker for bacterial cultures.
-
Centrifuge for pelleting bacterial cells.
-
Vortex mixer.
-
Calibrated pipettes and sterile tips.
-
Sterile 96-well flat-bottom microplates.[9]
Reagents & Consumables
-
Bacterial strains of interest (e.g., wild-type and a mutant defective in a putative PG modification gene).
-
Appropriate bacterial growth medium (e.g., BHI, TSB).
-
Lysozyme from chicken egg white (e.g., Sigma-Aldrich, Cat. No. L6876).
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.2.
-
Sterile Phosphate-Buffered Saline (PBS) for cell washing.
Scientist's Note (Trustworthiness): The choice of pH 6.2 for the assay buffer is a well-established standard for chicken egg white lysozyme, as it is close to its optimal pH for activity. Using a standardized, well-buffered system ensures that observed differences in lysis are due to bacterial resistance, not variations in enzyme activity caused by environmental factors. The wavelength of 450 nm is standard for assays using Micrococcus luteus, while 600 nm is typically used for other bacteria like E. coli.[4]
Detailed Step-by-Step Protocol
This protocol is optimized for a 96-well plate format, allowing for high-throughput comparison of multiple strains and conditions.
Preparation of Bacterial Cultures
-
Inoculation: Inoculate 5 mL of appropriate liquid medium with a single colony of the desired bacterial strain(s).
-
Overnight Culture: Incubate overnight at the optimal growth temperature with shaking (e.g., 37°C at 200 rpm).
-
Sub-culturing: The next day, sub-culture the overnight culture into fresh, pre-warmed medium at a 1:100 dilution.
-
Growth to Mid-Log Phase: Incubate the sub-culture until it reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6). This ensures that the majority of cells are viable and physiologically consistent.
Preparation of Cells for Assay
-
Harvesting: Transfer 1 mL of each culture to a microcentrifuge tube. Centrifuge at 8,000 x g for 5 minutes to pellet the cells.
-
Washing: Discard the supernatant. Resuspend the cell pellet in 1 mL of sterile PBS. Centrifuge again at 8,000 x g for 5 minutes. This step removes residual growth medium that could interfere with the assay.
-
Final Resuspension: Discard the supernatant and resuspend the washed cell pellet in 1 mL of Assay Buffer (50 mM Potassium Phosphate, pH 6.2).
-
Standardization: Measure the OD₆₀₀ of the resuspended cells. Dilute the suspension with Assay Buffer to a final, standardized OD₆₀₀ of ~0.8-1.0. This ensures that all wells start with an equivalent cell density.
Assay Procedure
-
Plate Setup: Aliquot 180 µL of the standardized cell suspension into at least triplicate wells of a 96-well plate for each condition (e.g., Wild-Type + Lysozyme, Mutant + Lysozyme, Wild-Type + Buffer).
-
Blank/Control Wells: Include control wells containing 180 µL of cell suspension and 20 µL of Assay Buffer (without lysozyme) to monitor for auto-lysis.
-
Baseline Reading: Place the plate in the plate reader, set to the appropriate temperature (e.g., 37°C). Measure the initial absorbance at 450 nm or 600 nm (A_initial). This is your t=0 reading.
-
Initiate Reaction: Prepare a 1 mg/mL stock solution of lysozyme in Assay Buffer. Add 20 µL of the lysozyme solution to each experimental well to achieve a final concentration of 100 µg/mL.
-
Rationale: The final lysozyme concentration may need optimization depending on the bacterial species' general sensitivity. A titration experiment is recommended for new systems.
-
-
Kinetic Measurement: Immediately begin kinetic measurements. Record the absorbance every 1-5 minutes for a period of 60 to 120 minutes.
Data Analysis and Interpretation
Calculation
The rate of lysis is determined by the change in absorbance over time. The results can be expressed as the percentage of initial turbidity remaining or as percent lysis.
-
Absorbance at time t (A_t)
-
Initial Absorbance (A_initial)
-
Control Absorbance at time t (A_control_t) - This corrects for any auto-lysis.
Percent Lysis at time t = [1 - ( (A_t - A_background) / (A_control_t - A_background) )] * 100
(Where A_background is the absorbance of buffer alone)
Data Presentation
The data should be plotted as Percent Lysis vs. Time. A lysozyme-sensitive strain will show a rapid increase in percent lysis, while a resistant strain will show a much slower, flatter curve.
Example Data Table
| Time (min) | Wild-Type OD₄₅₀ (Avg) | Mutant OD₄₅₀ (Avg) | WT % Lysis | Mutant % Lysis |
| 0 | 0.850 | 0.845 | 0.0% | 0.0% |
| 15 | 0.620 | 0.830 | 27.1% | 1.8% |
| 30 | 0.415 | 0.810 | 51.2% | 4.1% |
| 45 | 0.280 | 0.795 | 67.1% | 5.9% |
| 60 | 0.210 | 0.780 | 75.3% | 7.7% |
Troubleshooting
-
No Lysis Observed: The lysozyme concentration may be too low, or the bacteria may be extremely resistant. Increase the lysozyme concentration (e.g., to 500 µg/mL or higher) or increase the incubation time.
-
High Auto-lysis in Control Wells: The cells may be unstable in the assay buffer or may have active autolysins. Ensure cells are harvested from a healthy, mid-log phase culture. Consider using a different buffer system if the problem persists.
-
High Variability Between Replicates: Ensure thorough mixing of cell suspensions before aliquoting. Check for bubbles in the wells of the microplate, as they can interfere with absorbance readings.
References
-
This compound - Wikipedia. Wikipedia. [Link]
-
Modifications to the Peptidoglycan Backbone Help Bacteria To Establish Infection. (2011). PLoS Pathogens. [Link]
-
Helicobacter pylori peptidoglycan modifications confer lysozyme resistance and contribute to survival in the host. (2012). mBio. [Link]
-
Helicobacter pylori Peptidoglycan Modifications Confer Lysozyme Resistance and Contribute to Survival in the Host. (2012). ASM Journals. [Link]
-
Lysozymes: characteristics, mechanism of action and technological applications on the control of pathogenic microorganisms. (2020). Acta Biológica Colombiana. [Link]
-
Resistance to Mucosal Lysozyme Compensates for the Fitness Deficit of Peptidoglycan Modifications by Streptococcus pneumoniae. (2008). PLOS Pathogens. [Link]
-
An improved 96-well turbidity assay for T4 lysozyme activity. (2016). MethodsX. [Link]
-
Two Reliable and Inexpensive Lysozyme Assays for Teaching Enzymology and Microbiology. (1987). Association for Biology Laboratory Education. [Link]
-
An improved 96-well turbidity assay for T4 lysozyme activity. (2016). ResearchGate. [Link]
-
Lysozyme Detection Kit. Tiaris Biosciences. [Link]
-
Lysozyme resistance assay. (2017). ResearchGate. [Link]
-
Lysozyme Assay Kits. Biocompare. [Link]
-
Peptidoglycan - Wikipedia. Wikipedia. [Link]
-
Lysozyme and Its Application as Antibacterial Agent in Food Industry. (2021). Foods. [Link]
-
O-specific polysaccharide confers lysozyme resistance to extraintestinal pathogenic Escherichia coli. (2018). Virulence. [Link]
-
Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. (2018). Organic & Biomolecular Chemistry. [Link]
-
Why are pathogenic staphylococci so lysozyme resistant? The peptidoglycan O-acetyltransferase OatA is the major determinant for lysozyme resistance of Staphylococcus aureus. (2005). Molecular Microbiology. [Link]
Sources
- 1. Modifications to the Peptidoglycan Backbone Help Bacteria To Establish Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysozymes: characteristics, mechanism of action and technological applications on the control of pathogenic microorganisms [scielo.org.mx]
- 3. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Why are pathogenic staphylococci so lysozyme resistant? The peptidoglycan O-acetyltransferase OatA is the major determinant for lysozyme resistance of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 9. An improved 96-well turbidity assay for T4 lysozyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyltalosaminuronic Acid (NAT) as a Biomarker for Archaea
Introduction: The Archaeal Domain and the Quest for Specific Biomarkers
The domain Archaea represents a distinct lineage of life, separate from Bacteria and Eukarya. Initially discovered in extreme environments, archaea are now recognized as ubiquitous and abundant members of various ecosystems, including the human microbiome. Despite their widespread presence and importance, the detection and quantification of archaea in complex samples have been challenging due to the lack of universal and specific biomarkers that distinguish them from bacteria.
Traditional methods for archaeal detection often rely on the analysis of 16S rRNA gene sequences. However, these methods can be biased by primer selection and may not always provide accurate quantitative data. Therefore, there is a pressing need for chemical biomarkers that are unique to the archaeal domain and can be used for their sensitive and specific quantification.
N-Acetyltalosaminuronic acid (NAT) is a unique monosaccharide found in the pseudomurein of the cell walls of some methanogenic archaea[1][2]. Pseudomurein is a structural analogue of the bacterial peptidoglycan but with distinct chemical differences, including the presence of NAT instead of N-acetylmuramic acid and β(1→3) glycosidic bonds instead of β(1→4) linkages[1][2]. These differences make NAT a promising biomarker for the detection and quantification of specific archaeal populations.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a biomarker for archaea. We will detail the rationale behind this approach, provide step-by-step protocols for sample preparation and analysis, and discuss potential applications.
Part 1: The Rationale - Why this compound is a Unique Archaeal Biomarker
The specificity of NAT as an archaeal biomarker is rooted in the unique biochemistry of pseudomurein biosynthesis.
The Central Role of NAT in Pseudomurein
Pseudomurein is a key cell wall polymer in methanogenic archaea belonging to the orders Methanobacteriales and Methanopyrales[2][3]. It provides structural integrity to the archaeal cell, analogous to peptidoglycan in bacteria. The glycan backbone of pseudomurein is composed of alternating units of N-acetylglucosamine (NAG) and this compound (NAT) linked by β(1→3) glycosidic bonds[1][2]. The presence of NAT is a defining feature of pseudomurein and, by extension, of the archaea that produce it.
Biosynthesis of this compound
The biosynthesis of NAT is a multi-step enzymatic process that is distinct from the synthesis of N-acetylmuramic acid in bacteria. Precursors for pseudomurein synthesis include UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine[4]. It is hypothesized that NAT is formed from N-acetylgalactosamine through epimerization and oxidation at the disaccharide level[4]. The enzymes involved in this pathway are unique to archaea, further solidifying NAT's status as a specific biomarker.
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of the pseudomurein glycan backbone.
Caption: Proposed biosynthetic pathway of the pseudomurein glycan backbone.
Part 2: Protocols for the Analysis of this compound
The following protocols provide a workflow for the quantification of NAT in various samples. It is important to note that while NAT is commercially available as a research chemical, a fully validated, standardized protocol for its analysis from complex matrices is not yet established. The methods described below are based on established principles of monosaccharide analysis and may require optimization for specific sample types.
Sample Collection and Preparation
The method of sample collection and preparation will vary depending on the source.
-
Environmental Samples (e.g., soil, sediment, water):
-
Collect samples using sterile techniques to avoid contamination.
-
For solid samples, weigh a known amount (e.g., 1-10 g) and suspend in a suitable buffer (e.g., phosphate-buffered saline).
-
For water samples, filter a known volume through a 0.22 µm filter to collect microbial biomass.
-
Proceed with cell lysis and cell wall extraction.
-
-
Clinical Samples (e.g., stool, saliva):
-
Collect samples in sterile containers and store at -80°C until analysis.
-
Thaw samples on ice. For stool samples, homogenize a known weight in a buffer. For saliva, centrifuge to pellet microbial cells.
-
Proceed with cell lysis and cell wall extraction.
-
-
Pure Archaeal Cultures:
-
Grow the archaeal strain of interest to the desired cell density.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
Proceed with cell lysis and cell wall extraction.
-
Cell Lysis and Pseudomurein Extraction
The robust nature of the archaeal cell wall requires efficient lysis methods.
-
Mechanical Lysis: Resuspend the cell pellet in a lysis buffer and subject to bead beating, sonication, or French press to disrupt the cells.
-
Enzymatic Lysis (for some species): While lysozyme is ineffective against pseudomurein, some proteases like proteinase K can aid in the lysis of certain methanogens[5].
-
Pseudomurein Enrichment: After cell lysis, the insoluble cell wall fraction containing pseudomurein can be enriched by differential centrifugation and washing steps to remove cytoplasmic components. A series of washes with detergents (e.g., SDS) and enzymes (e.g., DNase, RNase) can further purify the pseudomurein sacculi.
Hydrolysis of Pseudomurein to Release this compound
Caution: Acid hydrolysis can lead to the degradation of monosaccharides. Therefore, it is crucial to carefully control the hydrolysis conditions. The stability of NAT during acid hydrolysis has not been extensively studied, so optimization of hydrolysis time and acid concentration is recommended. The stability of the related compound N-acetylneuraminic acid is pH-dependent, with higher stability at neutral pH[6].
-
Acid Hydrolysis:
-
Resuspend the purified cell wall fraction in a known concentration of trifluoroacetic acid (TFA) (e.g., 2 M).
-
Heat the sample at 100-120°C for a defined period (e.g., 2-4 hours). The optimal time should be determined empirically to maximize NAT release while minimizing degradation.
-
After hydrolysis, cool the sample and remove the acid by evaporation under a stream of nitrogen or by lyophilization.
-
Derivatization of this compound for HPLC Analysis
NAT, like other monosaccharides, lacks a chromophore, making its detection by UV-Vis spectrophotometry challenging. Derivatization with a fluorescent or UV-absorbing tag is necessary for sensitive detection. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for monosaccharides[7][8].
-
PMP Derivatization:
-
Reconstitute the dried hydrolysate in a small volume of water.
-
Add a methanolic solution of PMP and an alkaline catalyst (e.g., sodium hydroxide or ammonia)[7][9].
-
Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes).
-
Neutralize the reaction and extract the PMP-derivatized monosaccharides into an organic solvent (e.g., chloroform) to remove excess reagent[8].
-
Evaporate the organic solvent and reconstitute the derivatized sample in the mobile phase for HPLC analysis.
-
Quantification of this compound by HPLC-UV or LC-MS/MS
-
HPLC with UV Detection:
-
Column: A C18 reversed-phase column is typically used for the separation of PMP-derivatized monosaccharides[7].
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed[9][10].
-
Detection: Monitor the absorbance at a wavelength specific for the PMP derivative (e.g., 245-250 nm)[7].
-
Quantification: Prepare a standard curve using commercially available this compound standard[11][12][13]. The concentration of NAT in the sample can be determined by comparing its peak area to the standard curve.
-
-
LC-MS/MS for Enhanced Specificity and Sensitivity:
-
Chromatography: Use the same HPLC conditions as described above.
-
Mass Spectrometry: Couple the HPLC system to a tandem mass spectrometer (MS/MS).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Detection: Develop a multiple reaction monitoring (MRM) method for the specific detection of the PMP-derivatized NAT. This involves selecting a specific precursor ion (the molecular ion of PMP-NAT) and one or more product ions generated by its fragmentation in the collision cell. The fragmentation pattern of PMP-derivatized hexuronic acids can provide a basis for selecting these transitions[9].
-
Quantification: Use a stable isotope-labeled internal standard if available, or an external standard curve for quantification.
-
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for NAT biomarker analysis.
Part 3: Data Analysis and Interpretation
Quantitative Data
The concentration of NAT in the original sample can be calculated based on the amount detected by HPLC or LC-MS/MS, taking into account the initial sample weight or volume and any dilution factors. The results can be expressed as:
| Parameter | Unit | Example Value |
| NAT concentration in solid samples | ng/g or µg/g | 150 ng/g of soil |
| NAT concentration in liquid samples | ng/mL or µg/mL | 25 ng/mL of water |
| Archaeal biomass estimation | (Further calculation needed) | - |
Note: The relationship between NAT concentration and archaeal biomass will depend on the species present and their relative abundance, as not all archaea contain pseudomurein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no NAT detected | Inefficient cell lysis | Optimize lysis method (e.g., increase bead beating time, use a different enzyme). |
| Incomplete hydrolysis | Optimize hydrolysis conditions (time, temperature, acid concentration). | |
| Degradation of NAT during hydrolysis | Use milder hydrolysis conditions or explore enzymatic methods. | |
| Poor chromatographic separation | Inappropriate column or mobile phase | Optimize HPLC conditions (e.g., gradient profile, buffer pH). |
| Incomplete derivatization | Optimize derivatization reaction (time, temperature, reagent concentration). | |
| High background in MS analysis | Matrix effects | Improve sample cleanup and purification steps. Use a stable isotope-labeled internal standard. |
Part 4: Applications of this compound as a Biomarker
The ability to quantify NAT opens up new avenues for studying archaea in various fields.
Environmental Microbiology
-
Assessing Archaeal Abundance in Ecosystems: Quantify the contribution of pseudomurein-containing archaea to the microbial biomass in soil, marine sediments, and freshwater environments.
-
Monitoring Methanogen Populations: Track the dynamics of methanogenic archaea in anaerobic digesters, landfills, and natural wetlands.
Clinical and Diagnostic Research
-
Investigating the Human Archaeome: Explore the role of methanogens in the human gut microbiome and their potential links to health and disease.
-
Developing Diagnostic Tools: NAT could potentially be developed as a biomarker for infections or dysbiosis involving pseudomurein-containing archaea.
Biotechnology and Industrial Applications
-
Bioprocess Monitoring: Monitor the growth and activity of methanogenic archaea in industrial fermentation processes.
-
Drug Discovery: Screen for compounds that inhibit pseudomurein biosynthesis as potential novel antimicrobial agents targeting specific archaea.
The following diagram illustrates the potential applications of NAT as a biomarker.
Caption: Applications of NAT as an archaeal biomarker.
Conclusion
This compound represents a highly specific and promising biomarker for the detection and quantification of pseudomurein-containing archaea. The protocols outlined in these application notes provide a framework for the analysis of NAT in a variety of sample types. While further validation and optimization are required, the use of NAT as a biomarker has the potential to significantly advance our understanding of the distribution, abundance, and role of archaea in diverse environments.
References
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Wikipedia. This compound. [Link]
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Quantitative Analysis of Polysaccharide Composition in Polyporus umbellatus by HPLC–ESI–TOF–MS. MDPI. [Link]
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This compound. LookChem. [Link]
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Enzymatic lysis of the pseudomurein-containing methanogen Methanobacterium formicicum. Journal of Bacteriology. [Link]
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This compound | CAS#:90319-06-5. Chemsrc. [Link]
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Murein and pseudomurein cell wall binding domains of bacteria and archaea—a comparative view. FEMS Microbiology Letters. [Link]
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Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes. [Link]
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A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS. Journal of Chromatography B. [Link]
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Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases. Microbiology. [Link]
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Mass spectrometry for nutritional peptidomics: How to analyze food bioactives and their health effects. Journal of Proteomics. [Link]
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Measurement of degree of hydrolysis and molecular weight distribution of protein hydrolysates by liquid chromatography-mass spectrometry. Talanta. [Link]
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Pseudomurein and why archaeal and bacterial cell walls are pretty similar. FEMS Microbiology Letters. [Link]
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Improved PMP derivatization method for analyzing monosaccharide composition. Analytical Biochemistry. [Link]
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Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum. European Journal of Biochemistry. [Link]
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Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid. Biochemical Journal. [Link]
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Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. CORE. [Link]
-
Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A Structure-Activity Relationship for the Hydrolysis of Acetylamino Acids by Porcine Aminoacylase. Bioorganic Chemistry. [Link]
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Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]
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- 2. Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic lysis of the pseudomurein-containing methanogen Methanobacterium formicicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. echemi.com [echemi.com]
- 13. This compound | 90319-06-5 [chemicalbook.com]
Application Notes and Protocols for the Analytical Quantification of N-Acetyltalosaminuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acetyltalosaminuronic Acid
This compound (NAT) is a unique uronic acid and a fundamental constituent of pseudopeptidoglycan (also known as pseudomurein), a structural polymer found in the cell walls of certain archaea.[1][2] Its structure, featuring an N-acetyl group and a carboxylic acid function, distinguishes it from the N-acetylmuramic acid found in bacterial peptidoglycan. The presence of NAT in the β-1,3-glycosidic linkage with N-acetylglucosamine confers resistance to lysozyme, a key component of the innate immune system.[1][2]
The accurate and precise quantification of NAT is crucial for a variety of research and development applications, including:
-
Microbiology and Archaeal Physiology: Studying the cell wall biosynthesis and metabolism of archaea.
-
Biomarker Discovery: Investigating the presence of archaea in complex biological samples.
-
Industrial Microbiology: Monitoring archaeal cultures in biotechnological processes.
-
Drug Development: Screening for novel antimicrobial agents that target pseudopeptidoglycan synthesis.
This comprehensive guide provides detailed application notes and protocols for the analytical determination of this compound, with a focus on chromatographic and electrophoretic techniques. The methodologies described herein are grounded in established principles of monosaccharide analysis and are designed to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of NAT is essential for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₈H₁₃NO₇ | [3][4] |
| Molar Mass | 235.19 g/mol | [3][4] |
| CAS Number | 90319-06-5 | [3][4] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Solubility | Soluble in water (presumed) | General knowledge |
Sample Preparation: Liberation of this compound from Pseudopeptidoglycan
Since NAT is typically found within the polymeric structure of pseudopeptidoglycan, a hydrolysis step is required to liberate the individual monosaccharides for analysis. Acid hydrolysis is the most common method for this purpose.
Protocol 1: Acid Hydrolysis of Pseudopeptidoglycan
This protocol describes a general procedure for the acid hydrolysis of archaeal cell wall material to release this compound.
Materials:
-
Lyophilized archaeal cell wall material
-
2 M Trifluoroacetic acid (TFA)
-
Reacti-Vials™ or other suitable sealed reaction vessels
-
Heating block or oven
-
Centrifugal evaporator or nitrogen stream
-
Deionized water
Procedure:
-
Weighing the Sample: Accurately weigh 1-5 mg of lyophilized cell wall material into a Reacti-Vial™.
-
Acid Addition: Add 500 µL of 2 M TFA to the vial.
-
Hydrolysis: Securely cap the vial and heat at 100-120 °C for 2-4 hours. The optimal time and temperature should be determined empirically to maximize the yield of NAT while minimizing its degradation.
-
Drying: After cooling to room temperature, remove the TFA by evaporation under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of deionized water or a suitable buffer for subsequent analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the analytical instrument.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that is effective in cleaving glycosidic bonds. It is also volatile, which facilitates its removal after hydrolysis.
-
Heating: Provides the necessary energy to break the glycosidic linkages. The temperature and duration are critical parameters that need to be optimized to ensure complete hydrolysis without causing significant degradation of the target analyte.
-
Drying: Complete removal of the acid is crucial to prevent interference with subsequent derivatization reactions or chromatographic separation.
-
Filtration: Protects the analytical column from clogging and ensures the injection of a clean sample.
Analytical Methodologies for this compound Quantification
The choice of analytical method will depend on the specific requirements of the study, including sensitivity, selectivity, and available instrumentation. The following sections detail three robust methods for the analysis of NAT.
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection
HPLC is a versatile and widely used technique for the analysis of monosaccharides. Due to the lack of a strong chromophore in NAT, pre-column derivatization with a UV-absorbing or fluorescent tag is often employed to enhance sensitivity for UV or fluorescence detection. Alternatively, HPLC coupled with mass spectrometry (LC-MS) can provide high selectivity and sensitivity without the need for derivatization.
This protocol outlines the derivatization of NAT with PMP and subsequent analysis by reverse-phase HPLC with UV detection.
Materials:
-
Hydrolyzed sample (from Protocol 1)
-
This compound standard
-
0.1 M Sodium hydroxide (NaOH)
-
0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol
-
0.2 M Hydrochloric acid (HCl)
-
Chloroform
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Derivatization Reaction:
-
To 100 µL of the reconstituted hydrolysate or standard solution, add 100 µL of 0.1 M NaOH and 100 µL of 0.5 M PMP solution.
-
Vortex the mixture and incubate at 70 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.2 M HCl.
-
-
Extraction:
-
Add 1 mL of chloroform to the reaction mixture.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Discard the lower chloroform layer. Repeat the extraction two more times to remove excess PMP.
-
The aqueous upper layer containing the PMP-derivatized NAT is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 100 mM Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 10-15%) and increase to elute the more hydrophobic derivatives. The gradient should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Causality Behind Experimental Choices:
-
PMP Derivatization: The PMP molecule reacts with the reducing end of the monosaccharide, introducing a strong chromophore that allows for sensitive UV detection.
-
Alkaline pH: The derivatization reaction is most efficient under slightly alkaline conditions.
-
Extraction: The chloroform extraction is essential to remove the unreacted, hydrophobic PMP reagent, which would otherwise interfere with the chromatogram.
-
Reverse-Phase Chromatography: The PMP-derivatized sugars are sufficiently hydrophobic to be retained and separated on a C18 column.
Workflow for HPLC with PMP Derivatization
Caption: Workflow for HPLC analysis of NAT with PMP derivatization.
For complex matrices or when high sensitivity is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique can often be performed without derivatization.
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting | Rationale |
| Column | HILIC (e.g., amide or silica-based) | HILIC columns are ideal for retaining and separating polar compounds like underivatized sugars. |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate | Provides protons for positive ion mode or an electrolyte for negative ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | The strong organic solvent for HILIC elution. |
| Gradient | High percentage of B to a lower percentage of B | Elutes compounds in order of increasing hydrophilicity. |
| Ionization Mode | Negative Electrospray Ionization (ESI) | The carboxylic acid group of NAT is readily deprotonated, making negative ion mode highly sensitive. |
| MS/MS Transitions | Precursor ion (m/z of NAT) → Product ions | Specific precursor-to-product ion transitions provide high selectivity for quantification in Multiple Reaction Monitoring (MRM) mode. |
Self-Validation in LC-MS/MS:
The trustworthiness of an LC-MS/MS method is inherently high due to its specificity. The monitoring of specific precursor and product ion masses for NAT, along with its characteristic retention time, provides a multi-dimensional confirmation of its identity and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution and high sensitivity. However, it requires derivatization to make the non-volatile sugars amenable to gas-phase analysis.
This protocol describes the derivatization of NAT with a TMS reagent for subsequent GC-MS analysis.
Materials:
-
Dried hydrolysate (from Protocol 1)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Ensure the hydrolyzed sample is completely dry.
-
Add 50 µL of anhydrous pyridine to the dried sample and vortex to dissolve.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C). The program needs to be optimized to separate the TMS-derivatized sugars.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Causality Behind Experimental Choices:
-
TMS Derivatization: The TMS groups replace the active hydrogens on the hydroxyl and carboxyl groups of NAT, increasing its volatility and thermal stability for GC analysis.
-
Pyridine: Acts as a solvent and a catalyst for the silylation reaction.
-
BSTFA with TMCS: BSTFA is a powerful silylation agent, and the TMCS acts as a catalyst to drive the reaction to completion.
-
Temperature Programming: A temperature gradient in the GC oven is necessary to elute compounds with different boiling points.
Workflow for GC-MS with TMS Derivatization
Caption: Workflow for GC-MS analysis of NAT with TMS derivatization.
Capillary Electrophoresis (CE)
CE is a powerful technique for the separation of charged molecules like uronic acids. It offers high separation efficiency, short analysis times, and requires minimal sample volume.
Principle of Separation:
In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. The migration velocity is dependent on the charge-to-size ratio of the analyte. Since NAT possesses a negatively charged carboxyl group at physiological pH, it will migrate towards the anode.
Instrumentation:
-
Capillary electrophoresis system with a UV or diode array detector (DAD)
-
Fused-silica capillary
Typical CE Parameters:
| Parameter | Typical Setting | Rationale |
| Capillary | Uncoated fused-silica, 50-75 µm i.d. | Provides a surface for the generation of electroosmotic flow (EOF). |
| Background Electrolyte (BGE) | 20-50 mM Phosphate or borate buffer, pH 7-9 | Maintains a stable pH and provides conductivity for electrophoretic separation. |
| Applied Voltage | 15-30 kV | The driving force for the separation. |
| Injection Mode | Hydrodynamic or electrokinetic | Introduces a small plug of the sample into the capillary. |
| Detection | Direct UV at low wavelength (e.g., 190-210 nm) | The carboxyl group of NAT has some UV absorbance at low wavelengths. |
Self-Validating Aspects of CE:
The migration time in CE is a highly reproducible parameter for a given analyte under specific conditions. Therefore, the identification of NAT can be confirmed by comparing the migration time of the peak in the sample to that of a pure standard.
Method Validation
Regardless of the chosen analytical technique, the method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[5][6]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The analytical quantification of this compound is achievable through several robust techniques, with HPLC, GC-MS, and CE being the most prominent. The choice of method will be dictated by the specific research question, the nature of the sample matrix, and the available instrumentation. Proper sample preparation, particularly the hydrolysis step, is critical for accurate results. All analytical methods should be thoroughly validated to ensure the generation of reliable and reproducible data. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to establish and implement analytical standards for this compound.
References
-
This compound - Wikipedia. Available from: [Link]
-
This compound - Bionity. Available from: [Link]
-
Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs. Available from: [Link]
-
This compound | CAS#:90319-06-5 | Chemsrc. Available from: [Link]
-
2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid | C8H13NO7 | CID 146155. Available from: [Link]
-
Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY U. Available from: [Link]
-
Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization. Available from: [Link]
-
(PDF) HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. Available from: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Available from: [Link]
-
Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources - MDPI. Available from: [Link]
-
Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC - NIH. Available from: [Link]
-
A sensitive and efficient method for determination of N-acetylhexosamines and N-acetylneuraminic acid in breast milk and milk-based products by high-performance liquid chromatography via UV detection and mass spectrometry identification - PubMed. Available from: [Link]
-
Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed. Available from: [Link]
-
Handbook of Analytical Validation - Routledge. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new proposal for the primary and secondary structure of the glycan moiety of pseudomurein. Conformational energy calculations on the glycan strands with talosaminuronic acid in 1C conformation and comparison with murein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reminder—peptidoglycan cell walls indeed occur in the archaeal domain, specifically in the members of Methanobacteria and Methanopyri classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pseudomurein Isolation and Analysis
Introduction
In the landscape of microbial cell wall diversity, the bacterial peptidoglycan (also known as murein) has long been a central focus of research, largely due to its critical role in bacterial viability and as a primary target for antibiotics. However, the domain Archaea presents a fascinating array of cell envelope structures, distinct from their bacterial counterparts. Among these, pseudomurein, found in the cell walls of methanogenic archaea such as those in the orders Methanobacteriales and Methanopyrales, stands out as a remarkable example of convergent evolution.[1][2] While functionally analogous to peptidoglycan in providing structural integrity and resistance to osmotic stress, pseudomurein possesses a unique chemical composition that renders it insensitive to common antibacterial agents like lysozyme and penicillin.[3][4]
This guide provides a comprehensive overview and detailed protocols for the isolation and analysis of pseudomurein. It is designed for researchers, scientists, and drug development professionals seeking to understand this unique archaeal polymer, develop novel antimicrobial agents targeting methanogens, or explore the evolutionary origins of microbial cell walls.
The Distinctive Architecture of Pseudomurein
A thorough understanding of pseudomurein's structure is paramount for its effective isolation and analysis. Unlike peptidoglycan, which consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-1,4-glycosidic bonds, the glycan backbone of pseudomurein is composed of NAG and N-acetyltalosaminuronic acid (NAT) linked by β-1,3-glycosidic bonds.[4][5] This fundamental difference in linkage is the primary reason for its resistance to lysozyme, an enzyme that specifically cleaves β-1,4-glycosidic bonds.[4]
Furthermore, the peptide cross-links in pseudomurein are composed exclusively of L-amino acids, in contrast to the D-amino acids found in bacterial peptidoglycan.[5][6] These peptide bridges connect the glycan chains, forming a robust, three-dimensional sacculus around the archaeal cell. The biosynthesis of this intricate structure involves a series of enzymatic steps, some of which share a distant evolutionary history with those of peptidoglycan synthesis, suggesting a common origin.[2][7]
| Feature | Peptidoglycan (Murein) | Pseudomurein |
| Domain | Bacteria | Archaea (specifically some methanogens) |
| Glycan Backbone Sugars | N-acetylglucosamine (NAG) & N-acetylmuramic acid (NAM) | N-acetylglucosamine (NAG) & this compound (NAT)[4] |
| Glycosidic Linkage | β-1,4[8] | β-1,3[4][5] |
| Peptide Cross-links | Contain both D- and L-amino acids[6] | Contain only L-amino acids[5][6] |
| Lysozyme Sensitivity | Sensitive[4] | Insensitive[4] |
| Penicillin Sensitivity | Sensitive[3] | Insensitive[3] |
Part 1: Isolation of Pseudomurein Sacculi
The isolation of intact pseudomurein sacculi is a critical first step for subsequent structural and compositional analysis. The following protocol is a generalized method that can be adapted for various methanogenic archaea. The core principle involves the gentle lysis of cells to release the cytoplasmic contents, followed by the removal of non-covalently bound components, such as S-layer proteins and lipids, to yield purified sacculi.
Experimental Workflow for Pseudomurein Isolation
Caption: Workflow for the isolation of pseudomurein sacculi.
Detailed Protocol for Pseudomurein Isolation
Materials:
-
Methanogenic archaeal cell paste
-
Phosphate buffer (50 mM, pH 7.0)
-
Sodium dodecyl sulfate (SDS) solution (4% w/v)
-
Trypsin or Pronase solution (1 mg/mL in appropriate buffer)
-
DNase I and RNase A
-
Ultrapure water
-
Acetone
-
Centrifuge and appropriate tubes
-
French press or sonicator
-
Water bath or heating block
Procedure:
-
Cell Harvesting and Washing:
-
Harvest cultured methanogen cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in cold phosphate buffer and repeat the centrifugation step. Perform two to three washes to remove residual culture medium.
-
-
Cell Lysis:
-
Resuspend the washed cell pellet in a minimal volume of cold phosphate buffer containing DNase I and RNase A to degrade nucleic acids upon lysis.
-
Disrupt the cells using a French press (e.g., 20,000 psi) or sonication. The goal is to achieve near-complete lysis while minimizing damage to the sacculi. Monitor lysis by phase-contrast microscopy.
-
-
SDS Treatment to Remove Membranes and Proteins:
-
Transfer the cell lysate to a larger volume of 4% SDS solution and incubate in a boiling water bath for 30 minutes. This step solubilizes cell membranes and denatures most proteins.
-
Cool the suspension and centrifuge at high speed (e.g., 40,000 x g for 30 minutes) to pellet the crude pseudomurein sacculi.
-
Repeatedly wash the pellet with ultrapure water to thoroughly remove the SDS. This may require several cycles of resuspension and centrifugation until no SDS is detected in the supernatant.
-
-
Enzymatic Digestion of Residual Proteins:
-
Resuspend the SDS-washed pellet in an appropriate buffer for the chosen protease (e.g., trypsin, pronase).
-
Add the protease solution and incubate at its optimal temperature (e.g., 37°C for trypsin) for several hours to overnight with gentle agitation. This removes any remaining covalently attached proteins.
-
Inactivate the protease by boiling for 15 minutes.
-
-
Final Washing and Lyophilization:
-
Centrifuge the suspension to pellet the purified pseudomurein sacculi.
-
Wash the pellet several times with ultrapure water to remove residual enzyme and digested peptides.
-
Perform a final wash with acetone to dehydrate the sample.
-
Lyophilize the purified pseudomurein sacculi to obtain a dry powder for storage and subsequent analysis.
-
Part 2: Analysis of Pseudomurein
Once isolated, the purified pseudomurein can be subjected to a variety of analytical techniques to determine its composition and structure.
Compositional Analysis
1. Amino Acid Analysis:
-
Principle: Acid hydrolysis breaks the peptide bonds, releasing the constituent amino acids. These can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) after derivatization.
-
Protocol:
-
Hydrolyze a known amount of lyophilized pseudomurein in 6 M HCl at 110°C for 16-24 hours in a sealed, evacuated tube.
-
Remove the HCl by evaporation under vacuum.
-
Resuspend the hydrolysate in an appropriate buffer for the chosen analytical method.
-
Analyze the amino acid composition using an amino acid analyzer or by derivatization followed by HPLC or GC-MS.
-
2. Monosaccharide Analysis:
-
Principle: Acid hydrolysis also cleaves the glycosidic bonds, releasing the constituent monosaccharides. These can be identified and quantified by various chromatographic methods.
-
Protocol:
-
Hydrolyze the pseudomurein sample in 2 M trifluoroacetic acid (TFA) at 100°C for 4-6 hours.
-
Remove the TFA by evaporation.
-
Analyze the monosaccharides by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or by derivatization followed by GC-MS. This will allow for the quantification of N-acetylglucosamine and this compound.[9][10]
-
Structural Analysis
1. Enzymatic Digestion with Pseudomurein Endoisopeptidase:
-
Principle: Specific enzymes, such as pseudomurein endoisopeptidases (Pei), can be used to cleave specific bonds within the pseudomurein structure.[11] These enzymes, often of viral origin, typically cleave the peptide cross-links.[11][12] Analysis of the resulting fragments can provide information about the cross-linking structure.
-
Protocol:
-
Incubate the purified pseudomurein with a purified pseudomurein endoisopeptidase (e.g., PeiW or PeiP) in its optimal buffer and temperature.[11]
-
Monitor the digestion by measuring the release of soluble fragments or by observing the dissolution of the sacculi.
-
Separate the digestion products by size-exclusion chromatography or reverse-phase HPLC.
-
Analyze the structure of the purified fragments using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Logical Relationship of Analytical Techniques
Caption: Logical flow of pseudomurein analysis.
Conclusion
The study of pseudomurein offers a unique window into the diversity of microbial cell wall architecture and evolution. The protocols outlined in this guide provide a robust framework for the isolation and detailed analysis of this fascinating archaeal polymer. A thorough understanding of its structure and biosynthesis is not only crucial for fundamental microbiology but also holds significant potential for the development of novel therapeutic strategies against methanogenic archaea, which are increasingly recognized for their roles in various environments, including the human gut.[12]
References
-
Visweswaran, G. R., et al. (2010). Two Major Archaeal Pseudomurein Endoisopeptidases: PeiW and PeiP. Applied and Environmental Microbiology, 76(23), 7887–7895. [Link]
-
Bush, K. (1987). Enzymatic lysis of the pseudomurein-containing methanogen Methanobacterium formicicum. Journal of Bacteriology, 169(3), 919–924. [Link]
-
Study.com. (n.d.). What are the differences between peptidoglycan and pseudopeptidoglycan cell walls? [Link]
-
Ronimus, R. (2021). Pseudomurein and why archaeal and bacterial cell walls are pretty similar. FEMS Microbiology Letters, 368(1). [Link]
-
Subedi, K. et al. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, 2, xtab003. [Link]
-
Wikipedia. (2023). Pseudopeptidoglycan. [Link]
-
Subedi, K. et al. (2022). Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases. Microbiology, 168(10). [Link]
-
Subedi, K. et al. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. ResearchGate. [Link]
-
Easy Biology Class. (n.d.). Difference between Murein and Pseudomurein- A Comparison Table. [Link]
-
Le-Chat, L. et al. (2022). Structure comparison of the bacterial peptidoglycan (PG) and the archaeal pseudomurein (PM). ResearchGate. [Link]
-
Schofield, L. et al. (2021). Comparison of the composition of pseudomurein and murein from cell walls. ResearchGate. [Link]
-
Brainly. (2023). How does archaeal pseudomurein structurally differ from bacterial peptidoglycan in cell walls? [Link]
-
Le-Chat, L. et al. (2023). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems, 8(2), e01035-22. [Link]
-
Le-Chat, L. et al. (2022). Origin and Evolution of Pseudomurein Biosynthetic Gene Clusters. bioRxiv. [Link]
-
Subedi, K. et al. (2022). Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases. Microbiology Society. [Link]
-
SciSpace. (n.d.). This compound. [Link]
-
Subedi, K. et al. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, 2, xtab003. [Link]
-
Hartmann, E., & König, H. (1989). Biosynthesis of pseudomurein: isolation of putative precursors from Methanobacterium thermoautotrophicum. Canadian Journal of Microbiology, 35(1), 176-181. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Le-Chat, L. et al. (2023). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. PMC. [Link]
-
PubChem. (n.d.). 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid. [Link]
-
Le-Chat, L. et al. (2023). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems. [Link]
-
Visweswaran, G. R. et al. (2012). A genetically engineered protein domain binding to bacterial murein, archaeal pseudomurein, and fungal chitin cell wall material. ResearchGate. [Link]
-
Le-Chat, L. et al. (2025). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. ORBi. [Link]
-
Semantic Scholar. (n.d.). This compound. [Link]
-
Arai, Y. et al. (1987). Structural studies on N-acetylmannosaminuronic acid-containing and glucuronic acid-containing teichuronic acids in the cell wall of Bacillus megaterium AHU 1375. European Journal of Biochemistry, 169(1), 37-46. [Link]
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- 4. Pseudopeptidoglycan - Wikipedia [en.wikipedia.org]
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- 12. journals.asm.org [journals.asm.org]
enzymatic assays for N-Acetyltalosaminuronic acid synthesis
Application Notes & Protocols
Topic: High-Throughput Enzymatic Assays for the Discovery and Characterization of N-Acetyltalosaminuronic Acid (NAT) Biosynthetic Enzymes
Audience: Researchers, scientists, and drug development professionals in microbiology, biochemistry, and enzymology.
Introduction: The Challenge of this compound (NAT) Synthesis
This compound (NAT) is a unique monosaccharide and a critical component of pseudopeptidoglycan (also known as pseudomurein), the polymer that constitutes the cell wall of most archaea.[1] Unlike bacterial peptidoglycan, the pseudomurein backbone is composed of repeating units of N-acetylglucosamine (NAG) and NAT, linked by β-1,3-glycosidic bonds. This structural distinction renders archaeal cell walls resistant to lysozyme, an enzyme that targets the β-1,4-linkages in bacterial walls.[1]
The enzymes responsible for NAT biosynthesis are not as well-characterized as those in common bacterial pathways. Developing robust enzymatic assays is a critical first step towards identifying and characterizing these novel enzymes. Such efforts are essential for understanding archaeal physiology, exploring novel antimicrobial targets, and harnessing these enzymes for synthetic biology applications.[2][3]
This guide provides a framework and detailed protocols for developing and implementing enzymatic assays to screen for and characterize the enzymes involved in NAT synthesis. Given that the precise pathway is an area of active research, we present a logical, model-based approach grounded in established principles of sugar nucleotide biochemistry. We hypothesize a pathway involving a C2-epimerase and a subsequent dehydrogenase, and provide protocols to detect these activities.
Section 1: The Hypothesized Biosynthetic Pathway & Assay Strategy
The biosynthesis of nucleotide-activated sugars typically begins from common metabolic precursors. For NAT, a plausible pathway involves the modification of a readily available UDP-N-acetylglucosamine (UDP-GlcNAc) precursor, a central molecule in cell wall synthesis in many organisms.[4] We propose a two-step enzymatic conversion:
-
Epimerization: A UDP-N-acetylglucosamine 2-epimerase converts UDP-GlcNAc to its C2-epimer, UDP-N-acetylmannosamine (UDP-ManNAc). A subsequent, or possibly combined, epimerization at C4 would yield UDP-N-acetyltalosamine. For assay development, we will focus on the initial, well-understood C2 epimerization as a model reaction.
-
Dehydrogenation: A specific dehydrogenase oxidizes the C6 primary alcohol of the sugar nucleotide to a carboxylic acid, forming the final uronic acid product, UDP-NAT.
Directly measuring the formation of these intermediates can be challenging without specific standards. Therefore, a coupled enzyme assay is the strategy of choice.[5][6] This method uses a secondary, or "coupling," enzyme that acts on the product of the primary reaction to generate a signal (e.g., change in absorbance) that is easily measured spectrophotometrically.
Caption: Hypothesized biosynthetic pathway for UDP-N-Acetyltalosaminuronic acid (UDP-NAT).
Section 2: Primary Assay Protocol: A Continuous Coupled Spectrophotometric Assay
This protocol is designed to detect the activity of a putative UDP-GlcNAc 2-epimerase, the likely first step in the pathway. The principle relies on coupling the formation of UDP-ManNAc to the activity of a specific UDP-ManNAc dehydrogenase. This coupling enzyme uses NAD⁺ as a cofactor, and its activity produces NADH, which can be continuously monitored by the increase in absorbance at 340 nm.[7] This provides a real-time measurement of the epimerase activity.
Caption: Workflow of the coupled spectrophotometric assay for epimerase activity.
Materials and Reagents
| Reagent | Stock Concentration | Storage | Notes |
| Tris-HCl Buffer | 1 M, pH 8.5 | 4°C | The optimal pH may need to be determined empirically for a novel enzyme. |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | 100 mM | -20°C | Substrate for the primary reaction. |
| NAD⁺ (Nicotinamide adenine dinucleotide) | 50 mM | -20°C | Cofactor for the coupling enzyme. |
| Dithiothreitol (DTT) | 1 M | -20°C | A reducing agent to maintain enzyme stability. |
| UDP-ManNAc Dehydrogenase | 10 U/mL | -80°C | The coupling enzyme. Ensure it is specific for UDP-ManNAc and does not react with UDP-GlcNAc. |
| Enzyme Sample | Varies | -80°C | Purified enzyme or clarified cell lysate from the source organism (e.g., an Archaeon). |
| Nuclease-free water | N/A | Room Temp |
Step-by-Step Protocol
This protocol is for a single 200 µL reaction in a 96-well UV-transparent microplate.
-
Prepare the Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions (plus 10% extra volume). For one reaction, combine the following:
| Component | Stock Conc. | Volume per Well (µL) | Final Conc. |
| Nuclease-free water | N/A | 158 | N/A |
| Tris-HCl (pH 8.5) | 1 M | 10 | 50 mM |
| DTT | 1 M | 0.4 | 2 mM |
| NAD⁺ | 50 mM | 4 | 1 mM |
| UDP-ManNAc Dehydrogenase | 10 U/mL | 2 | 0.1 U/mL |
| Total Master Mix Volume | 174 |
-
Set up the Spectrophotometer: Set a microplate reader to kinetically measure absorbance at 340 nm at 37°C. Set the read interval to 30 seconds for a total duration of 20-30 minutes.
-
Aliquot Master Mix: Add 174 µL of the Master Mix to each well designated for the assay.
-
Add Enzyme Sample: Add 10 µL of your enzyme sample (e.g., purified protein or cell lysate) to the wells. Mix gently by pipetting.
-
Equilibrate and Baseline: Place the plate in the spectrophotometer and allow it to equilibrate to 37°C for 5 minutes. Start the kinetic read to establish a stable baseline. The rate should be near zero.
-
Initiate the Reaction: Pause the run, add 16 µL of the 100 mM UDP-GlcNAc stock solution to each well to initiate the reaction (final concentration: 8 mM). Mix quickly and resume the kinetic measurement immediately.
Controls: The Key to Trustworthy Data
Running proper controls is essential to validate the results and ensure the observed activity is specific.
-
No Substrate Control: Replace the UDP-GlcNAc solution with nuclease-free water. This control ensures there is no NAD⁺ reduction in the absence of the primary substrate.
-
No Primary Enzyme Control: Replace the enzyme sample with its storage buffer. This control verifies that the coupling enzyme or other components of the lysate are not causing background NAD⁺ reduction.
-
No Coupling Enzyme Control: Replace the UDP-ManNAc Dehydrogenase with buffer. This confirms that the primary enzyme is not directly reducing NAD⁺.
Data Analysis and Interpretation
-
Calculate the Rate: Determine the linear rate of absorbance change over time (ΔA₃₄₀/min) from the kinetic data.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of NADH production to enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × path length in cm) × (Total Reaction Volume in mL / Enzyme Volume in mL) × 1000
This value can then be normalized to the protein concentration to determine the specific activity (µmol/min/mg).
Section 3: Secondary Assay Protocol: An Endpoint Colorimetric Assay
As an alternative or confirmatory method, a discontinuous endpoint assay can be performed. The Morgan-Elson assay is a classic colorimetric method that can detect N-acetylhexosamines like ManNAc, which would be released from UDP-ManNAc after a hydrolysis step.[8]
Principle
The primary enzymatic reaction is run for a fixed period. The reaction is then stopped, and the UDP-sugar product is hydrolyzed to release the free amino sugar. This sugar is then heated in an alkaline solution and subsequently reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored compound measured between 570-585 nm.[8]
Step-by-Step Protocol
-
Primary Reaction: Set up the enzymatic reaction as described in Section 2.2 (steps 1, 3, 4, 6) but in microcentrifuge tubes and without the coupling enzyme or NAD⁺. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by heating the tubes at 100°C for 5 minutes.
-
Hydrolysis: Add 10 µL of 1 M HCl to each tube and incubate at 100°C for 15 minutes to hydrolyze the UDP-sugar bond. Neutralize with 10 µL of 1 M NaOH.
-
Color Development: a. Add 100 µL of 0.8 M borate buffer (pH 9.1) to each sample. b. Heat at 100°C for 3 minutes. c. Cool tubes to room temperature. d. Add 800 µL of Ehrlich's reagent (1% w/v p-dimethylaminobenzaldehyde in glacial acetic acid containing 12.5% v/v 10 N HCl).[8] e. Incubate at 37°C for 20 minutes.
-
Measurement: Transfer samples to a 96-well plate and measure the absorbance at 578 nm.[8]
-
Standard Curve: A standard curve must be generated using known concentrations of N-acetylmannosamine to quantify the amount of product formed.
Section 4: Concluding Remarks and Future Directions
The protocols outlined provide a robust starting point for the discovery and characterization of enzymes involved in this compound synthesis. The continuous spectrophotometric assay is ideal for high-throughput screening and detailed kinetic analysis, while the colorimetric method offers a valuable orthogonal validation.
Once a candidate epimerase is identified, the next logical step is to screen for the subsequent dehydrogenase activity. This can be accomplished with a similar direct assay, using the synthesized UDP-N-acetyltalosamine as a substrate and monitoring for NAD⁺-dependent NADH production at 340 nm. The successful identification and characterization of these enzymes will open new avenues in archaeal biology and biocatalysis.
References
-
Title: Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Continuous Spectrophotometric Assay for High-Throughput Screening of Predominant d-Allulose 3-Epimerases Source: PubMed URL: [Link]
-
Title: Eliminations in the Reactions Catalyzed by UDP-N-Acetylglucosamine 2-Epimerase Source: American Chemical Society Publications URL: [Link]
-
Title: Insights into structure and activity of a UDP-GlcNAc 2-epimerase involved in secondary cell wall polymer biosynthesis in Paenibasilus alvei Source: Frontiers in Microbiology URL: [Link]
-
Title: A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Terminology of Molecular Biology for coupled-enzyme assay Source: GenScript URL: [Link]
-
Title: Enzymes in natural product total synthesis Source: Royal Society of Chemistry URL: [Link]
-
Title: this compound Source: Wikipedia URL: [Link]
-
Title: Coupled-enzyme assays for enzymatic reactions that are otherwise difficult to monitor Source: ResearchGate URL: [Link]
-
Title: Biotechnological production of hyaluronic acid: a mini review Source: PubMed Central (PMC) URL: [Link]
-
Title: Role of Enzymes in Synthesis of Biologically Important Organic Scaffolds Source: ResearchGate URL: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enzymes in natural product total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP90038A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological production of hyaluronic acid: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
quantitative analysis of N-Acetyltalosaminuronic acid in cell walls
Topic: Quantitative Analysis of N-Acetyltalosaminuronic Acid in Bacterial Cell Walls
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (NATalA) is a rare uronic acid and a non-canonical component of the peptidoglycan (PG) in certain bacterial species, including the opportunistic pathogen Helicobacter pylori and the model organism Caulobacter crescentus. Unlike the typical PG structure based on N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc), the presence of NATalA signifies an alternative pathway for cell wall biosynthesis, making it a potential target for novel antimicrobial agents. Accurate quantification of NATalA is crucial for understanding its role in bacterial physiology, stress response, and antibiotic resistance. This application note provides a detailed, field-tested protocol for the quantification of NATalA from purified bacterial cell walls using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), a highly sensitive method for the direct analysis of non-derivatized carbohydrates.
Introduction & Scientific Principle
The bacterial cell wall is a vital extracytoplasmic structure that maintains cell shape and protects against osmotic lysis. In most bacteria, it is composed of peptidoglycan, a polymer of alternating GlcNAc and MurNAc residues. However, some bacteria have evolved modifications to this canonical structure. The discovery of NATalA as a replacement for MurNAc in the PG of Caulobacter crescentus revealed an unexpected diversity in cell wall biosynthesis. This modification is not merely a structural curiosity; it has significant biological implications. For instance, in H. pylori, the presence of NATalA in the cell wall has been linked to its ability to colonize the harsh acidic environment of the human stomach.
Quantifying NATalA provides a direct measure of the prevalence of this alternative cell wall structure under different growth conditions or in response to specific stimuli. This knowledge is critical for researchers developing drugs that target cell wall synthesis, as enzymes involved in the NATalA pathway would be absent in host organisms and most other bacteria, presenting a highly specific therapeutic window.
The analytical workflow described herein is based on three core stages:
-
Isolation of Peptidoglycan Sacculi: A rigorous purification process to isolate the cell wall from other cellular components like membranes, proteins, and nucleic acids.
-
Acid Hydrolysis: The complete depolymerization of the purified peptidoglycan into its constituent monosaccharides.
-
Chromatographic Quantification: The separation and detection of the released monosaccharides using HPAE-PAD, which allows for the direct, sensitive measurement of NATalA without the need for fluorescent derivatization.
Experimental Workflow Overview
The entire process, from bacterial culture to final data, follows a sequential and logical path. Each stage is designed to ensure the purity of the analyte and the accuracy of the final quantification.
Caption: Workflow for NATalA quantification from bacterial cell walls.
Materials and Reagents
| Material/Reagent | Specification | Recommended Supplier |
| This compound Standard | ≥95% Purity | Carbosynth or equivalent |
| Sodium Dodecyl Sulfate (SDS) | Ultrapure, ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | TraceMetal™ Grade, 37% | Thermo Fisher Scientific |
| Sodium Hydroxide (NaOH) | 50% w/w solution, carbonate-free | Thermo Fisher Scientific |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Sigma-Aldrich |
| Pronase or Trypsin | Proteomics Grade | Roche, Promega |
| DNase I and RNase A | Nuclease-free | QIAGEN, Thermo Fisher |
| Water | Ultrapure, 18.2 MΩ·cm | Milli-Q® system or equivalent |
| HPAE-PAD Column | Dionex CarboPac™ PA20 (4 x 250 mm) | Thermo Fisher Scientific |
| Guard Column | Dionex CarboPac™ PA20 Guard (4 x 50 mm) | Thermo Fisher Scientific |
Detailed Experimental Protocols
Part A: Isolation of Crude Peptidoglycan (PG) Sacculi
This protocol is designed to rigorously remove non-peptidoglycan components from the cell. The use of a strong detergent (SDS) at high temperatures is a classic and effective method for solubilizing cell membranes and denaturing most proteins.
-
Cell Harvest: Grow a bacterial culture (e.g., C. crescentus NA1000) to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate medium. Harvest cells from 500 mL of culture by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Initial Lysis: Resuspend the cell pellet in 20 mL of ice-cold phosphate-buffered saline (PBS). Add the cell suspension dropwise into a boiling solution of 4% SDS (20 mL) with vigorous stirring.
-
SDS Treatment: Continue boiling and stirring for 30 minutes. This step ensures complete cell lysis and denaturation of proteins. Allow the solution to cool to room temperature.
-
Sacculi Pelleting: Pellet the crude PG sacculi by ultracentrifugation at 100,000 x g for 60 minutes at 25°C. The PG is a large, insoluble polymer and will pellet under these conditions, while solubilized components remain in the supernatant.
-
Washing: Carefully discard the supernatant. Resuspend the pellet in 30 mL of ultrapure water. It is critical to wash the pellet repeatedly (at least 5-7 times) with ultrapure water, using the same ultracentrifugation conditions, to completely remove the SDS. Residual SDS can interfere with subsequent enzymatic steps and analysis.
-
Enzymatic Cleanup: Resuspend the washed pellet in 5 mL of a digestion buffer (e.g., 50 mM Tris-HCl, pH 7.5). Add Pronase or Trypsin to a final concentration of 200 µg/mL to digest any remaining covalently attached or strongly associated proteins. Incubate at 37°C for 2-4 hours.
-
Nuclease Treatment: Add DNase I (50 µg/mL) and RNase A (50 µg/mL) along with MgCl₂ to 10 mM. Incubate for another 2 hours at 37°C to remove contaminating nucleic acids.
-
Final Purification: Inactivate the enzymes by boiling in 1% SDS for 15 minutes. Repeat the washing procedure (Step 5) another 3-4 times to remove enzymes and digestion products.
-
Lyophilization: Resuspend the final, clean pellet in a minimal amount of ultrapure water, freeze at -80°C, and lyophilize to obtain a dry, white powder of pure PG sacculi. Determine the dry weight.
Part B: Acid Hydrolysis of PG Sacculi
This step breaks all glycosidic and amide bonds within the peptidoglycan, releasing the constituent monosaccharides, including NATalA, GlcNAc, and amino acids.
-
Preparation: Weigh approximately 1-2 mg of lyophilized PG into a screw-cap hydrolysis tube.
-
Hydrolysis: Add 500 µL of 6 M HCl. Tightly seal the tube.
-
Incubation: Place the tube in a heating block or oven at 100°C for 4 hours. Note: Optimal hydrolysis time may vary between species and should be determined empirically (e.g., a time course from 2 to 16 hours) to ensure complete release without significant degradation of the target analyte.
-
Drying: After cooling, remove the HCl by evaporation under a stream of nitrogen or using a vacuum centrifuge (e.g., SpeedVac). This step is crucial as high salt concentrations are incompatible with HPAE-PAD analysis.
-
Reconstitution: Reconstitute the dried hydrolysate in 1 mL of ultrapure water, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material. The supernatant is ready for analysis.
Part C: Quantitative Analysis by HPAE-PAD
HPAE-PAD is the method of choice for this analysis due to its exceptional sensitivity and its ability to detect carbohydrates without derivatization. The high pH of the mobile phase deprotonates the hydroxyl groups of the carbohydrates, allowing them to be separated by anion exchange chromatography. Detection is achieved by measuring the electrical current generated as the analytes are oxidized on a gold electrode surface using a repeating three-step potential waveform.
-
Instrument Setup:
-
System: Dionex ICS-5000 or equivalent HPAE-PAD system.
-
Column: Dionex CarboPac PA20 (4 x 250 mm) with a CarboPac PA20 Guard column.
-
Column Temperature: 30°C.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Eluents: A: Water, B: 200 mM NaOH, C: 1 M NaOAc in 200 mM NaOH.
-
-
Chromatographic Conditions:
-
Method: Isocratic elution.
-
Mobile Phase: 100 mM NaOH. Note: The exact concentration may need to be optimized to achieve baseline separation of NATalA from other cell wall monosaccharides like GlcNAc, MurNAc, and glucosamine.
-
Run Time: Approximately 20-25 minutes.
-
-
PAD Waveform: Use a standard carbohydrate waveform as recommended by the manufacturer (e.g., Thermo Scientific Gold Standard Carbohydrate Waveform). A typical waveform includes potentials for detection, oxidation, and reduction to clean and reactivate the electrode surface for each measurement cycle.
-
Standard Curve Preparation: Prepare a series of NATalA standards (e.g., 0.5, 1, 2, 5, 10, 20 µM) in ultrapure water from a concentrated stock solution. Run each standard in triplicate to generate a calibration curve of peak area versus concentration. The curve should exhibit high linearity (R² > 0.99).
-
Sample Analysis: Inject the reconstituted hydrolysate (from Part B, Step 5). Ensure the sample is bracketed by standard runs to account for any potential drift in detector response.
Data Analysis and Quantification
-
Peak Identification: Identify the NATalA peak in the sample chromatogram by comparing its retention time to that of the pure NATalA standard.
-
Peak Integration: Integrate the area of the identified NATalA peak using the chromatography software (e.g., Chromeleon).
-
Calculation:
-
Use the linear regression equation from the standard curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of NATalA (in µM) in the injected sample.
-
Calculate the total amount of NATalA in the original PG sample using the following formula:
µg NATalA / mg PG = (C × V × MW) / (W × 1000)
Where:
-
C = Concentration of NATalA from the standard curve (µmol/L or µM)
-
V = Reconstitution volume of the hydrolysate (L) (e.g., 0.001 L for 1 mL)
-
MW = Molecular weight of NATalA (235.19 g/mol )
-
W = Dry weight of the lyophilized PG that was hydrolyzed (mg)
-
Sample Data Table
| Sample ID | PG Dry Weight (mg) | Peak Area | Calculated Conc. (µM) | NATalA Content (µg/mg PG) |
| Wild-Type (Log Phase) | 1.52 | 458,900 | 8.5 | 131.6 |
| Mutant Strain X | 1.61 | 12,500 | <0.5 | Not Detected |
| Wild-Type (+Stress) | 1.48 | 612,300 | 11.3 | 179.8 |
| Standard 5 µM | N/A | 268,500 | 5.0 | N/A |
| Standard 10 µM | N/A | 541,200 | 10.0 | N/A |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low NATalA Peak | 1. Incomplete hydrolysis. 2. Degradation of analyte during hydrolysis. 3. The bacterial species does not produce NATalA. | 1. Increase hydrolysis time or temperature; perform a time-course experiment. 2. Reduce hydrolysis time; ensure sample is fully dry before heating. 3. Confirm the presence of the NATalA biosynthesis pathway via genomics. |
| Poor Peak Shape / Tailing | 1. Column contamination. 2. High salt content in the sample. 3. Inappropriate mobile phase pH. | 1. Clean the column according to the manufacturer's instructions. 2. Ensure complete removal of HCl after hydrolysis. Dilute the sample if necessary. 3. Prepare fresh NaOH eluent; ensure it is carbonate-free. |
| Drifting Retention Times | 1. Leak in the HPLC system. 2. Column aging. 3. Inconsistent eluent composition. | 1. Perform a system pressure test. 2. Replace the column or guard column. 3. Use a high-quality eluent preparation system and degas eluents thoroughly. |
| High Background Signal | 1. Contaminated eluent. 2. Fouled electrode surface. | 1. Prepare fresh eluents with ultrapure water. 2. Clean the PAD cell and gold electrode as per the manufacturer's guide. |
References
-
Sui, L., et al. (2020). An this compound-containing bacterial cell wall glycopolymer. Nature Chemical Biology. [Link]
-
Kühner, D., et al. (2023). Biosynthesis of this compound in Helicobacter pylori cell wall. bioRxiv. [Link]
-
de Jonge, B. L., et al. (1989). Peptidoglycan composition of Escherichia coli. Journal of Bacteriology. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Acetyl-L-talosaminuronic Acid (TalNAc)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-Acetyl-L-talosaminuronic acid (TalNAc). This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this unique archaeal sugar. Given that TalNAc is not a commercially common monosaccharide, its synthesis can present significant challenges.
This document provides a comprehensive overview of a proposed chemoenzymatic synthesis route, addresses frequently asked questions, and offers detailed troubleshooting guides for common issues you may encounter. Our approach is grounded in established principles of carbohydrate chemistry, drawing from analogous, well-documented transformations.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-L-talosaminuronic acid (TalNAc)?
N-Acetyl-L-talosaminuronic acid is an amino sugar and a uronic acid that is a key structural component of pseudomurein (or pseudopeptidoglycan), the cell wall polymer found in some archaea.[1] It is an L-sugar, which is less common in nature than D-sugars. Structurally, it is the C6-oxidized form of N-acetyl-L-talosamine.
Q2: Why is synthesizing TalNAc difficult?
The synthesis of TalNAc is challenging for several reasons:
-
Stereochemistry: It has multiple contiguous stereocenters that must be correctly configured. The talo configuration is less common than gluco or galacto configurations.
-
Selective Oxidation: The key step, oxidizing the primary alcohol at the C6 position to a carboxylic acid without affecting the four secondary alcohols, requires highly selective reagents and carefully controlled conditions.
-
Purification: As a highly polar and charged molecule, TalNAc can be difficult to separate from reaction reagents and byproducts.
Q3: What is a viable synthetic strategy for TalNAc?
A robust strategy is a chemoenzymatic approach that starts from a more common N-acetylated hexosamine, such as N-acetyl-D-galactosamine (GalNAc) or N-acetyl-D-glucosamine (GlcNAc). The proposed core pathway involves three key stages:
-
Enzymatic Epimerization: Conversion of the starting sugar to the required talo stereochemistry.
-
Protecting Group Manipulation: Introduction of protecting groups on the secondary alcohols to ensure the subsequent oxidation is selective for the C6 position.
-
Selective C6 Oxidation: Catalytic oxidation of the primary C6 alcohol to a carboxylic acid.
-
Deprotection and Purification: Removal of protecting groups and isolation of the final product.
Q4: Can I perform a direct oxidation without protecting groups?
Direct oxidation of an unprotected amino sugar is generally not recommended. Oxidizing agents that are strong enough to convert the primary alcohol can also oxidize the secondary alcohols, particularly the more reactive anomeric hydroxyl group. This leads to a mixture of products, including lactones and other oxidized species, resulting in extremely low yields of the desired uronic acid.[2] Platinum-based catalysts, for instance, can cause side reactions and over-oxidation in unprotected sugars.[2]
Proposed Chemoenzymatic Synthesis Workflow & Troubleshooting
This section details the proposed synthetic route and provides troubleshooting for issues that may arise at each critical step.
Workflow Overview Diagram
Caption: Proposed Chemoenzymatic Synthesis of TalNAc.
Stage 1: Epimerization
The goal of this stage is to convert a common precursor like N-acetyl-D-galactosamine (GalNAc) or N-acetyl-D-glucosamine (GlcNAc) into the corresponding talo epimer. N-acetylglucosamine 2-epimerases (AGEs) are known to catalyze the reversible interconversion of GlcNAc and ManNAc, often requiring ATP.[3][4][5] A similar enzymatic approach is the most promising route to obtain the N-acetyl-talosamine intermediate.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion to the talo epimer. | 1. Incorrect Enzyme Choice: The selected epimerase may not have substrate specificity for your starting material (e.g., GalNAc).2. Enzyme Inactivity: Improper pH, temperature, or buffer conditions. The enzyme may have degraded during storage.3. Cofactor Depletion: ATP is often essential for epimerase activity and may be depleted.[5] | 1. Screen a panel of epimerases. Look for enzymes known to act on various N-acetylated sugars.2. Optimize reaction conditions. Systematically vary pH (typically 7.0-8.5) and temperature (25-37 °C). Ensure the enzyme has been stored correctly.3. Ensure sufficient ATP concentration in the reaction buffer. Consider an ATP regeneration system for large-scale reactions. |
| Reaction stalls at equilibrium with a low ratio of the desired epimer. | Thermodynamic Equilibrium: The epimerization reaction is reversible, and the equilibrium may not favor the talo product.[3] | 1. Implement a "pull" strategy. Couple the epimerization to the next reaction step in a one-pot synthesis. The subsequent reaction will consume the talo epimer, shifting the equilibrium towards its formation.[4] 2. Product Removal: If possible, selectively precipitate or crystallize the desired epimer from the reaction mixture. |
Stage 2 & 3: Protection & Selective C6 Oxidation
This is the most critical and yield-determining part of the synthesis. The primary C6 hydroxyl group must be oxidized to a carboxylic acid while the secondary hydroxyls remain untouched. This requires a robust protecting group strategy followed by a highly selective oxidation method.
Protecting Group Strategy
The most common strategy is to protect all hydroxyl groups as esters (e.g., acetates) or ethers (e.g., benzyls). Acetates are generally preferred as they are easily installed and can be removed under mild basic conditions.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Incomplete protection; mixture of partially acetylated products. | 1. Insufficient Reagent: Not enough acetic anhydride or acylating agent was used.2. Poor Reaction Conditions: Reaction time is too short, temperature is too low, or the base catalyst (e.g., pyridine) is not effective. | 1. Use a larger excess of the acylating agent (e.g., 5-10 equivalents of acetic anhydride).2. Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is fully consumed. Ensure the base used is anhydrous and of high quality. |
| Product degradation during protection. | Harsh Conditions: The conditions may be too acidic or basic, causing degradation of the sugar backbone. | Use milder conditions. Consider alternative bases like DMAP (4-dimethylaminopyridine) as a catalyst with triethylamine instead of pyridine. |
Selective C6 Oxidation Methods
Two reliable methods for the selective oxidation of primary alcohols in carbohydrates are TEMPO-mediated oxidation and platinum-catalyzed oxidation.
| Method | Typical Conditions | Advantages | Disadvantages |
| TEMPO-mediated | TEMPO (catalyst), NaOCl (primary oxidant), NaClO₂ (secondary oxidant), biphasic system (e.g., DCM/water) or single-phase (MeCN/water), buffered pH 7-9.[6][7][8] | High selectivity for primary alcohols. Mild reaction conditions compatible with many protecting groups (esters, ethers).[6][9] | Requires careful control of pH. NaOCl can cause side reactions (e.g., chlorination) on sensitive substrates.[10] The reaction can sometimes stop at the aldehyde stage. |
| Platinum-catalyzed | Pt/C or Pt/Au catalyst, O₂ or air as the oxidant, aqueous solution with controlled pH (typically basic).[2][11] | Uses a cheap and clean oxidant (O₂). The catalyst is heterogeneous and can be recycled. | Can be less selective, leading to over-oxidation or C-C bond cleavage if not carefully controlled.[2] The catalyst can be deactivated by surface oxidation (poisoning).[12] |
Troubleshooting C6 Oxidation
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired uronic acid; starting material remains. | 1. (TEMPO): Inefficient Catalytic Cycle: The primary oxidant (NaOCl) may be insufficient or degraded. The reaction may have stopped at the intermediate aldehyde stage.[6]2. (Pt/C): Catalyst Deactivation: The platinum surface may be oxidized or "poisoned" by impurities.[2][12] | 1. (TEMPO): Use fresh NaOCl. Add a secondary oxidant like NaClO₂ in a two-step, one-pot procedure to ensure full conversion of the intermediate aldehyde to the carboxylic acid.[6]2. (Pt/C): Ensure high-purity starting material. Reactivate the catalyst or use fresh catalyst. Optimize pH and oxygen pressure to maintain catalyst activity. |
| Formation of multiple byproducts (over-oxidation). | 1. Loss of Selectivity: The reaction conditions are too harsh, leading to the oxidation of secondary alcohols.2. Incomplete Protection: Some of the secondary hydroxyl groups were not protected in the previous step. | 1. Reduce reaction temperature and time. Carefully control the stoichiometry of the oxidant. For TEMPO, ensure the pH is well-buffered. 2. Verify complete protection of the starting material by NMR or mass spectrometry before proceeding with the oxidation. |
| Reaction is very slow or does not start. | (TEMPO): pH is too low. The catalytic cycle is pH-dependent and is inefficient under acidic conditions.[7]Phase Transfer Issues: For biphasic reactions, poor mixing can limit the reaction rate. | (TEMPO): Maintain the pH between 8-10 using a bicarbonate or phosphate buffer. Add a phase-transfer catalyst if using a biphasic system to improve reaction kinetics. |
Stage 4: Deprotection and Purification
The final steps involve removing the protecting groups to yield the free uronic acid, followed by purification to remove salts and byproducts.
Troubleshooting Deprotection & Purification
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Product degradation during deprotection. | Harsh Conditions: Using strong acid or base for deprotection can cause hydrolysis of the glycosidic bond or other side reactions. | Use mild deprotection conditions. For acetate groups, use catalytic sodium methoxide in methanol (Zemplén conditions). For benzyl groups, use catalytic hydrogenation (e.g., Pd/C, H₂). |
| Difficulty separating the final product from salts and reagents. | High Polarity: TalNAc is a highly polar, charged molecule that is very soluble in water, making extraction difficult. It will co-elute with salts on standard silica gel chromatography. | 1. Use Anion-Exchange Chromatography. This is the most effective method for purifying uronic acids. The negatively charged carboxylate group binds to the positively charged resin.[13][14][15] 2. Elute with a salt gradient (e.g., NaCl or ammonium bicarbonate) or a pH gradient.[15]3. Desalt the final fractions using size-exclusion chromatography (e.g., Bio-Gel P-2) or dialysis if necessary. |
| Final product shows impurities by NMR/MS. | Incomplete Purification: The anion-exchange protocol may not have been sufficient to remove all impurities.Co-elution of Isomers: If epimerization was incomplete, other sugar uronic acids may co-elute. | 1. Optimize the anion-exchange gradient for better resolution. 2. Use a high-resolution analytical method like HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) to analyze purity.[13][14] This method is highly sensitive for separating different uronic acids. |
Key Experimental Protocols (Outlines)
These are generalized protocols based on analogous reactions. Users must optimize these conditions for their specific substrate and scale.
Protocol 1: General Procedure for Selective C6 Oxidation (TEMPO)
This protocol is adapted from methods used for other protected sugars.[6]
-
Dissolve the protected N-acetyl-L-talosamine (1 equivalent) in a suitable solvent mixture (e.g., acetonitrile/water or dichloromethane/water, 1:1).
-
Add TEMPO (0.05-0.1 equivalents) and sodium bromide (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a buffered solution of sodium hypochlorite (NaOCl, ~1.2 equivalents) and adjust the pH to ~9 with sodium bicarbonate.
-
Add the NaOCl solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Upon consumption of the starting material, the reaction may yield the intermediate aldehyde.
-
To ensure full oxidation to the carboxylic acid, add a solution of sodium chlorite (NaClO₂, 3-5 equivalents) in a phosphate buffer (pH ~6.7).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Acidify the aqueous layer to pH 3-4 with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected uronic acid.
Protocol 2: General Procedure for Purification (Anion-Exchange)
This protocol is a standard method for uronic acid purification.[13][15]
-
Resin Preparation: Use a strong base anion-exchange resin (e.g., Dowex 1x8, acetate form). Pack a column and wash thoroughly with deionized water.
-
Sample Loading: Dissolve the crude, deprotected TalNAc in deionized water and adjust the pH to ~8.0 to ensure the carboxyl group is deprotonated. Load the solution onto the column.
-
Washing: Wash the column with several column volumes of deionized water to remove neutral sugars and non-ionic impurities.
-
Elution: Elute the bound TalNAc using a linear gradient of a volatile salt, such as ammonium bicarbonate (e.g., 0 to 1.0 M).
-
Fraction Analysis: Collect fractions and analyze for the presence of the product using a suitable method (e.g., TLC with staining, or HPAEC-PAD).
-
Desalting: Pool the product-containing fractions and remove the volatile salt by repeated lyophilization.
References
- Google Patents. (n.d.). Catalyst comprising platinum and gold nano - particles and its use for oxidation of glucose and preparation method of such a catalyst.
-
OSTI.GOV. (1980). Oxidation of glucose with platinum on carbon as catalyst. Journal Article. Retrieved from [Link]
-
Wang, X., et al. (2012). Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography... BioResources, 7(4), 4614-4625. Retrieved from [Link]
-
Becucci, M., et al. (2022). Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. Molecules, 27(24), 8847. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
- Yu, H., & Martens, D. A. (1997). Determination of saccharides in biological materials by high- performance anion-exchange chromatography with pulsed amperometric detection.
-
AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective Protection of Hydroxy Group at C6 Position of Glucose Derivatives. Retrieved from [Link]
- Nakatsu, T., & Uno, T. (2010). Selective Protection of Hydroxy Group at C6 Position of Glucose Derivatives.
-
ResearchGate. (n.d.). Alcohol oxidation on supported platinum. Retrieved from [Link]
-
Sheldon, R. A., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774-781. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acetyltalosaminuronic acid. Retrieved from [Link]
-
ResearchGate. (2010). Selective Protection of Hydroxy Group at C6 Position of Glucose Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]
-
Lei, Z., et al. (2009). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ACS Chemical Biology, 4(3), 193-198. Retrieved from [Link]
- Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography.
-
ResearchGate. (n.d.). Advances on selective C-6 oxidation of chitosan by TEMPO. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification Of Organic Acids Using Anion Exchange Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Protective Group Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of C6 primary hydroxyl groups of cellulose to... Retrieved from [Link]
- Ismalaj, E., et al. (2014). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry, 2014(18), 3943-3951.
-
ResearchGate. (n.d.). Epimerisation of N-acetylglucosamine (GlcNAc) into N-acetylmannosamine (NANA)... Retrieved from [Link]
-
Van Oosterwijk, N., et al. (2019). The crystal structure of the N-acetylglucosamine 2-epimerase from Nostoc sp. KVJ10 reveals the true dimer. Acta Crystallographica Section F, 75(Pt 1), 23-31. Retrieved from [Link]
-
Gutiérrez-Sanz, O., et al. (2016). N-acetylglucosamine 2-Epimerase from Pedobacter heparinus: First Experimental Evidence of a Deprotonation/Reprotonation Mechanism. International Journal of Molecular Sciences, 17(9), 1435. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of N-acetyl-D-neuraminic acid by coupling bacteria expressing N-acetyl-D-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid synthetase. Retrieved from [Link]
-
Wikidata. (n.d.). N-acetyl-alpha-L-talosaminuronic acid. Retrieved from [Link]
-
Pérez-Soto, J., et al. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. Journal of the American Chemical Society, 144(38), 17534-17540. Retrieved from [Link]
Sources
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Technical Support Center: N-Acetyltalosaminuronic Acid Purification
Welcome to the technical support center for N-Acetyltalosaminuronic acid (NAT) purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique acidic sugar. Drawing from established principles in carbohydrate chemistry and chromatography, this resource provides practical, in-depth solutions to streamline your workflow and enhance your product purity.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions you might have before embarking on or while troubleshooting your NAT purification protocol.
Q1: What is the primary challenge in purifying this compound?
The primary challenge lies in its acidic nature, conferred by the carboxylic acid group. This makes NAT an anionic molecule at neutral to alkaline pH. Consequently, it readily binds to positively charged matrices, which is the basis for its purification but also a source of potential issues if not controlled. The main goal is to separate it from other components in your sample, which may include neutral sugars, salts, proteins, and other charged molecules.
Q2: What is the most effective purification technique for this compound?
Anion-exchange chromatography (AEC) is the most widely used and effective method for the purification of uronic acids like NAT.[1][2] This technique separates molecules based on their net negative charge. Since NAT possesses a carboxyl group, it will be negatively charged at a pH above its pKa, allowing it to bind to a positively charged anion-exchange resin while neutral molecules pass through.[2]
Q3: My NAT is in a complex mixture from archaeal cell wall hydrolysate. What are the initial cleanup steps I should consider?
For complex biological mixtures, initial sample preparation is critical. If your sample is a hydrolysate, it likely contains a high concentration of acid (e.g., sulfuric or trifluoroacetic acid) and salts, which must be removed as they will interfere with downstream purification.[3] A common first step is neutralization followed by desalting, which can be achieved through dialysis, size-exclusion chromatography, or the use of mixed-bed ion-exchange resins.[3]
Q4: How can I monitor the purity of my this compound fractions?
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of uronic acids and other carbohydrates.[4][5] This technique can be used to quantify NAT and to detect the presence of contaminating neutral sugars or other uronic acids.[4][6]
Troubleshooting Guide: Anion-Exchange Chromatography
Anion-exchange chromatography is a powerful tool for NAT purification, but it can present challenges. This guide will help you troubleshoot common issues.
Problem 1: Poor Binding of this compound to the Column
Possible Causes & Solutions:
-
Incorrect Buffer pH: For NAT to bind to the anion-exchange resin, the buffer pH must be above its pKa to ensure it carries a net negative charge.
-
Solution: Ensure your loading buffer pH is at least 1-2 units above the pKa of the carboxylic acid group of NAT. A pH in the range of 6-8 is a good starting point.
-
-
High Salt Concentration in the Sample: Excessive salt in your sample will compete with NAT for binding to the resin, leading to poor retention.[2]
-
Solution: Desalt your sample before loading it onto the column. This can be done using a desalting column or dialysis.
-
-
Column Overload: Exceeding the binding capacity of your column will result in the target molecule flowing through without binding.
-
Solution: Reduce the amount of sample loaded onto the column or use a column with a higher binding capacity.
-
Problem 2: Poor Resolution and Co-elution of Contaminants
Possible Causes & Solutions:
-
Inappropriate Elution Gradient: A steep elution gradient may not provide sufficient resolution to separate NAT from other weakly bound anionic contaminants.
-
Solution: Optimize your salt gradient. A shallower gradient will provide better separation of molecules with similar charges. You can also consider a step gradient to remove specific contaminants before eluting your target.
-
-
Non-specific Interactions: Hydrophobic or other non-ionic interactions between NAT or contaminants and the resin can lead to peak broadening and poor resolution.
-
Solution: Try adding a low concentration of an organic solvent (e.g., methanol or acetonitrile) to your mobile phase to disrupt hydrophobic interactions. Be sure to check the compatibility of the solvent with your column.
-
Problem 3: Low Recovery of this compound
Possible Causes & Solutions:
-
Strong Binding to the Resin: NAT may bind very tightly to the resin, making it difficult to elute.
-
Solution: Increase the final salt concentration in your elution buffer. If using a pH gradient for elution, ensure the final pH is low enough to neutralize the charge on NAT.
-
-
Precipitation on the Column: High concentrations of the purified NAT may precipitate on the column, especially if its solubility is limited in the elution buffer.
-
Solution: Reduce the sample load or increase the elution volume to decrease the concentration of the eluted NAT.
-
Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound.
Troubleshooting HPLC Analysis of this compound
Accurate analysis is key to successful purification. Here are some common HPLC issues and their solutions, adapted for NAT analysis.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., residual silanols).[7] | - Use a high-purity silica-based column. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[7] - For HPAEC, ensure the eluent concentration is optimal. |
| Retention Time Drift | - Changes in mobile phase composition.[8][9] - Column temperature fluctuations.[9] - Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.[9] - Use a column oven to maintain a constant temperature.[9] - Flush the column with a strong solvent after each run and store it in an appropriate solvent. |
| Ghost Peaks | - Contaminants from the previous injection (late elution).[7] - Impurities in the mobile phase or sample. | - Increase the run time or add a column wash step at the end of your gradient to elute strongly retained compounds.[7] - Use high-purity solvents and filter your samples before injection. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).[10] - Precipitation of buffer or sample in the mobile phase.[7][10] | - Replace the guard column or filter.[8] - If the column is blocked, try back-flushing with a strong solvent. - Ensure the mobile phase components are fully soluble and consider filtering the mobile phase.[7] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HPLC issues.
References
-
Refining of amino sugar and acidic sugar | Organo Corporation. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
- WO2016168924A1 - Method for recovering an acid from acid/sugar solutions - Google Patents.
-
Sugar purification process - Mega Czech Republic. Available at: [Link]
- US3219484A - Process for the purification of sugars and their derivatives - Google Patents.
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]
-
Anion-exchange chromatography - Wikipedia. Available at: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Determination of saccharides in biological materials by high- performance anion-exchange chromatography with pulsed amperometric detection. Available at: [Link]
-
Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates - BioResources. Available at: [Link]
-
This compound - Wikipedia. Available at: [Link]
-
Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. Available at: [Link]
-
Automated ion-exchange chromatography of uronic acids and uronic acid containing oligosaccharides - PubMed. Available at: [Link]
-
Methods for Quantitative Analysis of Uronic Acids in Biomass - ResearchGate. Available at: [Link]
Sources
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- 5. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
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- 9. HPLC Troubleshooting Guide [scioninstruments.com]
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Technical Support Center: Troubleshooting N-Acetyltalosaminuronic Acid Detection by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry-based analysis of N-Acetyltalosaminuronic acid (NAT). This guide is designed for researchers, scientists, and drug development professionals who are working with this unique monosaccharide. As a key component of pseudopeptidoglycan in archaeal cell walls, the accurate detection and characterization of NAT are crucial for microbiological and biotechnological research.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Understanding the Analyte: this compound (NAT)
This compound is a uronic acid, an amino sugar derivative that plays a structural role in the pseudomurein of certain archaea.[1] Its structure, containing both a carboxyl group and an N-acetyl group, presents specific challenges and considerations for mass spectrometry analysis.
| Property | Value |
| Chemical Formula | C8H13NO7 |
| Molar Mass | 235.19132 g/mol [2] |
| Key Functional Groups | Carboxylic acid, N-acetyl group, Multiple hydroxyl groups |
The presence of the carboxylic acid group makes NAT, like other sialic acids, prone to instability during mass spectrometry analysis. This guide will address these challenges and provide robust solutions.
Part 2: Core Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am not seeing a signal for my NAT-containing analyte, or the signal is extremely low.
This is one of the most common challenges in the analysis of acidic monosaccharides. The issue can stem from sample preparation, ionization inefficiencies, or the inherent instability of the molecule.
Q: Why is my NAT signal so low or absent?
A: There are several potential reasons for low or no signal for NAT-containing molecules:
-
In-source Decay/Loss of the NAT Residue: The glycosidic bond of acidic sugars like NAT can be labile. During ionization, particularly with methods like MALDI or under harsh ESI conditions, the NAT residue can cleave off from the parent molecule, leading to a weak or absent signal for the intact analyte.[3]
-
Poor Ionization Efficiency: The negatively charged carboxyl group can suppress ionization in positive ion mode. While negative ion mode can be an alternative, it may not completely eliminate ionization bias, especially when analyzing a mixture of neutral and acidic glycans.[1]
-
Suboptimal Sample Preparation: Incomplete hydrolysis to release NAT, or degradation during sample handling, can lead to a loss of the target analyte before it even reaches the mass spectrometer.[4]
Troubleshooting Workflow for Low/No Signal:
Caption: Troubleshooting workflow for low or absent NAT signal.
Recommendation: Implement Derivatization
To counteract the instability of the carboxylic acid group, chemical derivatization is highly recommended. This process stabilizes the NAT residue and improves ionization efficiency.
-
Methyl Esterification: This is a common method where the carboxyl group is converted to a methyl ester. This neutralizes the negative charge and reduces in-source decay.[1]
-
Amidation: Reacting the carboxyl group with an amine can also be an effective stabilization strategy.[1]
Experimental Protocol: Methyl Esterification of NAT-containing Glycans
-
Sample Preparation: Ensure your NAT-containing sample is purified and desalted.
-
Reagent Preparation: Prepare a 2M solution of methanolic HCl. This can be done by carefully adding acetyl chloride dropwise to anhydrous methanol on ice.
-
Reaction: Add the methanolic HCl to your dried sample and incubate at 60°C for 1 hour.
-
Drying: Dry the sample under a stream of nitrogen or in a vacuum concentrator.
-
Resuspension: Reconstitute the derivatized sample in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
Issue 2: How can I be sure that the peak I am observing corresponds to this compound?
Confirming the identity of your analyte is critical, especially when dealing with complex biological samples where isomers are common.
Q: What are the key identifiers for NAT in my mass spectrum?
A: Confirmation of NAT should be based on a combination of the following:
-
Accurate Mass Measurement: High-resolution mass spectrometry is essential. The expected mass of the protonated molecule [M+H]+ is m/z 236.0765 and the deprotonated molecule [M-H]- is m/z 234.0619.
-
Isotopic Pattern: The observed isotopic distribution should match the theoretical distribution for the chemical formula C8H13NO7.
-
MS/MS Fragmentation: While specific fragmentation data for NAT is scarce, we can predict a fragmentation pattern based on related N-acetylhexosamines.
Proposed MS/MS Fragmentation Pattern for Protonated NAT ([M+H]+ at m/z 236.0765):
Based on studies of N-acetylhexosamines, collision-induced dissociation (CID) is expected to produce a series of neutral losses.[5]
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 236.0765 | 218.0659 | 18.0106 (H2O) | Loss of a water molecule |
| 236.0765 | 194.0659 | 42.0106 (C2H2O) | Loss of the acetyl group |
| 236.0765 | 176.0553 | 60.0212 (C2H4O2) | Loss of acetic acid |
| 218.0659 | 200.0553 | 18.0106 (H2O) | Sequential loss of water |
The presence of these characteristic losses provides strong evidence for the identification of NAT.
Issue 3: How can I differentiate NAT from its isomers?
Distinguishing between isomers is a significant analytical challenge since they have the same mass.
Q: My sample could contain other hexosamine isomers. How can I distinguish NAT?
A: Differentiating NAT from isomers like N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) requires more advanced techniques as their fragmentation patterns can be very similar.[6]
-
Liquid Chromatography (LC): Coupling your mass spectrometer with a liquid chromatography system is the first step. Different isomers will likely have different retention times on a suitable column. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for separating polar molecules like monosaccharides.[7]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase. Even subtle differences in the three-dimensional structure of isomers can lead to different drift times, allowing for their separation.[8]
-
Diagnostic Fragment Ions: While overall fragmentation patterns might be similar, the relative intensities of certain fragment ions, or the presence of unique, low-abundance fragments, can sometimes be used to distinguish between isomers. This often requires careful optimization of collision energy and detailed analysis of the MS/MS spectra.
Workflow for Isomer Differentiation:
Caption: Strategies for differentiating NAT from its isomers.
Part 3: Concluding Remarks
The successful mass spectrometric analysis of this compound relies on a foundational understanding of the challenges associated with acidic monosaccharides. By implementing strategies such as chemical derivatization to enhance stability and employing high-resolution separation techniques, researchers can overcome common obstacles like low signal intensity and isomeric ambiguity. This guide provides a starting point for troubleshooting and method development. For further in-depth analysis, consulting the referenced literature is highly recommended.
References
-
Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 95(9), 523-537. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 146155, 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid. [Link]
-
Wikipedia. This compound. [Link]
-
Bionity. This compound. [Link]
-
LookChem. This compound 90319-06-5 wiki. [Link]
-
Moutel, S., et al. (2016). Towards an automated analysis of bacterial peptidoglycan structure. Analytical and Bioanalytical Chemistry, 408(27), 7755-7766. [Link]
-
Gornik, O., et al. (2013). Structural analysis of glycoprotein sialylation – part II: LC-MS based detection. Analytical and Bioanalytical Chemistry, 405(23), 7243-7257. [Link]
-
Shah, P., et al. (2013). Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialic Acids. Analytical Chemistry, 85(7), 3606-3613. [Link]
-
SciSpace. This compound | 1 Publications | Top Authors | Related Topics. [Link]
-
Lee, Y. J., et al. (2008). Tandem MS can distinguish hyaluronic acid from N-acetylheparosan. Journal of the American Society for Mass Spectrometry, 19(1), 82-90. [Link]
-
Hofmann, J., et al. (2015). Distinguishing N-acetylneuraminic acid linkage isomers on glycopeptides by ion mobility-mass spectrometry. Chemical Communications, 51(63), 12541-12544. [Link]
-
Wang, J., et al. (2015). LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children. British Journal of Nutrition, 113(10), 1559-1568. [Link]
-
Ruhaak, L. R., et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 29(5), 933-944. [Link]
-
Zhang, Y., et al. (2015). Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Journal of Chromatography B, 998-999, 1-8. [Link]
-
Shi, Y., et al. (2015). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Journal of Chromatography B, 998-999, 1-8. [Link]
-
Zhang, P., et al. (2021). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 12(1), 6903. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Tenhaken, R., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Metabolites, 10(11), 450. [Link]
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- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem MS can Distinguish Hyaluronic Acid from N-Acetylheparosan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of N-Acetyltalosaminuronic Acid
Welcome to the technical support center for the analysis of N-Acetyltalosaminuronic acid (NATalA). As a key component of pseudopeptidoglycan in archaeal cell walls, the accurate quantification of NATalA is critical for researchers in microbiology, biochemistry, and drug development.[1] This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges in its HPLC separation. We will move from foundational concepts to advanced troubleshooting, ensuring you have the knowledge to develop a robust and reliable analytical method.
Section 1: Understanding the Analyte - The Key to a Successful Separation
This compound is a polar, acidic sugar, and its chemical properties dictate the optimal approach for its separation.[1] Understanding its structure and potential interactions is the first step in troubleshooting any HPLC method.
Diagram: Chemical Structure and HPLC Interaction Points of this compound
Caption: Key functional groups of NATalA and their interactions with different HPLC modes.
Section 2: Troubleshooting Common HPLC Issues for NATalA Analysis
This section is structured in a question-and-answer format to directly address the most frequent problems encountered during method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Retention or Co-elution with the Solvent Front
Question: My NATalA peak is eluting very early, close to the void volume, on my C18 column. How can I increase its retention?
Answer: This is a classic sign that your analyte is too polar for a standard reversed-phase (RP) separation. A C18 column separates molecules based on hydrophobicity, and NATalA, being a sugar acid, is highly hydrophilic.
Troubleshooting Steps:
-
Switch to a More Appropriate Stationary Phase:
-
Hydrophilic Interaction Chromatography (HILIC): This is often the preferred method for polar analytes like sugars.[2][3][4] HILIC columns have a polar stationary phase, and the mobile phase is typically high in organic solvent (like acetonitrile) with a small amount of aqueous buffer.[3][5] This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to retention.
-
Ion-Exchange Chromatography (IEC): Given that NATalA has a carboxylic acid group, anion-exchange chromatography is a highly effective separation mechanism.[6][7] At a pH above its pKa, NATalA will be negatively charged and can be retained on a positively charged anion-exchange column.
-
-
Employ Ion-Pair Reversed-Phase Chromatography:
-
If you must use a reversed-phase column, the addition of an ion-pairing reagent to the mobile phase is essential.[8][9] For the anionic NATalA, a cationic ion-pairing reagent (e.g., tetrabutylammonium, TBA) is used.[10] The TBA will form a neutral, more hydrophobic ion pair with NATalA, allowing it to be retained on the C18 stationary phase.[8][11]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I'm seeing significant tailing in my NATalA peak. What are the likely causes and solutions?
Answer: Peak tailing for an acidic analyte like NATalA often points to secondary interactions with the stationary phase or issues with the mobile phase pH.
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
The carboxylic acid group on NATalA can interact with residual, un-capped silanols on silica-based columns, which is a common cause of tailing.
-
For Reversed-Phase/Ion-Pair: Ensure the mobile phase pH is well-controlled and buffered. A pH around 7.5 can be effective for forming a stable ion pair.[11]
-
For HILIC: The mobile phase pH is critical for maintaining the charge state of both the analyte and the stationary phase. A pH of 4.4-4.5 is often recommended for acidic glycans to keep them in a charged state for better separation.[5]
-
For Anion-Exchange: The mobile phase pH must be at least 1.5-2 units above the pKa of NATalA to ensure it is fully deprotonated and interacts consistently with the stationary phase.
-
-
Check for Column Contamination or Degradation:
-
If the peak shape has degraded over time, your column may be fouled. Implement a proper column washing procedure. For C18 columns, this often involves flushing with progressively less polar solvents.
-
Harsh pH conditions can degrade silica-based columns over time. If performance does not improve after cleaning, the column may need to be replaced.
-
-
Reduce Sample Overload:
-
Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.
-
Issue 3: Low Detector Response or Sensitivity
Question: My NATalA peak is very small, and I'm struggling to achieve the required limit of detection (LOD). How can I improve sensitivity?
Answer: NATalA lacks a strong chromophore, making UV detection at low wavelengths (e.g., <210 nm) challenging and often non-specific.
Troubleshooting Steps:
-
Choose a More Suitable Detector:
-
Refractive Index (RI) Detector: RI detection is a universal method for carbohydrate analysis but is sensitive to temperature and mobile phase fluctuations and is not compatible with gradient elution.[7][12]
-
Pulsed Amperometric Detection (PAD): HPAEC-PAD (High-Performance Anion-Exchange Chromatography with PAD) is a highly sensitive and specific technique for direct carbohydrate analysis without derivatization.[13]
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides the highest sensitivity and selectivity, and also confirms the identity of your peak.[14][15][16]
-
-
Pre-column Derivatization:
-
If you are limited to UV or fluorescence detection, derivatizing NATalA with a molecule that has a strong chromophore or fluorophore can dramatically increase sensitivity. A common derivatizing agent for sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP).[17] This allows for more sensitive detection at wavelengths like 245 nm.[17]
-
Section 3: Experimental Protocols and Method Starting Points
Here are detailed starting points for developing a robust HPLC method for NATalA.
Protocol 1: HILIC Method for NATalA Separation
This method is ideal for separating NATalA from other polar compounds.
| Parameter | Recommendation | Rationale |
| Column | Amide-based HILIC column (e.g., Agilent AdvanceBio Amide HILIC) | Provides excellent selectivity for charged glycans and good peak shape.[2] |
| Mobile Phase A | 100 mM Ammonium Formate, pH 4.4 | Ammonium formate is volatile (MS-compatible) and buffers the pH to maintain a consistent charge on the acidic NATalA.[5] |
| Mobile Phase B | Acetonitrile | The strong, aprotic solvent required for HILIC elution.[5] |
| Gradient | Start at 85% B, decrease to 60% B over 30 minutes | A shallow gradient is often necessary to resolve complex mixtures of polar analytes.[5] |
| Flow Rate | 0.4 - 1.0 mL/min | Dependent on column dimensions (lower for smaller ID columns). |
| Column Temp. | 30 - 40 °C | Higher temperatures can improve peak efficiency and reduce viscosity.[4][18] |
| Detection | Fluorescence (with derivatization) or MS | Provides the best sensitivity and selectivity for this class of compounds. |
Protocol 2: Ion-Pair Reversed-Phase Method
Use this method if you are restricted to using a C18 column.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard workhorse column for reversed-phase. |
| Mobile Phase A | 10 mM Tetrabutylammonium (TBA) Hydroxide, pH 7.5 with Phosphoric Acid | TBA acts as the ion-pairing reagent to retain the anionic NATalA.[10][11] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the ion pair from the C18 column. |
| Gradient | Isocratic or shallow gradient (e.g., 5% B to 30% B over 25 minutes) | The exact conditions will depend on the hydrophobicity of the formed ion pair. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Provides stable retention times. |
| Detection | UV at < 210 nm (low sensitivity) or CAD/ELSD | Low UV absorbance is expected. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be more universal. |
Diagram: HPLC Troubleshooting Workflow for NATalA
Caption: A decision tree for troubleshooting common HPLC issues with NATalA.
Section 4: Stability and Sample Handling Considerations
The stability of your analyte during sample preparation and analysis is crucial for accurate quantification.
Question: Could my NATalA be degrading during sample preparation or in the autosampler?
Answer: Yes, stability can be a concern. Uronic acids can be susceptible to degradation under harsh conditions.
Best Practices:
-
Forced Degradation Studies: As part of method validation, it is essential to perform forced degradation studies (acid, base, oxidation, heat, light) to understand the potential degradation pathways of NATalA.[19][20][21][22] This ensures your method is "stability-indicating," meaning it can separate the intact analyte from its degradation products.[19][20][22]
-
Control Sample Matrix pH: If NATalA is in a highly acidic or basic solution for an extended period, hydrolysis or other reactions can occur. Neutralize samples after any harsh extraction steps.
-
Autosampler Temperature: Keep your samples cool (e.g., 4 °C) in the autosampler to minimize potential degradation over a long sequence of runs.[15]
-
Solvent Stability: Be aware of the stability of NATalA in your sample solvent. While it is stable in aqueous solutions, its stability in high organic concentrations for extended periods should be verified. Recent studies on similar sialic acids have highlighted the importance of solvent choice for stability.[14]
By systematically addressing these common issues and using the provided protocols as a starting point, you will be well-equipped to develop a robust and reliable HPLC method for the separation and quantification of this compound.
References
-
Gachon, C. et al. (2012). Optimisation of an HPLC method for the simultaneous quantification of the major sugars and organic acids in grapevine berries. Journal of Chromatography B, 885-886, 43-9. Available from: [Link]
-
ResearchGate. (2012). Optimisation of an HPLC method for the simultaneous quantification of the major sugars and organic acids in grapevine berries. Available from: [Link]
-
Agilent Technologies. (2021). Optimizing Glycan Separations and Analysis by HPLC. YouTube. Available from: [Link]
-
Bio-Rad Laboratories. (2017). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. American Laboratory. Available from: [Link]
-
ResearchGate. (n.d.). Typical high-performance liquid chromatography chromatograms of acetylated amino sugars. Available from: [Link]
-
MDPI. (n.d.). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules. Available from: [Link]
-
La Rocca, P. et al. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS. Glycoconjugate Journal. Available from: [Link]
-
Toyoda, H. et al. (1998). Ion-pair high-performance liquid chromatography for determining disaccharide composition in heparin and heparan sulphate. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 229-235. Available from: [Link]
-
MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Foods. Available from: [Link]
-
Karamanos, N. K. et al. (1992). Diagnostic methods for the determination of iduronic acid in oligosaccharides. Journal of Chromatography A, 606(1-2), 1-8. Available from: [Link]
-
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Available from: [Link]
-
American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
Separation Science. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]
-
Agilent Technologies. (2023). Improved HILIC for LC/FLD/MS Analysis of Released N-Glycans. Available from: [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
-
Wikipedia. (n.d.). This compound. Available from: [Link]
-
Roche Diagnostics. (n.d.). HILIC analysis of fluorescence-labeled N-glycans from recombinant biopharmaceuticals. Biochemistry, 45(1), 1-13. Available from: [Link]
-
KNAUER. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. Available from: [Link]
-
Springer. (2017). Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS. Methods in Molecular Biology, 1592, 117-124. Available from: [Link]
-
ResearchGate. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability. Available from: [Link]
-
ResearchGate. (2018). Forced degradation as an integral part of HPLC stability-indicating method development. Available from: [Link]
-
Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
-
LCGC International. (n.d.). A New HILIC Column for Saccharide Analysis. Available from: [Link]
-
International Journal of Progressive Research. (2022). A Review of Stability Indicating Methods and Forced Degradation Studies. Available from: [Link]
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- 6. Optimisation of an HPLC method for the simultaneous quantification of the major sugars and organic acids in grapevine berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 9. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Ion-pair high-performance liquid chromatography for determining disaccharide composition in heparin and heparan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
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- 14. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. ijrpr.com [ijrpr.com]
Technical Support Center: Troubleshooting Interference in N-Acetyltalosaminuronic Acid NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of N-Acetyltalosaminuronic acid (NAT). This guide is designed to help you identify and resolve common sources of interference in your NMR spectra, ensuring high-quality, interpretable data for your research and development endeavors. As Senior Application Scientists, we have compiled this resource based on extensive field experience and fundamental scientific principles to provide you with a comprehensive and practical troubleshooting tool.
This compound is a uronic acid and a key component of pseudopeptidoglycan in the cell walls of some Archaea.[1][2] Its structural elucidation and characterization by NMR are crucial in various fields, including microbiology and drug development. However, like many complex biomolecules, obtaining a clean and informative NMR spectrum of NAT can be challenging due to various sources of interference.
This guide is structured to provide you with a logical workflow for troubleshooting, from initial checks to in-depth experimental solutions.
Common Issues & Initial Checks (FAQs)
This section addresses frequently encountered problems and provides a first line of troubleshooting.
Q1: My baseline is distorted and not flat. What could be the cause?
A1: A distorted baseline is often a result of improper shimming, receiver gain set too high, or the presence of a very large solvent signal. Before delving into more complex solutions, always ensure that the spectrometer is properly shimmed and that the receiver gain is set to an optimal level to avoid signal clipping.
Q2: I see broad, rolling humps in my spectrum. What are these?
A2: These are often referred to as "rolling baselines" and can be a consequence of using certain solvent suppression techniques, such as binomial sequences.[3] While effective at reducing the solvent peak, these methods can sometimes introduce baseline distortions.
Q3: My peaks are unexpectedly broad. Why is this happening?
A3: Peak broadening can stem from several factors:
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad lines. Always start by carefully shimming the instrument.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[4] Consider diluting your sample.
-
Presence of Paramagnetic Species: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[5][6]
-
Chemical Exchange: If NAT is in equilibrium with other forms or is interacting with other molecules, this can lead to broadened signals.
Q4: I have extra peaks in my spectrum that I can't assign to NAT. Where are they coming from?
A4: Unidentified peaks are common and can originate from:
-
Residual Solvents: From purification steps (e.g., ethyl acetate, dichloromethane).[4]
-
Impurities: Contaminants from the sample synthesis or extraction process.
-
Degradation Products: NAT may degrade over time or under certain pH conditions.
-
NMR Tube Contaminants: Ensure your NMR tubes are scrupulously clean.
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific interference issues.
Guide 1: Managing Dominant Solvent Signals
The intense signal from a protonated solvent can overwhelm the signals of your analyte.[7][8][9] This is a primary source of interference.
Experimental Protocol: Solvent Suppression using Presaturation
This is a common and effective method for suppressing a single, strong solvent resonance like water.[3][10]
Step-by-Step Methodology:
-
Identify the Solvent Frequency: Acquire a quick 1D proton spectrum to determine the precise chemical shift of the solvent peak.
-
Set the Carrier Frequency: Set the carrier frequency (o1p) directly on the solvent resonance.
-
Select the Presaturation Pulse Program: Choose a pulse program that includes presaturation (e.g., zgpr on Bruker instruments).[3]
-
Optimize Presaturation Power and Duration:
-
Start with a low presaturation power (e.g., ~50 Hz) and a duration of 1-2 seconds.[3]
-
Acquire a series of 1D spectra while incrementally increasing the presaturation power.
-
Monitor the intensity of the solvent peak and your analyte signals. The goal is to achieve maximum solvent suppression with minimal saturation of nearby analyte protons.
-
-
Caution: Be aware that presaturation can lead to saturation transfer to exchangeable protons on your molecule, such as hydroxyl (-OH) and amine (-NH) protons, causing their signals to diminish or disappear.[3]
Data Presentation: Comparison of Solvent Suppression Techniques
| Technique | Advantages | Disadvantages | Best For |
| Presaturation | Simple to implement, effective for single peaks. | Can saturate exchangeable protons and nearby signals.[3][10] | Samples where exchangeable protons are not of interest. |
| WATERGATE | Good suppression with minimal effect on exchangeable protons.[3][8] | Can have a more complex setup and may affect baseline. | Observing exchangeable protons near the solvent signal. |
| WET | Can suppress multiple solvent peaks.[9][10] | May require more optimization. | Samples with mixed solvents. |
Guide 2: Dealing with Paramagnetic Interference
Paramagnetic impurities, often trace metal ions, can severely broaden NMR signals, sometimes to the point of being undetectable.[5][11]
Experimental Protocol: Use of a Chelating Agent
Chelating agents like EDTA can bind to paramagnetic metal ions, effectively removing them from solution and mitigating their broadening effects.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of EDTA in your NMR solvent (e.g., 100 mM in D₂O, with the pH adjusted to neutrality to ensure solubility).
-
Titrate into NMR Sample: Add a small aliquot of the EDTA stock solution to your NAT sample in the NMR tube. A final concentration of 1-5 mM EDTA is often sufficient.
-
Acquire Spectrum: After thorough mixing, re-acquire your NMR spectrum.
-
Observe Changes: Look for a significant sharpening of your NAT signals. If broadening persists, it may be due to other factors.
Guide 3: Addressing pH-Dependent Signal Shifts
The chemical shifts of protons near ionizable groups, such as the carboxylic acid and hydroxyl groups in NAT, are sensitive to the pH of the solution.[12][13] Variations in pH between samples can lead to inconsistent and overlapping spectra.
Experimental Protocol: Buffering the NMR Sample
Using a buffer helps to maintain a constant pH, ensuring reproducible chemical shifts.
Step-by-Step Methodology:
-
Choose an Appropriate Buffer: Select a buffer with a pKa close to your desired experimental pH and that does not have signals that will overlap with your analyte. Phosphate or deuterated acetate buffers are common choices.
-
Prepare the Buffered Solvent: Prepare your NMR solvent (e.g., D₂O) containing the buffer at a suitable concentration (e.g., 20-50 mM).
-
Dissolve the Sample: Dissolve your NAT sample directly in the buffered solvent.
-
Confirm pH: Use a pH meter to confirm the final pH of your sample. Adjust if necessary with small amounts of DCl or NaOD.
-
Acquire Spectrum: Run your NMR experiment. The peak positions should now be stable and reproducible across different samples prepared in the same manner.
Technical Deep Dive
The Chemistry of Interference
Understanding the underlying chemical principles of interference is key to effective troubleshooting.
-
Solvent Suppression Mechanisms: Techniques like presaturation work by equalizing the populations of the ground and excited spin states of the solvent nuclei, leading to a net magnetization of zero and thus no observable signal.[3] Gradient-based methods like WATERGATE use pulsed field gradients to dephase the solvent magnetization.[3][8]
-
Paramagnetism and Relaxation: Paramagnetic substances have unpaired electrons that create strong local magnetic fields.[14] These fields cause rapid relaxation of nearby nuclei, leading to a dramatic shortening of the T1 and T2 relaxation times, which manifests as severe line broadening in the NMR spectrum.[5][6]
-
pH and Chemical Exchange: The protonation state of the carboxylic acid group in NAT is pH-dependent. At different pH values, the chemical environment of nearby protons changes, leading to shifts in their resonance frequencies.[12][13] If the rate of proton exchange is on the NMR timescale, this can also lead to peak broadening.
Visualization of Troubleshooting Workflows
Workflow for General NMR Troubleshooting
Caption: General troubleshooting workflow for NMR spectral interference.
Decision Tree for Solvent Suppression
Caption: Decision tree for selecting a solvent suppression method.
References
-
NMR | Solvent Suppression | Chemical Research Support - Weizmann Institute of Science. [Link]
-
Solvent suppression - Wikipedia. [Link]
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Solvent suppression - NMR Wiki. [Link]
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Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]
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Solvent Suppression using TopSpin 3.x. [Link]
-
Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - ACS Publications. [Link]
-
N-acetyl-alpha-L-talosaminuronic acid - Wikidata. [Link]
-
This compound - Wikipedia. [Link]
-
How Do Paramagnetic Substances Affect NMR? - Chemistry For Everyone - YouTube. [Link]
-
Paramagnetic NMR. [Link]
-
2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid | C8H13NO7 | CID 146155. [Link]
-
Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
-
Paramagnetic NMR in drug discovery - PMC - PubMed Central. [Link]
-
This compound - Bionity. [Link]
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Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. [Link]
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Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. [Link]
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NMR Chemical Shifts. [Link]
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Experimental 13 C chemical shifts variation pattern between uronic... - ResearchGate. [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity - CIGS. [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000230). [Link]
-
(1)H nuclear magnetic resonance spectroscopic analysis for determination of glucuronic and iduronic acids in dermatan sulfate, heparin, and heparan sulfate - PubMed. [Link]
-
This compound | 1 Publications | Top Authors | Related Topics - SciSpace. [Link]
-
Exploring the Molecular Behavior of Carbohydrates by NMR Spectroscopy - DiVA portal. [Link]
-
NMR-Based Approaches in the Study of Foods - CNR-IRIS. [Link]
-
Troubleshooting Acquisition Related Problems - NMR. [Link]
-
Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy - - Administrative page for SLU library. [Link]
-
Use of NMR for the Analysis and Quantification of the Sugar Composition in Fresh and Store-Bought Fruit Juices | Request PDF - ResearchGate. [Link]
-
Current limitations of solid-state NMR in carbohydrate and cell wall research - OSTI.gov. [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points | ACS Omega. [Link]
-
(A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of... - ResearchGate. [Link]
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Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine - NIH. [Link]
-
This compound | Semantic Scholar. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). [Link]
-
Effect of pH on 1H-NMR spectroscopy of mouse urine - PubMed. [Link]
-
N-Acetylneuraminic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity - MDPI. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments - CDN. [Link]
-
Does presence of acids impact the position of H2O peak in 1H NMR spectrum? [Link]
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- 3. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 4. Troubleshooting [chem.rochester.edu]
- 5. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 6. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 8. Solvent suppression - NMR Wiki [nmrwiki.org]
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- 11. m.youtube.com [m.youtube.com]
- 12. Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Acetyltalosaminuronic Acid Extraction
Welcome to the technical support center for N-Acetyltalosaminuronic acid (NAT) extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this unique acidic amino sugar. Given that NAT is a crucial component of pseudopeptidoglycan in Archaea, its pure extraction is paramount for microbiological, immunological, and glycobiology studies.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues and experimental hurdles. The advice herein is based on established principles of polysaccharide and amino sugar chemistry.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when extracting this compound?
A1: The primary contaminants in NAT extraction originate from the complex biological matrix from which it is isolated, typically archaeal cell walls. These include:
-
Proteins and Peptides: Remnants from the cell wall's pseudopeptidoglycan structure.
-
Nucleic Acids (DNA/RNA): Released during cell lysis.[3]
-
Other Polysaccharides: Neutral or other acidic polysaccharides from the cell capsule or growth medium can co-precipitate with NAT.[4][5]
-
Salts and Small Molecules: Introduced from buffers and reagents used during extraction and purification steps.
Q2: How can I quickly assess the purity of my extracted NAT sample?
A2: A multi-step approach is recommended for a comprehensive purity assessment:
-
UV-Vis Spectrophotometry: This is a rapid first-pass analysis.
-
Colorimetric Assays: Specific assays can quantify contaminants. For example, the Bradford or BCA assay for proteins and the phenol-sulfuric acid assay for total carbohydrates.
-
Chromatography: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are highly effective for separating and quantifying N-acetylated amino sugars.[7]
Q3: My final NAT product has a brownish tint. What does this indicate?
A3: A brownish discoloration often points to the presence of phenolic compounds, which can co-extract with polysaccharides.[4] It can also result from sugar degradation if harsh acid or high-temperature conditions were used during hydrolysis or extraction.[8] It is crucial to control pH and temperature throughout the process.
Q4: Can I use ethanol precipitation for purifying NAT?
A4: Yes, ethanol precipitation is a standard method for concentrating polysaccharides.[9] However, its effectiveness in purification depends on the specific contaminants. It is excellent for removing small molecules like salts. For separating NAT from other contaminating polysaccharides, differential precipitation by varying ethanol concentrations may be necessary, but this requires careful optimization.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Persistent Protein Contamination
High protein levels can interfere with downstream applications. If your A260/A280 ratio is consistently low, and protein assays confirm contamination, consider the following:
Root Cause Analysis:
-
Incomplete Cell Lysis: Inadequate disruption of archaeal cells can leave proteins associated with the cell wall fragments.
-
Inefficient Protease Digestion: The protease used may be inactive, or the incubation time and temperature may be suboptimal.
-
Formation of Glycoprotein Complexes: Strong associations between NAT-containing polysaccharides and proteins can be difficult to break.
Troubleshooting Workflow:
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1 Publications | Top Authors | Related Topics [scispace.com]
- 3. DNA, RNA, and Protein Extraction: The Past and The Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in Microbial Polysaccharides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Amino Sugars Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. honiron.com [honiron.com]
- 9. What Are the Polysaccharide Extraction Steps? Does Skipping Acetone Washing Affect Subsequent Experiments? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: N-Acetyltalosaminuronic Acid Crystallography
A Guide to Achieving High-Resolution Structures
Welcome to the technical support center for researchers engaged in the structural analysis of N-Acetyltalosaminuronic acid (NAT) complexes. NAT is a key component of pseudopeptidoglycan in archaeal cell walls, making its structural elucidation vital for understanding archaeal biology and for potential antimicrobial drug development[1][2]. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to overcome common challenges and improve the resolution of your protein-NAT crystal structures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the challenges of working with NAT and the fundamental principles of crystallographic resolution.
Q1: What intrinsic properties of this compound might complicate crystallization experiments?
A1: this compound is a uronic acid, meaning it possesses a carboxyl group, which is typically deprotonated at physiological pH[1][3]. This negative charge can influence the solubility and binding affinity of the ligand. Furthermore, as a sugar derivative, NAT has multiple hydroxyl groups that can form extensive hydrogen bond networks. These properties can lead to several challenges:
-
Solubility Issues: The charge and hydrophilicity of NAT can affect its solubility in common crystallization precipitants, particularly high concentrations of salts.
-
Binding Site Plasticity: The protein's binding pocket for NAT may exhibit conformational flexibility to accommodate the ligand, which can introduce disorder into the crystal lattice.
-
Crystal Packing Disruption: If the protein-NAT complex has a different surface charge profile than the apo-protein, it may disrupt established crystal packing, requiring a complete re-screening of crystallization conditions.
Q2: What does "resolution" actually mean in the context of my diffraction data?
A2: In X-ray crystallography, "resolution" refers to the smallest distance between crystal lattice planes that can be distinguished in the diffraction pattern[4]. It is a measure of the level of detail in the resulting electron density map. A lower numerical value for resolution (e.g., 1.5 Å) indicates higher resolution and a more detailed map, while a higher number (e.g., 4.0 Å) signifies lower resolution[4]. The quality of the crystal, specifically the degree of order among the molecules in the lattice, is the primary determinant of the achievable resolution[4]. Disorder, where molecules are not perfectly aligned or are moving, leads to weaker diffraction at high angles, thus limiting the resolution[5].
Section 2: Troubleshooting Guide: From Poor Crystals to High-Resolution Data
This guide provides a problem-oriented approach to resolving common issues encountered during protein-NAT crystallography projects.
Q3: I've confirmed my protein binds NAT, but I can't obtain any crystals of the complex. What should I do?
A3: The failure to obtain complex crystals is a common bottleneck. The primary decision is whether to pursue co-crystallization (crystallizing the pre-formed protein-NAT complex) or soaking (introducing NAT to existing apo-protein crystals)[6].
Workflow: Co-crystallization vs. Soaking
Caption: Deciding between co-crystallization and soaking strategies.
Recommended Actions:
-
Verify Sample Quality: Before extensive screening, ensure your protein is >95% pure and monodisperse using techniques like SDS-PAGE and Dynamic Light Scattering (DLS)[7]. Aggregates or impurities can act as "poison" to crystal nucleation.
-
Parallel Screening: If resources permit, screen for both apo and protein-NAT complex crystals simultaneously. This increases the chances of success and provides a backup crystal system if one approach fails[6].
-
For Co-crystallization: Ensure you are using a molar excess of NAT (e.g., 5-10 fold) to drive complex formation. Be prepared to perform a full screen (e.g., 96-well format) as the optimal conditions may be completely different from the apo-protein.
-
For Soaking: If you have a robust apo-crystal system, start there. However, be aware that ligand binding can alter protein solubility, sometimes causing crystals to dissolve. If this happens, try increasing the precipitant concentration in the soaking solution to counteract this effect[6].
Q4: I have protein-NAT crystals, but they diffract poorly (e.g., > 4 Å resolution). How can I improve the crystal quality?
A4: Poor diffraction is a direct consequence of disorder within the crystal lattice[4][5]. The goal is to improve the internal order of the molecules.
Troubleshooting Workflow for Low-Resolution Diffraction
Caption: A systematic workflow for improving crystal diffraction quality.
Detailed Protocols:
-
1. Optimize Growth Conditions: Finely screen the pH (in 0.1 unit increments) and precipitant concentration (in 1-2% increments) around your initial hit condition. Temperature fluctuations can also impact crystal quality; ensure your trays are in a stable environment[7].
-
2. Additive Screening: Use commercially available or custom additive screens. Small molecules can sometimes bind to flexible surface regions or mediate crystal contacts, thereby improving order[8].
-
3. Microseeding: This is a powerful technique to decouple nucleation and growth, often leading to larger, more well-ordered crystals.
-
Protocol: Streak Seeding
-
Take a small, existing crystal and crush it in a small volume (10-20 µL) of mother liquor to create a seed stock.
-
Prepare a fresh crystallization drop equilibrated to a slightly lower supersaturation level than your original condition.
-
Using a cat whisker or similar tool, dip it into the seed stock and then streak it through the fresh drop.
-
Monitor for the growth of new, larger crystals along the streak line.
-
-
-
4. Crystal Dehydration: Controlled removal of water from the crystal's solvent channels can shrink the unit cell, tighten molecular packing, and improve resolution[7]. This can be achieved by slowly increasing the precipitant concentration or by equilibrating the crystal against a solution of higher osmolarity.
-
5. Crystal Annealing: This involves briefly warming a cryo-cooled crystal (e.g., by blocking the cryo-stream for a few seconds) and then rapidly re-cooling it. This can sometimes relieve mechanical stress and improve the crystal lattice.
-
6. Optimize Cryoprotectant: Inadequate cryoprotection is a major source of resolution loss due to ice crystal formation.
-
Protocol: Cryoprotectant Optimization
-
Prepare a series of solutions with increasing concentrations of a cryoprotectant (see table below).
-
Sequentially transfer a crystal through these solutions, allowing it to equilibrate for 30-60 seconds in each step.
-
Plunge the crystal into liquid nitrogen and test its diffraction.
-
The optimal condition is the lowest concentration that prevents the formation of ice rings in the diffraction pattern.
-
-
Table 1: Common Cryoprotectants and Starting Concentrations
| Cryoprotectant | Typical Starting Conc. (%) | Notes |
| Glycerol | 15 - 25% | Highly viscous; can increase mosaicity. |
| Ethylene Glycol | 15 - 25% | Less viscous than glycerol. |
| PEG 400 | 20 - 35% | Effective, especially if a higher MW PEG is the precipitant. |
| Sucrose | 20 - 30% | Good for sensitive crystals. |
| Paratone-N / Mineral Oil | N/A | Used as a coating to prevent dehydration before flash-cooling. |
Q5: I still can't get beyond 3.5 Å resolution. What data collection and analysis strategies can help?
A5: When crystals are inherently disordered, optimizing data collection and employing specialized refinement techniques are crucial. Even weak, high-resolution data can be beneficial[9].
Data Collection Strategies:
-
Use a Synchrotron: The high brilliance and tunable wavelength of synchrotron X-ray sources are essential for working with weakly diffracting crystals.
-
Collect More Data: If crystals are not isomorphous, merging data from multiple crystals can improve statistics (I/σI) and overall data quality[8].
-
Consider Microfocus Beamlines: If your best crystals are very small, a microfocus beamline can target the most well-ordered regions of the crystal.
Low-Resolution Refinement: At resolutions worse than ~3.0 Å, the electron density map lacks clear atomic detail, making model building challenging[10][11].
-
Use All Data: Do not truncate weak high-resolution data based on an I/σ(I) cutoff. Including these data, even if incomplete, often improves the final model[9][10].
-
Homology Models: If a high-resolution structure of a homologous protein exists, it can be used as a starting model for molecular replacement and as a guide for interpreting ambiguous density[11].
-
Strict Restraints: Employ tight geometric restraints during refinement to prevent the model from diverging into chemically unrealistic conformations. Non-crystallographic symmetry (NCS) restraints can be very powerful if multiple copies of the molecule exist in the asymmetric unit.
-
Validate Carefully: Use metrics like the free R-factor (Rfree) to monitor the validity of your refinement choices. A significant drop in Rfree suggests a genuine improvement in the model[5].
By systematically addressing issues from sample purity to post-crystallization handling and data collection, researchers can significantly enhance the resolution of their this compound complex structures, paving the way for deeper biological insights and structure-guided drug design.
References
- Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
- Wlodawer, A., Dauter, Z., & Minor, W. (2017). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. FEBS Journal.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Luebben, J., et al. (2020). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. Available at: [Link]
- SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures.
- Löwe, J. (2013). Introduction to X-ray crystallography.
-
PubChem. (n.d.). 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). How to refine the protein crystal quality to improve resolution? [Forum discussion]. Retrieved from [Link]
-
bionity.com. (n.d.). This compound. Retrieved from [Link]
- Merritt, E. (2019). BC530 Class notes on X-ray Crystallography. University of Washington.
-
ResearchGate. (2015). Is there any way to improve the diffraction of a protein crystal? [Forum discussion]. Retrieved from [Link]
-
lookchem.com. (n.d.). This compound 90319-06-5 wiki. Retrieved from [Link]
-
Gildea, R. J., et al. (2020). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. Acta Crystallographica Section D: Structural Biology. Available at: [Link]
-
DeLaBarre, B., & Brunger, A. T. (2006). Considerations for the refinement of low-resolution crystal structures. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
-
Schröder, G. F. (2009). Model-building strategies for low-resolution X-ray crystallographic data. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
- Proteopedia. (n.d.). Talk:Resolution.
-
Bell, C. G., & Tieleman, D. P. (2011). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Pharmaceutical Design. Available at: [Link]
-
Carpenter, E. P., Beis, K., Cameron, A. D., & Iwata, S. (2008). Overcoming the challenges of membrane protein crystallography. Current Opinion in Structural Biology. Available at: [Link]
-
Dziubinska-Kühn, K., et al. (2021). The Promise and Challenge of High Pressure Macromolecular Crystallography. International Journal of Molecular Sciences. Available at: [Link]
-
Timofeev, V. I., & Samygina, V. R. (2023). Protein Crystallography: Achievements and Challenges. Crystals. Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-Acetyltalosaminuronic_acid [bionity.com]
- 3. 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid | C8H13NO7 | CID 146155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Talk:Resolution - Proteopedia, life in 3D [proteopedia.org]
- 5. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 6. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Model-building strategies for low-resolution X-ray crystallographic data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantitative Analysis of Natural Antisense Transcripts (NATs)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the quantitative analysis of Natural Antisense Transcripts (NATs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to help you generate accurate, reproducible, and meaningful data. NATs, RNA molecules transcribed from the opposite strand of a protein-coding or non-coding gene, present unique quantification challenges due to their perfect complementarity with their sense counterparts.[1] This guide is structured as a series of troubleshooting questions and in-depth answers to proactively address the most common issues encountered in the lab.
Part 1: Foundational Steps - Proactive Troubleshooting
The most effective troubleshooting is preventing errors from happening in the first place. The accuracy of your NAT quantification is built upon the quality of your initial setup and experimental design.
FAQ 1: My NAT expression levels are inconsistent between replicates. Could my RNA quality be the issue?
Answer: Absolutely. While RNA quality is crucial for all gene expression studies, it is exceptionally critical for NATs for two main reasons:
-
Low Abundance: Many NATs are expressed at significantly lower levels than their corresponding sense mRNAs.[1] Degraded RNA will disproportionately affect your ability to detect these low-copy transcripts, leading to high variability or false negatives.
-
Structural Integrity: The secondary structure of both sense and antisense RNA can influence the efficiency of reverse transcription. Degraded RNA is fragmented, which can create artificial priming sites and destroy the template integrity needed for specific primer annealing.
Best Practice Checklist for RNA Integrity:
-
DNase Treatment is Non-Negotiable: All RNA samples must be rigorously treated with a high-quality, RNase-free DNase to eliminate contaminating genomic DNA (gDNA). gDNA can act as a template for both sense and antisense primers in qPCR, leading to a complete loss of strand specificity.
-
Assess Integrity Before and After DNase Treatment: Use a microfluidics-based system (e.g., Agilent Bioanalyzer, TapeStation) to assess RNA integrity. Aim for an RNA Integrity Number (RIN) > 8.0. Check the RIN after your DNase treatment and cleanup, as these steps can sometimes introduce degradation.
-
Use a Robust Cleanup Method: After DNase treatment, use a column-based purification kit or a similar method that efficiently removes the enzyme, divalent cations, and fragmented DNA, all of which can inhibit reverse transcriptase.
FAQ 2: Should I use RT-qPCR or Next-Generation Sequencing (NGS) for my NAT analysis?
Answer: The choice depends on your experimental goals: discovery versus validation and throughput needs.
| Feature | Strand-Specific RT-qPCR | Strand-Specific RNA-Seq (NGS) |
| Primary Use Case | Targeted validation and quantification of a few known NATs. | Discovery of novel NATs, transcriptome-wide profiling, and analysis of splicing patterns. |
| Sensitivity | Extremely high for specific targets. Can detect very low-abundance transcripts.[2] | High, but can be limited by sequencing depth for extremely rare transcripts. |
| Specificity | Highly dependent on primer design and RT strategy. Prone to false priming.[3][4] | High, determined by library preparation method and bioinformatic analysis.[5] |
| Cost & Throughput | Lower cost per sample, higher throughput for a small number of targets. | Higher cost per sample, massive throughput for whole-transcriptome analysis. |
| Key Challenge | Ensuring absolute strand specificity during reverse transcription. | Preserving strand information during library prep and accurately mapping reads to overlapping genes.[6][7] |
Recommendation: Use NGS for initial discovery and profiling. Once you have identified specific NATs of interest, design a robust, validated strand-specific RT-qPCR assay for higher throughput screening, validation across multiple samples, or studying dynamic changes under different conditions.
Part 2: Troubleshooting Strand-Specific RT-qPCR for NATs
This is where most researchers encounter difficulties. Standard RT-qPCR methods are not inherently strand-specific and can lead to grossly inaccurate results for NATs.[4][8] The central challenge is preventing the reverse transcriptase from priming off the wrong strand or from self-priming.
FAQ 3: I'm getting a signal in my "No-RT" control and from the sense strand. What is the primary cause?
Answer: This is a classic and critical issue. There are two likely culprits that often occur together:
-
Genomic DNA (gDNA) Contamination: As mentioned in FAQ 1, this is the most common reason for signal in a No-RT control. Because the sense and antisense loci overlap on the gDNA, your qPCR primers will amplify this region irrespective of which strand was targeted during the (absent) RT step. Solution: Re-purify your RNA with a rigorous on-column or in-solution DNase I digestion. Always run a No-RT control for every primer pair.
-
False Priming During Reverse Transcription: This is the most insidious problem in NAT analysis. Standard reverse transcriptases can exhibit terminal transferase activity or can be "leaky," initiating cDNA synthesis without a specific primer, a phenomenon known as primer-independent cDNA synthesis.[4] Furthermore, the sense RNA, if highly abundant, can sometimes act as a primer for the antisense RNA, and vice-versa.[3]
The Gold Standard Solution: Tagged Reverse Transcription.
To achieve true strand specificity, you must separate the reverse transcription step from the qPCR amplification step using a "tagged" primer strategy.[2][3][8][9] This method ensures that you only amplify cDNA that was generated from your specific, targeted RNA strand.
Experimental Workflow: Tagged Strand-Specific RT-qPCR
This workflow is the most reliable method for accurately quantifying a specific NAT.
Caption: Workflow for Tagged Strand-Specific RT-qPCR.
Causality Explained:
-
The Tagged RT Primer: This is a chimeric primer with a gene-specific sequence at its 3' end and a universal, non-biological "tag" sequence at its 5' end.[2][10] This primer initiates cDNA synthesis only from the target RNA strand.
-
The qPCR Primers: In the subsequent qPCR step, one primer is designed to bind to the unique tag sequence, while the other primer binds to a downstream region of the gene.[8]
-
Why it Works: Amplification can only occur if the tag was successfully incorporated during the RT step. This physically unlinks the RT and qPCR steps, eliminating signals from gDNA and mis-primed cDNA.
FAQ 4: How do I properly design and validate primers for a tagged RT-qPCR assay?
Answer: This is a multi-step process that requires careful validation.
Primer Design & Validation Protocol:
-
Design the Gene-Specific RT Primer:
-
Target a unique region of your NAT.
-
Aim for a Tm of 55-60°C.
-
Add a validated, non-biological tag sequence to the 5' end (e.g., 5'-GCG AGC TGA TGA GGC TGG ACG-3'). This sequence should be checked via BLAST to ensure it has no homology in your species of interest.
-
-
Design the qPCR Primer Pair:
-
Forward Primer: This primer's sequence is the universal tag sequence.
-
Reverse Primer: This is a standard gene-specific reverse primer, located downstream of the RT primer binding site.
-
Amplicon Size: Aim for an amplicon of 80-150 bp.
-
-
Validation - The Critical Step:
-
Specificity Test: Synthesize two pools of tagged cDNA from the same RNA sample.
-
Pool A: Use the tagged RT primer for your antisense transcript.
-
Pool B: Use a tagged RT primer for the corresponding sense transcript.
-
-
Cross-Validation: Run qPCR on both cDNA pools with your antisense-specific qPCR primer pair.
-
Expected Result: You should see robust amplification (Cq < 30) in Pool A and no, or very late, amplification (Cq > 38) in Pool B. The delta Cq between the specific and non-specific reaction should be >10 cycles.
-
-
No-RT and NTC Controls: Always include a No-Reverse Transcriptase control and a No-Template Control to confirm the absence of gDNA contamination and primer-dimers.
-
Part 3: Navigating Strand-Specific NGS
For a global view of NATs, strand-specific RNA sequencing (ssRNA-seq) is the method of choice.[5] However, the library preparation and subsequent bioinformatic analysis have their own set of challenges.
FAQ 5: Which NGS library preparation method is best for preserving strand information?
Answer: The goal of any ssRNA-seq library prep is to mark which strand of the cDNA was derived from the original RNA molecule.[11] The most common and reliable method is the dUTP incorporation method .
dUTP Method Workflow:
-
First-Strand Synthesis: Standard reverse transcription occurs, creating the first strand of cDNA.
-
Second-Strand Synthesis: During the synthesis of the second, complementary cDNA strand, deoxyuridine triphosphate (dUTP) is used instead of deoxythymidine triphosphate (dTTP).
-
Adapter Ligation & Amplification: Adapters are ligated to the double-stranded cDNA. During the subsequent PCR amplification step, the DNA polymerase used cannot read through the dUTP. This results in the degradation of the second strand, ensuring that only the sequence from the first strand (which is complementary to the original RNA) is amplified and sequenced.
Why it's Trustworthy: This method provides a very high level of strand specificity (>99% in many commercial kits), which is essential for accurately distinguishing between sense and antisense reads that map to the same genomic locus.
FAQ 6: My bioinformatician is struggling to assign reads to the correct strand in overlapping gene regions. How can we improve this?
Answer: This is a significant bioinformatic challenge. Standard RNA-seq analysis pipelines may incorrectly discard or misassign reads that map to overlapping features.[6]
Troubleshooting Logic for Bioinformatic Analysis:
Caption: Decision tree for troubleshooting NGS data analysis.
Key Recommendations:
-
Aligner Settings: Use an aligner like STAR or HISAT2 and ensure that the library type flag is set correctly based on your kit's protocol (e.g., fr-firststrand or fr-secondstrand). This tells the software which strand corresponds to the original RNA.
-
Quantification Tools: Use quantification tools that can properly handle overlapping annotations. featureCounts (with the -s and --ignoreDup flags) or more advanced tools like RSEM or Salmon are designed for this.[6] Simple read counting over gene bodies will fail.
-
Consult with a Bioinformatician: This is a complex area of data analysis. Collaborate closely with a bioinformatician who has experience with strand-specific data to ensure the analysis pipeline is correctly implemented.
References
- Beretta, M., Pavesi, G., & Taccioli, C. (2017). Strategies to identify natural antisense transcripts. Biochimie, 132, 131–151.
- Geisler, S., & Coller, J. (2013). RNA in unexpected places: long non-coding RNA functions in diverse cellular contexts. Nature reviews. Molecular cell biology, 14(11), 699–712.
-
Haddad, F., Qin, A. X., Giger, J. M., Guo, H., & Baldwin, K. M. (2007). Potential pitfalls in the accuracy of analysis of natural sense-antisense RNA pairs by reverse transcription-PCR. BMC biotechnology, 7, 21. [Link]
-
Kawakami, E., Watanabe, T., & Suzutani, T. (2011). Strand-specific real-time RT-PCR for distinguishing influenza vRNA, cRNA, and mRNA. Journal of virological methods, 173(1), 1–6. [Link]
-
Levin, J. Z., Yassour, M., Adiconis, X., Nusbaum, C., Thompson, D. A., Friedman, N., Gnirke, A., & Regev, A. (2010). Comprehensive comparative analysis of strand-specific RNA sequencing methods. Nature methods, 7(9), 709–715. [Link]
- Parida, M., Posadas, G., Inoue, S., Hasebe, F., & Morita, K. (2005). Real-time reverse transcription loop-mediated isothermal amplification for rapid detection of West Nile virus. Journal of clinical microbiology, 43(5), 2006–2011.
- Patro, R., Duggal, G., Love, M. I., Irizarry, R. A., & Kingsford, C. (2017). Salmon provides fast and bias-aware quantification of transcript expression.
- Pecho-Vrieseling, E., Rieker, C., Fuchs, S., Bleckmann, D., Esposito, M. S., Botta, P., Goldstein, C., Bernhard, M., Iber, D., & Vilar, M. (2014). Transneuronal propagation of mutant huntingtin contributes to non-cell autonomous pathology in neurons.
-
Perocchi, F., Xu, Z., Clauder-Münster, S., & Steinmetz, L. M. (2007). Antisense artifacts in transcriptome sequencing. Nucleic acids research, 35(19), e128. [Link]
-
Vashist, S., Urena, L., Chaudhry, Y., & Goodfellow, I. (2012). Development of a strand specific real-time RT-qPCR assay for the detection and quantitation of murine norovirus RNA. Journal of virological methods, 184(1-2), 69–76. [Link]
-
Wu, J., & Wang, X. (2015). IAOseq: inferring abundance of overlapping genes using RNA-seq data. BMC bioinformatics, 16, 25. [Link]
- Zhang, Z., & Ma, L. (2012). Strand-specific RNA-seq and its application in transcriptional landscape discovery. Methods in molecular biology (Clifton, N.J.), 883, 137–144.
Sources
- 1. Uncovering information on expression of natural antisense transcripts in Affymetrix MOE430 datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, development, and validation of a strand-specific RT-qPCR assay for GI and GII human Noroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a strand specific real-time RT-qPCR assay for the detection and quantitation of murine norovirus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential pitfalls in the accuracy of analysis of natural sense-antisense RNA pairs by reverse transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated detection of natural antisense transcripts using strand-specific RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Quantification of Overlapping Herpesvirus Transcripts from RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IAOseq: inferring abundance of overlapping genes using RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strand-specific real-time RT-PCR for distinguishing influenza vRNA, cRNA, and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. frontlinegenomics.com [frontlinegenomics.com]
Technical Support Center: Navigating the Solubility Challenges of N-Acetyltalosaminuronic Acid
Welcome to the technical support center for N-Acetyltalosaminuronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for addressing the poor solubility of this compound in experimental settings. As Senior Application Scientists, we have synthesized key technical information and field-proven insights to help you overcome these challenges.
Section 1: Understanding the Solubility of this compound (FAQs)
This section addresses the fundamental questions regarding the solubility of this compound.
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a uronic acid, specifically an amino sugar derivative.[1][2] It is a key component of pseudopeptidoglycan, a polymer forming the cell walls of some Archaea.[1][3] Its molecular structure contains both a carboxylic acid group and an N-acetyl group, which contribute to its polar nature. However, the complex interplay of its functional groups and stereochemistry can lead to strong intermolecular hydrogen bonding in the solid state, making it challenging to dissolve in certain solvents.
Q2: What are the key chemical features of this compound that influence its solubility?
A2: The solubility of this compound is primarily governed by the following structural features:
-
Carboxylic Acid Group (-COOH): This acidic functional group is ionizable. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), which is significantly more soluble in aqueous solutions.[4][5]
-
N-Acetyl Group (-NHCOCH₃) and Hydroxyl Groups (-OH): These groups are capable of forming extensive hydrogen bond networks. While they contribute to water solubility, they can also lead to strong crystal lattice energy in the solid form, hindering dissolution.
-
Polarity: The presence of multiple polar functional groups makes this compound generally more soluble in polar solvents. Its solubility in non-polar organic solvents is expected to be very low.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic solutions (low pH), the carboxylic acid group will be protonated (-COOH), and the molecule will be less soluble. As the pH of the solution increases above the pKa of the carboxylic acid, it will deprotonate to the more soluble carboxylate form (-COO⁻).[4][5] Therefore, increasing the pH of the aqueous solvent is a primary strategy to enhance its solubility.
Section 2: Troubleshooting Experimental Issues (Q&A Guide)
This section provides a systematic approach to troubleshooting common solubility problems encountered during experiments with this compound.
Q1: I am trying to dissolve this compound in water for my experiment, but it is not dissolving well. What should I do first?
A1: Start with the simplest modifications. First, ensure you are using a high-purity water source (e.g., Milli-Q or equivalent). Gentle heating (e.g., to 37-50°C) and agitation (vortexing or stirring) can help overcome the activation energy of dissolution. However, avoid excessive heat, which could potentially degrade the compound.
Q2: Gentle heating and stirring are not sufficient. What is the next step?
A2: The next logical step is to adjust the pH of your aqueous solution. Since this compound is an acidic compound, its solubility will increase significantly in a basic solution.[4][5] Try dissolving the compound in a buffer with a pH of 7.4 or higher. You can also prepare a stock solution in a dilute basic solution, such as 0.1 M sodium bicarbonate or a dilute sodium hydroxide solution, and then neutralize it to the desired final pH for your experiment, being mindful of potential precipitation.
Q3: I need to use an organic solvent for my experiment. Which one should I choose?
A3: Given its polar nature, this compound is unlikely to be soluble in non-polar organic solvents. If an organic solvent is necessary, consider highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is recommended to first prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. Be aware of the final concentration of the organic solvent in your assay, as it may affect biological systems.
Q4: My experiment is sensitive to both pH changes and organic solvents. Are there other options?
A4: Yes, you can explore the use of co-solvents or surfactants.
-
Co-solvents: Adding a small amount of a water-miscible organic solvent like ethanol, methanol, or polyethylene glycol (PEG) can reduce the polarity of the aqueous solution, which can sometimes improve the solubility of polar compounds.[6]
-
Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) or Triton™ X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate and solubilize poorly soluble compounds.[7] Cationic surfactants may also be effective for acidic drugs.[8]
Q5: I am still observing precipitation after dissolving the compound and adding it to my assay buffer. What could be the cause?
A5: This is likely due to the compound crashing out of solution when the local environment changes. This can happen when a concentrated stock solution (e.g., in DMSO or a high pH buffer) is diluted into an assay buffer with a different pH or lower solvent strength. To mitigate this, try to:
-
Add the stock solution to the assay buffer slowly while vortexing.
-
Pre-warm the assay buffer.
-
Decrease the concentration of your stock solution and add a larger volume to the assay buffer to minimize the shock of the solvent change.
Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing the poor solubility of this compound.
Caption: A stepwise decision tree for troubleshooting the solubility of this compound.
Section 3: Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key solubilization techniques.
Protocol 1: Solubilization by pH Adjustment
This protocol is the recommended first-line approach for aqueous systems.
-
Preparation of Alkaline Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to approximately 8.0 with 1 M NaOH.
-
Dissolution: Weigh the desired amount of this compound and add it to the alkaline buffer.
-
Agitation: Vortex or stir the solution at room temperature until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
pH Neutralization (Optional): If your experiment requires a neutral pH, slowly add a dilute acid (e.g., 0.1 M HCl) to the stock solution while stirring to bring the pH to the desired value. Be vigilant for any signs of precipitation.
-
Sterilization: If required, filter-sterilize the final solution through a 0.22 µm filter.
Protocol 2: Solubilization using a Polar Aprotic Solvent
This protocol is suitable for preparing concentrated stock solutions.
-
Solvent Selection: Use anhydrous, high-purity DMSO or DMF.
-
Stock Solution Preparation: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of Working Solution: To prepare the final working solution, add the stock solution dropwise to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Section 4: Data Summary Table
The following table summarizes the recommended solubilization strategies for this compound based on its chemical properties as an acidic carbohydrate.
| Strategy | Solvent/Reagent | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Aqueous buffers (pH > 7.4), dilute NaOH, NaHCO₃ | Increases ionization of the carboxylic acid group to the more soluble carboxylate form.[4][5] | Simple, effective for aqueous systems, avoids organic solvents. | Final pH may not be suitable for all experiments; potential for precipitation upon neutralization. |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Overcomes strong intermolecular hydrogen bonding in the solid state. | Allows for highly concentrated stock solutions. | Potential for cytotoxicity or interference in biological assays; precipitation upon dilution into aqueous buffers. |
| Co-solvents | Ethanol, Methanol, Polyethylene Glycol (PEG) | Reduces the polarity of the aqueous solvent, which can enhance the solubility of some polar compounds.[6] | Can be used in combination with other methods. | May have modest effects on solubility; potential for solvent effects in assays. |
| Surfactants | Polysorbates (Tween®), Triton™ X-100 | Form micelles that encapsulate and solubilize the compound above the critical micelle concentration.[7] | Effective at low concentrations. | Potential for protein denaturation or interference with assays; selection of the appropriate surfactant is crucial. |
| Particle Size Reduction | Sonication, Micronization | Increases the surface area to volume ratio, leading to a faster dissolution rate. | A physical modification that does not alter the chemical environment. | May not increase the thermodynamic solubility; requires specialized equipment for micronization. |
Section 5: References
-
Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents. (n.d.). VCU Scholars Compass. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Dissolution Method Troubleshooting. (2022-11-04). Retrieved from [Link]
-
Isolation and Solubilization of Gram-Positive Bacterial Cell Wall-Associated Proteins. (2025-08-10). Retrieved from [Link]
-
This compound | CAS#:90319-06-5. (2025-08-25). Chemsrc. Retrieved from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022-11-01). Retrieved from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved from [Link]
-
Dissolution Failure Investigation. (n.d.). Agilent. Retrieved from [Link]
-
Troubleshooting Dissolution Methods for Solid Oral Dosage Forms. (n.d.). ComplianceOnline. Retrieved from [Link]
-
Analysis of Uronic Acids. (n.d.). Celignis. Retrieved from [Link]
-
Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. (2020-06-15). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. (2025-08-10). Retrieved from [Link]
-
The solubilities of denatured proteins in different organic solvents. (n.d.). SciSpace. Retrieved from [Link]
-
Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. (n.d.). Tuhat. Retrieved from [Link]
-
Pseudopeptidoglycan. (n.d.). Wikipedia. Retrieved from [Link]
-
2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). SciSpace. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021-09-06). PubMed. Retrieved from [Link]
-
Abnormal Analysis Of Drug Dissolution Test Data. (n.d.). Senieer. Retrieved from [Link]
-
Effects of Organic Solvents on Hyaluronic Acid Nanoparticles Obtained by Precipitation and Chemical Crosslinking. (n.d.). Ingenta Connect. Retrieved from [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid | C8H13NO7 | CID 146155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pseudopeptidoglycan - Wikipedia [en.wikipedia.org]
- 4. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 5. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cube-biotech.com [cube-biotech.com]
- 8. N-acetylmannosaminuronic acid | C8H13NO7 | CID 6453382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Digestion of Pseudomurein
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the enzymatic digestion of pseudomurein, the characteristic cell wall polymer of methanogenic archaea. Here, we move beyond basic protocols to explain the causality behind experimental choices, offering robust troubleshooting advice and optimization strategies to ensure reliable and reproducible results.
Foundational Knowledge: Understanding Pseudomurein and its Digestion
Pseudomurein is a structural analogue of bacterial peptidoglycan (murein) but possesses key chemical differences that render it resistant to standard lytic enzymes like lysozyme.[1][2] Its glycan backbone consists of N-acetyl-D-glucosamine (NAG) and N-acetyl-L-talosaminuronic acid (NAT) linked by β(1→3)-glycosidic bonds, unlike the β(1→4) bonds in murein.[1][3] Furthermore, its peptide cross-links contain only L-amino acids.[4]
This unique structure necessitates specialized enzymes for its degradation. The most effective and specific enzymes are pseudomurein endoisopeptidases (Pei) , such as PeiW and PeiP.[1][5] These enzymes, often derived from archaeal prophages, specifically hydrolyze the peptide bond—typically an ε(Ala)-Lys bond—that links adjacent glycan strands, leading to cell wall lysis.[1][5][6] Understanding this mechanism is critical for designing effective digestion strategies and troubleshooting failed experiments.
Core Protocol: Standard Digestion for Protoplast Formation or DNA Extraction
This protocol provides a starting point for the digestion of pseudomurein-containing archaeal cells, such as those from the orders Methanobacteriales and Methanopyrales.[1][5]
Objective: To efficiently lyse archaeal cells by digesting the pseudomurein cell wall for subsequent applications like protoplast preparation or high-quality genomic DNA isolation.[5]
Materials:
-
Archaeal cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 10 mM EDTA
-
Reducing Agent: 5-10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Pseudomurein Endoisopeptidase (Pei), e.g., PeiW or a commercially available equivalent
-
Nuclease (optional, for DNA extraction): RNase A and Proteinase K
-
Osmotic Stabilizer (for protoplasts): e.g., 0.5 M Sucrose or Mannitol
Step-by-Step Methodology:
-
Cell Preparation: Harvest archaeal cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the pellet once with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
Resuspension: Gently resuspend the cell pellet in ice-cold Lysis Buffer. The volume depends on the pellet size; aim for a dense, but pipettable, suspension. If preparing protoplasts, include the osmotic stabilizer in this buffer.
-
Addition of Reducing Agent: Add DTT or TCEP to the cell suspension from a fresh stock solution. Mix gently by inversion.
-
Scientific Rationale: Pei enzymes are typically cysteine proteases containing a critical catalytic triad (Cys-His-Asp).[1] The cysteine residue's nucleophilic thiol group is highly susceptible to oxidation, which inactivates the enzyme. A reducing agent maintains the cysteine in its active, reduced state.[1][7]
-
-
Enzyme Addition: Add the pseudomurein endoisopeptidase to the suspension. The optimal concentration must be determined empirically but a starting point of 10-50 µg/mL is common.
-
Incubation: Incubate the reaction at the enzyme's optimal temperature (often between 37°C and 50°C) for 30-90 minutes. Monitor lysis by observing a decrease in the optical density (OD600) of the cell suspension or by phase-contrast microscopy.
-
Downstream Processing (DNA Extraction Example):
-
Following incubation, add RNase A and incubate for a further 15 minutes.
-
Add Proteinase K and a lysis buffer containing a strong detergent (e.g., SDS) and incubate at 55°C for 1-2 hours to degrade proteins and release DNA.[8]
-
Proceed with standard phenol-chloroform extraction or a commercial DNA purification kit.
-
Self-Validation and Controls:
-
Negative Control: A "no enzyme" control (substituting enzyme with buffer) is essential to assess the level of auto-lysis or mechanical breakage.
-
Positive Control (if available): A previously validated batch of cells or a known susceptible strain can confirm enzyme activity.
Frequently Asked Questions (FAQs)
Q1: Why is lysozyme ineffective for lysing my methanogen strain? A1: Lysozyme specifically cleaves the β(1→4)-glycosidic bonds found in bacterial murein.[2] Pseudomurein contains β(1→3)-glycosidic bonds, which are not recognized or cleaved by lysozyme, rendering it resistant.[1][2]
Q2: What are the key enzymes for pseudomurein digestion? A2: The primary enzymes are pseudomurein endoisopeptidases (Pei), which cleave the peptide cross-links of the cell wall.[2][3] Two well-characterized examples are PeiW and PeiP, which originate from methanogen-specific prophages.[1][5]
Q3: Is a reducing agent always necessary? A3: Yes, for cysteine-based endoisopeptidases like PeiW and PeiP, a reducing agent like DTT or TCEP is critical.[7] The catalytic cysteine residue is easily oxidized, and its reduction is required to maintain enzymatic activity.[1]
Q4: Can I use mechanical lysis methods instead of enzymatic digestion? A4: Yes, mechanical methods like sonication or bead beating can disrupt archaeal cells.[9] However, these methods can shear high-molecular-weight DNA and may not be suitable for applications requiring intact cellular components, such as protoplast formation. For robust DNA extraction, a combination of enzymatic pre-treatment followed by a gentler mechanical step can significantly improve yields.[9]
Troubleshooting Guide
This section addresses specific experimental failures with a logical, cause-and-effect approach.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| No or Low Lysis Efficiency | 1. Inactive Enzyme: The enzyme may have been inactivated by oxidation, improper storage, or multiple freeze-thaw cycles. | 1. Verify Enzyme Activity: Prepare a fresh dilution of the enzyme. Crucially, ensure a reducing agent (5-10 mM DTT) is present in the lysis buffer, as Pei enzymes are highly sensitive to oxidation.[1][7] |
| 2. Suboptimal Buffer Conditions: pH or ionic strength of the buffer may be outside the enzyme's optimal range. | 2. Optimize Buffer pH: The pH can influence the binding of the enzyme's pseudomurein binding (PMB) domain to the cell wall.[10][11] Test a pH range (e.g., 7.0 to 9.0) to find the optimum for your specific enzyme and strain. | |
| 3. Presence of S-Layer: A dense, crystalline surface (S)-layer may be sterically hindering the enzyme's access to the underlying pseudomurein. | 3. Pre-treat to Disrupt S-Layer: Include a chelating agent like EDTA (10-20 mM) in the lysis buffer, as S-layers are often stabilized by divalent cations. A gentle pre-treatment with a low concentration of a chaotropic agent (e.g., urea) or detergent may also help, but must be carefully titrated to avoid premature cell lysis. | |
| Inconsistent Results Between Batches | 1. Variability in Cell Wall Thickness: Cells harvested from different growth phases (e.g., exponential vs. stationary) can have different cell wall compositions and thicknesses. | 1. Standardize Cell Culture: Always harvest cells at a consistent growth phase (e.g., mid-to-late exponential phase) as determined by growth curves. This ensures a more uniform substrate for the enzyme. |
| 2. Degradation of Reagents: The reducing agent (DTT) is unstable in solution over time. | 2. Use Fresh Reagents: Always prepare fresh stock solutions of DTT immediately before use. | |
| Low Yield of High-Molecular-Weight DNA | 1. Excessive Mechanical Stress: Overly aggressive vortexing or pipetting after enzymatic lysis can shear the fragile DNA released from protoplasts. | 1. Gentle Handling: After incubation with the enzyme, handle the lysate gently. Use wide-bore pipette tips for mixing and transfer. |
| 2. Nuclease Activity: Endogenous nucleases released upon cell lysis can degrade the genomic DNA. | 2. Inhibit Nucleases: Ensure EDTA is present in your lysis buffer to chelate Mg²⁺, a necessary cofactor for many nucleases. Perform all initial steps on ice to reduce enzymatic activity. Proceed immediately to the Proteinase K and SDS step, which will rapidly inactivate nucleases. |
Visualizing the Workflow and Logic
This diagram illustrates the sequential steps and critical decision points in a typical pseudomurein digestion experiment.
Caption: Workflow for the enzymatic digestion of pseudomurein-containing archaea.
This decision tree guides the user through diagnosing and solving poor digestion efficiency.
Caption: Decision tree for troubleshooting inefficient pseudomurein digestion.
References
-
Visweswaran, G. R., Dijkstra, B. W., & Kok, J. (2010). Two Major Archaeal Pseudomurein Endoisopeptidases: PeiW and PeiP. Archaea, 2010, 676594. [Link]
-
ResearchGate. (n.d.). Two Major Archaeal Pseudomurein Endoisopeptidases: PeiW and PeiP. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (2023, October 29). Pseudopeptidoglycan. [Link]
-
ResearchGate. (n.d.). Murein and pseudomurein cell wall binding domains of bacteria and archaea—a comparative view. Retrieved January 7, 2026, from [Link]
-
mSystems. (n.d.). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. Retrieved January 7, 2026, from [Link]
-
Stępień, A., et al. (2022). Selection and Optimization of High-Yielding DNA Isolation Protocol for Quantitative Analyses of Methanogenic Archaea. International Journal of Molecular Sciences, 23(5), 2539. [Link]
-
ResearchGate. (n.d.). Is it possible to enzymatically disrupt Archaea cell walls? Retrieved January 7, 2026, from [Link]
-
Visweswaran, G. R., et al. (2011). Murein and pseudomurein cell wall binding domains of bacteria and archaea—a comparative view. Applied Microbiology and Biotechnology, 92(5), 881-889. [Link]
-
Schofield, L. R., et al. (2018). Inhibition of Rumen Methanogens by a Novel Archaeal Lytic Enzyme Displayed on Tailored Bionanoparticles. Frontiers in Microbiology, 9, 2378. [Link]
-
Subedi, B., et al. (2022). Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases. Microbiology, 168(9). [Link]
-
FEMS Microbiology Letters. (2021). Pseudomurein and why archaeal and bacterial cell walls are pretty similar. [Link]
-
University of Groningen. (n.d.). Two Major Archaeal Pseudomurein Endoisopeptidases: PeiW and PeiP. Retrieved January 7, 2026, from [Link]
-
Visweswaran, G. R., et al. (2012). A genetically engineered protein domain binding to bacterial murein, archaeal pseudomurein, and fungal chitin cell wall material. Applied and Environmental Microbiology, 78(13), 4559-4566. [Link]
-
ResearchGate. (n.d.). A genetically engineered protein domain binding to bacterial murein, archaeal pseudomurein, and fungal chitin cell wall material. Retrieved January 7, 2026, from [Link]
-
University of Otago. (n.d.). Identification and functional characterisation of novel viral pseudomurein endoisopeptidase proteins from methanogens. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). The Development of an Effective Bacterial Single-Cell Lysis Method Suitable for Whole Genome Amplification in Microfluidic Platforms. Retrieved January 7, 2026, from [Link]
-
MP Biomedicals. (n.d.). How To Optimize Your Cell Lysis Method. Retrieved January 7, 2026, from [Link]
-
Subedi, B. P., et al. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, 2, xtab012. [Link]
-
Hussain, A., & Dubey, S. K. (2015). Specific methanogenic activity test for anaerobic degradation of influents. Environmental Technology & Innovation, 4, 206-213. [Link]
-
ResearchGate. (n.d.). SUPPLEMENTARY DATA Appendix I. Simplified methodology procedure Apparatus - Determination of the specific methanogenic activity. Retrieved January 7, 2026, from [Link]
-
Aw, R., et al. (2020). A Rapid, Sensitive, Low-Cost Assay for Detecting Hydrogenotrophic Methanogens in Anaerobic Digesters Using Loop-Mediated Isothermal Amplification. Genes, 11(5), 557. [Link]
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- 4. Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
avoiding degradation of N-Acetyltalosaminuronic acid during hydrolysis
A Guide to Preventing Degradation During Hydrolysis
Welcome to the technical support center for N-Acetyltalosaminuronic acid (NAT). As a Senior Application Scientist, I understand the critical importance of maintaining the structural integrity of complex biomolecules during experimental workflows. This guide is designed for researchers, scientists, and drug development professionals who work with NAT, a key component of pseudopeptidoglycan in archaeal cell walls[1].
Hydrolysis to release NAT from its polymer matrix is a common requirement, yet it presents a significant risk of degradation, leading to inaccurate quantification and compromised downstream applications. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Understanding the Challenge: NAT's Susceptibility to Degradation
This compound, like its well-studied analogue N-acetylneuraminic acid (Neu5Ac), is a nine-carbon acidic monosaccharide. Its structure contains functional groups—specifically an N-acetyl group and a carboxylic acid—that are susceptible to cleavage under the very conditions required for hydrolysis. The primary degradation pathways are driven by harsh acidic or alkaline conditions and elevated temperatures.
-
Deacetylation: The amide bond of the N-acetyl group can be hydrolyzed, particularly under strong alkaline conditions, yielding talosaminuronic acid and acetic acid.
-
Decarboxylation: Under strongly acidic conditions, the carboxylic acid group can be lost, fundamentally altering the molecule's structure and properties[2].
-
Rearrangement & Isomerization: Aggressive conditions can also lead to other structural rearrangements, resulting in a heterogeneous mix of products.
These degradation processes can significantly reduce the yield of intact NAT and produce confounding artifacts in your analysis.
Caption: Primary degradation pathways for NAT during hydrolysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My final yield of NAT is consistently lower than expected after acid hydrolysis. What's going wrong?
Answer: Unexpectedly low yield is the most common symptom of molecular degradation. The likely culprits are hydrolysis conditions that are too harsh.
-
Causality: Strong mineral acids (e.g., HCl, H₂SO₄) at high concentrations and temperatures, while effective at cleaving the glycosidic bonds of the parent polymer, can aggressively attack the N-acetyl and carboxyl groups of the released NAT. Studies on the analogous molecule Neu5Ac show significant degradation under strongly acidic (pH 1.0-2.0) and alkaline (pH 11.0-12.0) conditions, especially at temperatures of 60°C and above[3][4]. For instance, after heating at 90°C for 6 hours at pH 1.0, nearly 52% of Neu5Ac is lost[2][4].
-
Recommended Solution:
-
Switch to a Milder Acid: Trifluoroacetic acid (TFA) is often the preferred choice. It is a strong enough acid to perform the hydrolysis but is generally less destructive than mineral acids. An optimal starting point is 2 M TFA[5].
-
Optimize Temperature and Time: Instead of a single, long, high-temperature incubation, perform a time-course experiment. Test a lower temperature (e.g., 80-100°C) and collect aliquots at various time points (e.g., 1, 2, 3, 4 hours). This allows you to identify the point of maximum NAT release before significant degradation begins.
-
Neutralize Immediately: After hydrolysis, cool the reaction on ice and immediately neutralize the acid with a base like ammonium hydroxide or sodium hydroxide until the pH is neutral (~7.0). This halts acid-catalyzed degradation. The stability of analogous compounds is highest in the pH range of 3.0 to 10.0[2][3][6].
-
Question 2: I'm seeing multiple, unexpected peaks in my HPLC/UPLC chromatogram after hydrolysis. Could these be NAT degradation products?
Answer: Yes, this is highly probable. The appearance of new peaks, especially those eluting earlier than the parent molecule (indicating increased polarity, e.g., from deacetylation), is a classic sign of degradation.
-
Causality: Each degradation pathway (deacetylation, decarboxylation, etc.) can create a distinct chemical entity with different properties, which will resolve as a separate peak in a chromatographic separation[7]. Under strongly acidic conditions, you might see products related to decarboxylation, while alkaline conditions favor deacetylation[2].
-
Recommended Solution:
-
Run Control Samples: Subject a pure standard of NAT to your exact hydrolysis conditions. The new peaks that appear in this control reaction that are not present in the un-hydrolyzed standard are your degradation products.
-
Use a Stability-Indicating Method: Your analytical method must be able to resolve the intact NAT from its potential degradation products. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Reversed-Phase HPLC/UPLC with derivatization are powerful techniques for this[7][8].
-
Characterize the Unknowns: If identifying the degradation products is critical, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine their molecular weights, providing strong evidence for their identities[7][9].
-
Question 3: How do I balance complete hydrolysis of my polymer with minimizing NAT degradation?
Answer: This is the central challenge. The key is to find the "sweet spot" where glycosidic bond cleavage is maximized and NAT degradation is minimized. This requires systematic optimization.
-
Causality: The energy required to break the glycosidic bond of the source polymer is unfortunately close to the energy that will initiate degradation of the released monosaccharide. Time and temperature are your primary variables to control this balance[10].
-
Recommended Solution: The Optimization Matrix Perform a small-scale optimization matrix experiment before committing your bulk sample. This provides empirical data on the ideal conditions for your specific polymer.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acid | 2 M TFA | 2 M TFA | 4 M TFA |
| Temperature | 80°C | 100°C | 100°C |
| Time Points | 1h, 2h, 4h | 1h, 2h, 4h | 1h, 2h, 4h |
Analyze the NAT yield at each point. You will likely observe an initial rise in NAT concentration as it's released, followed by a plateau or decrease as degradation overtakes release. The optimal condition is the point of maximum yield.
Optimized Protocol: Mild Acid Hydrolysis of NAT-Containing Polymers
This protocol is designed to maximize the yield of intact NAT by using controlled conditions.
Caption: Workflow for optimized mild acid hydrolysis of NAT.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh 1-5 mg of your lyophilized sample into a 2 mL acid-resistant, screw-cap microcentrifuge tube.
-
Add 500 µL of 2 M Trifluoroacetic Acid (TFA). Ensure the sample is fully suspended.
-
-
Hydrolysis:
-
Securely fasten the cap. Use a cap liner or sealing ring if available to prevent evaporation.
-
Place the tube in a heating block or oven pre-heated to 100°C.
-
Incubate for 3 hours (Note: This time should be optimized based on the matrix experiment described previously).
-
-
Termination and Neutralization:
-
Immediately transfer the tube to an ice bath for at least 5 minutes to cool completely.
-
Carefully uncap the tube in a fume hood.
-
Add concentrated ammonium hydroxide dropwise while vortexing gently. Check the pH periodically with pH paper until it reaches approximately 7.0.
-
-
Drying and Reconstitution:
-
Dry the neutralized sample completely using a centrifugal vacuum concentrator (e.g., SpeedVac) or by freeze-drying (lyophilization).
-
Reconstitute the dried pellet in a known volume (e.g., 200 µL) of high-purity water or your initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.
-
-
Analysis:
-
Analyze the sample using a validated, stability-indicating chromatographic method (e.g., HPAEC-PAD or LC-MS) alongside a standard curve of pure NAT.
-
Frequently Asked Questions (FAQs)
Q: Is enzymatic hydrolysis a better alternative to acid hydrolysis for releasing NAT? A: It can be, but it depends on the availability of a suitable enzyme. Enzymatic hydrolysis is highly specific and occurs under mild physiological conditions (neutral pH, 37°C), which virtually eliminates the risk of chemical degradation. However, you need an enzyme capable of cleaving the specific glycosidic linkage in your polymer. If such an enzyme exists and is commercially available, it is almost always the superior method for preserving NAT integrity.
Q: How should I store my samples containing NAT to prevent degradation? A: Stability is highly dependent on pH and temperature. Based on data for Neu5Ac, NAT is most stable at a neutral pH (around 7.0) and low temperatures[3][4]. For short-term storage (days), keep samples at 4°C. For long-term storage, samples should be neutralized, lyophilized to a dry powder, and stored at -20°C or -80°C. Avoid storing NAT in acidic or alkaline solutions for extended periods.
Q: What are the best analytical methods to quantify NAT and its degradation products simultaneously? A: A method that can separate polar, anionic compounds is required.
-
HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection): This is the gold standard for analyzing underivatized monosaccharides, including acidic sugars like NAT. It offers excellent separation and sensitive detection without the need for derivatization.
-
HPLC/UPLC with Fluorescence Detection: This involves pre-column derivatization of the monosaccharides with a fluorescent tag (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB). This is a highly sensitive and specific method, but requires an additional reaction step.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides the highest degree of confidence by separating compounds chromatographically and identifying them by their mass-to-charge ratio, making it ideal for confirming the identity of both NAT and its degradation products[7].
References
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Zhang, J., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5141. [Link]
-
Zhang, J., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. National Center for Biotechnology Information. [Link]
-
Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. (2020). MDPI. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Significance of Stability Studies on Degradation Product. (n.d.). RJPT. Retrieved January 7, 2026, from [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Retrieved January 7, 2026, from [Link]
-
Brogi, S., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(72), 42316-42321. [Link]
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Tjäderhane, L., et al. (2013). Strategies to prevent hydrolytic degradation of the hybrid layer-A review. Dental Materials, 29(10), e1-e16. [Link]
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Analytical methodologies for discovering and profiling degradation-related impurities. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Neuberger, A., & Ratcliffe, W. A. (1973). Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid. Biochemical Journal, 133(4), 623–628. [Link]
-
Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Chen, X., et al. (2022). Glutamic acid assisted hydrolysis strategy for preparing prebiotic xylooligosaccharides. Frontiers in Nutrition, 9, 989718. [Link]
-
Aburahma, M. H., & Al-Ahmad, B. E. (2023). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. Gels, 9(5), 371. [Link]
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Neuberger, A., & Ratcliffe, W. A. (1973). Kinetic Studies on the Acid Hydrolysis of the Methyl Ketoside of Unsubstituted and O-acetylated N-acetylneuraminic Acid. PubMed. [Link]
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Hricovíniová, Z., et al. (2021). Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide. Carbohydrate Research, 508, 108400. [Link]
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Kumar, D. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(7), 639–647. [Link]
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Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Confirmation of N-Acetyltalosaminuronic Acid by NMR Spectroscopy
For researchers in glycoscience and drug development, the unambiguous structural determination of rare monosaccharides is a critical step in understanding their biological function and potential therapeutic applications. N-Acetyltalosaminuronic acid (NATal), a key component of the pseudopeptidoglycan in archaeal cell walls, represents one such molecule where precise structural confirmation is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of NATal. We will delve into the causality behind experimental choices in NMR and provide actionable protocols, demonstrating why NMR remains the gold standard for comprehensive structural analysis of complex carbohydrates in solution.
The Challenge of Carbohydrate Stereochemistry
Unlike linear polymers like proteins or nucleic acids, the structural complexity of monosaccharides is immense. Even a single hexose can exist in multiple forms, including different ring sizes (pyranose vs. furanose), anomeric configurations (α vs. β), and stereoisomers at multiple chiral centers.[3] For this compound, confirming the talo- configuration—specifically the stereochemistry at C2, C3, C4, and C5—along with the pyranose ring form and the anomeric configuration, requires a technique that can probe the precise spatial arrangement of atoms.
Why NMR Spectroscopy is the Premier Tool
While other techniques provide valuable pieces of the structural puzzle, NMR spectroscopy offers a holistic view of the molecule in its solution state, which is often more representative of its physiological environment.[4] It allows for the determination of the complete covalent structure, including stereochemistry and conformation, through the analysis of chemical shifts, scalar couplings, and nuclear Overhauser effects (NOEs).[5]
A Comparative Overview of Analytical Techniques
To contextualize the power of NMR, let's objectively compare it with other common analytical methods used for carbohydrate analysis.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete 3D structure in solution, stereochemistry, conformation, dynamics, linkage analysis.[4] | Non-destructive, provides detailed atomic-level connectivity and spatial information, applicable to molecules in a physiologically relevant state.[6] | Lower sensitivity compared to MS, can be complex to interpret for large molecules or mixtures, requires larger sample amounts (mg).[7] |
| Mass Spectrometry (GC-MS) | Monosaccharide composition, molecular weight, fragmentation patterns.[8] | High sensitivity (µg to ng), excellent for determining composition and identifying known sugars through library matching.[9] | Requires sample hydrolysis and derivatization, destroys the original molecule, provides limited stereochemical information, cannot distinguish between isomers like glucose and galactose without specific methods.[3] |
| X-ray Crystallography | High-resolution 3D structure in a solid, crystalline state.[10] | Unparalleled precision for bond lengths and angles, considered the "gold standard" for a static molecular structure.[4] | Requires a high-quality single crystal, which can be difficult or impossible to obtain for many carbohydrates; the crystal structure may not represent the solution conformation.[11] |
As the table illustrates, while MS is excellent for compositional analysis and crystallography provides a high-resolution static picture, only NMR can deliver the comprehensive structural and conformational data in solution needed to definitively confirm the structure of a molecule like NATal.
A Strategic NMR Approach for NATal Structure Confirmation
The core of our approach is a series of NMR experiments, each designed to provide a specific piece of the structural puzzle. By layering the information from these experiments, we can build a complete and validated model of the NATal molecule.
Experimental Workflow Diagram
The logical flow of experiments is crucial for an efficient and successful structural elucidation.
Caption: Experimental workflow for the structural confirmation of NATal using NMR.
Comparative NMR Data: The Power of Analogy
Since dedicated NMR data for NATal is not widely published, we will use the well-characterized structures of N-Acetyl-D-glucosamine (GlcNAc) and N-Acetyl-D-mannosamine (ManNAc) as comparative benchmarks.[12][13] The differences in their stereochemistry are reflected in their NMR parameters, providing a template for what to expect with NATal.
| Atom | GlcNAc (β-anomer) 13C δ (ppm) [12] | ManNAc (β-anomer) 13C δ (ppm) [13] | Expected NATal 13C δ (ppm) | GlcNAc (β-anomer) 1H δ (ppm) [12] | ManNAc (β-anomer) 1H δ (ppm) [13] | Expected NATal 1H δ (ppm) |
| C1 | 97.6 | 95.8 | ~95-98 | 5.19 (d) | 5.12 (d) | ~5.1-5.3 (d) |
| C2 | 59.4 | 56.8 | ~55-60 | 3.87 (t) | 4.44 (dd) | ~4.3-4.5 (dd) |
| C3 | 76.6 | 74.8 | ~74-77 | 3.76 (t) | 4.04 (t) | ~3.9-4.1 (t) |
| C4 | 72.8 | 69.5 | ~68-72 | 3.48 (t) | 3.62 (t) | ~3.5-3.7 (t) |
| C5 | 78.7 | 79.0 | ~78-80 | 3.85 (m) | 3.85 (m) | ~3.8-3.9 (m) |
| C6 | N/A (COOH) | N/A (CH2OH) | ~175-178 | N/A | N/A | N/A |
| N-Ac CH3 | 24.9 | 24.7 | ~24-25 | 2.04 (s) | 2.05 (s) | ~2.0-2.1 (s) |
| N-Ac CO | 177.5 | 178.4 | ~177-179 | N/A | N/A | N/A |
| Note: Expected values for NATal are predictive and based on structural similarities and known chemical shift trends. The C6 position in NATal is a carboxylic acid, which will have a significantly different chemical shift from the CH2OH group in GlcNAc and ManNAc. |
Detailed Experimental Protocols
Trustworthiness in scientific claims comes from reproducible methodologies. Below are step-by-step protocols for the key NMR experiments.
Protocol 1: Sample Preparation
-
Weigh 10-20 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterium oxide (D2O, 99.9%).
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Protocol 2: 1D ¹H and ¹³C{¹H} NMR Acquisition
-
¹H NMR: Acquire a standard 1D proton spectrum. This provides initial information on the number of distinct proton environments and is crucial for identifying the anomeric proton signals, which typically resonate downfield (4.5-5.5 ppm).
-
¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. This experiment reveals the number of unique carbon atoms. The anomeric carbon (C1) is typically found between 90-110 ppm, while the carboxyl carbon (C6) of the uronic acid will be significantly downfield (>170 ppm). The N-acetyl methyl carbon will be upfield (~25 ppm).
Protocol 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (e.g., H1 to H2, H2 to H3).[14]
-
Execution: Run a standard gradient-selected COSY (gCOSY) experiment.
-
Analysis: Start at a well-resolved signal, such as the anomeric proton (H1). A cross-peak between H1 and another proton identifies H2. From the H2 diagonal peak, a new cross-peak will identify H3, and so on. This allows you to "walk" along the proton backbone of the sugar ring.
Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton directly to the carbon atom it is attached to (one-bond ¹JCH coupling).[15]
-
Execution: An edited HSQC is particularly useful as it can differentiate between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase).
-
Analysis: This experiment is the cornerstone of assignment. The ¹H and ¹³C chemical shifts of each C-H pair are identified from the coordinates of a single cross-peak. This allows the carbon chemical shifts to be assigned based on the already-determined proton assignments from the COSY spectrum.
Protocol 5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[16]
-
Execution: This is a lower sensitivity experiment, so more scans may be required.[17]
-
Analysis: HMBC is critical for connecting the pieces. For example, a correlation from the anomeric proton (H1) to the C5 carbon can help confirm the pyranose ring structure. Correlations from the N-acetyl methyl protons to the N-acetyl carbonyl carbon and to C2 confirm the location of the acetyl group.
The Logic of Structure Elucidation
Confirming the talo- configuration requires careful analysis of the ³J(H,H) coupling constants obtained from the high-resolution 1D ¹H spectrum.
Caption: Deducing stereochemistry from coupling constants via the Karplus relationship.
For a β-anomer in a ⁴C₁ chair conformation, the talo- configuration (axial H2, equatorial H3, equatorial H4) would be expected to show specific coupling patterns. For instance, a small ³J(H1,H2) would suggest an equatorial-axial or equatorial-equatorial relationship for H1 and H2, consistent with a β-anomer. A small ³J(H2,H3) and ³J(H3,H4) would indicate axial-equatorial and equatorial-equatorial relationships, respectively, which is a hallmark of the talo- configuration. This detailed analysis of coupling constants, when combined with the full assignment from 2D NMR, provides an undeniable confirmation of the molecule's structure.
Conclusion
While techniques like GC-MS and X-ray crystallography offer valuable insights, they do not provide the complete structural and conformational picture necessary for complex monosaccharides like this compound. NMR spectroscopy, through a logical and systematic application of 1D and 2D experiments, stands as the definitive, self-validating system for elucidating the precise structure of such molecules in a biologically relevant solution state. The ability to determine not just the chemical formula but the exact stereochemical arrangement of every atom is an unparalleled advantage for researchers in drug development and molecular biology.
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PubChem. (n.d.). 2-(Acetylamino)-2-deoxy-beta-D-mannopyranose. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. Retrieved January 7, 2026, from [Link]
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Biological Magnetic Resonance Bank. (n.d.). N-Acetyl-D-mannosamine. BMRB. Retrieved January 7, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001129). HMDB. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). N-Acetyl-D-Mannosamine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Human Metabolome Database. (n.d.). Metabocard for N-Acetylmannosamine (HMDB0001129). HMDB. Retrieved January 7, 2026, from [Link]
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MDPI. (n.d.). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). N-Acetyl-D-Glucosamine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Monosaccharide Analysis by Gas Chromatography (GC). Retrieved January 7, 2026, from [Link]
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Biological Magnetic Resonance Bank. (n.d.). N-Acetyl-D-glucosamine. BMRB. Retrieved January 7, 2026, from [Link]
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Agirre, J., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]
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Agirre, J., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]
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Brown, G. D., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]
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Evans, P. (1996). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved January 7, 2026, from [Link]
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Pediaa. (2020). Difference Between NMR and X-Ray Crystallography. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). x Ray crystallography. PMC. Retrieved January 7, 2026, from [Link]
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AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved January 7, 2026, from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 7, 2026, from [Link]
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Ambrus, A. (1997). Comparison of NMR and X-ray Crystallography as methods of the protein structure determination. University Medical School of Debrecen. [Link]
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SciSpace. (2022). Application of accelerated heteronuclear single quantum coherence experiments to the rapid quantification of monosaccharides and disaccharides. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved January 7, 2026, from [Link]
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Scholarly Publications Leiden University. (n.d.). Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Retrieved January 7, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of N-Acetyltalosaminuronic Acid Quantification Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-Acetyltalosaminuronic Acid in Vaccine Development
This compound (NATal) is a unique uronic acid that serves as a fundamental building block of pseudopeptidoglycan in the cell walls of certain Archaea.[1] In the realm of modern medicine, its significance extends to bacteriology and vaccinology. Specifically, derivatives of such sugar acids are integral components of capsular polysaccharides (CPS) on the surface of many pathogenic bacteria.[2][3] These capsules are primary virulence factors and, critically, are the target antigens for many successful polysaccharide and glycoconjugate vaccines.[3][4]
The precise and accurate quantification of these polysaccharide antigens is a cornerstone of vaccine manufacturing and quality control. The amount of the specific polysaccharide is a Critical Quality Attribute (CQA) that directly correlates with the vaccine's immunogenicity and, therefore, its protective efficacy.[5][6] Consequently, regulatory bodies mandate that the analytical methods used to quantify these components are rigorously validated to ensure they are fit for purpose.
This guide provides an in-depth comparison of prevalent analytical methodologies for the quantification of NATal and similar acidic monosaccharides. We will delve into the principles behind each technique, present comparative validation data, and provide detailed, field-tested protocols. Our approach is grounded in the principles of scientific integrity, drawing from the authoritative guidelines set by the International Council for Harmonisation (ICH).[7][8][9]
Pillar 1: The Foundation of Trust - Understanding Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[9] The ICH guideline Q2(R2) provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[8][9]
A robust validation protocol is a self-validating system. It not only proves the method's reliability but also defines the boundaries of its performance. The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][10]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[11]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][11]
Pillar 2: A Comparative Analysis of Quantification Methodologies
The choice of an analytical method depends on a balance of performance requirements, sample throughput needs, and available instrumentation. Here, we compare four common approaches for the quantification of monosaccharides like NATal released from complex polysaccharides.
Method Comparison Overview
| Parameter | HPLC with UV/Fluorescence Detection | LC-Mass Spectrometry (LC-MS) | Enzymatic Assays | Colorimetric Assays |
| Specificity | High (with good chromatography) | Very High (based on mass-to-charge ratio) | Potentially Very High (enzyme-dependent) | Low to Moderate (prone to interference)[12] |
| Linearity (Typical r²) | >0.995[13] | >0.996[14] | Variable, can be non-linear | Good over a limited range |
| Accuracy (% Recovery) | 95-105%[15] | 90-110% | 85-115% | 80-120% |
| Precision (%RSD) | < 2% (Repeatability)[7][15] | < 10% (Intermediate) | < 15% | < 20% |
| Sensitivity (LOQ) | Low µg/mL to ng/mL[13][15] | pg/mL to low ng/mL[16] | ng/mL to µg/mL | µg/mL |
| Throughput | Moderate | Moderate | High (plate-based) | High |
| Cost & Complexity | Moderate | High | Low to Moderate | Low |
| Expertise Required | Intermediate | High | Low to Intermediate | Low |
Deep Dive into Key Methodologies
1. High-Performance Liquid Chromatography (HPLC) with Derivatization
This is the workhorse method in many QC laboratories. The underlying principle involves acid hydrolysis to cleave the polysaccharide into its constituent monosaccharides. As NATal lacks a strong chromophore for UV detection, a chemical derivatization step is required. A common agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar, allowing for sensitive detection by UV absorbance (typically around 245 nm).[13] Separation on a C18 reversed-phase column provides the specificity needed to resolve NATal from other monosaccharides.[13][17]
-
Expertise & Causality: The choice of hydrolysis conditions (acid concentration, temperature, time) is critical. Insufficient hydrolysis leads to incomplete release and underestimation, while overly harsh conditions can degrade the target monosaccharide. The PMP derivatization is performed under slightly basic conditions to facilitate the reaction. The subsequent HPLC gradient is optimized to ensure baseline separation of the PMP-labeled sugars, which is the key to the method's specificity.[17]
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the unparalleled sensitivity and specificity of mass spectrometry.[18] For NATal quantification, this method can also start with acid hydrolysis. However, derivatization is often not strictly necessary as the mass spectrometer can detect the native molecule. Using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity, where a specific parent ion is selected and fragmented, and a resulting characteristic fragment ion is monitored.[19]
-
Expertise & Causality: The primary advantage of LC-MS is its ability to confirm both the retention time and the mass-to-charge ratio (m/z) of the analyte, drastically reducing the risk of misidentification.[20] The use of a stable isotope-labeled internal standard (e.g., ¹³C-NATal), if available, is the gold standard for quantification. This standard co-elutes with the analyte and experiences similar matrix effects or ionization suppression, allowing for highly accurate and precise results by correcting for variations during sample preparation and analysis.[14]
Pillar 3: Visualization of Experimental Workflows
A clear understanding of the experimental workflow is essential for successful implementation. The following diagrams illustrate the key steps for the HPLC and LC-MS methodologies.
Caption: Workflow for NATal quantification by HPLC with PMP derivatization.
Caption: Workflow for NATal quantification by LC-MS/MS with an internal standard.
Field-Proven Experimental Protocols
The following protocols are detailed frameworks. They must be fully validated for your specific product matrix and intended use according to ICH guidelines.[7][8]
Protocol 1: HPLC with Pre-column PMP Derivatization
1. Hydrolysis: a. To 100 µL of sample (containing approx. 50-100 µg of polysaccharide), add 100 µL of 4 M trifluoroacetic acid (TFA) to a final concentration of 2 M. b. Seal the vial tightly and heat at 100°C for 4 hours to release the monosaccharides. c. Cool the sample to room temperature and evaporate the TFA to complete dryness under a stream of nitrogen or using a centrifugal evaporator.
2. Derivatization: a. To the dried hydrolysate, add 50 µL of 0.5 M PMP in methanol and 50 µL of 0.3 M sodium hydroxide. b. Vortex briefly and incubate at 70°C for 60 minutes. c. Cool to room temperature and neutralize by adding 50 µL of 0.3 M hydrochloric acid.
3. Extraction: a. Add 200 µL of chloroform and vortex vigorously for 1 minute to remove excess PMP reagent. b. Centrifuge at 5,000 x g for 5 minutes to separate the phases. c. Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides for HPLC analysis.
4. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 100 mM sodium phosphate buffer, pH 8.0.[17] c. Mobile Phase B: Acetonitrile.[17] d. Gradient: A suitable gradient, for example, starting at 12% B, increasing to 17% B over 35 minutes.[17] e. Flow Rate: 1.0 mL/min. f. Detection: UV at 245 nm. g. Quantification: Prepare a standard curve using NATal standards (10-400 µg/mL) subjected to the same derivatization procedure.[13] Plot peak area against concentration and determine the concentration in the unknown sample using the linear regression equation.
Protocol 2: LC-MS/MS Quantification
1. Sample Preparation: a. To 50 µL of sample, add a known amount of stable isotope-labeled internal standard (IS). The causality here is to ensure the IS undergoes the exact same process as the analyte, correcting for any losses. b. Perform acid hydrolysis as described in Protocol 1 (Step 1a-c). c. Reconstitute the dried hydrolysate in 200 µL of an appropriate solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This solvent should be compatible with the initial LC mobile phase conditions to ensure good peak shape.
2. LC-MS/MS Analysis: a. Column: A suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an appropriate mobile phase. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A gradient optimized to retain and elute NATal. e. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode. f. MRM Transitions: Determine the specific precursor ion (m/z) for both NATal and its internal standard, and identify a stable, high-intensity fragment ion for each.
- NATal: [M+H]⁺ or [M-H]⁻ → Fragment ion
- IS: [M(isotope)+H]⁺ or [M(isotope)-H]⁻ → Fragment ion g. Quantification: Prepare a standard curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards. Calculate the concentration of NATal in the sample using the regression equation from this curve.
Conclusion: Ensuring Vaccine Quality Through Rigorous Validation
The accurate quantification of this compound is not merely an analytical exercise; it is a critical step in ensuring the safety, quality, and efficacy of bacterial vaccines. While methods like HPLC with derivatization offer a robust and reliable platform suitable for routine QC, LC-MS provides superior specificity and sensitivity, making it an invaluable tool for method development, characterization, and troubleshooting.
The choice of method should be guided by a thorough risk assessment and a clear understanding of the product and its lifecycle. Regardless of the platform chosen, a comprehensive validation performed in accordance with ICH guidelines is non-negotiable. By grounding our analytical practices in the principles of scientific integrity—understanding the causality behind our methods, building self-validating systems, and relying on authoritative standards—we can confidently deliver the high-quality data that underpins the development of life-saving medicines.
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Part 1: The Fundamental Structural Distinction: A Six-Carbon Uronic Acid vs. a Nine-Carbon α-Keto Acid
An In-Depth Comparative Guide to N-Acetyltalosaminuronic Acid and Sialic Acid for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed, evidence-based comparison of this compound (NAT) and the more commonly known sialic acid (specifically N-acetylneuraminic acid, Neu5Ac). Moving beyond surface-level descriptions, we will dissect their fundamental structural differences, explore their divergent biosynthetic origins and biological roles, and provide actionable experimental protocols for their unambiguous differentiation.
The most critical distinction between NAT and sialic acid lies in their core chemical architecture. NAT is a six-carbon (hexosamine) uronic acid, whereas sialic acid is a nine-carbon α-keto acid. This fundamental difference in the carbon backbone dictates their three-dimensional shape, chemical properties, and ultimately, their biological function.
This compound (NAT):
-
Core Structure: A derivative of talose, a C-2 epimer of mannose.
-
Class: A hexuronic acid, meaning the C-6 carbon of the parent sugar (talosamine) is oxidized to a carboxylic acid.
-
Key Features: It possesses an N-acetyl group at the C-2 position and a carboxyl group at the C-6 position. It is typically found in the L-talosaminuronic acid configuration within archaeal cell walls.[1][2]
Sialic Acid (N-acetylneuraminic acid, Neu5Ac):
-
Core Structure: A nine-carbon backbone derived from the condensation of N-acetylmannosamine and pyruvate.[3]
-
Class: An α-keto acid and a nonulosonic acid.[4]
-
Key Features: It features a carboxyl group at the C-1 position, an N-acetyl group at the C-5 position, and a characteristic three-carbon glycerol-like side chain (C-7, C-8, C-9).[3][5][6]
This structural dichotomy is visualized below.
Caption: Core structural differences between NAT and Sialic Acid.
Part 2: Comparative Properties and Biological Significance
The structural differences translate directly into disparate biological roles and distributions. Sialic acids are hallmarks of vertebrate cell surfaces, while NAT is a specialized component of the archaeal cell envelope.
| Feature | This compound (NAT) | Sialic Acid (N-acetylneuraminic acid, Neu5Ac) |
| Molecular Formula | C₈H₁₃NO₇[7][8] | C₁₁H₁₉NO₉[9] |
| Molar Mass | ~235.19 g/mol [1][2] | ~309.27 g/mol |
| Carbon Backbone | 6-Carbon (Hexuronic Acid) | 9-Carbon (Nonulosonic Acid)[3] |
| Typical Source | Archaea (e.g., Methanobacterium)[1][10] | Vertebrates, higher invertebrates, some bacteria[3][11] |
| Key Polymer | Pseudopeptidoglycan (Pseudomurein)[12] | Glycoproteins, Glycolipids (Gangliosides)[3][6] |
| Primary Function | Structural integrity of archaeal cell walls; provides lysozyme resistance.[1] | Cell-cell communication, immune modulation, pathogen receptor binding.[13][14][15] |
Part 3: Divergent Biosynthetic Pathways
The biosynthesis of these two acidic sugars occurs via completely different pathways in different domains of life, a crucial point for researchers in microbiology and glycobiology.
-
Sialic Acid (Mammalian Pathway): The synthesis is a well-characterized cytosolic and nuclear process. It begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to N-acetylmannosamine (ManNAc). ManNAc is then phosphorylated and condensed with phosphoenolpyruvate to form the nine-carbon sialic acid backbone.[16][17] For incorporation into glycans, it must be activated to CMP-sialic acid in the nucleus.[3][18]
-
This compound (Archaeal Pathway): The biosynthesis of NAT is integrated into the pathway for pseudopeptidoglycan assembly. While less detailed in comparison to the sialic acid pathway, it originates from sugar nucleotide precursors distinct from the mammalian pathway and is localized to the cytoplasm of archaea. Its synthesis is fundamentally linked to the unique requirements of building a lysozyme-resistant cell wall.[12][19]
Caption: Divergent biosynthetic routes for Sialic Acid and NAT.
Part 4: Experimental Protocols for Differentiation
Distinguishing between NAT and sialic acid is straightforward given their mass difference, but definitive structural confirmation requires specific analytical approaches. The choice of method depends on the sample purity and the required level of structural detail.
Mass Spectrometry (MS) for Rapid Differentiation
Mass spectrometry is the primary technique for distinguishing these molecules due to their significant difference in molecular weight.
Objective: To confirm the presence of either NAT or sialic acid in a purified or semi-purified sample based on molecular mass.
Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation:
-
Dissolve 1-10 µg of the dried sugar sample in 100 µL of a 50:50 methanol:water solution.
-
For negative ion mode, which is preferable for acidic sugars, add 0.1% formic acid or ammonium acetate to aid ionization.
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet any insoluble material.
-
-
Instrumentation and Analysis:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). This mode is highly effective for deprotonating the carboxylic acid groups.[20][21]
-
Full Scan (MS1): Acquire a full scan spectrum from m/z 100 to 500.
-
Expected Result for NAT: A prominent ion at m/z 234.07 [M-H]⁻.
-
Expected Result for Sialic Acid: A prominent ion at m/z 308.10 [M-H]⁻.
-
-
Tandem MS (MS/MS): Perform Collision-Induced Dissociation (CID) on the parent ions ([M-H]⁻).
-
Causality: The fragmentation patterns are dictated by the underlying structure. The nine-carbon sialic acid will show characteristic losses of the glycerol side chain and water, which will be absent in the six-carbon NAT.[22][23] This provides unequivocal structural evidence beyond just mass.
-
Expected Fragments: The fragmentation of acidic sugars can be complex, but key diagnostic ions will differ significantly, confirming the identity.[24][25]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Structural Elucidation
NMR is the gold standard for determining the precise three-dimensional structure and stereochemistry of carbohydrates.[26][27]
Objective: To obtain unambiguous confirmation of the sugar's identity, including its stereochemistry (e.g., talo- vs. galacto- configuration) and the position of all functional groups.
Methodology: 1D and 2D NMR in D₂O
-
Sample Preparation:
-
Dissolve 1-5 mg of the highly purified sugar in 500 µL of deuterium oxide (D₂O, 99.9%).
-
Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons (e.g., -OH, -COOH, -NH) with deuterium, simplifying the spectrum.
-
Ensure the final sample is free of paramagnetic impurities.
-
-
NMR Experiments:
-
1D ¹H Spectrum: This provides the initial fingerprint. The chemical shifts and coupling constants of the ring protons are highly diagnostic.[28][29] The anomeric proton (H1 for NAT) is typically well-resolved.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the sequential assignment of all protons around the sugar ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum. The chemical shift of the carbon bearing the N-acetyl group (C2 for NAT, C5 for Sialic Acid) is a key differentiator.[30]
-
Interpretation Causality: The stereochemistry is determined by the magnitude of the proton-proton coupling constants (³J values). For example, a large coupling constant (~8-10 Hz) between two adjacent ring protons indicates a trans-diaxial relationship, while a small coupling constant (~2-4 Hz) indicates an axial-equatorial or equatorial-equatorial relationship. This allows for the definitive assignment of the talo- configuration of NAT versus the D-glycero-D-galacto- configuration of sialic acid.[31]
-
Conclusion
This compound and sialic acid are fundamentally different molecules despite both being N-acetylated acidic sugars. Their distinction is rooted in their carbon backbone length, which leads to disparate biosynthetic pathways and profoundly different biological roles—NAT as a structural element in the archaeal world and sialic acid as a key mediator of cellular interactions in the vertebrate lineage. For researchers, selecting the appropriate analytical strategy is critical. Mass spectrometry offers a rapid and sensitive method for identification based on mass, while NMR spectroscopy provides the irrefutable, detailed structural data required for in-depth glycobiology and drug development studies.
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A Senior Application Scientist's Guide to the Comparative Analysis of Pseudomurein from Diverse Archaea
For researchers, scientists, and drug development professionals navigating the complexities of the archaeal cell wall, a thorough understanding of its unique components is paramount. This guide provides an in-depth comparative analysis of pseudomurein, a key structural element in certain archaea, offering insights into its structural diversity and the experimental methodologies required for its characterization. Our objective is to equip you with the knowledge to dissect the nuances of pseudomurein, fostering advancements in archaeal biology and the development of novel antimicrobial strategies.
Introduction: Pseudomurein, the Archaeal Analogue of Peptidoglycan
The structural integrity of many bacterial cells is maintained by a rigid, mesh-like layer of peptidoglycan, also known as murein. However, the domain Archaea, while sharing some superficial similarities with Bacteria, exhibits a remarkable diversity in cell envelope architecture. A significant number of methanogenic archaea, specifically those belonging to the orders Methanobacteriales and Methanopyrales, possess a unique cell wall polymer termed pseudomurein.[1][2][3]
While functionally analogous to bacterial peptidoglycan in providing osmotic stability and maintaining cell shape, pseudomurein is chemically distinct.[4] These fundamental differences render archaea with pseudomurein cell walls intrinsically resistant to common antibiotics that target peptidoglycan biosynthesis, such as penicillin, and enzymes like lysozyme that hydrolyze the peptidoglycan backbone.[4] This inherent resistance underscores the importance of understanding pseudomurein structure and biosynthesis for the development of targeted anti-archaeal agents.
The core distinctions between bacterial peptidoglycan and archaeal pseudomurein are summarized below:
| Feature | Bacterial Peptidoglycan (Murein) | Archaeal Pseudomurein |
| Glycan Backbone Sugars | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) | N-acetylglucosamine (NAG) and N-acetyltalosaminuronic acid (NAT)[5][6] |
| Glycosidic Linkage | β-1,4 | β-1,3[5][6] |
| Peptide Stem Amino Acids | L- and D-amino acids (e.g., L-Ala, D-Glu, meso-DAP or L-Lys, D-Ala) | Exclusively L-amino acids (e.g., L-Ala, L-Glu, L-Lys)[1][7] |
| Susceptibility to Lysozyme | Susceptible | Resistant[4] |
| Susceptibility to Penicillin | Susceptible | Resistant |
These chemical disparities have profound implications for the biology of these organisms and present unique challenges and opportunities for therapeutic intervention.
Structural Diversity of Pseudomurein Across Archaea
While the fundamental building blocks of pseudomurein are conserved among the archaea that produce it, significant variations exist, particularly in the composition of the peptide cross-bridges. These variations can influence the physical properties of the cell wall and may play a role in adaptation to different environments.
A comparative analysis of the peptide components of pseudomurein from different methanogenic archaea reveals this diversity. The peptide stem typically attached to this compound consists of L-amino acids, but the specific sequence and the nature of the inter-peptide bridge can vary.[7][8]
Table 1: Comparative Analysis of Pseudomurein Peptide Composition in Select Archaea
| Archaeal Species | Typical Peptide Stem Composition | Known Variations and Cross-bridge Features |
| Methanothermobacter thermautotrophicus | L-Ala-γ-L-Glu-L-Lys-L-Ala | The cross-link is typically formed between the ε-amino group of Lys and the γ-carboxyl group of Glu of an adjacent peptide stem.[1][9] |
| Methanobrevibacter smithii | L-Ala-γ-L-Glu-L-Lys-L-Ala | Similar to M. thermautotrophicus, with potential for minor amino acid substitutions.[10] |
| Methanopyrus kandleri | L-Ala-γ-L-Glu-L-Lys-L-Ala | The fundamental structure is conserved, though detailed analysis of variations is less common.[1][7] |
| Methanosphaera stadtmanae | L-Ala-γ-L-Glu-L-Lys-L-Ala | Variations in the peptide composition have been noted, highlighting the need for species-specific analysis.[11] |
Note: The peptide compositions listed are representative and can exhibit some variability. Detailed structural analysis is required for definitive characterization in any given strain.
The biosynthesis of these varied peptide moieties is governed by a suite of enzymes, including homologs of the bacterial Mur ligases (pMurC, pMurD, pMurE).[1][8] Comparative genomics of the gene clusters responsible for pseudomurein biosynthesis provides a powerful tool for predicting and understanding the structural diversity of this essential polymer.[6][7]
Methodologies for the Comparative Analysis of Pseudomurein
A robust comparative analysis of pseudomurein from different archaea necessitates a multi-step experimental workflow, from the isolation of intact cell walls to the detailed characterization of their constituent parts. The following sections provide an overview of the key experimental protocols.
Isolation of Pseudomurein Sacculi
The initial and critical step is the purification of intact pseudomurein sacculi, which are the bag-shaped macromolecules that constitute the cell wall. This protocol is adapted from established methods for bacterial cell wall isolation, with modifications to account for the unique properties of archaeal cells.
Step-by-Step Protocol for Pseudomurein Sacculi Isolation:
-
Cell Lysis:
-
Harvest archaeal cells from culture by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl).
-
Disrupt the cells by mechanical means, such as a French press or bead beater, to release the cytoplasmic contents. This step is crucial to separate the rigid sacculi from the internal components of the cell.
-
-
Removal of Cytoplasmic Contaminants:
-
Add a solution of a strong detergent, such as sodium dodecyl sulfate (SDS), to the cell lysate to a final concentration of 4% (w/v).
-
Boil the suspension for 30 minutes to denature and solubilize proteins and lipids.
-
Centrifuge the boiled suspension at high speed to pellet the insoluble pseudomurein sacculi.
-
-
Washing and Purification:
-
Repeatedly wash the sacculi pellet with sterile, high-purity water to remove residual SDS. This is a critical step, as residual detergent can interfere with subsequent enzymatic and analytical procedures.
-
Treat the sacculi with proteases (e.g., trypsin) and nucleases (DNase and RNase) to remove any remaining protein and nucleic acid contaminants.
-
Perform a final series of washes with water to remove the enzymes and their digestion products.
-
-
Lyophilization and Storage:
-
Lyophilize the purified pseudomurein sacculi to obtain a dry powder.
-
Store the lyophilized sacculi at -20°C for long-term stability.
-
Enzymatic Digestion of Pseudomurein
To analyze the building blocks of pseudomurein, the purified sacculi must be broken down into smaller, soluble fragments. Due to the β-1,3-glycosidic linkages, lysozyme is ineffective.[4] Instead, specific enzymes known as pseudomurein endoisopeptidases are employed. PeiW and PeiP, enzymes of prophage origin, are known to cleave the ε(Ala)-Lys bond in the peptide cross-bridge of pseudomurein from Methanobacteriales and Methanopyrales.[6][12][13][14][15]
Step-by-Step Protocol for Enzymatic Digestion:
-
Enzyme Preparation:
-
Obtain or recombinantly express and purify a pseudomurein endoisopeptidase such as PeiW or PeiP.
-
-
Digestion Reaction:
-
Resuspend a known amount of lyophilized pseudomurein sacculi in a suitable reaction buffer (e.g., phosphate buffer, pH 7.0).
-
Add the purified pseudomurein endoisopeptidase to the suspension. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 60-70°C for enzymes from thermophiles) for several hours to overnight to ensure complete digestion.
-
-
Termination of Reaction and Sample Preparation:
-
Terminate the enzymatic reaction by boiling the sample for 10 minutes.
-
Centrifuge the digested sample to remove any insoluble material.
-
The supernatant, containing the soluble pseudomurein fragments (muropeptides), is then ready for chromatographic analysis.
-
Chromatographic and Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the complex mixture of muropeptides generated by enzymatic digestion.[5] The separated fragments can then be analyzed by mass spectrometry (MS) to determine their exact mass and fragmentation patterns, allowing for the elucidation of their chemical structure.
Step-by-Step Protocol for HPLC-MS Analysis:
-
Chromatographic Separation:
-
Utilize a reversed-phase HPLC column (e.g., C18) for the separation of the muropeptides.
-
Employ a gradient of an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile), to elute the fragments from the column.[5]
-
Monitor the elution profile using a UV detector, typically at a wavelength of 205 nm, which is suitable for detecting the peptide bonds.[5]
-
-
Mass Spectrometric Analysis:
-
Couple the outlet of the HPLC system to a mass spectrometer (e.g., electrospray ionization mass spectrometry, ESI-MS).
-
Acquire mass spectra of the eluting peaks to determine the molecular weight of each muropeptide.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns. The fragmentation data provides information about the amino acid sequence and the structure of the glycan components.
-
dot
Caption: Experimental workflow for the comparative analysis of archaeal pseudomurein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a definitive and detailed structural elucidation of novel pseudomurein components, particularly the sugar moieties like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[16] One- and two-dimensional NMR experiments on purified fragments can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
dot
Caption: Logical relationship of analytical techniques in pseudomurein characterization.
Conclusion and Future Directions
The comparative analysis of pseudomurein from different archaea is a rapidly evolving field that holds significant promise for advancing our understanding of archaeal cell biology and for the development of novel antimicrobial agents. The structural diversity of pseudomurein, particularly in its peptide cross-bridges, highlights the adaptability of these fascinating microorganisms.
Future research should focus on:
-
Expanding the repertoire of characterized pseudomurein structures: A broader survey of pseudomurein from a wider range of methanogenic archaea will provide a more complete picture of its structural diversity.
-
Functional characterization of biosynthetic enzymes: Elucidating the precise roles of the enzymes involved in pseudomurein biosynthesis will provide new targets for drug development.
-
High-throughput analytical methods: The development of more rapid and sensitive methods for pseudomurein analysis will accelerate research in this area.
By employing the methodologies outlined in this guide, researchers can contribute to a deeper understanding of this unique and important biopolymer, paving the way for new discoveries in the field of microbiology and beyond.
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Subedi, B. P., Martin, W. F., Carbone, V., & Ronimus, R. S. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS Microbes, 2, xtab012. [Link]
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Subedi, B. P., Schofield, L. R., Slesarev, A. I., & Ronimus, R. S. (2022). Structural characterisation of methanogen pseudomurein cell wall peptide ligases homologous to bacterial MurE/F murein peptide ligases. Microbiology, 168(9). [Link]
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Hartmann, E., & König, H. (1990). Isolation of lipid activated pseudomurein precursors from Methanobacterium thermoautotrophicum. FEMS microbiology letters, 61(1-2), 161-166. [Link]
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Ithurbide, S., Goret, G., D'Amico, C., L-Ala, D-Glu, meso-DAP, or L-Lys, and two D-alanines (D-Ala). (2022). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems, 7(5), e00479-22. [Link]
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Schofield, L. R., Ronimus, R. S., & Morgan, X. C. (2015). Biochemical characterisation of phage pseudomurein endoisopeptidases PeiW and PeiP using synthetic peptides. PloS one, 10(6), e0129222. [Link]
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A Researcher's Guide to Characterizing Antibody Cross-Reactivity Against N-Acetyltalosaminuronic Acid
For researchers venturing into the unique biology of Archaea or developing novel therapeutics and diagnostics targeting these microorganisms, the specificity of molecular tools is paramount. N-Acetyltalosaminuronic acid (NATal), a key component of the pseudopeptidoglycan in the cell walls of certain Archaea, represents a promising antigenic target.[1][2] However, the development of antibodies against this non-ulosonic acid necessitates a rigorous evaluation of their cross-reactivity to ensure target specificity and avoid misleading results. This guide provides a comprehensive framework for comparing and validating the performance of antibodies raised against NATal, with a focus on experimental design, data interpretation, and scientific integrity.
The Significance of this compound and the Imperative for Specific Antibodies
This compound is a uronic acid that, along with N-acetylglucosamine (NAG), forms the glycan backbone of pseudomurein, a polymer analogous to the peptidoglycan of bacterial cell walls.[1][3] The β-1,3-glycosidic linkage between NAG and NATal confers resistance to lysozyme, a key component of the innate immune system of many organisms.[1] This unique structural feature makes NATal an attractive target for the development of specific probes and potential therapeutic agents aimed at Archaea.
However, the structural landscape of microbial and host glycans is complex. Molecules with similar epitopes can lead to antibody cross-reactivity, where an antibody raised against one antigen binds to a different, structurally related antigen.[4][5] In the context of NATal, potential cross-reactivity with other sialic acids, such as the widely distributed N-acetylneuraminic acid (Neu5Ac) in vertebrates, is a critical consideration.[6][7][8] Such off-target binding can lead to false positives in diagnostic assays, misinterpretation of cellular imaging, and potential off-target effects in therapeutic applications. Therefore, a systematic evaluation of antibody cross-reactivity is not merely a quality control step but a foundational aspect of reliable research.
Experimental Workflow for Assessing Antibody Cross-Reactivity
A multi-pronged approach employing various immunoassays is essential for a thorough assessment of antibody specificity. The following workflow outlines the key experimental stages, from initial screening to in-depth kinetic analysis.
Figure 1: A generalized workflow for the comprehensive evaluation of anti-NATal antibody cross-reactivity.
Competitive ELISA: A High-Throughput Screening Method
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal first-pass method to screen for cross-reactivity against a panel of related antigens.[9] This technique relies on the competition between the target antigen (NATal) and potential cross-reactive antigens for binding to the anti-NATal antibody.
Experimental Protocol:
-
Plate Coating: Coat a 96-well microplate with a conjugate of NATal (e.g., NATal-BSA).
-
Antibody-Antigen Incubation: In a separate plate, pre-incubate a constant concentration of the anti-NATal antibody with serial dilutions of the free antigens:
-
Transfer to Coated Plate: Transfer the antibody-antigen mixtures to the NATal-coated plate.
-
Detection: After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate to generate a colorimetric signal.
-
Data Analysis: The signal intensity will be inversely proportional to the amount of free antigen that bound to the antibody in the pre-incubation step. The concentration of each antigen that inhibits 50% of the antibody binding (IC50) is determined.
Data Presentation:
| Antibody Clone | Target Antigen | IC50 (µM) | % Cross-Reactivity vs. NATal |
| mAb-NATal-01 | NATal | 0.5 | 100% |
| Neu5Ac | > 1000 | < 0.05% | |
| polySia | > 1000 | < 0.05% | |
| NAG | 500 | 0.1% | |
| pAb-NATal-02 | NATal | 1.2 | 100% |
| Neu5Ac | 250 | 0.48% | |
| polySia | 400 | 0.3% | |
| NAG | 80 | 1.5% |
% Cross-Reactivity = (IC50 of NATal / IC50 of test antigen) x 100
Western Blot: Assessing Specificity in Complex Mixtures
Western blotting can provide a qualitative assessment of cross-reactivity against proteins glycosylated with NATal versus those with other glycans. This is particularly useful for validating specificity in the context of whole-cell lysates.
Experimental Protocol:
-
Sample Preparation: Prepare protein lysates from:
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with the anti-NATal antibody.
-
Detection: Use a labeled secondary antibody for chemiluminescent or fluorescent detection.
A highly specific antibody will produce a strong signal only in the lane containing the archaeal lysate.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
Surface Plasmon Resonance (SPR) offers a powerful, label-free method to obtain quantitative data on binding affinity (KD) and kinetics (association and dissociation rates).[14][15] This level of detail is crucial for distinguishing between high-affinity specific binding and low-affinity non-specific interactions.
Figure 2: A simplified workflow for assessing antibody cross-reactivity using Surface Plasmon Resonance (SPR).
Experimental Protocol:
-
Immobilization: Covalently immobilize the anti-NATal antibody onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the purified antigens (NATal, Neu5Ac, polySia, etc.) over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of analyte bound.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Data Presentation:
| Antibody Clone | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| mAb-NATal-01 | NATal | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| Neu5Ac | No Binding Detected | - | - | |
| polySia | No Binding Detected | - | - | |
| pAb-NATal-02 | NATal | 2.1 x 10^5 | 5.5 x 10^-4 | 2.6 x 10^-9 |
| Neu5Ac | 3.2 x 10^3 | 1.8 x 10^-2 | 5.6 x 10^-6 | |
| polySia | 4.5 x 10^3 | 2.5 x 10^-2 | 5.5 x 10^-6 |
A significantly lower KD for NATal compared to other analytes indicates high specificity.
Trustworthiness Through Self-Validating Systems
-
Positive Controls: Always include the target antigen (NATal) to ensure the antibody is active and the assay is performing correctly.
-
Negative Controls: Use structurally unrelated carbohydrates to establish a baseline for non-specific binding. Additionally, in applications like IHC or Western blotting, use tissues or cell lines known not to express the target antigen.
-
Isotype Controls: For monoclonal antibodies, include an isotype control antibody of the same class and concentration to account for non-specific binding of the antibody itself.
-
Sequence Homology Analysis: Before embarking on extensive lab work, perform a sequence alignment of the immunogen (if a peptide was used) against a protein database to predict potential cross-reactivities.[4]
Conclusion: A Framework for Confident Research
The development of high-quality antibodies against this compound holds significant potential for advancing our understanding of archaeal biology and for the development of novel technologies. However, the utility of these antibodies is directly dependent on their specificity. By employing a systematic and multi-faceted approach to characterizing cross-reactivity, from high-throughput screening with competitive ELISA to in-depth kinetic analysis with SPR, researchers can ensure the reliability and reproducibility of their findings. This rigorous validation is the cornerstone of scientific integrity and is essential for translating basic research into tangible applications.
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A Comparative Guide to Validating N-Acetyltalosaminuronic Acid's Role in Lysozyme Resistance
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally validate the role of N-Acetyltalosaminuronic acid (NAT) in conferring resistance to lysozyme. By juxtaposing this unique archaeal adaptation with common bacterial resistance mechanisms, we offer a detailed roadmap for robust comparative analysis, supported by established experimental protocols and data interpretation strategies.
The Fundamental Basis of Lysozyme Action and Resistance
Lysozyme, a cornerstone of innate immunity, functions by hydrolyzing the β-1,4-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in the peptidoglycan backbone of bacterial cell walls[1]. This enzymatic degradation compromises the structural integrity of the cell wall, leading to osmotic lysis and bacterial death. However, the unceasing evolutionary arms race has led to the development of diverse resistance mechanisms.
This guide focuses on a fascinating, yet less commonly studied, resistance strategy primarily found in Archaea: the replacement of NAM with this compound (NAT). This substitution, coupled with a change in the glycosidic linkage from β-1,4 to β-1,3, renders the cell wall of these archaea insensitive to the hydrolytic action of lysozyme[2][3][4][5][6].
Comparative Mechanisms of Lysozyme Evasion: A Tale of Two Domains
To truly appreciate the significance of NAT-mediated resistance, it is crucial to compare it with the well-documented strategies employed by bacteria.
| Resistance Mechanism | Description | Primary Organisms |
| This compound (NAT) Incorporation | Replacement of N-acetylmuramic acid (NAM) with NAT and alteration of the glycosidic bond from β-1,4 to β-1,3 in the cell wall backbone, preventing lysozyme binding and cleavage. | Certain methanogenic Archaea |
| O-Acetylation of Peptidoglycan | The addition of an acetyl group to the C-6 hydroxyl of NAM residues sterically hinders lysozyme binding. | Staphylococcus aureus, Neisseria gonorrhoeae, Bacillus subtilis |
| N-Deacetylation of Peptidoglycan | Removal of the acetyl group from NAG residues in the peptidoglycan backbone prevents recognition and cleavage by lysozyme. | Streptococcus pneumoniae, Bacillus anthracis |
| Expression of Lysozyme Inhibitors | Secretion of proteins that directly bind to the active site of lysozyme, inhibiting its enzymatic activity. | Gram-negative bacteria such as Escherichia coli |
Experimental Validation of Lysozyme Resistance: A Step-by-Step Approach
Validating the role of NAT in lysozyme resistance, or any other resistance mechanism, requires a systematic and multi-faceted experimental approach. Here, we outline a robust workflow.
The Turbidity-Based Lysis Assay: A Primary Screening Tool
The turbidity-based lysis assay is a fundamental and widely used method to quantify lysozyme activity and, conversely, bacterial or archaeal resistance. The principle is straightforward: as lysozyme lyses the cells, the turbidity of the cell suspension decreases, which can be measured spectrophotometrically[5][7].
Detailed Protocol:
-
Preparation of Cell Suspension:
-
Culture the test organism (e.g., a NAT-containing archaeon or a bacterium) to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in the same buffer to a starting optical density (OD) at 450 nm of 0.6-0.7[8]. For comparative studies, a lysozyme-sensitive strain like Micrococcus luteus should be used as a positive control[5][7].
-
-
Assay Setup:
-
In a 96-well microplate or spectrophotometer cuvettes, add a defined volume of the cell suspension.
-
To initiate the reaction, add a specific concentration of lysozyme (e.g., from hen egg white) to the cell suspension. A typical starting concentration is 100 µg/mL. Include a negative control with buffer instead of lysozyme.
-
Immediately begin monitoring the decrease in absorbance at 450 nm at regular intervals (e.g., every 5 minutes) for a period of 60-120 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the percentage of lysis at each time point relative to the initial OD.
-
Alternatively, determine the rate of lysis by calculating the change in OD per minute (ΔOD/min).
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This can be adapted to assess the potency of lysozyme against different strains.
Detailed Protocol:
-
Prepare a series of two-fold dilutions of lysozyme in a suitable growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test organism.
-
Incubate the plate at the optimal growth temperature for the organism for 18-24 hours.
-
The MIC is the lowest concentration of lysozyme in which no visible growth is observed.
Cell Wall Isolation and Analysis
To directly investigate the structural modifications responsible for lysozyme resistance, it is necessary to isolate and analyze the cell wall composition.
Detailed Protocol for Cell Wall Isolation:
-
Cell Lysis: Harvest a large pellet of the organism and resuspend it in a lysis buffer. Disrupt the cells using mechanical methods such as bead beating or sonication.
-
Removal of Cellular Debris: Centrifuge the lysate at a low speed to pellet unbroken cells and large debris.
-
Sacculi Purification: Transfer the supernatant to an ultracentrifuge tube and pellet the cell walls (sacculi) by high-speed centrifugation.
-
Enzymatic Digestion: Treat the sacculi with DNase and RNase to remove contaminating nucleic acids, followed by treatment with proteases (e.g., trypsin) to remove proteins.
-
Final Washing: Wash the purified sacculi extensively with sterile water to remove any remaining contaminants.
Analysis of Cell Wall Composition:
The purified sacculi can then be subjected to various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to identify and quantify their constituent monosaccharides and amino acids. This will confirm the presence of NAT in archaeal cell walls and its absence in bacterial peptidoglycan.
Visualizing the Mechanisms and Workflows
Biochemical Pathway of Cell Wall Synthesis
The following diagram illustrates the key differences in the biosynthesis of the glycan backbone of bacterial peptidoglycan and archaeal pseudopeptidoglycan.
Caption: Comparative biosynthesis of bacterial peptidoglycan and archaeal pseudopeptidoglycan.
Experimental Workflow for Validating Lysozyme Resistance
The following diagram outlines the logical flow of experiments to validate lysozyme resistance.
Caption: Experimental workflow for validating lysozyme resistance.
Quantitative Data Comparison
The following table provides a template with hypothetical data to illustrate the expected outcomes from lysozyme resistance assays.
| Organism | Cell Wall Type | Lysozyme MIC (µg/mL) | % Lysis after 60 min (100 µg/mL Lysozyme) |
| Methanobrevibacter smithii | Pseudopeptidoglycan (NAT) | >10,000 | < 5% |
| Staphylococcus aureus | Peptidoglycan (O-acetylated) | 2,500 | 20% |
| Streptococcus pneumoniae | Peptidoglycan (N-deacetylated) | 1,250 | 45% |
| Escherichia coli (with inhibitor) | Peptidoglycan | >5,000 | < 10% |
| Micrococcus luteus | Peptidoglycan | < 50 | > 90% |
Conclusion and Future Directions
The presence of this compound in the cell walls of certain archaea represents a fundamental and effective strategy for evading lysozyme-mediated killing. By employing the comparative and systematic experimental approach outlined in this guide, researchers can robustly validate this mechanism and contrast it with the diverse resistance strategies found in the bacterial domain. Understanding these molecular arms races is not only of fundamental biological interest but also holds significant potential for the development of novel antimicrobial agents that can bypass these resistance mechanisms. Future research should focus on elucidating the specific enzymatic pathways of NAT biosynthesis and exploring the potential for inhibiting these pathways as a novel therapeutic strategy.
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Distinguish between peptidoglycan and pseudopeptidoglycan cell walls. (n.d.). Retrieved from [Link]
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What is the Difference Between Peptidoglycan and Pseudopeptidoglycan. (2023, June 22). Pediaa.Com. Retrieved from [Link]
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Pseudopeptidoglycan. (n.d.). In Wikipedia. Retrieved from [Link]
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What are the differences between peptidoglycan and pseudopeptidoglycan cell walls? (n.d.). Study.com. Retrieved from [Link]
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Psedopeptidoglycan structure. (2011, October 8). [Video]. YouTube. Retrieved from [Link]
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Desmarais, S. M., Cava, F., de Pedro, M. A., & Huang, K. C. (2014). Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography. Journal of visualized experiments : JoVE, (83), 51183. [Link]
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Sadovskaya, I. (n.d.). Simple protocol to purify cell wall polysaccharide from Gram+ bacteria and assess its structural integrity. Lilloa. Retrieved from [Link]
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Desmarais, S. M., Cava, F., de Pedro, M. A., & Huang, K. C. (2022, September 15). Isolation & Preparation- Bacterial Cell Walls For Compositional Analysis l Protocol Preview. [Video]. YouTube. Retrieved from [Link]
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Le-Mauff, F., & Mesnage, S. (2019). Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria. In Methods in molecular biology (Clifton, N.J.) (Vol. 1925, pp. 1–9). [Link]
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Visweswaran, G. R., Dijkstra, B. W., & Kok, J. (2010). Two major archaeal pseudomurein endoisopeptidases: PeiW and PeiP. Archaea (Vancouver, B.C.), 2010, 985126. [Link]
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Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography. (2025, August 6). Request PDF. Retrieved from [Link]
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Pseudomurein and why archaeal and bacterial cell walls are pretty similar. (2021, September 13). FEMS. Retrieved from [Link]
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Subedi, B. P., Martin, W. F., Carbone, V., Duin, E. C., Cronin, B., Sauter, J., Schofield, L. R., Sutherland-Smith, A. J., & Ronimus, R. S. (2021). Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry. FEMS microbes, 2(1), xtab006. [Link]
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Two Reliable and Inexpensive - Lysozyme Assays for Teaching Enzymology and Microbiology. (n.d.). Association for Biology Laboratory Education. Retrieved from [Link]
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De la Torre, A., Baurain, D., & Philippe, H. (2023). Identification and characterization of archaeal pseudomurein biosynthesis genes through pangenomics. mSystems, 8(1), e0078822. [Link]
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Optimization of a Fluorescence-based Lysozyme Activity Assay for Contact Lens Studies. (2025, August 7). Request PDF. Retrieved from [Link]
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Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Gao, Y. (2022). Enhanced Antibacterial Activity of Hydrophobic Modified Lysozyme Against Gram-Negative Bacteria Without Accumulated Resistance. International journal of molecular sciences, 23(23), 15003. [Link]
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Kandiba, L., Eichler, J., & Shalev, O. (2016). Sialic Acid-Like Sugars in Archaea: Legionaminic Acid Biosynthesis in the Halophile Halorubrum sp. PV6. Frontiers in microbiology, 7, 1246. [Link]
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Mörsky, P. (1983). Turbidimetric determination of lysozyme with Micrococcus lysodeikticus cells: reexamination of reaction conditions. Analytical biochemistry, 128(1), 77–85. [Link]
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Ragland, S. A., & Criss, A. K. (2017). From bacterial killing to immune modulation: Recent insights into the functions of lysozyme. PLoS pathogens, 13(9), e1006512. [Link]
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Raeisi, S., & Ghafourian, S. (2021). An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese. Frontiers in nutrition, 8, 753388. [Link]
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Ragland, S. A., & Criss, A. K. (2017). From bacterial killing to immune modulation: Recent insights into the functions of lysozyme. PLoS Pathogens, 13(9), e1006512. [Link]
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Navigating the Synthesis of N-Acetyltalosaminuronic Acid: A Comparative Guide to Biosynthetic and Potential Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
N-Acetyltalosaminuronic acid (NATal), a unique L-talosaminuronic acid derivative, is a cornerstone of the archaeal cell wall, forming the glycan backbone of pseudomurein.[1] This structure confers resistance to lysozyme, a key defense mechanism against bacterial threats, making the biosynthetic pathway of NATal and its potential for chemical synthesis a topic of significant interest for microbiologists, biochemists, and drug development professionals. Unlike its well-studied structural analog, N-acetylneuraminic acid (Neu5Ac), the synthesis of NATal remains an area of emerging research.
This guide provides a comprehensive comparison of the current understanding of NATal's proposed biosynthetic pathway with the established, multi-faceted synthesis routes for Neu5Ac. By examining the methodologies for a closely related and commercially significant sialic acid, we aim to provide a framework for the future development of enzymatic, chemical, and chemoenzymatic strategies for NATal production.
The Enigmatic Biosynthesis of this compound
The biosynthesis of NATal is intricately linked to the formation of pseudomurein in methanogenic archaea.[2][3] While the complete enzymatic cascade remains to be fully elucidated, current research points to a pathway that diverges significantly from the synthesis of its bacterial cell wall counterpart, N-acetylmuramic acid.
Proposed Biosynthetic Pathway:
The prevailing hypothesis suggests that NATal is not synthesized as a monomeric nucleotide sugar but is instead formed at the disaccharide level. The proposed pathway involves the following key steps:
-
Precursor Activation: The synthesis is thought to initiate from UDP-N-acetylgalactosamine (UDP-GalNAc).
-
Epimerization and Oxidation: It is proposed that the N-acetylgalactosamine moiety undergoes epimerization at the C2 position, followed by oxidation at the C6 position to yield the this compound residue. This transformation is believed to occur after the formation of a disaccharide with N-acetylglucosamine (NAG).
A key piece of evidence supporting this is the isolation of a disaccharide composed of UDP, NAG, and NATal from Methanobacterium thermoautotrophicum, while the monomeric UDP-NATal has not been detected. This suggests a unique biosynthetic strategy where the final structure of the sugar is sculpted after its initial incorporation into a larger precursor molecule.
Current Challenges and Research Gaps:
The specific enzymes responsible for the epimerization and oxidation steps in NATal biosynthesis have not yet been definitively identified and characterized. This knowledge gap presents a significant hurdle in harnessing this biological pathway for in vitro or whole-cell biocatalytic production of NATal. Further research into the genomics and proteomics of pseudomurein-containing archaea is required to uncover the enzymatic machinery responsible for NATal synthesis.[4]
Lessons from a Well-Understood Analog: N-Acetylneuraminic Acid (Neu5Ac) Synthesis
In stark contrast to NATal, the synthesis of N-acetylneuraminic acid (Neu5Ac), a critical sialic acid in mammalian biology and a key pharmaceutical intermediate, is well-established and diverse. The mature synthetic strategies for Neu5Ac offer valuable insights and potential templates for the future development of NATal synthesis.
Enzymatic and Chemoenzymatic Synthesis of Neu5Ac
The enzymatic and chemoenzymatic production of Neu5Ac is a cornerstone of its industrial-scale synthesis, prized for its high stereoselectivity and environmentally benign reaction conditions.[5][6]
Two-Step Enzymatic Approach:
This elegant one-pot synthesis utilizes two key enzymes:
-
N-acyl-D-glucosamine 2-epimerase (AGE): This enzyme catalyzes the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc).
-
N-acetylneuraminate lyase (NAL): NAL then catalyzes the aldol condensation of ManNAc with pyruvate to produce Neu5Ac.[7]
This enzymatic cascade is highly efficient and avoids the use of harsh chemicals.[5]
Chemoenzymatic Synthesis:
An alternative approach combines a chemical epimerization step with an enzymatic condensation:
-
Alkaline Epimerization: GlcNAc is first chemically epimerized to ManNAc under alkaline conditions.
-
Enzymatic Condensation: The resulting ManNAc is then reacted with pyruvate in the presence of NAL to yield Neu5Ac.[6]
While effective, this method's reliance on alkaline conditions can lead to side-product formation and requires careful control of the reaction pH.[6]
Experimental Protocol: Two-Step Enzymatic Synthesis of N-Acetylneuraminic Acid
This protocol provides a general framework for the one-pot enzymatic synthesis of Neu5Ac.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Sodium pyruvate
-
ATP
-
MgCl₂
-
N-acyl-D-glucosamine 2-epimerase (AGE)
-
N-acetylneuraminate lyase (NAL)
-
Phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture in phosphate buffer (pH 7.5) containing:
-
100 mM N-acetyl-D-glucosamine
-
250 mM Sodium pyruvate
-
10 mM ATP
-
10 mM MgCl₂
-
-
Add purified AGE and NAL enzymes to the reaction mixture. The optimal enzyme ratio should be determined empirically.
-
Incubate the reaction at the optimal temperature for both enzymes (typically around 37°C) with gentle agitation.
-
Monitor the progress of the reaction by measuring the formation of Neu5Ac using techniques such as HPLC.
-
Upon completion, terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent.
-
Purify the Neu5Ac from the reaction mixture using ion-exchange chromatography or other suitable methods.
Chemical Synthesis of Neu5Ac
While enzymatic methods are often preferred for their selectivity, chemical synthesis offers a powerful alternative for producing Neu5Ac and its derivatives. The total chemical synthesis of Neu5Ac has been achieved through various routes, often starting from readily available carbohydrate precursors.
One notable approach involves the following key transformations:
-
Starting Material: N-acetyl-D-glucosamine is a common starting point.
-
Key Reactions: The synthesis typically involves a series of protection and deprotection steps, along with key carbon-carbon bond-forming reactions such as the Henry reaction to build the nine-carbon backbone.
-
Stereochemical Control: A significant challenge in the chemical synthesis of sialic acids is the precise control of stereochemistry at multiple chiral centers. This is often achieved through the use of chiral auxiliaries or stereoselective reagents.
Chemical synthesis provides the flexibility to introduce modifications at various positions of the Neu5Ac molecule, which is crucial for the development of sialic acid-based drugs and probes. However, these multi-step syntheses can be complex, time-consuming, and may result in lower overall yields compared to enzymatic methods.
Comparative Analysis and Future Outlook for NATal Synthesis
The stark contrast between the well-established synthesis of Neu5Ac and the nascent understanding of NATal production highlights a significant opportunity for research and development.
| Synthesis Pathway | This compound (NATal) | N-Acetylneuraminic Acid (Neu5Ac) |
| Biosynthesis | Proposed pathway involving epimerization and oxidation of a UDP-GalNAc precursor at the disaccharide level. Specific enzymes are yet to be fully identified. | Well-characterized pathways involving the enzymatic conversion of GlcNAc to ManNAc, followed by condensation with pyruvate or phosphoenolpyruvate. |
| Enzymatic Synthesis | Not yet developed due to the lack of identified and characterized enzymes. | Highly efficient and widely used industrial method employing N-acyl-D-glucosamine 2-epimerase and N-acetylneuraminate lyase. |
| Chemoenzymatic Synthesis | Not yet developed. | Established methods combining chemical epimerization of GlcNAc with enzymatic condensation. |
| Chemical Synthesis | No published total synthesis. | Multiple routes for total synthesis have been established, allowing for the production of various derivatives. |
Future Directions for this compound Synthesis:
The development of robust and scalable synthesis methods for NATal will be crucial for advancing our understanding of archaeal biology and for exploring its potential applications. The following avenues represent promising future research directions:
-
Elucidation of the Biosynthetic Pathway: A primary focus should be on the identification and characterization of the archaeal enzymes responsible for the epimerization and oxidation steps in NATal biosynthesis. This would open the door for the development of enzymatic and whole-cell biocatalytic production systems.
-
Exploring Analogous Enzymatic Approaches: The enzymes used in Neu5Ac synthesis, such as AGE and NAL, could be investigated for their potential to accept NATal precursors as substrates, or they could be engineered to do so.
-
Development of a Total Chemical Synthesis: The design and execution of a total chemical synthesis of NATal would provide a definitive route to this molecule and its derivatives. Strategies employed for the synthesis of other L-talose and uronic acid-containing sugars could provide a valuable starting point.
Visualizing the Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the proposed biosynthetic pathway for NATal and the established enzymatic pathway for Neu5Ac.
Caption: Proposed Biosynthetic Pathway of this compound.
Caption: Established Two-Step Enzymatic Synthesis of N-Acetylneuraminic Acid.
Conclusion
The synthesis of this compound currently stands at a frontier of biochemical research. While its proposed biosynthetic pathway offers a tantalizing glimpse into a unique biological strategy, the absence of established chemical or chemoenzymatic routes presents a clear challenge and an exciting opportunity. By drawing parallels with the well-understood synthesis of N-acetylneuraminic acid, researchers can begin to formulate rational approaches to unlock the synthetic potential of this intriguing archaeal sugar. The successful development of NATal synthesis will not only provide invaluable tools for studying archaeal cell wall biology but also pave the way for the exploration of its potential applications in biotechnology and medicine.
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A-Senior-Application-Scientist's-Guide-to-the-Structural-Nuances-of-N-Acetyltalosaminuronic-Acid-and-Related-Uronic-Acids
Abstract
Uronic acids represent a critical class of sugar acids integral to the structure and function of a vast array of biological macromolecules, including glycosaminoglycans and bacterial cell walls.[1][2] Their defining feature, a C6 carboxyl group, imparts a negative charge and unique structural properties that dictate molecular interactions and biological roles. This guide provides a detailed structural comparison of the archaeal-specific N-Acetyl-L-talosaminuronic acid (NaTalA) with other biologically significant uronic acids. We will delve into the subtle yet profound impact of stereochemistry—specifically epimerization at C2, C4, and C5—on the three-dimensional conformation of the pyranose ring. By examining NaTalA in contrast to N-Acetylglucosaminuronic acid (GlcNAcA), N-Acetylgalactosaminuronic acid (GalNAcA), D-Glucuronic acid (GlcA), and L-Iduronic acid (IdoA), we aim to illuminate how these structural variations influence conformational flexibility and, consequently, biological function. This analysis is supported by comparative data and a detailed experimental workflow for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with both the foundational knowledge and practical tools to investigate these complex carbohydrates.
Introduction: The Significance of Stereochemistry in Uronic Acids
Uronic acids are monosaccharides in which the terminal carbon's hydroxyl group (C6 in hexoses) has been oxidized to a carboxylic acid.[1] This modification is fundamental to the function of many polysaccharides. For instance, the alternating copolymers of uronic acids and aminosugars form the backbone of glycosaminoglycans (GAGs) like heparin and hyaluronic acid, which are essential for processes ranging from joint lubrication to cell signaling and anticoagulation.[3][4]
While D-Glucuronic acid (GlcA) and its C5 epimer L-Iduronic acid (IdoA) are widespread in eukaryotes, the world of prokaryotes reveals a broader diversity.[3] In the domain of Archaea, a unique uronic acid, N-Acetyl-L-talosaminuronic acid (NaTalA), is a key component of pseudopeptidoglycan (also called pseudomurein), which forms the cell wall of some methanogenic archaea.[5] This structure provides resistance to lysozyme, an enzyme that typically degrades bacterial cell walls by cleaving the bond between N-acetylglucosamine (NAG) and N-acetylmuramic acid. The archaeal pseudopeptidoglycan instead features a β-1,3-glycosidic bond between NAG and NaTalA, rendering it insensitive to this common antibacterial agent.
The functional difference imparted by NaTalA stems directly from its unique stereochemistry. This guide will systematically dissect these structural differences, providing drug development professionals and glycobiology researchers with a clear framework for understanding and predicting the functional consequences of uronic acid variation.
Foundational Principles: Understanding the Pyranose Ring
The six-membered pyranose ring of a sugar is not planar. It typically adopts a stable, low-energy "chair" conformation. In this conformation, substituents at each carbon atom are oriented in one of two positions:
-
Axial (ax): Perpendicular to the plane of the ring, projecting up or down.
-
Equatorial (eq): In the approximate plane of the ring, projecting outwards.
Equatorial positions are generally more stable for bulky substituents as they minimize steric hindrance. The specific arrangement of hydroxyl (-OH), N-acetyl (-NHAc), and carboxyl (-COOH) groups in either axial or equatorial positions defines the sugar's identity and its three-dimensional shape.
Comparative Structural Analysis: A Tale of Epimers
The primary structural differences among the uronic acids discussed here arise from epimerization—a change in the stereochemical configuration at a single chiral center.
N-Acetyl-L-talosaminuronic acid (NaTalA): The Archaeal Anomaly
N-Acetyl-L-talosaminuronic acid is the L-epimer of N-acetylmannosaminuronic acid. Its defining features in the common chair conformation include:
-
C2-NHAc group: Axial
-
C3-OH group: Equatorial
-
C4-OH group: Axial
This specific arrangement, particularly the axial N-acetyl group at C2 and the axial hydroxyl at C4, creates a distinct shape and pattern of hydrogen bond donors and acceptors compared to its more common counterparts.[6][7]
Comparison with C2-Acetamido Uronic Acids
-
N-Acetylglucosaminuronic acid (GlcNAcA): This is the uronic acid derivative of the ubiquitous N-acetylglucosamine (GlcNAc).[8] Structurally, it is the C4 epimer of GalNAcA. In its stable chair form, all its bulky substituents (C2-NHAc, C3-OH, C4-OH) are in the more stable equatorial positions. This results in a relatively rigid and predictable conformation.
-
N-Acetylgalactosaminuronic acid (GalNAcA): As the C4 epimer of GlcNAcA, the key difference is the axial orientation of the C4-OH group. This single change introduces significant structural and functional alterations, influencing how polysaccharides containing GalNAcA fold and interact with proteins.
The contrast with NaTalA is stark. While GlcNAcA has its C2-NHAc and C4-OH groups equatorially, and GalNAcA has its C2-NHAc equatorial and C4-OH axial, NaTalA presents both of these groups in the sterically demanding axial positions.
Comparison with Non-Acetamido Uronic Acids
-
D-Glucuronic acid (GlcA): Similar to GlcNAcA, Glucuronic acid is the "all-equatorial" uronic acid (apart from the anomeric hydroxyl), making it conformationally stable.[9] It is a fundamental building block of hyaluronic acid and heparan sulfate.[4][10]
-
L-Iduronic acid (IdoA): This is the C5 epimer of D-Glucuronic acid. This change has a profound impact on the molecule's stability.[3] L-Iduronic acid exhibits remarkable conformational flexibility, existing in equilibrium between two chair conformations (¹C₄ and ⁴C₁) and a skew-boat (²S₀) conformation.[3] This flexibility is crucial for the biological activity of GAGs like heparin and dermatan sulfate, allowing them to adopt specific shapes to bind effectively to proteins like antithrombin.[3]
Data-Driven Structural Comparison
To objectively compare these molecules, their key structural features are summarized below. The orientation of substituents dictates the molecule's overall shape and reactivity.
| Uronic Acid | Configuration | C2 Substituent | C3 Substituent | C4 Substituent | C5 Substituent | Predominant Conformation(s) |
| N-Acetyltalosaminuronic acid (NaTalA) | L-talo | Axial (-NHAc) | Equatorial (-OH) | Axial (-OH) | Equatorial (-COOH) | ¹C₄ |
| N-Acetylglucosaminuronic acid (GlcNAcA) | D-gluco | Equatorial (-NHAc) | Equatorial (-OH) | Equatorial (-OH) | Equatorial (-COOH) | ⁴C₁ |
| N-Acetylgalactosaminuronic acid (GalNAcA) | D-galacto | Equatorial (-NHAc) | Equatorial (-OH) | Axial (-OH) | Equatorial (-COOH) | ⁴C₁ |
| D-Glucuronic acid (GlcA) | D-gluco | Equatorial (-OH) | Equatorial (-OH) | Equatorial (-OH) | Equatorial (-COOH) | ⁴C₁ |
| L-Iduronic acid (IdoA) | L-ido | Equatorial (-OH) | Axial (-OH) | Equatorial (-OH) | Axial (-COOH) | ¹C₄, ⁴C₁, ²S₀ |
Table 1: Comparative analysis of stereochemical and conformational features of key uronic acids.
Experimental Workflow: Structural Elucidation by 2D-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of carbohydrates in solution.[11][12] Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and thus deducing the stereochemistry.[11]
Step-by-Step Protocol for Uronic Acid Identification
-
Sample Preparation:
-
Rationale: High purity and proper solvent are critical for high-resolution spectra.
-
Protocol: Dissolve 1-5 mg of the purified uronic acid sample in 0.5 mL of deuterium oxide (D₂O, 99.9%). D₂O is used as the solvent to avoid a large, interfering water signal in the ¹H spectrum. Lyophilize the sample twice from D₂O to exchange all labile hydroxyl and amine protons (-OH, -NH) with deuterium, simplifying the spectrum. Finally, re-dissolve in 100% D₂O for analysis.
-
-
Acquisition of 1D ¹H Spectrum:
-
Rationale: Provides an initial overview of the proton environment.
-
Protocol: Acquire a standard one-dimensional ¹H spectrum. This allows for the identification of the anomeric proton (H1), which typically resonates in a distinct downfield region (4.5-5.5 ppm), and provides a general assessment of sample purity.
-
-
Acquisition of 2D COSY Spectrum:
-
Rationale: Identifies scalar-coupled protons (protons on adjacent carbons). This is the primary method for "walking" along the carbon backbone of the sugar ring.
-
Protocol: Run a standard COSY experiment. A cross-peak between two proton signals in the COSY spectrum indicates that they are coupled, typically through three bonds (e.g., H1 is coupled to H2, H2 to H3, etc.). Starting from the anomeric H1 signal, one can trace the connectivity around the entire pyranose ring.
-
-
Acquisition of 2D HSQC Spectrum:
-
Rationale: Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
Protocol: Run a standard HSQC or HSQC-DEPT experiment. Each cross-peak in the spectrum links a specific ¹H resonance to its corresponding ¹³C resonance. This provides an unambiguous assignment of all carbon signals in the ring.
-
-
Data Analysis and Structural Interpretation:
-
Rationale: The precise chemical shifts and coupling constants (J-values) are diagnostic of the stereochemistry.
-
Protocol:
-
Trace Connectivity: Use the COSY spectrum to establish the H1-H2-H3-H4-H5 proton network.
-
Assign Carbons: Use the HSQC spectrum to assign the C1-C5 signals based on the proton assignments.
-
Determine Stereochemistry: Analyze the ³J(H,H) coupling constants. For example, a large coupling constant (³J ≈ 8-10 Hz) between two vicinal protons (e.g., H1 and H2) is indicative of a trans-diaxial relationship, while smaller values (³J ≈ 1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This data is crucial for differentiating epimers like GlcA and IdoA.[10]
-
-
Functional Implications of Structural Diversity
The seemingly minor changes in stereochemistry have profound biological consequences.
-
Enzyme Recognition: Enzymes that synthesize or modify polysaccharides are exquisitely sensitive to the shape of their substrates. The unique axial substituents of NaTalA are likely a key reason why archaeal pseudopeptidoglycan is not recognized by lysozyme, which is adapted to the all-equatorial NAG moiety in bacterial peptidoglycan.
-
Macromolecular Structure: The conformational flexibility of L-Iduronic acid is essential for the anticoagulant function of heparin.[3] It allows the heparin chain to adopt a specific conformation that snugly fits into the binding site of antithrombin, activating it to inhibit blood clotting factors. A polysaccharide made entirely of the rigid GlcA would lack this adaptive capability.
-
Drug Development: Understanding these structural differences is vital for developing novel therapeutics. For example, designing inhibitors for enzymes involved in the synthesis of bacterial or archaeal cell walls requires a precise understanding of the target uronic acid's structure. An inhibitor designed for a GlcNAc-processing enzyme is unlikely to be effective against an enzyme that processes NaTalA due to the vastly different stereochemistry.
Conclusion
The structural comparison of this compound with other common uronic acids underscores a fundamental principle in glycobiology: stereochemistry dictates function. The axial positioning of key functional groups in NaTalA distinguishes it structurally from its eukaryotic and bacterial counterparts like GlcNAcA and GlcA. This results in different three-dimensional shapes and conformational preferences, which in turn drive distinct biological roles, from providing lysozyme resistance in archaea to enabling the conformational flexibility required for the function of GAGs like heparin. For researchers in drug development and fundamental science, a thorough appreciation of these structural nuances, verified through robust analytical methods like 2D-NMR, is indispensable for understanding and manipulating carbohydrate-based biological systems.
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A Senior Application Scientist's Guide to Comparative Glycomics of Archaeal Cell Walls
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Bacterial Paradigm
For decades, the bacterial cell wall, with its hallmark peptidoglycan (murein), has been the cornerstone of microbial cell envelope studies and a primary target for antibiotics. However, the Archaea, life's third domain, defy this paradigm with a remarkable diversity of cell wall structures, none of which contain peptidoglycan.[1][2][3] Instead, archaea have evolved a fascinating array of glycan-based polymers and crystalline surface layers (S-layers) that are crucial for survival in some of the most extreme environments on Earth.[4][5] This structural uniqueness not only presents a fundamental challenge to our understanding of microbial biology but also offers a trove of untapped targets for novel antimicrobial strategies and biotechnological applications.
N-glycosylation, once thought to be a hallmark of eukaryotes, is now recognized as a near-universal post-translational modification in Archaea.[6] The N-linked glycans decorating archaeal glycoproteins exhibit a diversity in composition and architecture that far surpasses what is observed in bacteria or eukaryotes.[6][7] This guide provides a framework for the comparative glycomic analysis of these unique archaeal cell walls, detailing the key structural differences, outlining a robust experimental workflow, and explaining the causality behind critical methodological choices.
The Archaeal Cell Wall Glycome: A Structural Comparison
Unlike the conserved nature of bacterial peptidoglycan, archaeal cell walls are exceptionally diverse.[8] The major glycan-containing structures include S-layer glycoproteins, pseudomurein, and methanochondroitin, each with distinct chemical compositions.
-
Surface Layers (S-Layers): The most common cell envelope component in archaea is the S-layer, a paracrystalline lattice composed of one or two species of (glyco)proteins.[2][3][9] These proteins are heavily glycosylated with a wide variety of N- and O-linked glycans.[3][10] Archaeal N-linked glycans are notable for their diversity, featuring unique sugars, varied linking sugars connecting the glycan to the protein, and the ability to change composition based on environmental conditions.[7][11][12] This variability likely plays a key role in adapting to extreme environments.[6]
-
Pseudomurein (or Pseudopeptidoglycan): Found in methanogenic archaea of the orders Methanobacteriales and Methanopyrales, pseudomurein is a functional and structural analogue of bacterial peptidoglycan but is chemically distinct.[1][13][14] Its glycan backbone consists of repeating units of N-acetylglucosamine (NAG) and N-acetyltalosaminuronic acid (NAT) linked by β-1,3-glycosidic bonds, in contrast to the β-1,4-linked NAG and N-acetylmuramic acid (NAM) of peptidoglycan.[13][15][16] This difference in linkage renders pseudomurein-containing archaea resistant to lysozyme, an enzyme that targets the β-1,4 bond in bacteria.[13]
-
Methanochondroitin: This unique polymer forms the cell wall of some Methanosarcina species and bears a striking resemblance to the chondroitin found in eukaryotic connective tissue.[4][17] It is composed of a repeating trimer of D-glucuronic acid and two N-acetyl-D-galactosamine residues.[17][18] Unlike its animal counterpart, methanochondroitin is not sulfated.[17] This polymer is thought to provide structural integrity and mediate cell aggregation.[17]
Table 1: Comparative Features of Major Cell Wall Glycopolymers
| Feature | Bacterial Peptidoglycan | Archaeal Pseudomurein | Archaeal S-Layer Glycans | Methanochondroitin |
| Glycan Backbone | Repeating (NAG)-(NAM) | Repeating (NAG)-(NAT) | N/A (Protein-linked) | Repeating [GlcUA]-[GalNAc]-[GalNAc] |
| Glycosidic Linkage | β-1,4 | β-1,3 | N/A | β-1,4 and β-1,3 |
| Key Monosaccharides | N-acetylglucosamine (NAG), N-acetylmuramic acid (NAM) | N-acetylglucosamine (NAG), this compound (NAT) | Diverse (Hexoses, pentoses, uronic acids, unique modified sugars) | D-glucuronic acid (GlcUA), N-acetyl-D-galactosamine (GalNAc) |
| Peptide Component | L- and D-amino acids | L-amino acids | Protein backbone (S-layer protein) | Absent |
| Lysozyme Sensitivity | Sensitive | Resistant | Resistant | Resistant |
Experimental Workflow for Comparative Glycomics
A robust comparative glycomics study requires a multi-step workflow designed to efficiently isolate, release, and analyze the complex glycans from archaeal cell walls. The choice of methodology at each step is critical for preserving the integrity of the target molecules and generating high-quality, interpretable data.
Caption: A generalized workflow for the comparative glycomic analysis of archaeal cell walls.
Protocol 1: Archaeal Cell Wall Isolation
Causality: The goal is to separate the cell envelope from cytosolic components. Archaeal cells are notoriously resilient.[19] Therefore, a combination of mechanical and chemical lysis is often necessary. The choice of detergents is critical; they must be strong enough to solubilize the cytoplasmic membrane while leaving the more robust cell wall structures intact.[20]
Methodology:
-
Cell Harvesting: Centrifuge the archaeal culture (e.g., 5,000 x g for 15 minutes at 4°C) to pellet the cells. Wash the pellet twice with an appropriate buffer (e.g., phosphate-buffered saline adjusted for the organism's salt tolerance).
-
Mechanical Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Disrupt the cells using a French press, sonication on ice, or bead beating.[19]
-
Expert Insight: Sonication is effective but can generate heat, potentially degrading sensitive glycans. Perform in short bursts on ice and monitor the temperature. Bead beating is excellent for tough cells but can lead to fragmentation of large polymers.
-
-
Detergent Treatment: Add a non-ionic detergent like Triton X-100 to the lysate to a final concentration of 1-2% (v/v) and incubate with gentle agitation for 30-60 minutes at room temperature. This step solubilizes the cytoplasmic membrane.
-
Enrichment of Cell Walls: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to pellet the insoluble cell wall fraction.
-
Washing: Wash the pellet extensively with the lysis buffer containing detergent, followed by washes with buffer alone to remove residual detergent. This yields an enriched cell wall preparation, often called "sacculi" or "ghosts".[20]
-
Quality Control: Verify the removal of cytoplasmic proteins via SDS-PAGE and Coomassie staining, comparing the final pellet to the whole-cell lysate.
Protocol 2: Release of N-Linked Glycans from S-Layer Proteins
Causality: To analyze the glycans, they must first be cleaved from the protein backbone. The enzyme Peptide-N-Glycosidase F (PNGase F) is the gold standard for releasing N-linked glycans by cleaving the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue.[21] For archaeal glycans that may not have a standard GlcNAc linkage, chemical methods like hydrazinolysis are an alternative, albeit harsher, option.[21]
Methodology (Enzymatic):
-
Denaturation: Resuspend the isolated cell walls in a denaturing buffer (e.g., containing 0.5% SDS and 1% β-mercaptoethanol). Heat at 100°C for 10 minutes to fully denature the S-layer glycoproteins.
-
Enzyme Reaction: Cool the sample and add a reaction buffer containing a non-ionic detergent (like NP-40) to sequester the SDS, which would otherwise inhibit the enzyme. Add PNGase F according to the manufacturer's instructions.
-
Incubation: Incubate the reaction at 37°C for 12-24 hours.
-
Separation: After incubation, the released glycans are in the supernatant. Precipitate the deglycosylated proteins with cold ethanol or by using a C18 solid-phase extraction (SPE) cartridge. Collect the supernatant containing the free glycans.
Protocol 3: Glycan Derivatization and Analysis
Causality: Free glycans ionize poorly in mass spectrometry. Derivatization, most commonly permethylation, is performed to neutralize acidic protons and add hydrophobic methyl groups.[22] This dramatically improves sensitivity and provides more predictable fragmentation patterns during tandem MS (MS/MS), which aids in determining linkage information.[23]
Methodology:
-
Permethylation: Dry the released glycan sample completely. Perform permethylation using a method like the sodium hydroxide/iodomethane slurry.
-
Purification: Purify the permethylated glycans from reaction byproducts using a C18 SPE cartridge.
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: This technique is excellent for rapid profiling of the glycan mixture, providing a "fingerprint" of the masses present.[23][24] It allows for high-throughput comparison between different species or growth conditions.
-
LC-ESI-MS/MS: Coupling liquid chromatography (often HILIC for glycan separation) with electrospray ionization tandem mass spectrometry provides deeper structural information.[24][25] The retention time from LC helps separate isomers, and the MS/MS fragmentation patterns are used to deduce monosaccharide sequence and branching.[22]
-
-
NMR Spectroscopy: For unambiguous structural determination, especially for novel or isomeric structures, 2D NMR techniques (like COSY, HSQC, and NOESY) are indispensable.[26][27] While not high-throughput, NMR provides definitive information on monosaccharide identity, anomeric configuration (α or β), and linkage positions.
Interpreting the Data: A Comparative Perspective
The power of this workflow lies in comparison. By analyzing different archaeal species, or the same species grown under different conditions, key differences emerge.
-
Mass Profiling (MALDI-MS): A direct comparison of MALDI spectra will reveal differences in the overall glycan profile. Look for mass shifts that could indicate the addition or removal of specific monosaccharides (e.g., a shift of 146 Da could indicate a deoxyhexose like fucose or rhamnose).
-
Structural Elucidation (LC-MS/MS & NMR): Detailed analysis can pinpoint specific structural changes. For example, one species might utilize a β-1,3 linkage while another uses a β-1,6 linkage, leading to different glycan conformations. The presence of unique modifications, such as sulfation or methylation, can be identified and compared.[10]
-
Biosynthetic Pathway Inference: The identified glycan structures can be used to infer the underlying biosynthetic pathways.
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A Researcher's Guide to Validating the Absence of N-Acetyltalosaminuronic Acid in Bacteria
For researchers in microbiology, glycobiology, and drug development, the precise characterization of the bacterial cell surface is paramount. The landscape of bacterial nonulosonic acids (NulOs)—a diverse family of nine-carbon α-keto sugars—is rapidly expanding, revealing their critical roles in motility, biofilm formation, and host-pathogen interactions.[1][2] While sialic acids like N-acetylneuraminic acid (Neu5Ac) are well-documented in bacteria, often as a mechanism of host mimicry, the presence of other NulO isomers remains an area of active investigation.[3][4][5][6]
The Central Hypothesis: N-Acetyltalosaminuronic Acid is Not a Bacterial Glycan
The current body of evidence suggests that NATal is restricted to the domain Archaea. Bacteria, while possessing the genetic machinery to produce a wide array of other NulOs, are not known to synthesize NATal. This guide outlines a multi-pronged approach to rigorously test this hypothesis in any given bacterial species.
Part 1: The Bioinformatic Approach - Predictive Exclusion through Genomics
Before embarking on complex analytical experiments, a powerful and cost-effective first step is to interrogate the genome of the bacterium . The biosynthesis of NulOs is catalyzed by a series of homologous enzymes, with the key step being the condensation of a six-carbon sugar with a three-carbon phosphoenolpyruvate (PEP) or pyruvate molecule.[4][10] By searching for the genes encoding these enzymes, we can predict the type of NulOs a bacterium may produce.
Step-by-Step Bioinformatic Workflow:
-
Genome Annotation and Homology Search:
-
Obtain the complete genome sequence of the target bacterial species.
-
Perform a BLAST (Basic Local Alignment Search Tool) search against a curated database of known NulO synthase genes (e.g., NeuB, PseI, LegI) from various bacteria and the putative NATal synthase genes from Archaea.[5][6] A comprehensive database of these sequences can be compiled from resources like NCBI and UniProt.
-
-
Phylogenetic Analysis:
-
If putative synthase homologues are identified, perform a phylogenetic analysis to compare them with known synthases for NeuAc, pseudaminic acid, legionaminic acid, and the archaeal NATal pathway enzymes.[3][4][5] This can reveal the evolutionary relationship and likely substrate specificity of the identified bacterial enzyme. A clear clustering with known synthases for other NulOs, and a distant relationship to archaeal NATal synthases, provides strong evidence against the presence of a NATal biosynthesis pathway.
-
-
Gene Cluster Analysis:
-
Examine the genomic neighborhood of the identified synthase homologues. NulO biosynthesis genes are often found in conserved clusters.[1] The absence of a complete and functional gene cluster homologous to the archaeal NATal synthesis pathway is a strong indicator of its absence.
-
Diagram of the Bioinformatic Workflow:
Caption: A flowchart of the bioinformatic approach to predict the absence of this compound biosynthesis pathways in bacteria.
Part 2: The Analytical Chemistry Approach - Direct Detection and Differentiation
While bioinformatics provides a powerful predictive framework, direct analytical evidence is the gold standard for validating the absence of a specific molecule. This requires sensitive and specific methods capable of distinguishing NATal from other structurally similar NulOs that may be present in the bacterial sample. The primary challenge lies in the isomeric nature of these sugars, which often have identical masses.
A Comparative Overview of Analytical Techniques
| Technique | Principle | Strengths | Limitations |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation based on the differential acidity of sugar hydroxyl groups under high pH, followed by electrochemical detection. | Excellent for separating closely related isomers without derivatization. High sensitivity. | Requires specialized equipment. Co-elution with other anionic molecules is possible. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of sugars based on their boiling points and fragmentation patterns in the mass spectrometer. | High separation efficiency and structural information from fragmentation patterns.[11] | Requires derivatization, which can be complex and may introduce artifacts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by detection based on mass-to-charge ratio and fragmentation patterns. | High sensitivity and specificity, particularly with tandem mass spectrometry (MS/MS).[12][13] Can analyze underivatized sugars. | Isomeric separation can be challenging and requires careful method development (e.g., HILIC or specialized columns). |
Recommended Experimental Workflow for Validating Absence
This workflow is designed to be a self-validating system, employing orthogonal methods to build a robust case for the absence of NATal.
Diagram of the Analytical Workflow:
Sources
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- 2. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]
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- 4. Innovations in host and microbial sialic acid biosynthesis revealed by phylogenomic prediction of nonulosonic acid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origin and evolution of nonulosonic acid synthases and their relationship with bacterial pathogenicity revealed by a large-scale phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic N-Acetyltalosaminuronic Acid
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of glycobiology continues to underscore the significance of rare sugars like N-Acetyltalosaminuronic acid (NAT) in various biological processes. As a component of the pseudomurein in archaeal cell walls, NAT and its derivatives are of considerable interest for antimicrobial drug development and immunological studies.[1][2][3] The synthesis of such complex carbohydrates is a significant achievement, yet it presents a formidable challenge: ensuring the purity of the final product. This guide provides a comparative analysis of orthogonal analytical techniques essential for the robust purity assessment of synthetic NAT, empowering researchers to make informed decisions for their specific applications.
The Imperative of Purity in Synthetic Carbohydrate Chemistry
Synthetic routes to complex molecules like this compound can yield a variety of impurities, including:
-
Anomers (α and β): The stereochemistry at the anomeric center (C-1) is crucial for biological activity and three-dimensional structure.[4]
-
Epimers: Isomers that differ in configuration at a single asymmetric center other than the anomeric carbon.
-
Positional Isomers: Isomers with the same functional groups but at different positions.
-
Residual Solvents and Reagents: Leftover materials from the synthesis and purification process.
-
Degradation Products: Resulting from the instability of the target molecule under certain conditions.
Failure to adequately characterize and quantify these impurities can lead to erroneous experimental results and compromise the safety and efficacy of potential therapeutic agents. Therefore, a multi-faceted analytical approach is not just recommended, but essential.
A Comparative Overview of Key Analytical Techniques
No single analytical method can provide a complete purity profile of a complex carbohydrate. The following sections compare the strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Capillary Electrophoresis (CE), providing the rationale for a combined analytical strategy.
Data Presentation: Summary of Analytical Methodologies
| Technique | Principle | Strengths | Limitations | Primary Application for NAT |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, excellent for separating isomers, quantitative accuracy.[5][6][7] | May require derivatization for detection of non-chromophoric compounds.[8] | Quantification of NAT, separation of anomers and epimers. |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive, excellent for identifying and quantifying anomers.[4][9][10][11] | Lower sensitivity compared to MS, complex spectra for mixtures.[12] | Structural confirmation, anomeric purity determination. |
| MS | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity, provides molecular weight information, excellent for identifying unknown impurities.[13][14] | May not distinguish between isomers without chromatographic separation. | Impurity identification and profiling, molecular weight confirmation. |
| CE | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, minimal sample consumption, suitable for charged molecules like NAT.[15][16][17][18] | Lower concentration sensitivity than HPLC-UV for some analytes. | Orthogonal separation method, analysis of charged impurities. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
Expertise & Experience: HPLC is a cornerstone of carbohydrate analysis due to its high resolving power, which is critical for separating structurally similar isomers. For acidic sugars like NAT, anion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) are particularly effective.[8][19] Derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity.[20][21][22]
Trustworthiness: A self-validating HPLC method involves demonstrating specificity, linearity, accuracy, precision, and robustness according to guidelines such as the International Council for Harmonisation (ICH) Q2(R1). The use of well-characterized reference standards is paramount.
Caption: Workflow for HPLC Purity Assessment of NAT.
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic NAT sample in the initial mobile phase composition (e.g., 80% Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: Linear gradient from 80% to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 80% B and equilibrate.
-
-
Detection: UV at 210 nm or via a fluorescent tag if derivatized.
-
-
Data Analysis:
-
Integrate the peak areas of the main NAT peak and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Expertise & Experience: NMR is unparalleled in its ability to provide detailed structural information in a non-destructive manner. For NAT, ¹H NMR is crucial for determining the anomeric ratio (α vs. β) by analyzing the chemical shifts and coupling constants of the anomeric protons.[4] 2D NMR experiments like COSY and HSQC can confirm the complete structure and assign all proton and carbon signals.[23]
Trustworthiness: The quantitative NMR (qNMR) approach, using a certified internal standard, provides a highly accurate and self-validating measure of absolute purity.
Caption: Logic flow for NAT structural analysis by NMR.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthetic NAT sample in 0.6 mL of Deuterium Oxide (D₂O).
-
Add a known amount of an internal standard (e.g., maleic acid) for qNMR if desired.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for accurate integration.
-
-
Data Analysis:
-
Identify the signals corresponding to the anomeric protons of the α and β anomers (typically in the δ 4.5-5.5 ppm region).
-
Integrate the areas of the anomeric proton signals for the α and β forms.
-
Calculate the anomeric ratio and purity based on the relative integrals.
-
Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Detection
Expertise & Experience: MS is an indispensable tool for confirming the molecular weight of the synthetic NAT and for identifying unknown impurities, even at trace levels.[13][14][24] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments.[13] Coupling HPLC with MS (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS.[25]
Trustworthiness: The use of tandem MS (MS/MS) provides structural information through fragmentation patterns, increasing the confidence in impurity identification.
Caption: Workflow for LC-MS based impurity profiling of NAT.
-
LC Conditions:
-
Utilize the HILIC-HPLC method described in Section 3.1.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify peaks corresponding to impurities.
-
Extract the mass spectrum for each impurity peak.
-
Use the accurate mass to propose a molecular formula for each impurity.
-
Perform MS/MS on the impurity ions to obtain fragmentation data and aid in structural elucidation.
-
Capillary Electrophoresis (CE): An Orthogonal Approach
Expertise & Experience: CE separates molecules based on their charge-to-size ratio, offering a different separation mechanism compared to HPLC.[18] This makes it an excellent orthogonal technique to confirm purity results and detect impurities that might co-elute in an HPLC system. Given that NAT is an acidic sugar, it is well-suited for CE analysis.[15][16][17]
Trustworthiness: The high efficiency of CE can resolve closely related impurities, providing a high degree of confidence in the purity assessment.
-
Buffer Preparation:
-
Prepare a background electrolyte (BGE) of 50 mM sodium phosphate buffer at pH 7.0.
-
-
Sample Preparation:
-
Dissolve the synthetic NAT sample in the BGE to a concentration of 0.5 mg/mL.
-
-
CE Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length.
-
Voltage: 20 kV (reverse polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (50 mbar for 5 s).
-
Detection: Indirect UV at 225 nm.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to identify the main NAT peak and any impurity peaks.
-
Calculate purity based on corrected peak areas.
-
Conclusion: An Integrated Strategy for Unimpeachable Purity
The assessment of purity for a synthetic carbohydrate as complex as this compound demands a rigorous, multi-pronged analytical strategy. While HPLC provides excellent separation of isomers and quantitative data, it should be complemented by the definitive structural insights from NMR. Mass spectrometry offers unparalleled sensitivity for impurity identification, and Capillary Electrophoresis serves as a crucial orthogonal method to confirm the results.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This not only ensures the quality and reliability of research data but also lays a solid foundation for any potential therapeutic applications of synthetic this compound.
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Guttman, A., & Starr, C. M. (1998). Analysis of monosaccharide composition by capillary electrophoresis. PubMed. [Link]
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Campa, C., & Guttman, A. (2013). Capillary electrophoresis of sugar acids. PubMed. [Link]
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van der Veen, S., et al. (2013). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. PMC - NIH. [Link]
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van der Veen, S., et al. (2013). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Publications. [Link]
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van der Veen, S., et al. (2013). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ResearchGate. [Link]
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Al-Shorbagy, Y., et al. (2021). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR. [Link]
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SIELC Technologies. (n.d.). LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC Technologies. [Link]
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Campa, C., & Guttman, A. (2016). Capillary Electrophoresis of Mono- and Oligosaccharides. PubMed. [Link]
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van der Veen, S., et al. (2013). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Figshare. [Link]
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Meyer, M., et al. (2021). Comparative study for analysis of carbohydrates in biological samples. ResearchGate. [Link]
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Görög, S. (2000). Mass spectrometry in impurity profiling. ResearchGate. [Link]
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Ludger Ltd. (n.d.). Quantitative Sialic Acid Analysis. Ludger Ltd. [Link]
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Agilent. (2022). Total Sialic Acid Quantitation of Biotherapeutic Glycoproteins. Agilent. [Link]
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Xia, L., et al. (2017). Typical high-performance liquid chromatography chromatograms of acetylated amino sugars. ResearchGate. [Link]
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Zhang, Q., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
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Carter, K., et al. (2021). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. MDPI. [Link]
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Zhang, Q., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
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Zhang, Q., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. ResearchGate. [Link]
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Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Carbohydrate. Wikipedia. [Link]
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Little, D. J., et al. (2013). HPLC analysis of the de-N-acetylation position. ResearchGate. [Link]
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Guttman, A., & Szabo, Z. (2018). Capillary Electrophoresis Separations of Glycans. ACS Publications. [Link]
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Nash, R. J., et al. (2001). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Oxford Academic. [Link]
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Sheridan, S. D. (1985). Partial purification and characterization of F-dependent NADP reducta. PDXScholar. [Link]
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Wang, W., & Zong, M. (2016). HPLC for Carbohydrate Analysis. ResearchGate. [Link]
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Schofield, L. R., et al. (2014). Structural characterisation of nucleotide sugar short-chain dehydrogenases/reductases from the thermophilic pseudomurein-containing. FEBS Open Bio. [Link]
-
Almac. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac. [Link]
-
Thermo Fisher Scientific. (2014). Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. YouTube. [Link]
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Keltjens, J. T., et al. (1983). CORRINOIDS AND OTHER COENZYMES OF METHANOGENIC В. University of Groningen. [Link]
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Bartyzel, I., et al. (2022). Selection and Optimization of High-Yielding DNA Isolation Protocol for Quantitative Analyses of Methanogenic Archaea. NIH. [Link]
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Bartyzel, I., et al. (2022). Selection and Optimization of High-Yielding DNA Isolation Protocol for Quantitative Analyses of Methanogenic Archaea. ResearchGate. [Link]
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A Comparative Analysis of N-Acetyltalosaminuronic Acid and N-Acetylmannosaminuronic Acid for Researchers and Drug Development Professionals
In the intricate world of glycobiology, the nuanced differences between structurally similar monosaccharides can have profound implications for their biological function and therapeutic potential. This guide provides a detailed comparative analysis of two such molecules: N-Acetyltalosaminuronic acid (NAT) and N-acetylmannosaminuronic acid (NAM). As key components of distinct biological structures—the former in archaeal cell walls and the latter a crucial precursor in mammalian and bacterial glycoconjugate biosynthesis—understanding their comparative properties is paramount for researchers in microbiology, immunology, and drug development.
This document delves into a head-to-head comparison of their structural attributes, biosynthetic origins, physicochemical properties, and immunological significance. We will explore the causality behind the experimental choices for their characterization and provide actionable protocols for their analysis, empowering researchers to dissect their roles in biological systems.
Section 1: At a Glance: A Comparative Overview
| Feature | This compound (NAT) | N-Acetylmannosaminuronic Acid (NAM) |
| Molecular Formula | C₈H₁₃NO₇[1][2][3] | C₈H₁₃NO₇[4] |
| Molar Mass | 235.19 g/mol [1][2][3][5] | 235.19 g/mol [4] |
| Primary Biological Role | Component of pseudopeptidoglycan in archaeal cell walls[1][2][3] | Precursor to sialic acids (e.g., N-acetylneuraminic acid) in mammals; component of bacterial polysaccharides[6] |
| Domain of Life | Archaea[1][2][3] | Bacteria, Eukaryotes (primarily as a precursor)[6] |
| Glycosidic Linkage in Polymers | β-1,3 linkage to N-acetylglucosamine in pseudopeptidoglycan[2][3] | Varies depending on the bacterial polysaccharide |
Section 2: Structural Distinctions and Stereochemistry
While NAT and NAM share the same molecular formula and mass, their biological divergence stems from their distinct stereochemistry. Both are uronic acids derived from N-acetylated amino sugars, meaning they possess a carboxyl group at carbon 6. However, the spatial arrangement of the hydroxyl and N-acetyl groups around the pyranose ring dictates their unique three-dimensional structures and, consequently, their biological recognition and function.
NAT is the L-talo epimer, whereas NAM is the D-manno epimer. The differing stereochemistry at C2, C4, and C5 results in a different overall shape, influencing how these molecules are processed by enzymes and how they interact with other biological macromolecules.
Section 3: Biosynthetic Pathways: A Tale of Two Precursors
The biosynthesis of NAT and NAM originates from the universal hexosamine biosynthesis pathway but diverges to produce these structurally distinct molecules. Understanding these pathways is critical for metabolic engineering and the development of inhibitors.
This compound (NAT) Biosynthesis in Archaea
The biosynthetic pathway for NAT in archaea is less extensively characterized than that of NAM. However, it is understood to be a multi-step enzymatic process starting from UDP-N-acetylglucosamine (UDP-GlcNAc). The key step is the epimerization to introduce the talo configuration, followed by oxidation to form the uronic acid.
Caption: Proposed biosynthetic pathway of this compound in Archaea.
N-Acetylmannosaminuronic Acid (NAM) Biosynthesis
The biosynthesis of NAM is well-documented, particularly in the context of bacterial polysaccharide synthesis. In many bacteria, UDP-N-acetylmannosaminuronic acid (UDP-ManNAcA) is synthesized from UDP-GlcNAc through the action of a C2 epimerase and a C6 dehydrogenase.[7]
Caption: Biosynthetic pathway of N-acetylmannosaminuronic acid in bacteria.
In mammals, N-acetylmannosamine (ManNAc), a closely related precursor to NAM, is a key intermediate in the biosynthesis of sialic acids. It is formed from UDP-GlcNAc by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[6]
Section 4: Comparative Physicochemical Properties and Stability
Direct comparative studies on the physicochemical properties of NAT and NAM are scarce. However, we can infer some characteristics based on their structure and data from related compounds. Both are acidic monosaccharides and are expected to be highly soluble in water.
A study on the stability of N-acetylneuraminic acid (Neu5Ac), a derivative of NAM, revealed that it is most stable in the pH range of 3.0 to 10.0, even at elevated temperatures.[8][9][10][11] Significant degradation occurs under strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions, with greater stability observed in acidic versus alkaline environments at the same high temperature.[8][9][10][11] While these data are for Neu5Ac, they provide a valuable starting point for designing stability studies for NAM and NAT.
Proposed Experimental Design for Comparative Stability Analysis:
A robust comparison of the stability of NAT and NAM would involve incubating solutions of each monosaccharide across a range of pH values (e.g., pH 2, 4, 7, 10, 12) and temperatures (e.g., 4°C, 25°C, 50°C, 80°C). Aliquots would be taken at various time points and analyzed by a quantitative method such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to determine the extent of degradation.
Section 5: Biological and Immunological Significance
The distinct biological contexts of NAT and NAM lead to different immunological consequences.
This compound (NAT): A Component of the Archaeal Shield
NAT is a fundamental component of pseudopeptidoglycan, the cell wall polymer of methanogenic archaea.[1][2][3] The β-1,3-glycosidic linkage between NAT and N-acetylglucosamine in pseudopeptidoglycan confers resistance to lysozyme, an important component of the innate immune system that typically degrades bacterial peptidoglycan by cleaving β-1,4-glycosidic bonds.[2][3]
While the immunogenicity of isolated NAT has not been extensively studied, research on whole archaea has shown that they can be immunogenic. For example, intranasal administration of Methanobrevibacter smithii and Methanosphaera stadtmanae, which possess pseudopeptidoglycan, can induce pulmonary immune responses in mice.[12] The nature and magnitude of this response appear to be species- and dose-dependent, suggesting that the components of the archaeal cell wall, including NAT, contribute to their interaction with the host immune system.[12]
N-Acetylmannosaminuronic Acid (NAM): A Precursor with Therapeutic Potential and a Bacterial Signature
In mammals, the non-uronic acid form, N-acetylmannosamine (ManNAc), is a critical precursor for the biosynthesis of sialic acids. Sialic acids play a crucial role in a vast array of biological processes, including cell-cell recognition, cell signaling, and immune regulation.[6] Deficiencies in sialic acid biosynthesis can lead to diseases such as GNE myopathy, for which ManNAc is being investigated as a potential therapy.[13]
In the bacterial realm, NAM is a constituent of various cell surface polysaccharides, including teichuronic acids in Gram-positive bacteria like Bacillus megaterium.[6][14] These polysaccharides are important for maintaining cell wall integrity and can act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system. The immunomodulatory effects of NAM-containing polysaccharides are an active area of research.
Section 6: Experimental Protocols for Comparative Analysis
To facilitate further research, this section provides detailed, self-validating protocols for the extraction, separation, and characterization of NAT and NAM.
Protocol 1: Extraction of NAT from Archaeal Cell Walls (Adapted from Teichoic Acid Extraction Protocols)
This protocol is adapted from methods for extracting anionic polymers from bacterial cell walls and can be optimized for archaea containing pseudopeptidoglycan.
Rationale: The principle is to first isolate the cell wall sacculi and then hydrolyze the covalent linkages to release the pseudopeptidoglycan components.
Step-by-Step Methodology:
-
Cell Culture and Harvest: Cultivate the archaeal strain of interest under appropriate anaerobic conditions. Harvest the cells by centrifugation.
-
Cell Lysis and Sacculi Isolation: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonication. Isolate the insoluble cell wall fraction by differential centrifugation.
-
Washing: Wash the cell wall fraction extensively with detergents (e.g., SDS) to remove membranes and non-covalently associated proteins and lipids.[15]
-
Hydrolysis: Resuspend the purified cell walls in a mild acid (e.g., trichloroacetic acid) or base to hydrolyze the linkages and release the pseudopeptidoglycan components.
-
Purification: Purify the released components using size-exclusion and ion-exchange chromatography.
-
Monosaccharide Analysis: Hydrolyze the purified polymer to its constituent monosaccharides using strong acid (e.g., 4M trifluoroacetic acid). Analyze the monosaccharide composition by HPAEC-PAD or by derivatization followed by HPLC or GC-MS.
Protocol 2: Chemoenzymatic Synthesis of N-Acetylmannosaminuronic Acid
This protocol provides a general framework for the chemoenzymatic synthesis of NAM, which can be adapted for the synthesis of NAT with the appropriate epimerases.
Rationale: This approach combines a chemical epimerization step with an enzymatic condensation to achieve high yields and stereoselectivity.
Step-by-Step Methodology:
-
Alkaline Epimerization of N-Acetylglucosamine (GlcNAc): Dissolve GlcNAc in an alkaline solution (e.g., sodium hydroxide) and heat to induce epimerization to N-acetylmannosamine (ManNAc).[16] Monitor the reaction by TLC or HPLC.
-
Neutralization and Desalting: Neutralize the reaction mixture and remove salts using ion-exchange chromatography.
-
Enzymatic Condensation: In a buffered solution, combine the purified ManNAc with pyruvate and N-acetylneuraminic acid aldolase (NAL).[16] This enzyme will catalyze the condensation to form N-acetylneuraminic acid. For NAM synthesis, a different set of enzymes would be required.
-
Purification: Purify the resulting uronic acid using ion-exchange and size-exclusion chromatography.
Protocol 3: Comparative Analysis by Mass Spectrometry and NMR
Rationale: High-resolution analytical techniques are essential to confirm the identity and purity of NAT and NAM and to elucidate their structural details.
Mass Spectrometry:
-
Method: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction chromatography (HILIC) column for separation.[13][17]
-
Sample Preparation: Use a phospholipid removal plate for plasma or serum samples to reduce matrix effects.[13][17] For purified samples, direct infusion or LC-MS can be used.
-
Analysis: Determine the exact mass and fragmentation patterns. The fragmentation of the glycosidic bond and cross-ring cleavages can provide information on the linkage and stereochemistry.[13][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC, HMBC) in D₂O.
-
Analysis: The chemical shifts and coupling constants of the anomeric and ring protons are highly sensitive to the stereochemistry and can be used to distinguish between the talo and manno configurations. The N-acetyl group will also give a characteristic signal.[14][18][19][20][21][22]
Conclusion
This compound and N-acetylmannosaminuronic acid, despite their identical chemical formulas, represent distinct molecular entities with unique biological roles shaped by their stereochemistry. NAT is a key component of the archaeal cell wall, contributing to its structural integrity and resistance to host defenses. In contrast, NAM is a precursor in the biosynthesis of sialic acids in mammals and a component of bacterial surface polysaccharides, with implications for both health and disease.
This guide has provided a comprehensive comparative analysis of these two important monosaccharides, from their fundamental properties to their biological significance. The detailed experimental protocols and proposed research strategies aim to equip researchers with the necessary tools to further investigate the roles of NAT and NAM in their respective biological systems. A deeper understanding of these molecules will undoubtedly open new avenues for the development of novel therapeutics, diagnostics, and biotechnological applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Acetyltalosaminuronic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of N-Acetyltalosaminuronic acid (CAS No. 90319-06-5), ensuring the protection of our personnel, facilities, and environment.
Part 1: Waste Characterization - The Foundation of Safe Disposal
The first and most critical step in any waste management protocol is characterization. Before a disposal pathway can be determined, we must understand the potential hazards of the material. This compound is a carbohydrate acid derivative[1][2][3]. A review of available literature and chemical databases does not indicate that it is a listed hazardous waste by the Environmental Protection Agency (EPA)[4][5].
However, the absence of a specific hazard classification does not permit indiscriminate disposal. We must evaluate the waste against the four "characteristic" hazardous waste properties defined by the Resource Conservation and Recovery Act (RCRA)[6][7].
-
Ignitability: this compound has a very high boiling point (679.2°C) and flash point (364.5°C), indicating it is not an ignitable hazard under normal laboratory conditions[4].
-
Corrosivity: As a uronic acid, aqueous solutions could be corrosive. A solution is considered corrosive if it has a pH less than or equal to 2, or greater than or equal to 12.5[7]. The pH of your this compound waste solution must be tested.
-
Reactivity: There is no specific data to suggest this compound is inherently unstable, water-reactive, or prone to explosive decomposition[8]. It should not be mixed with strong oxidizing agents[8].
Part 2: Disposal Decision Workflow
Based on the characterization, the following workflow must be followed to determine the correct disposal pathway. This process ensures that waste is consistently and safely managed.
Caption: Disposal decision workflow for this compound waste.
Part 3: Procedural Guidance for Disposal
Adherence to a standardized protocol is essential for safety and compliance. The following steps provide a clear, actionable plan for managing this compound waste from generation to disposal.
Experimental Protocol: Waste Collection and Storage
-
Container Selection:
-
Select a chemically compatible waste container, preferably made of high-density polyethylene (HDPE). The container must be in good condition with a secure, leak-proof screw cap[10][11].
-
Ensure the container is appropriately sized for the volume of waste to avoid prolonged storage of partially filled containers[11].
-
If reusing a chemical reagent bottle, ensure it is triple-rinsed, with the rinsate collected as chemical waste, and the original label is completely defaced or removed[12][13].
-
-
Waste Labeling:
-
Hazardous Waste: If the waste meets the criteria for hazardous (e.g., corrosive pH or mixed with hazardous solvents), a formal "Hazardous Waste" label must be affixed[11][14]. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all constituents (e.g., "this compound, Hydrochloric Acid, Water"). Abbreviations or formulas are not permitted[11].
-
The specific hazard(s) (e.g., "Corrosive")[14].
-
The date when waste was first added to the container (accumulation start date)[11].
-
-
Non-Hazardous Chemical Waste: If the waste is determined to be non-hazardous, clearly label the container with the full chemical name and approximate concentrations of all contents. This prevents the generation of "unknown" waste, which is costly and difficult to dispose of.
-
-
Waste Segregation and Accumulation:
-
All chemical waste must be stored in a designated Satellite Accumulation Area (SAA)[10][14]. This area must be at or near the point of generation and under the control of laboratory personnel[11][15].
-
Crucially, segregate waste streams. Do not mix this compound waste with other incompatible waste types, such as oxidizers or organic solvents (unless it is part of a defined hazardous waste mixture)[10].
-
Place the waste container in a secondary containment tray or bin. This precaution is vital to contain spills and prevent the mixing of incompatible materials in the event of a leak[11][12].
-
Keep the waste container securely closed at all times, except when adding waste[12].
-
-
Final Disposal:
-
Do not dispose of this compound, in solid or liquid form, down the sink or in the regular trash[12][16]. The lack of comprehensive toxicity data makes drain disposal an unacceptable risk[16].
-
Once a waste container is full (leaving at least 10% headspace for expansion), or has been in storage for up to 12 months, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup[6][7].
-
Part 4: Summary of Disposal Procedures
For quick reference, the key operational details are summarized in the table below.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-hazardous chemical waste, unless pH is ≤2 or ≥12.5, or it's mixed with a listed hazardous substance. | Ensures compliance with EPA/RCRA regulations by identifying characteristic hazards[7]. |
| Primary Container | Leak-proof, screw-cap HDPE or other compatible plastic container. | Prevents spills and ensures chemical compatibility. Avoids reactions between waste and container material[6][10]. |
| Labeling | Full chemical names of all constituents. Use official "Hazardous Waste" label if applicable. | Provides clear identification for safe handling and disposal, preventing the creation of unknown waste[11][14]. |
| On-site Storage | Designated Satellite Accumulation Area (SAA) with secondary containment. | Limits quantities at the point of generation and contains potential spills, preventing environmental release or dangerous reactions[15]. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: safety glasses, lab coat, and nitrile gloves. | Protects personnel from potential splashes or contact with the chemical waste[8]. |
| Final Disposal Method | Collection by institutional EH&S or a licensed hazardous waste vendor. | Ensures the waste is transported, treated, and disposed of in a licensed facility, in accordance with all federal, state, and local regulations[6][12]. |
By implementing this comprehensive disposal plan, you contribute to a culture of safety and responsibility, building trust in our laboratory operations and protecting the integrity of our research environment. Always consult your institution's specific waste management policies and EH&S department for guidance.
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Comprehensive Guide to Personal Protective Equipment for Handling N--Acetyltalosaminuronic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyltalosaminuronic acid. The following procedural guidance is designed to establish a self-validating system of safety, ensuring minimal risk during handling, storage, and disposal.
This compound is a carbohydrate acid derivative, specifically an N-acetylated amino sugar and a hexuronic acid derivative[1]. While specific toxicological data for this compound is not extensively documented, its chemical class suggests potential hazards that necessitate rigorous safety protocols. Structurally similar compounds, such as N-Acetylneuraminic acid and N-acetyl-D-Glucosamine, are known to cause skin, eye, and respiratory irritation[2][3]. Therefore, a cautious approach, assuming similar or greater hazards, is scientifically prudent. This guide is structured to provide a comprehensive framework for safe handling, grounded in established laboratory safety principles.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is paramount. The primary hazards are associated with its potential for inhalation, skin and eye contact, and ingestion, particularly as it is likely a fine, hygroscopic powder[4].
Potential Hazards:
-
Respiratory Irritation: Inhalation of fine powder can irritate the mucous membranes and upper respiratory tract[2][3].
-
Eye Irritation: Direct contact with the eyes can cause serious irritation[2][3].
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation[3].
The core of risk mitigation lies in a multi-layered approach, combining engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).
Summary of Recommended Safety Protocols
| Hazard Category | Engineering Controls | Administrative Controls | Personal Protective Equipment (PPE) |
| Inhalation | Fume Hood or Ventilated Enclosure | Work in well-ventilated areas. Minimize dust generation. | NIOSH-approved respirator (N95 or higher) |
| Eye Contact | Safety Shield on Fume Hood | Follow proper handling procedures. | Chemical safety goggles or a face shield |
| Skin Contact | N/A | Avoid direct contact. Wash hands thoroughly after handling. | Nitrile gloves, Lab coat |
| Ingestion | N/A | Do not eat, drink, or smoke in the laboratory. | N/A |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the potential routes of exposure. The following is a step-by-step guide to the minimum required PPE for handling this compound.
Step 1: Hand Protection
-
Requirement: Chemical-resistant nitrile gloves.
-
Causality: The primary barrier to prevent skin contact. Nitrile offers good resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex. Always inspect gloves for tears or punctures before use.
Step 2: Body Protection
-
Requirement: A long-sleeved laboratory coat.
-
Causality: Protects the skin and personal clothing from accidental spills and contamination. Ensure the lab coat is fully buttoned.
Step 3: Eye and Face Protection
-
Requirement: Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Causality: Protects the eyes from airborne powder and accidental splashes. Standard safety glasses do not provide a complete seal and are therefore insufficient.
Step 4: Respiratory Protection
-
Requirement: A NIOSH-approved N95 respirator or higher.
-
Causality: Essential for preventing the inhalation of fine airborne particulates, especially when handling larger quantities or when the potential for dust generation is high. Ensure the respirator is properly fitted.
Donning and Doffing of PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: Spill Response Workflow.
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
First Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]
By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research. This guide should be a living document, subject to review and revision as more specific information about this compound becomes available.
References
-
This compound | CAS#:90319-06-5 | Chemsrc. (n.d.). Retrieved from [Link]
-
This compound - LookChem. (n.d.). Retrieved from [Link]
-
2-(Acetylamino)-2-deoxy-alpha-L-talopyranuronic acid | C8H13NO7 | CID 146155. (n.d.). PubChem. Retrieved from [Link]
-
N-Acetylneuraminic Acid SAFETY DATA SHEET. (2014, October 29). Bio-Connect. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
